Product packaging for Ethenesulfonyl fluoride(Cat. No.:CAS No. 677-25-8)

Ethenesulfonyl fluoride

Cat. No.: B1266106
CAS No.: 677-25-8
M. Wt: 110.11 g/mol
InChI Key: BYPHZHGVWNKAFC-UHFFFAOYSA-N
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Description

Ethenesulfonyl fluoride is a useful research compound. Its molecular formula is C2H3FO2S and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3FO2S B1266106 Ethenesulfonyl fluoride CAS No. 677-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenesulfonyl fluoride
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InChI

InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPHZHGVWNKAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073226
Record name Ethenesulfonyl fluoride
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Molecular Weight

110.11 g/mol
Source PubChem
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CAS No.

677-25-8
Record name Ethenesulfonyl fluoride
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Record name Ethenesulfonyl fluoride
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Record name Ethenesulfonyl fluoride
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Record name Ethylenesulphonyl fluoride
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Record name ETHENESULFONYL FLUORIDE
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Foundational & Exploratory

kilogram-scale synthesis of ethenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Research

I'm starting with a deep dive into the kilogram-scale synthesis of ethenesulfonyl fluoride. Right now, I'm focusing on Google searches to understand the established protocols, reaction mechanisms, safety measures, and purification methods. I'm aiming to build a solid foundation before I start to refine the procedure.

Analyzing Initial Search Results

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Developing the Synthesis Guide

I'm now starting with a series of targeted Google searches for kilogram-scale synthesis information, emphasizing protocols, mechanisms, safety, and purification. I will then analyze the search results, prioritizing reliable sources with detailed procedures. My focus is on synthesizing a technical guide. I will start by establishing the relevance of this compound in drug discovery and chemical biology, then outlining production routes. I'm building a step-by-step experimental protocol, including a Graphviz diagram.

Initiating Data Gathering

I'm now starting a series of focused Google searches to gather data for the kilogram-scale synthesis of this compound. My focus is on established protocols, safety measures, and purification methods. I am prioritizing reliable, detailed sources for further analysis.

Gathering Synthesis Details

I'm now starting a series of targeted Google searches to gather information on the kilogram-scale synthesis of this compound. My current focus is on established protocols, safety measures, reaction mechanisms, and purification techniques from authoritative sources. I'll then analyze the results to identify the most promising synthetic routes for kilogram-scale production.

Outlining Research Approach

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Prioritizing Safe Production

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Developing Scale-Up Strategies

I've been gathering information through Google searches on scaling the synthesis of this compound, now focusing on challenges like thermal management and purification. I am prioritizing a discussion of synthetic strategies and safety protocols. I'm moving away from a step-by-step approach.

I'm now focusing on a high-level overview of the synthetic strategies and chemical principles involved in this compound synthesis, emphasizing safety considerations and challenges related to scale-up production.

Reframing for Safety and Principles

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Composing a Synthesis Guide

I'm now focusing on the audience and their needs for a kilogram-scale synthesis guide for ethanesulfonyl fluoride. This guide must provide detailed information to researchers, scientists, and drug development professionals.

Developing Foundational Structure

I'm solidifying the foundation, now, of the guide. Currently, I'm integrating the essential elements of this synthesis guide, while keeping the audience's needs at the forefront. The structure is evolving organically, rather than rigidly. I am actively incorporating the key Sharpless publication on the "on-water" approach to ESF synthesis. This foundational work informs the guide's content. I am now meticulously organizing the guide with detailed protocols, data, and citations.

Analyzing Kilogram-Scale Synthesis

I'm now focusing on the core synthesis route and am actively refining the structure. I'm prioritizing the two-step, "on-water" procedure. Key publications by Sharpless and colleagues are providing valuable insights. I'm working to articulate the halogen exchange (Cl to F) and the subsequent elimination reaction in detail, including important reagents and precursors, like 2-chloroethanesulfonyl chloride, KHF2, and MgO.

Formulating the Technical Details

I am now focusing on the step-by-step procedures for the synthesis of 2-chloroethanesulfonyl fluoride. I'm prioritizing the halogen exchange with potassium bifluoride and the subsequent dehydrochlorination using magnesium oxide. I'm actively integrating safety information and detailed reaction conditions. I will include Graphviz diagrams for clarity.

Outlining The Technical Sections

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Defining Key Technical Aspects

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Defining Synthetic Strategies

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ethenesulfonyl fluoride chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethenesulfonyl Fluoride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Reagent

This compound (ESF), also known as vinylsulfonyl fluoride, has transitioned from a chemical curiosity to a cornerstone reagent in modern organic synthesis, chemical biology, and drug discovery.[1][2] Its ascent is largely credited to its role as a primary connective hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[1][3] ESF is an exceptionally reactive and versatile Michael acceptor, enabling the facile introduction of the uniquely stable yet reactive sulfonyl fluoride (-SO₂F) moiety into a vast array of molecules.[4] The development of a robust, scalable "on-water" synthesis has made ESF readily accessible, unlocking its widespread application.[3][4][5] This guide provides an in-depth exploration of ESF's core chemical properties, its diverse reactivity, and its proven applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of ESF is critical for its safe handling and effective use in synthesis. It is a colorless to light brown liquid that should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment, as it is a lachrymator and can cause severe skin burns and eye damage.[6]

PropertyValueReference(s)
CAS Number 677-25-8[2][7]
Molecular Formula C₂H₃FO₂S[2][7]
Molecular Weight 110.11 g/mol [2][7]
Appearance Colorless to light brown liquid[2]
Density 1.328 g/mL at 25 °C[2]
Boiling Point 119 °C[2]
Refractive Index n20/D 1.385[2]
Purity ≥ 95-98% (GC)[2][6][7]
Storage Store at room temperature or 4°C, under nitrogen.[2][6][7]

Scalable Synthesis: The "On-Water" Revolution

The widespread adoption of ESF was historically limited by its high cost and challenging synthesis.[4] This barrier was overcome by the Sharpless group, who developed a highly efficient, two-step, kilogram-scale synthesis that proceeds "on-water," minimizing solvent waste and simplifying purification.[3][4][5][8]

The process begins with the conversion of commercially available 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonyl fluoride via a neat reaction with an aqueous solution of potassium bifluoride (K(FHF)).[3][4][5] The subsequent dehydrochlorination is achieved using magnesium oxide (MgO) as a base in an aqueous suspension to yield ESF with exceptional purity and an overall yield of over 98%.[3][4][5]

cluster_0 Step 1: Fluorination cluster_1 Step 2: Elimination start 2-Chloroethanesulfonyl Chloride product1 2-Chloroethanesulfonyl Fluoride start->product1 Stirred Emulsion >99% Yield reagent1 Aqueous K(FHF) (Saturated) reagent1->start product1_ref 2-Chloroethanesulfonyl Fluoride reagent2 Aqueous MgO Suspension reagent2->product1_ref product2 This compound (ESF) product1_ref->product2 Dehydrochlorination >98% Yield

Workflow for the two-step "on-water" synthesis of ESF.
Protocol 1: Kilogram-Scale Synthesis of this compound[3][7]
  • Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride.

    • A solution of potassium bifluoride (K(FHF)) is prepared by dissolving it in water to near saturation.

    • Readily available 2-chloroethanesulfonyl chloride is added directly to the aqueous K(FHF) solution, forming a two-phase system.

    • The biphasic mixture is stirred vigorously for approximately 2 hours to create an emulsion, facilitating the interfacial chloride-fluoride exchange.

    • Upon completion, stirring is ceased, and the phases are allowed to separate. The lower organic layer, 2-chloroethanesulfonyl fluoride, is isolated using a separatory funnel with a yield greater than 99%.

  • Step 2: Synthesis of this compound (ESF).

    • The isolated 2-chloroethanesulfonyl fluoride from Step 1 is added to water and stirred to form an emulsion.

    • Magnesium oxide (MgO) is added to the emulsion as the base to induce dehydrochlorination.

    • The reaction is stirred until completion. The product, ESF, is again easily isolated as the lower organic layer via a separatory funnel.

    • This step produces ESF with a yield of over 98% on a kilogram scale. Further purification can be achieved by short-path distillation if required.[5]

Core Reactivity Patterns

ESF's reactivity is dominated by the electrophilic nature of its carbon-carbon double bond and the unique properties of the sulfonyl fluoride group.

Michael Addition: A Premier Electrophile

ESF is considered one of the most powerful Michael acceptors, reacting readily with a wide range of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction provides a direct and efficient method for installing the -SO₂F handle onto diverse molecular scaffolds.

ESF Ethenesulfonyl Fluoride (ESF) Adduct β-Substituted Alkylsulfonyl Fluoride ESF->Adduct Conjugate Addition Nu Nucleophile (N, S, C, O) Nu->ESF

General mechanism for the Michael addition to ESF.

The reaction is often rapid and proceeds under mild conditions. For example, organocatalytic enantioselective additions of 3-substituted oxindoles and azlactones to ESF have been developed, yielding chiral sulfonyl fluorides with excellent enantioselectivities (89-99% ee).[9][10] The electron-donating or withdrawing nature of the newly introduced β-substituent can then be used to fine-tune the reactivity of the sulfonyl fluoride group itself.[11]

Protocol 2: General Michael Addition of an Amine to ESF
  • Dissolve the amine nucleophile (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.

  • Add this compound (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within minutes to a few hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting β-amino ethylsulfonyl fluoride can be purified by column chromatography if necessary, though often the crude product is of high purity.

Cycloaddition Reactions

ESF and its derivatives are competent dienophiles and dipolarophiles, participating in various cycloaddition reactions to generate cyclic and heterocyclic sulfonyl fluorides.

  • [4+2] Diels-Alder Reactions: ESF reacts with dienes to provide rapid access to cyclic and bicyclic sulfonyl fluorides.[12]

  • [3+2] Dipolar Cycloadditions: Reactions with in-situ generated azomethine ylides or diazomalonates yield pyrrolidine-3-sulfonyl fluorides and cyclopropane derivatives, respectively.[9][13]

  • [2+2] Photocatalytic Cycloadditions: ESF can undergo [2+2] cycloadditions with partners like pyridones to form cyclobutane-fused sulfonyl fluorides.

These reactions are powerful tools for rapidly building molecular complexity while retaining the valuable -SO₂F handle for subsequent functionalization.

ESF Ethenesulfonyl Fluoride Product Cyclohexene Sulfonyl Fluoride ESF->Product Diels-Alder [4+2] Cycloaddition Diene Diene Diene->ESF cluster_0 Drug Candidate Synthesis cluster_1 Covalent Inhibition Scaffold Molecular Scaffold Candidate Drug Candidate with -SO2F Warhead Scaffold->Candidate ESF ESF ESF->Candidate Michael Addition Candidate_ref Drug Candidate with -SO2F Warhead Protein Target Protein (with Lys, Tyr) Inhibited Covalently Modified Protein (Inactive) Protein->Inhibited Candidate_ref->Inhibited SuFEx Reaction

Sources

discovery and history of ethenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethenesulfonyl Fluoride: From Obscure Reagent to a Cornerstone of Covalent Chemistry

Abstract

This compound (ESF), a deceptively simple molecule comprising a vinyl group attached to a sulfonyl fluoride, has traversed a remarkable journey from a chemical curiosity to an indispensable tool in modern chemical science. Initially reported in 1953, its profound potential was largely untapped for decades until its re-emergence as a supremely reactive and versatile chemical hub. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of ESF. We will delve into the pivotal developments that transformed its accessibility from laboratory-scale curiosities to robust, kilogram-scale production. Furthermore, this document will detail the mechanistic underpinnings of its unique reactivity, particularly its role as a premier Michael acceptor and its central position in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm. For researchers, scientists, and drug development professionals, this guide will illuminate the causality behind its widespread adoption as a covalent warhead for inhibitor design, a versatile linker in bioconjugation, and a critical probe in chemical biology, thereby providing a foundational understanding of this powerful reagent.

The Genesis of a Reagent: Early Discovery and Synthesis

This compound (also known as vinylsulfonyl fluoride) first appeared in the chemical literature in 1953.[1][2] However, for much of the mid-20th century, its utility was not widely recognized, and its synthesis remained a specialized endeavor. A significant milestone in its early history was the work of Hyatt and Krutak in 1979, who provided a more detailed exposition on its chemistry, particularly its propensity for fluorosulfonylethylation of organic compounds.[1][2][3][4][5] Despite this, the compound's high cost and lack of a scalable synthesis route limited its broader application.[6]

The initial synthetic routes were often multi-step processes that were not amenable to large-scale production, hindering the exploration of ESF's full potential. The true renaissance of this compound began in the 21st century, propelled by the advent of "click chemistry" and the focused efforts of researchers to develop robust and scalable synthetic methodologies.

A Synthetic Revolution: The Advent of Scalable "On-Water" Production

A watershed moment in the history of this compound was the development of a simple, efficient, and scalable two-step "on-water" synthesis by K. Barry Sharpless and colleagues.[2][6][7] This procedure transformed ESF from an expensive, niche reagent into a readily accessible building block, catalyzing its widespread adoption across various scientific disciplines. The process starts from the commercially available 2-chloroethanesulfonyl chloride and avoids the need for anhydrous or inert conditions, making it highly practical for both academic and industrial settings.

Experimental Protocol: Kilogram-Scale Synthesis of this compound[6][7][8]

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

  • An aqueous solution of potassium bifluoride (K(FHF)) is prepared to near saturation.

  • The starting material, 2-chloroethanesulfonyl chloride, is added directly to the aqueous K(FHF) solution. The system forms two distinct phases.

  • The biphasic mixture is stirred vigorously to create an emulsion, maximizing the interfacial area between the organic and aqueous layers.

  • The reaction proceeds for approximately two hours at room temperature, during which the sulfonyl chloride is efficiently converted to the corresponding sulfonyl fluoride via a nucleophilic exchange mechanism.

  • Upon completion, the product, 2-chloroethanesulfonyl fluoride, is easily isolated as a neat liquid using a standard separatory funnel, with reported yields exceeding 99%.[6]

Step 2: Dehydrochlorination to this compound

  • The isolated 2-chloroethanesulfonyl fluoride from Step 1 is added to water.

  • Magnesium oxide (MgO), an inexpensive and mild base, is added to the aqueous suspension.

  • The mixture is stirred to facilitate the dehydrochlorination reaction, eliminating HCl to form the vinyl group of this compound.

  • Similar to the first step, the final product, this compound, is immiscible with water and can be cleanly isolated using a separatory funnel. This step consistently delivers the product in over 98% yield on a kilogram scale.[6][7][8]

This robust protocol's simplicity, high yield, and scalability were instrumental in unlocking the full potential of ESF for the broader scientific community.

Table 1: Key Physicochemical Properties of this compound

Property Value
Synonyms Vinyl sulfonyl fluoride
CAS Number 677-25-8[9][10]
Molecular Formula C₂H₃FO₂S[9][10]
Molecular Weight 110.11 g/mol [9][10]
Appearance Colorless to light brown liquid[9]
Density 1.328 g/mL at 25 °C[9]
Boiling Point 119 °C[9]

| Refractive Index | n20/D 1.385[9] |

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Dehydrochlorination start1 2-Chloroethanesulfonyl Chloride reagent1 + aq. K(FHF) start1->reagent1 process1 Vigorous Stirring (Emulsion) reagent1->process1 product1 2-Chloroethanesulfonyl Fluoride (>99% Yield) process1->product1 reagent2 + MgO in Water product1->reagent2 process2 Stirring reagent2->process2 final_product Ethenesulfonyl Fluoride (ESF) (>98% Yield) process2->final_product

Caption: Workflow for the two-step, on-water synthesis of ESF.

The Reactivity Paradigm: SuFEx and Michael Acceptor Prowess

The resurgence of ESF is inextricably linked to its central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click reaction introduced by Sharpless and coworkers in 2014.[3][11][12] SuFEx leverages the unique properties of the S(VI)-F bond, which is remarkably stable under many conditions yet can be selectively activated to react with nucleophiles, forming robust covalent linkages.[7][11][13]

Within the SuFEx framework, ESF is one of the most important and reactive connective hubs.[1][3][14] Its power stems from two distinct electrophilic sites: the sulfonyl fluoride group and the activated vinyl group.

The Premier Michael Acceptor

A defining feature of ESF is its exceptional reactivity as a Michael acceptor.[10] Kinetic studies by the Mayr group quantified this, placing ESF among the most powerful Michael acceptors on their comprehensive electrophilicity scale.[15][16] This high reactivity allows ESF to readily undergo conjugate addition with a wide array of soft nucleophiles, including amines, thiols, and carbanions, under mild conditions.[13] This property is fundamental to its use in bioconjugation and as a covalent warhead in drug design.

Caption: General mechanism of Michael addition of a nucleophile (Nu⁻) to ESF.

The SuFEx Hub: A Selectively Addressable Bis-electrophile

The presence of two electrophilic sites makes ESF and its derivatives, such as β-arylethenesulfonyl fluorides, "selectively addressable bis-electrophiles".[17] This means that under specific, controlled conditions, a nucleophile can be directed to attack either the vinyl group (via Michael addition) or the sulfur center (via SuFEx), with the sulfonyl fluoride acting as a leaving group.[17] This dual reactivity provides immense synthetic flexibility, allowing for the modular construction of complex molecules.

Applications in Drug Discovery and Chemical Biology

The unique combination of stability and tunable reactivity has positioned the sulfonyl fluoride motif, and ESF in particular, as a privileged tool in medicinal chemistry and chemical biology.

Covalent Inhibitors and "Warheads"

The sulfonyl fluoride group is an excellent electrophilic "warhead" for designing covalent inhibitors.[1] Unlike more promiscuous electrophiles, sulfonyl fluorides are relatively stable in aqueous physiological environments but can be "awakened" within the specific microenvironment of a protein's binding site to form a permanent covalent bond.[4] This "sleeping beauty" reactivity allows for high target specificity.[18]

ESF-derived warheads can covalently modify the nucleophilic side chains of several amino acids, including lysine, tyrosine, serine, cysteine, and histidine.[1] This strategy has been successfully employed to develop potent and selective covalent inhibitors for various enzyme classes, notably serine proteases like human neutrophil elastase (hNE), a key target in inflammatory diseases.[12][18]

G cluster_binding 1. Non-covalent Binding cluster_reaction 2. Covalent Modification Protein Protein Target (e.g., Enzyme) Inhibitor ESF-derived Inhibitor Protein->Inhibitor Binds to Active Site CovalentComplex Irreversibly Inhibited Covalent Complex Inhibitor->CovalentComplex Reacts with Nucleophile Active Site Nucleophile (e.g., Ser, Tyr, Lys) Nucleophile->Inhibitor

Caption: Covalent inhibition of a protein target by an ESF-derived warhead.

Chemical Probes for Target Validation

The ability to form stable covalent bonds makes the sulfonyl fluoride moiety ideal for creating chemical probes. These probes are used to validate drug targets, quantify target engagement inside cells, and identify new binding partners.[13][19] For instance, by incorporating an alkyne or other "handle" into an ESF-based probe, researchers can covalently label a target protein in a complex biological sample (like a cell lysate) and then use a secondary click reaction to attach a reporter tag (e.g., biotin or a fluorophore) for detection and isolation.[19] This approach has been instrumental in confirming the intracellular targets of drugs and understanding their mechanism of action.[19][20]

Radiochemistry and PET Imaging

In the field of nuclear medicine, fluorine-18 ([¹⁸F]) is the most important radioisotope for Positron Emission Tomography (PET) imaging. The synthesis of [¹⁸F]this compound provides a practical and efficient tool for radiolabeling sensitive biological molecules like peptides and proteins.[21] More recently, [¹⁸F]ESF has been developed as a "radiofluoride relay reagent."[22] It can be produced reliably, stored on a cartridge, and shipped to satellite clinics. There, the [¹⁸F]ESF can be easily eluted and used for radiolabeling reactions without the need for complex on-site radiofluoride processing equipment, thereby expanding access to novel PET radiopharmaceuticals.[22]

Conclusion

The history of this compound is a compelling narrative of a molecule's journey from relative obscurity to prominence. The critical development of a scalable, on-water synthesis was the catalyst that unleashed its potential. As a uniquely powerful Michael acceptor and a cornerstone of SuFEx click chemistry, ESF offers an unparalleled combination of stability, reactivity, and versatility. For scientists in drug discovery and chemical biology, it provides a robust platform for the rational design of covalent inhibitors, the development of sophisticated chemical probes for target validation, and the advancement of radiopharmaceuticals for medical imaging. The principles learned from the study of ESF continue to inform the development of new reagents and reactions, ensuring that its influence on chemical science will endure for the foreseeable future.

References

  • Meng, Y.-P., Wang, S.-M., Fang, W.-Y., Xie, Z.-Z., Leng, J., Alsulami, H., & Qin, H.-L. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Synthesis, 52(05), 673–687. [Link]
  • ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF.
  • Perrin, D. M., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856. [Link]
  • Moses, J. E., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.
  • ResearchGate. (n.d.). Synthetic applications of α‐aryl ethenesulfonyl fluorides.
  • Sharpless, K. B., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(39), 19395-19404. [Link]
  • ResearchGate. (n.d.). This compound: The Most Perfect Michael Acceptor Ever Found?.
  • MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 25(21), 5093. [Link]
  • Moses, J. E., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.
  • ResearchGate. (n.d.). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
  • ChemistryViews. (2016). Making Kilograms of this compound.
  • Zheng, Q., et al. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry, 81(21), 11360-11364. [Link]
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  • ResearchGate. (n.d.). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[12][23]-Sulfonyloxy Migration.
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Ethenesulfonyl Fluoride (ESF): A Comprehensive Technical Guide to a Premier Michael Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethenesulfonyl fluoride (ESF), a compact and highly reactive molecule, has emerged as a superior Michael acceptor in the realms of chemical biology, drug discovery, and materials science.[1][2][3] Its potent electrophilicity, coupled with the unique properties of the sulfonyl fluoride group, enables rapid and efficient covalent bond formation with a variety of nucleophiles. This guide provides an in-depth technical exploration of ESF, covering its fundamental chemical properties, reaction mechanisms, and practical applications. We will delve into detailed experimental protocols, offer insights into experimental design, and present a clear rationale for its use over other Michael acceptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ESF in their work.

Introduction: The Rise of a Privileged Electrophile

The Michael addition, a cornerstone of organic synthesis, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While classic Michael acceptors like acrylates and acrylamides have been instrumental, the search for reagents with enhanced reactivity, selectivity, and biocompatibility is perpetual. This compound (ESF) has distinguished itself in this context, being described as one of the most powerful Michael acceptors discovered.[4][5][6][7]

The exceptional reactivity of ESF stems from the potent electron-withdrawing nature of the sulfonyl fluoride (-SO₂F) moiety, which strongly polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for rapid reactions under mild conditions, often in aqueous environments, a critical advantage for biological applications.[8][9] Furthermore, the resulting covalent adducts exhibit significant stability, a desirable trait for applications such as covalent inhibitors and bioconjugation.[10][11]

ESF is a key component in the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions for reliably building molecular connections.[3][12] Its utility extends to the synthesis of polymers, dyes, and functional materials, highlighting its versatility.[1][2]

Physicochemical Properties and Synthesis

A thorough understanding of ESF's physical and chemical characteristics is paramount for its effective and safe utilization.

Key Properties
PropertyValueSource
Molecular Formula C₂H₃FO₂S[2]
Molecular Weight 110.11 g/mol [2]
Appearance Colorless to light yellow liquid[13]
CAS Number 677-25-8[2]
Density 1.328 g/mL at 25 °C[2]
Boiling Point 119 °C[13]
Flash Point 38-40 °C[13][14]
Refractive Index n20/D 1.385[2]
Synthesis: A Scalable "On-Water" Approach

Historically, the limited commercial availability and high cost of ESF hindered its widespread adoption. However, a significant breakthrough was achieved with the development of a simple, scalable, two-step "on-water" synthesis procedure.[1][15][16][17] This method, pioneered by K. Barry Sharpless and colleagues, has made ESF readily accessible to the research community.[1]

The synthesis starts with the readily available 2-chloroethanesulfonyl chloride.[1][15][17]

Step 1: Fluorination

2-Chloroethanesulfonyl chloride is treated with an aqueous solution of potassium bifluoride (K(FHF)) to yield 2-chloroethanesulfonyl fluoride. This reaction proceeds efficiently in a two-phase system, allowing for simple separation of the product.[1][15][17]

Step 2: Dehydrochlorination

The resulting 2-chloroethanesulfonyl fluoride undergoes dehydrochlorination using magnesium oxide (MgO) in water to produce this compound in high yield.[1][15][16][17]

This "on-water" methodology is not only efficient, achieving yields of over 98% on a kilogram scale, but also environmentally friendly, minimizing the use of organic solvents.[1][15][16]

Synthesis_of_ESF start 2-Chloroethanesulfonyl Chloride intermediate 2-Chloroethanesulfonyl Fluoride start->intermediate Fluorination step1_reagent aq. K(FHF) product This compound (ESF) intermediate->product Dehydrochlorination step2_reagent MgO, H₂O

Caption: Scalable two-step synthesis of this compound (ESF).

Reactivity and Mechanism as a Michael Acceptor

ESF's prowess as a Michael acceptor is rooted in its electronic structure. The sulfonyl fluoride group acts as a powerful electron-withdrawing group, creating a significant partial positive charge on the β-carbon of the vinyl group. This renders it highly susceptible to attack by a wide range of soft nucleophiles.

Reaction with Biological Nucleophiles

In a biological context, the primary nucleophiles that react with ESF are the side chains of specific amino acid residues.

  • Cysteine: The thiol group of cysteine is a potent nucleophile and reacts readily with ESF to form a stable thioether linkage.[18] This reaction is particularly relevant for the development of covalent inhibitors that target cysteine residues in proteins.

  • Lysine and Tyrosine: While sulfonyl fluorides, in general, are known to react with lysine and tyrosine residues, the reactivity of the vinyl group of ESF with these nucleophiles is also a consideration.[10][11][19] The resulting adducts with lysine and tyrosine are generally stable.[10][11]

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile towards ESF.[20]

The high reactivity of ESF allows these conjugation reactions to be performed at room temperature in aqueous or mixed aqueous/organic solvent systems.[8][9]

Michael_Addition_Mechanism reactants reactants transition_state Transition State reactants->transition_state Nucleophilic Attack intermediate Enolate Intermediate Nu-CH₂-⁻CH-SO₂F transition_state->intermediate product Covalent Adduct Nu-CH₂-CH₂-SO₂F intermediate->product Protonation

Caption: Generalized mechanism of Michael addition of a nucleophile to ESF.

Comparison with Other Michael Acceptors

ESF offers several advantages over traditional Michael acceptors like vinyl sulfones and acrylamides. Kinetic studies have shown that ESF is significantly more electrophilic.[4][5] For instance, vinyl sulfonyl fluoride is reported to be about six orders of magnitude more reactive than vinyl phenyl sulfone as a Michael acceptor.[21] This heightened reactivity translates to faster reaction times and the ability to use lower concentrations of reactants, which is particularly beneficial in biological systems to minimize off-target effects.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of ESF has made it an invaluable tool for researchers in drug discovery and chemical biology.

Covalent Inhibitors

ESF is an excellent "warhead" for the design of targeted covalent inhibitors.[22][23] By incorporating the this compound moiety into a molecule that has affinity for a specific protein target, a covalent bond can be formed with a nucleophilic residue (e.g., cysteine) in the protein's active site, leading to irreversible inhibition. This strategy has been successfully employed in the development of inhibitors for various enzymes, including human neutrophil elastase.[24][25] The ability to fine-tune the reactivity of the ESF warhead by introducing substituents on the vinyl group allows for the design of highly selective inhibitors.[24]

Bioconjugation and Labeling

The ability of ESF to react efficiently with proteins and peptides under mild, aqueous conditions makes it a valuable tool for bioconjugation.[8][9] For example, the radio-labeled version, [¹⁸F]this compound, has been developed for positron emission tomography (PET) imaging, allowing for the tracking of biological molecules in vivo.[8][9] While the stability of the resulting conjugates can be substrate-dependent, the straightforward synthesis and conjugation protocol make it an attractive option.[8][9]

SuFEx Click Chemistry

ESF is a prominent "hub" in SuFEx click chemistry.[3][12] This powerful set of reactions allows for the rapid and reliable construction of complex molecules from modular building blocks. The sulfonyl fluoride group of ESF can undergo nucleophilic substitution with a variety of nucleophiles, further expanding its synthetic utility.[12] β-arylethenesulfonyl fluorides, synthesized from ESF, are particularly interesting as they are selectively addressable bis-electrophiles, meaning either the double bond or the sulfonyl fluoride can be targeted under specific conditions.[26]

Experimental Protocols

The following protocols provide a general framework for the synthesis of ESF and its use in a typical Michael addition reaction.

Protocol: Kilogram-Scale Synthesis of this compound

This protocol is adapted from the "on-water" procedure developed by Sharpless and colleagues.[1][15][17]

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Potassium bifluoride (K(FHF))

  • Magnesium oxide (MgO)

  • Water

  • Separatory funnel

  • Mechanical stirrer

Procedure:

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

  • Add 2-chloroethanesulfonyl chloride to an aqueous solution of potassium bifluoride.

  • Stir the two-phase system vigorously to create an emulsion for approximately 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer containing 2-chloroethanesulfonyl fluoride. The yield is typically greater than 99%.[1]

Step 2: Synthesis of this compound

  • Add the 2-chloroethanesulfonyl fluoride obtained in Step 1 to water.

  • Stir the mixture to form an emulsion.

  • Add magnesium oxide to the emulsion to induce dehydrochlorination.

  • After the reaction is complete, transfer the mixture to a separatory funnel and isolate the this compound product. The yield is typically over 98%.[1]

ESF_Synthesis_Workflow start Start: 2-Chloroethanesulfonyl Chloride step1 React with aq. K(FHF) (Emulsion, 2h) start->step1 separation1 Phase Separation step1->separation1 intermediate Isolate 2-Chloroethanesulfonyl Fluoride separation1->intermediate step2 Add to H₂O and MgO (Emulsion) intermediate->step2 separation2 Phase Separation step2->separation2 product Isolate this compound (ESF) separation2->product end End Product product->end

Caption: Workflow for the kilogram-scale synthesis of ESF.

Protocol: General Michael Addition of a Thiol to ESF

This protocol describes a general procedure for the reaction of a thiol-containing compound with ESF.

Materials:

  • This compound (ESF)

  • Thiol-containing compound (e.g., a cysteine-containing peptide)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if necessary (e.g., acetonitrile, DMSO)

  • Stir plate and stir bar

Procedure:

  • Dissolve the thiol-containing compound in the aqueous buffer to a desired concentration (e.g., 1-10 mg/mL). If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.

  • Add a slight molar excess of this compound (e.g., 1.1-1.5 equivalents) to the solution of the thiol-containing compound.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS or NMR. Reaction times can vary from minutes to a few hours depending on the substrate.[8]

  • Upon completion, the product can be purified using standard techniques such as HPLC or precipitation.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Hazards: ESF is flammable, corrosive, and causes severe skin burns and eye damage.[13][14] It is harmful if swallowed or inhaled.[14]

  • Handling: Always work in a well-ventilated fume hood.[14][27] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[27][28] Avoid contact with skin, eyes, and clothing.[14][28] Ground and bond containers when transferring the material to prevent static discharge.[14][27]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][14] Keep the container tightly closed.[13][14][28] It is recommended to store refrigerated.[28]

Always consult the Safety Data Sheet (SDS) for this compound before use.[14][27][28]

Conclusion and Future Outlook

This compound has firmly established itself as a premier Michael acceptor with broad applicability in chemistry, biology, and materials science. Its exceptional reactivity, coupled with a now-accessible and scalable synthesis, positions it as a go-to reagent for researchers. The continued exploration of ESF and its derivatives in the context of SuFEx click chemistry and the design of novel covalent therapeutics promises to yield further exciting discoveries. As our understanding of its reactivity with a wider range of biological nucleophiles deepens, the rational design of next-generation chemical probes and drugs will undoubtedly be accelerated.

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A Technical Guide to the Spectroscopic Characterization of Ethenesulfonyl Fluoride (ESF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Michael Acceptor

Ethenesulfonyl fluoride (ESF), also known as vinyl sulfonyl fluoride, has emerged as a uniquely powerful and versatile electrophile in modern organic chemistry. Its profound reactivity as a Michael acceptor is central to its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that has provided chemists with a robust toolkit for forging stable covalent linkages.[1] For researchers, scientists, and drug development professionals, the ability to rapidly and reliably synthesize and conjugate molecules is paramount. ESF's stability in aqueous media and its predictable reactivity make it an invaluable building block for creating novel therapeutics, chemical probes, and advanced materials.[2]

Given its high reactivity and volatility, rigorous and unambiguous characterization of ESF is not merely a procedural formality but a critical necessity for ensuring purity, monitoring reaction progress, and validating the structure of its derivatives. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for this compound. The focus is not only on the data itself but on the underlying principles and experimental considerations that enable confident and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for ESF. A multi-nuclear (¹H, ¹³C, and ¹⁹F) approach provides a complete picture of the molecule's electronic environment and connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

The volatile nature of this compound necessitates careful sample preparation to ensure accurate and reproducible results.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which ESF is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice.

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of the deuterated solvent.

  • Internal Standard:

    • For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • For ¹⁹F NMR, a common external standard is trichlorofluoromethane (CFCl₃), defined as 0 ppm.[3]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, particularly for ¹³C NMR.

¹H NMR Spectroscopy: Deciphering a Complex Spin System

The ¹H NMR spectrum of this compound is a classic example of a second-order AMX spin system, complicated further by coupling to the fluorine nucleus. The three non-equivalent vinyl protons give rise to three distinct and complex multiplets.

The strong electron-withdrawing nature of the sulfonyl fluoride group deshields all three protons, shifting them downfield into the typical vinyl region. The terminal (=CH₂) protons are diastereotopic, meaning they are chemically non-equivalent.

  • Hₓ: The proton on the carbon adjacent to the SO₂F group.

  • Hₐ & Hₘ: The two terminal protons, which are cis and trans to Hₓ, respectively.

Each proton signal is split by the other two protons and by the ¹⁹F nucleus. The expected splitting pattern for each is a doublet of doublets of doublets (ddd).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Hₓ ~6.8 - 7.0 ddd ³JHₓ-Hₘ (trans) ≈ 15-17 Hz³JHₓ-Hₐ (cis) ≈ 9-11 Hz³JHₓ-F ≈ 3-5 Hz
Hₘ ~6.5 - 6.7 ddd ³JHₘ-Hₓ (trans) ≈ 15-17 Hz²JHₘ-Hₐ (geminal) ≈ 1-3 Hz⁴JHₘ-F ≈ 1-2 Hz

| Hₐ | ~6.2 - 6.4 | ddd | ³JHₐ-Hₓ (cis) ≈ 9-11 Hz²JHₐ-Hₘ (geminal) ≈ 1-3 Hz⁴JHₐ-F (long-range) < 1 Hz |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

The analysis of these couplings is crucial. For instance, the large coupling constant (~16 Hz) confirms the trans relationship between Hₓ and Hₘ, while the smaller vinyl coupling (~10 Hz) confirms the cis relationship between Hₓ and Hₐ. The presence of ³JH-F coupling confirms the through-bond proximity of Hₓ to the fluorine atom.[4] Advanced techniques like ¹H{¹⁹F} decoupling can simplify the spectrum to a standard AMX system, allowing for easier assignment of the proton-proton couplings.[5]

Caption: ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Purity and Reactivity

¹⁹F NMR is an exceptionally powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and its vast chemical shift range, which minimizes signal overlap.[6]

For this compound, the ¹⁹F NMR spectrum is characterized by a single signal corresponding to the fluorine atom of the -SO₂F group. This signal is typically found in the range of +40 to +70 ppm (relative to CFCl₃). The signal appears as a multiplet due to coupling with the vinyl protons, primarily a doublet of doublets arising from the larger three-bond coupling to Hₓ and the smaller four-bond coupling to Hₘ.

Table 2: Predicted ¹⁹F NMR Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)

| -SO₂F | +45 to +65 | ddd (often appears as dd) | ³JF-Hₓ ≈ 3-5 Hz⁴JF-Hₘ ≈ 1-2 Hz |

The simplicity and high sensitivity of the ¹⁹F NMR spectrum make it an ideal tool for:

  • Purity Assessment: The integral of the ESF signal relative to a fluorinated internal standard allows for precise quantification of purity.

  • Reaction Monitoring: In SuFEx or Michael addition reactions, the disappearance of the ESF signal provides a clear and unambiguous measure of reaction completion.[7][8]

¹³C NMR Spectroscopy: Probing the Carbon Backbone

The ¹³C NMR spectrum of ESF shows two distinct signals for the two sp²-hybridized carbon atoms.

  • C1 (α-carbon): The carbon directly attached to the sulfonyl fluoride group is significantly deshielded due to the strong inductive electron withdrawal. It will also exhibit splitting due to a two-bond coupling with the fluorine atom (²JC-F).

  • C2 (β-carbon): The terminal methylene carbon is less deshielded than C1. It may show a smaller three-bond coupling to fluorine (³JC-F).

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C H=CH₂ ~135 - 140 d (doublet) ²JC-F ≈ 15-25 Hz

| CH=C H₂ | ~130 - 135 | d (doublet) | ³JC-F ≈ 2-5 Hz |

The observation of carbon-fluorine coupling provides additional confirmation of the molecular structure.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the this compound molecule. The spectrum is dominated by strong absorptions related to the sulfonyl fluoride moiety.

Experimental Protocol: IR Spectrum Acquisition
  • Method: For a liquid sample like ESF, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition: The plates are mounted in the spectrometer, and the transmission spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Background: A background spectrum of the clean, empty salt plates should be run first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are the powerful stretching vibrations of the S=O and S-F bonds.

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment
~1630 Medium C=C Stretch (vinyl group)
~1420 Strong S=O Asymmetric Stretch
~1210 Strong S=O Symmetric Stretch

| ~810 | Strong | S-F Stretch |

The two intense and sharp bands for the S=O stretches are unmistakable hallmarks of the sulfonyl group.[9] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The presence of a strong band around 810 cm⁻¹ is highly characteristic of the S-F bond stretch, providing definitive evidence for the sulfonyl fluoride functional group.[10]

Caption: Workflow for the complete spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound by NMR (¹H, ¹³C, ¹⁹F) and IR is essential for its effective use in research and development. ¹H NMR reveals the detailed connectivity and stereochemistry of the vinyl group through complex splitting patterns. ¹⁹F NMR offers a highly sensitive and quantitative tool for assessing purity and monitoring reactions. ¹³C NMR confirms the carbon framework and the electronic influence of the SO₂F group. Finally, IR spectroscopy provides rapid and definitive confirmation of the critical sulfonyl fluoride functional group. Together, these techniques provide a self-validating system of analysis, ensuring the quality and identity of this privileged reagent and enabling its confident application in the synthesis of next-generation molecules.

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Ethenesulfonyl Fluoride (ESF): A Dually Reactive Hub for Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of click chemistry, prized for its reliability, modularity, and biocompatibility.[1] Central to its expanding utility are versatile connective hubs that enable the rapid assembly of complex molecular architectures. Among these, ethenesulfonyl fluoride (ESF) distinguishes itself as a uniquely powerful reagent.[2][3] It is not merely a carrier of the SuFExable sulfonyl fluoride (-SO₂F) group; its vinyl moiety introduces a second, orthogonal mode of reactivity. ESF is an exceptionally potent Michael acceptor, readily engaging with a vast array of nucleophiles.[4][5] This dual-reactivity profile allows for a two-stage functionalization strategy: an initial conjugate addition to install the sulfonyl fluoride warhead onto a molecule of interest, followed by a classic SuFEx reaction to form a stable linkage. This guide provides an in-depth exploration of the mechanisms governing ESF's action in SuFEx chemistry, offers field-proven insights into its application, and presents detailed protocols for its use in chemical synthesis and bioconjugation.

The SuFEx Philosophy: Stability Meets Reactivity

The power of SuFEx chemistry originates from the unique properties of the sulfur(VI)-fluoride bond.[6][7] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and reduction, yet can be "awakened" under specific conditions to react with nucleophiles.[4][8] This balance of stability and "spring-loaded" reactivity is the essence of its click chemistry designation.[9] ESF is a premier example of a carbon-based SuFEx hub, offering a reliable method to introduce the highly stable but reactive -SO₂F group into diverse molecular scaffolds.[10][11]

The Primary Mechanism: ESF as a Michael Acceptor

The initial and most characteristic reaction of ESF is its function as a powerful electrophile in Michael (conjugate) additions. The electron-withdrawing sulfonyl fluoride group polarizes the vinyl system, rendering the β-carbon highly susceptible to nucleophilic attack.[5][12] This reaction is efficient, high-yielding, and proceeds with a wide range of N, O, S, and C-centered nucleophiles.[4]

The general mechanism involves three key steps:

  • Nucleophilic Attack: A nucleophile adds to the β-carbon of the double bond.

  • Intermediate Formation: This addition breaks the π-bond, forming a resonance-stabilized carbanion (enolate) intermediate.

  • Protonation: The intermediate is quenched by a proton source (often the solvent or a conjugate acid) to yield the final 2-substituted ethanesulfonyl fluoride adduct.[13][14]

The result of this first step is the covalent attachment of a molecule of interest to a stable, yet SuFEx-ready, sulfonyl fluoride handle.

Diagram 2: The base-catalyzed SuFEx reaction of an ESF-derived adduct with a phenol.

Application in Bioconjugation and Covalent Probe Development

The dual reactivity of ESF is particularly advantageous in chemical biology and drug discovery. The sulfonyl fluoride "warhead" is privileged because, unlike many covalent modifiers that exclusively target cysteine, it can react with a broader range of nucleophilic amino acid residues. [8][15]This reactivity is context-dependent, meaning the residue must be in a suitable microenvironment within a protein's binding pocket to be modified, which enhances selectivity. [11][16] This "beyond-cysteine" targeting is a significant advantage, as residues like lysine and tyrosine are far more abundant in the proteome than cysteine. [15][17]

Nucleophilic Amino Acid Reactivity with Sulfonyl Fluoride Stability of Adduct Key Insights
Tyrosine Moderate to High Stable (Sulfonate Ester) A primary target for SuFEx-based probes. The phenolic hydroxyl is a good nucleophile, especially when deprotonated. [6][16]
Lysine Moderate Stable (Sulfonamide) The primary amine of the side chain reacts to form a robust sulfonamide linkage. [6][16]
Serine / Threonine Moderate (context-dependent) Stable (Sulfonate Ester) Often requires activation, such as in the active site of serine proteases where PMSF and AEBSF are classic inhibitors. [8]
Histidine Moderate Stable The imidazole side chain is a competent nucleophile. [6][15]
Cysteine High Unstable (Thiosulfonate Ester) While the reaction is rapid, the resulting adduct is prone to hydrolysis, making sulfonyl fluorides generally unsuitable for durable cysteine targeting. [16]
Table 1: Reactivity of the Sulfonyl Fluoride Moiety with Nucleophilic Amino Acid Residues.

This tunable reactivity allows for the development of highly selective covalent probes and inhibitors. A common strategy involves designing a molecule with a recognition element that binds non-covalently to a target protein, positioning the ESF-derived sulfonyl fluoride moiety near a nucleophilic residue to facilitate an efficient and selective covalent bond formation. [16][17]

Experimental Protocol: Two-Stage Synthesis of a Biaryl Sulfonate

This protocol exemplifies the dual-action mechanism of ESF. In Stage 1, a thia-Michael addition is performed. In Stage 2, the resulting sulfonyl fluoride undergoes a base-catalyzed SuFEx reaction with a phenol.

G cluster_stage1 Stage 1: Michael Addition cluster_stage2 Stage 2: SuFEx Reaction s1_start Dissolve Thiophenol and Base (e.g., DBU) in Solvent s1_add Add Ethenesulfonyl Fluoride (ESF) dropwise at 0°C s1_start->s1_add s1_react Stir at Room Temperature (Monitor by TLC/LC-MS) s1_add->s1_react s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Purify via Column Chromatography s1_workup->s1_purify s1_product Isolate Intermediate: 2-(Phenylthio)ethanesulfonyl fluoride s1_purify->s1_product s2_start Dissolve Intermediate, Phenol, and HMDS in Anhydrous Solvent s1_product->s2_start Use in next step s2_catalyst Add SuFEx Catalyst (e.g., BTMG or DBU) s2_start->s2_catalyst s2_react Heat Reaction Mixture (e.g., 65°C, Monitor by TLC/LC-MS) s2_catalyst->s2_react s2_workup Quench and Perform Aqueous Workup s2_react->s2_workup s2_purify Purify via Column Chromatography s2_workup->s2_purify s2_product Isolate Final Product: 2-(Phenylthio)ethyl Phenyl Sulfonate s2_purify->s2_product

Diagram 3: Experimental workflow for the two-stage functionalization using ESF.

Methodology Details:

Stage 1: Thia-Michael Addition of Thiophenol to ESF

  • Rationale: This step installs the sulfonyl fluoride handle onto a simple aromatic thiol. A base is used to generate the more nucleophilic thiophenolate anion, accelerating the reaction.

  • Procedure:

    • To a stirred solution of thiophenol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0°C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.05 equiv).

    • Stir the mixture for 10 minutes.

    • Add this compound (ESF, 1.1 equiv) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

    • Upon completion, dilute the reaction with DCM and wash with 1M HCl (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel chromatography to yield 2-(phenylthio)ethanesulfonyl fluoride.

Stage 2: Accelerated SuFEx (ASCC) Reaction [10]

  • Rationale: This is a silica-free SuFEx protocol that uses a synergistic catalytic system. Hexamethyldisilazane (HMDS) acts as a fluoride scavenger and water scavenger, while a strong, non-nucleophilic base like BTMG activates the phenol. This allows the reaction to proceed directly from alcohols, bypassing the need to pre-form silyl ethers. [18]* Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-(phenylthio)ethanesulfonyl fluoride (1.0 equiv), a desired phenol (e.g., 4-methoxyphenol, 1.1 equiv), and hexamethyldisilazane (HMDS, 5.0 equiv) in anhydrous DMF (0.4 M).

    • Add 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG, 1.0 equiv).

    • Heat the reaction mixture to 65°C and stir for 16 hours.

    • Monitor the reaction for the disappearance of the starting sulfonyl fluoride by LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the final 2-(phenylthio)ethyl 4-methoxyphenyl sulfonate.

Conclusion

This compound is a powerful and versatile reagent whose utility in SuFEx chemistry is defined by its dual-reactivity mechanism. Its capacity to first engage in highly efficient Michael additions allows for the seamless installation of a sulfonyl fluoride handle onto a vast range of molecular scaffolds. The subsequent activation of this handle in a SuFEx "click" reaction enables the formation of exceptionally stable covalent linkages. This two-stage approach provides researchers with a robust and modular platform for applications spanning materials science, polymer synthesis, and, most compellingly, the development of next-generation covalent probes and therapeutics for "beyond-cysteine" biological targets.

References

  • Moses, J. E., et al. (2021). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.
  • Pascali, G., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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  • Lanyon-Hogg, T., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm. [Link]
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  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Semantic Scholar. [Link]
  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository. [Link]
  • Smedley, C. J., et al. (2023). Sulfur fluoride exchange.
  • Liu, F., et al. (2020). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.
  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). [Link]
  • Kelly, J. M., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]
  • University of Connecticut. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry. [Link]
  • Jiang, X. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]
  • Gheyas, F. S., et al. (2022). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]
  • Zhang, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
  • Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx)
  • Weng, J., et al. (2023). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.
  • Mayr, H., et al. (2018). This compound: The Most Perfect Michael Acceptor Ever Found?.
  • Wu, P., et al. (2017). SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts.
  • Wang, C., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health. [Link]
  • Powers, I. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
  • Tang, H., et al. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides.
  • Sharpless, K. B., et al. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
  • Moses, J. E., et al. (2022). Ethene‐1,1‐disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1‐Bissulfonylfluoride Substituted Cyclobutene Hubs.
  • Kwiatkowski, P. (2018). Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides.
  • Giel, M. C., et al. (2022). Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]
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  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. [Link]
  • Weng, J., et al. (2022). Strategies for the synthesis of α/β‐aryl ethenesulfonyl fluorides.
  • Moses, J. E., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.
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  • Demchuk, O. M., et al. (2022). Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides.
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theoretical calculations of ethenesulfonyl fluoride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide to the On-Water Synthesis of Ethenesulfonyl Fluoride (ESF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Reagent

Ethenesulfonyl fluoride (ESF), a deceptively simple molecule comprising a vinyl group attached to a sulfonyl fluoride, stands as a titan among electrophiles. It is recognized as one of the most reactive and reliable Michael acceptors in organic chemistry.[1][2] This exceptional reactivity, combined with the unique stability and latent reactivity of the sulfonyl fluoride (-SO₂F) group, has positioned ESF as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] Its applications are rapidly expanding across drug discovery, chemical biology, and advanced materials science.

However, the widespread adoption of ESF was historically hampered by the high cost and complexity of its synthesis.[2][5] Traditional methods often involved multiple steps, harsh reagents, and challenging purifications, yielding modest results. The development of a robust, scalable, and operationally simple synthesis was paramount. This guide details the groundbreaking "on-water" procedure developed by the laboratory of K. Barry Sharpless, a method that transformed ESF from a niche reagent into a readily accessible building block for chemists worldwide.[5][6][7]

The "On-Water" Paradigm: More Than a Green Solvent

The term "on-water" synthesis refers to reactions that proceed in an aqueous suspension or emulsion, often between water-immiscible reactants.[2][6] This environment is not merely a benign, green alternative to organic solvents; it can actively promote and accelerate reactions through mechanisms such as hydrophobic effects and the stabilization of transition states at the oil-water interface. The procedure for ESF synthesis is a quintessential example of this phenomenon, offering profound advantages:

  • Operational Simplicity: The methodology largely relies on simple stirring and phase separation, obviating the need for anhydrous conditions or complex purification techniques like chromatography.[5]

  • Scalability: The process has been proven effective on a kilogram scale, a critical factor for its adoption in industrial and large-scale academic settings.[1][7]

  • High Yield and Purity: The two-step synthesis proceeds with near-quantitative yields, delivering a product of high purity.[1][5]

  • Economic & Environmental Benefits: The use of inexpensive, readily available reagents like potassium bifluoride and magnesium oxide, combined with water as the medium, makes the process cost-effective and environmentally friendly.[2][5]

Overall Synthesis Workflow

The on-water synthesis of this compound is an elegant two-step sequence starting from the commercially available 2-chloroethanesulfonyl chloride.

  • Step 1: Chloride-Fluoride Exchange: The sulfonyl chloride is converted to the corresponding sulfonyl fluoride using an aqueous solution of potassium bifluoride (KHF₂).

  • Step 2: Dehydrochlorination: The intermediate, 2-chloroethanesulfonyl fluoride, undergoes elimination of HCl using magnesium oxide (MgO) in an aqueous suspension to yield the final product, ESF.

G start 2-Chloroethanesulfonyl Chloride intermediate 2-Chloroethanesulfonyl Fluoride start->intermediate Step 1: Fluoride Exchange Reagent: aq. KHF₂ end_product This compound (ESF) intermediate->end_product Step 2: Dehydrochlorination Reagent: MgO, H₂O

Caption: High-level overview of the two-step on-water synthesis of ESF.

Part 1: Chloride-Fluoride Exchange Protocol

This initial step efficiently swaps the chloride on the sulfonyl group for a fluoride. The reaction occurs at the interface between the organic sulfonyl chloride and the highly concentrated aqueous fluoride source.

Causality and Reagent Rationale
  • Starting Material: 2-chloroethanesulfonyl chloride is an inexpensive and readily available commodity chemical.[2][5]

  • Fluorinating Agent: A nearly saturated aqueous solution of potassium bifluoride (KHF₂) is the cornerstone of this step. KHF₂ is a stable, non-hygroscopic solid that serves as a high-capacity fluoride source. In water, it establishes an equilibrium that provides the active nucleophilic fluoride ions. The resulting solution is mildly acidic (pH ≈ 3.0), which prevents unwanted side reactions.[2]

  • Reaction Conditions: The reaction is performed "neat," meaning the organic reactant is not diluted in a solvent. Vigorous stirring of the biphasic mixture creates an emulsion, dramatically increasing the interfacial surface area where the fluoride exchange takes place.[1][5] This circumvents the poor solubility of the organic starting material in water and accelerates the reaction.

Quantitative Data: Step 1
ReagentMolar Mass ( g/mol )Moles (mol)Mass / VolumeRole
2-Chloroethanesulfonyl Chloride163.008.711.42 kgStarting Material
Potassium Bifluoride (KHF₂)78.1021.81.70 kgFluoride Source
Water18.02-4400 mLReaction Medium
Product: 2-Chloroethanesulfonyl Fluoride 146.55 ~8.7 ~1.27 kg Intermediate
Yield >99%

Note: Data is based on the kilogram-scale synthesis reported in J. Org. Chem. 2016, 81 (22), 11360-11362.[1]

Step-by-Step Experimental Methodology
  • Vessel Preparation: A 10 L polypropylene carboy is equipped with a large, Teflon-coated magnetic stir bar.

  • Fluoride Solution Preparation: The vessel is charged with 4.4 L of water. Potassium bifluoride (1.70 kg, 21.8 mol) is added in a single portion. The mixture is stirred vigorously (e.g., 600 rpm). An immediate endotherm will be observed, with the temperature dropping to around 8 °C. Stirring is continued for approximately 1 hour until the solution returns to ambient temperature (~22 °C), forming a nearly saturated KHF₂ solution.[1]

  • Reactant Addition: 2-chloroethanesulfonyl chloride (1.42 kg, 8.71 mol) is added directly to the stirring aqueous solution.

  • Reaction: The biphasic mixture is stirred vigorously for 2 hours to maintain a milky emulsion. The reaction progress can be monitored by ¹H NMR if desired.

  • Work-up and Isolation: Stirring is ceased, and the mixture is allowed to stand. Two clear layers will form within minutes. The denser, lower organic layer (the product, 2-chloroethanesulfonyl fluoride) is carefully separated using a separatory funnel or by decanting the upper aqueous layer. The yield of this crude product is typically >99%.[5] The aqueous layer can be regenerated and reused.[2]

Part 2: Dehydrochlorination Protocol

In the final step, a base is used to eliminate hydrogen chloride from the intermediate, creating the vinyl group of ESF. This reaction is also performed on-water, preserving the simplicity and efficiency of the overall process.

Causality and Reagent Rationale
  • Base Selection: Magnesium oxide (MgO) is an ideal base for this large-scale transformation. It is a mild, insoluble inorganic base that is inexpensive and safe to handle. Its insolubility is advantageous, as it simplifies removal after the reaction and minimizes side reactions that might occur with a strong, soluble base in an aqueous medium.[1][6]

  • Reaction Conditions: An aqueous suspension of MgO provides a high-surface-area solid base that can interact with the emulsified organic substrate at the oil-water interface to effect the elimination.

Quantitative Data: Step 2 & Overall
ReagentMolar Mass ( g/mol )Moles (mol)Mass / VolumeRole
2-Chloroethanesulfonyl Fluoride146.55~8.7~1.27 kgStarting Material
Magnesium Oxide (MgO)40.3011.2450 gBase
Water18.02-1300 mLReaction Medium
Product: this compound (ESF) 110.11 0.94 kg Final Product
Yield (Step 2) ~99%
Overall Yield (Two Steps) 98%

Note: Data is based on the kilogram-scale synthesis reported in J. Org. Chem. 2016, 81 (22), 11360-11362.[1]

Step-by-Step Experimental Methodology
  • Vessel Preparation: A 5 L vessel is equipped for magnetic stirring.

  • Reaction Setup: The crude 2-chloroethanesulfonyl fluoride (~1.27 kg) from Step 1 is added to 1300 mL of water and stirred vigorously to form an emulsion.

  • Base Addition: Magnesium oxide (450 g, 11.2 mol) is added to the emulsion in portions.

  • Reaction: The suspension is stirred at room temperature for 2 hours.

  • Work-up and Isolation: Stirring is stopped, and the mixture is allowed to settle. The lower organic layer, now this compound (ESF), is separated.

  • Optional Purification: For the highest purity, the collected ESF can be subjected to a short-path distillation under reduced pressure (e.g., 85 °C, 0.53 bar) to yield the final product as a colorless liquid (0.94 kg, 98% overall yield).[1]

Mechanistic Considerations

The underlying mechanisms for these transformations are classic examples of fundamental organic reactions, facilitated by the unique on-water conditions.

G cluster_0 Step 1: SN2-type Fluoride Exchange cluster_1 Step 2: E2 Dehydrochlorination R-SO₂-Cl R-SO₂-Cl TransitionState1 [F--SO₂(R)--Cl]⁻ R-SO₂-Cl->TransitionState1 F⁻ F⁻ F⁻->TransitionState1 R-SO₂-F R-SO₂-F TransitionState1->R-SO₂-F Cl⁻ Cl⁻ TransitionState1->Cl⁻ MgO Base (MgO) TransitionState2 [Transition State] MgO->TransitionState2 abstracts H⁺ Substrate Cl-CH₂-CH₂-SO₂F Substrate->TransitionState2 Product CH₂=CH-SO₂F TransitionState2->Product Byproducts H₂O + MgCl₂ TransitionState2->Byproducts Cl⁻ leaves

Caption: Plausible mechanisms for the fluoride exchange and dehydrochlorination steps.

  • Step 1 - Fluoride Exchange: This is best described as a nucleophilic substitution at the sulfur center. The fluoride ion (F⁻) from the KHF₂ solution attacks the electrophilic sulfur atom, displacing the chloride ion through a transition state, consistent with an Sₙ2-type mechanism.

  • Step 2 - Dehydrochlorination: This is a classic base-mediated elimination reaction. The magnesium oxide acts as the base, abstracting a proton from the carbon alpha to the sulfonyl group. This initiates a concerted process where the C-H bond breaks, a C=C double bond forms, and the chloride ion on the beta carbon is ejected as the leaving group (E2 mechanism).

Safety and Handling

While this procedure is operationally simple, proper safety precautions are essential.

  • Reagents: 2-chloroethanesulfonyl chloride is corrosive and lachrymatory. Potassium bifluoride is toxic and corrosive. Handle both with appropriate chemical-resistant gloves, safety goggles, and a lab coat in a well-ventilated fume hood.

  • Product: this compound (ESF) is a highly reactive Michael acceptor and should be handled with care. It is volatile and lachrymatory. All transfers and reactions should be conducted in a fume hood.

Conclusion

The on-water synthesis of this compound represents a paradigm shift in the accessibility of this powerful chemical building block. By leveraging the unique properties of interfacial reactions in water, the procedure provides a safe, scalable, economical, and high-yielding route that avoids the pitfalls of previous methods. This robust protocol has unlocked the full potential of ESF, fueling innovation in SuFEx click chemistry and empowering researchers in drug development and materials science to build better molecules, faster.

References

  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF)
  • (2016). Making Kilograms of this compound. ChemistryViews. [Link]
  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry, 81(22), 11360-11362. [Link]
  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
  • This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.
  • Meng, G., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. PubMed Central (PMC) - NIH. [Link]

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Ethenesulfonyl Fluoride: A Quantitative Exploration of its Superior Electrophilicity as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of covalent drug discovery and chemical biology, the Michael addition reaction is a cornerstone for forging stable bonds between electrophilic warheads and biological nucleophiles. Among the diverse array of Michael acceptors, ethenesulfonyl fluoride (ESF) has emerged as a molecule of exceptional reactivity and utility. This in-depth technical guide provides a comprehensive analysis of the electrophilicity of ESF, quantitatively comparing it to other common Michael acceptors. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its evaluation, and showcase its applications, thereby offering researchers, scientists, and drug development professionals a critical resource for harnessing the power of this remarkable reagent.

Introduction: The Michael Acceptor in Covalent Chemistry

The strategic formation of covalent bonds between a small molecule and a biological target offers numerous advantages in drug design, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] The Michael addition, or conjugate addition, is a fundamental reaction in this context, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. The reactivity of these "Michael acceptors" is paramount and must be finely tuned to ensure selective modification of the intended biological target while minimizing off-target reactions.[2][3] An ideal Michael acceptor should exhibit sufficient reactivity to engage its target under physiological conditions but remain stable enough to avoid indiscriminate reactions with other biological nucleophiles.[2]

This compound (ESF) has garnered significant attention for its remarkable reactivity profile, often being described as one of the most powerful Michael acceptors known.[4][5][6] This guide will dissect the chemical properties that contribute to ESF's high electrophilicity and provide a quantitative framework for comparing its reactivity against other commonly employed Michael acceptors.

The Unique Electronic Nature of this compound

The exceptional electrophilicity of ESF stems from the potent electron-withdrawing nature of the sulfonyl fluoride (-SO₂F) group. This group significantly polarizes the adjacent carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. The combination of the strongly electronegative fluorine and oxygen atoms creates a powerful inductive effect, which is key to its reactivity.

The utility of ESF and its derivatives is further enhanced by their participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept developed by K. Barry Sharpless and colleagues.[7][8][9] This "click chemistry" paradigm relies on the unique stability and reactivity of the S-F bond, allowing for the creation of robust molecular connections.[7][8][9] While ESF is a prime reagent for SuFEx, its role as a superior Michael acceptor is a distinct and equally important facet of its chemical personality.

Quantifying Electrophilicity: A Comparative Analysis

To move beyond qualitative descriptions, it is essential to employ a quantitative scale for electrophilicity. Mayr's electrophilicity parameter (E) provides a robust, nucleophile-independent method for ranking the reactivity of various electrophiles.[10][11][12] This scale is derived from kinetic measurements of reactions with a set of standard nucleophiles.

Kinetic studies have positioned ESF at the upper echelon of the Michael acceptor reactivity hierarchy.[4][6] The electrophilicity parameter (E) for this compound has been determined to be -12.09, placing it among the most potent Michael acceptors on this comprehensive scale.[4][5] This high E value explains its excellent performance in reactions with a wide array of nucleophiles.[4][5]

Michael AcceptorMayr's Electrophilicity Parameter (E)Relative Reactivity Trend
This compound (ESF) -12.09 [4][5]Very High
Phenyl Vinyl SulfonateNot explicitly found, but esters are highly reactive[13]High
Acrylonitrile-17.5Moderate-High
Methyl Acrylate-19.5Moderate
Acrylamide-21.5Low-Moderate
N-Benzyl Vinyl SulfonamideSignificantly less reactive than esters[13]Low

Table 1: Comparative Electrophilicity of Common Michael Acceptors. This table highlights the superior electrophilicity of ESF as quantified by Mayr's E parameter. A more negative E value corresponds to a higher electrophilicity.

It is important to note that substituting the vinyl group can significantly modulate reactivity. For instance, β-arylethenesulfonyl fluorides exhibit a markedly lower electrophilic reactivity compared to ESF itself. Specifically, 2-phenylthis compound is about 4.5 orders of magnitude less reactive than ESF in Michael additions. This demonstrates the tunability of the vinyl sulfonyl fluoride scaffold for specific applications.

Mechanistic Insights and Reaction Kinetics

The Michael addition to ESF proceeds via a standard conjugate addition mechanism. A nucleophile attacks the electron-deficient β-carbon of the double bond, leading to the formation of a carbanionic intermediate that is stabilized by the sulfonyl fluoride group. This intermediate is then protonated to yield the final adduct.

Michael_Addition_Mechanism

The kinetics of these reactions are typically second-order, with the rate being dependent on the concentrations of both the Michael acceptor and the nucleophile. The high electrophilicity of ESF translates to rapid reaction rates with a variety of nucleophiles, including thiols, amines, and carbanions.[4][14] For instance, the reaction of ESF with phosphines is considerably faster than that of other Michael acceptors like ethyl acrylate.[14]

Experimental Protocols for Assessing Reactivity

A robust understanding of a Michael acceptor's reactivity requires well-defined experimental protocols. Here, we outline a general workflow for the kinetic analysis of the reaction between ESF (or another Michael acceptor) and a model nucleophile, such as a thiol (e.g., glutathione) or an amine.

General Workflow for Kinetic Analysis

Kinetic_Workflow

Detailed Protocol: HPLC-Based Kinetic Assay

This protocol describes the determination of the second-order rate constant for the reaction of a Michael acceptor with a thiol under pseudo-first-order conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the Michael acceptor (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the thiol nucleophile (e.g., 100 mM Glutathione in PBS buffer, pH 7.4).

    • Prepare the reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Reaction Setup:

    • In a temperature-controlled environment (e.g., 37°C), add the reaction buffer to a series of vials.

    • Add the thiol stock solution to achieve a final concentration that is in large excess (e.g., 10-fold or greater) of the Michael acceptor.

    • Initiate the reaction by adding the Michael acceptor stock solution to a final concentration of, for example, 0.1 mM.

  • Time-Course Monitoring:

    • At defined time intervals, quench the reaction in an aliquot by adding a suitable quenching agent (e.g., an acidic solution to protonate the thiolate).

    • Analyze the quenched samples by reverse-phase HPLC to monitor the disappearance of the Michael acceptor and the appearance of the product.

  • Data Analysis:

    • Plot the natural logarithm of the Michael acceptor concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol nucleophile: k₂ = k_obs / [Thiol].[2]

Applications in Drug Discovery and Chemical Biology

The unique reactivity of ESF and its derivatives has led to their widespread application in several areas:

  • Covalent Inhibitors: The high electrophilicity of the vinyl sulfonyl fluoride moiety makes it an excellent "warhead" for targeted covalent inhibitors.[7][15][16] These inhibitors can form permanent bonds with nucleophilic residues (such as cysteine, lysine, or tyrosine) in the active site of an enzyme, leading to irreversible inhibition.[1] For example, various sulfonyl fluorides have been successfully employed as covalent inhibitors of serine proteases like human neutrophil elastase.[7][17]

  • Chemical Probes and Bioconjugation: ESF is a valuable tool for bioconjugation, allowing for the attachment of reporter molecules (e.g., fluorophores, biotin) to proteins and other biomolecules.[6][18] The stability of the resulting thioether bond is a significant advantage over other commonly used linkages. Recently, trans-styryl sulfonyl fluoride (SSF) has been identified as a near-perfect Michael acceptor for cysteine-specific protein bioconjugation, offering superior chemoselectivity and stability compared to maleimides.[6]

  • Click Chemistry: As a cornerstone of SuFEx click chemistry, ESF provides a reliable and efficient means of connecting molecular fragments.[8][9] This has profound implications for materials science, drug discovery, and the synthesis of complex molecules.[8][19][20]

Conclusion

This compound stands out as a premier Michael acceptor due to the powerful electron-withdrawing capacity of its sulfonyl fluoride group. Quantitative kinetic studies, particularly those establishing its high Mayr's electrophilicity parameter, confirm its position at the apex of the reactivity scale for this class of compounds.[4][5] This exceptional reactivity, coupled with the stability of the resulting adducts and its utility in SuFEx click chemistry, makes ESF an invaluable tool for researchers in drug development and chemical biology. A thorough understanding of its reactivity profile, facilitated by the experimental protocols outlined in this guide, is crucial for its effective and strategic implementation in the design of novel covalent therapeutics and chemical probes. The continued exploration of ESF and its derivatives promises to unlock new opportunities in the precise covalent modification of biological systems.

References

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  • Dong, J., Sharpless, K. B., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(42), 13144-13147.
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  • Wang, L., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5143.
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Ethenesulfonyl Fluoride: A Comprehensive Technical Guide to its Precursors and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Reagent

Ethenesulfonyl fluoride (ESF), a seemingly simple molecule with the structure CH₂=CHSO₂F, has emerged as a powerhouse in modern chemical synthesis.[1] Its significance stems from a unique combination of high reactivity and stability, making it an invaluable tool for researchers in drug discovery, chemical biology, and materials science.[2][3][4] ESF is a highly reactive Michael acceptor, readily participating in conjugate additions with a wide range of nucleophiles.[5][6][7] Furthermore, the sulfonyl fluoride moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless.[2][3][4][8] This new generation of click chemistry allows for the reliable and efficient formation of strong covalent bonds, with the S-F group acting as a stable yet reactive hub.[2][8]

The growing demand for ESF has necessitated the development of efficient, scalable, and safe synthetic protocols. This guide provides an in-depth exploration of the precursors and starting materials for the synthesis of this compound, with a focus on the most practical and widely adopted methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights gleaned from extensive research in the field.

The Cornerstone of ESF Synthesis: A Two-Step "On-Water" Protocol

The most significant breakthrough in the practical synthesis of this compound came from the laboratory of K. Barry Sharpless, who developed a simple, high-yielding, and scalable two-step "on-water" procedure.[1][5][9][10][11] This method starts from the readily available and commercial starting material, 2-chloroethanesulfonyl chloride, and proceeds through a stable intermediate, 2-chloroethanesulfonyl fluoride. The overall process is remarkable for its operational simplicity and high efficiency, enabling the production of ESF on a kilogram scale.[5][9][10]

Logical Workflow for ESF Synthesis

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Product Synthesis Starting_Material 2-Chloroethanesulfonyl Chloride Reaction_1 Fluorination with K(FHF) (on-water) Starting_Material->Reaction_1 Step 1 Precursor 2-Chloroethanesulfonyl Fluoride Reaction_1->Precursor Reaction_2 Dehydrochlorination with MgO (on-water) Precursor->Reaction_2 Step 2 Final_Product This compound (ESF) Reaction_2->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Part A: Synthesis of the Key Precursor, 2-Chloroethanesulfonyl Fluoride

The initial and crucial step in the "on-water" synthesis is the conversion of 2-chloroethanesulfonyl chloride to its corresponding fluoride. This transformation is a foundational element of the overall process, yielding a stable and easily isolable intermediate.

Starting Material: 2-Chloroethanesulfonyl Chloride

2-Chloroethanesulfonyl chloride is a commercially available liquid that serves as the primary starting material for this synthetic route.[12] It is a versatile reagent in its own right, often used for the synthesis of sulfonamides and other chlorinated compounds.[12] Its stability and reactivity make it a reliable and cost-effective entry point for the large-scale production of ESF.

The Fluorination Reaction: A Shift to "On-Water" Chemistry

The conversion of the sulfonyl chloride to a sulfonyl fluoride is achieved through a halide exchange reaction. While various fluorinating agents exist, the Sharpless protocol champions the use of potassium bifluoride (K(FHF)) in an aqueous medium.[5][11]

Causality Behind Experimental Choices:

  • Potassium Bifluoride (K(FHF)): This reagent is an inexpensive, stable, and industrially viable source of fluoride.[13] It acts as both a nucleophile and a buffer. The use of a near-saturated aqueous solution of K(FHF) has been shown to be remarkably effective for the synthesis of sulfonyl fluorides from their corresponding chlorides.[1][11]

  • "On-Water" Conditions: The reaction is performed in a biphasic mixture of the organic sulfonyl chloride and the aqueous K(FHF) solution.[5][11] Vigorous stirring creates an emulsion, maximizing the interfacial area where the reaction occurs. This approach avoids the need for organic solvents, making the process greener, safer, and more cost-effective. The product, 2-chloroethanesulfonyl fluoride, is a dense liquid that separates from the aqueous phase, allowing for simple isolation via a separatory funnel.[5]

Reaction Mechanism: Nucleophilic Substitution at the Sulfur Center

Reactants 2-Chloroethanesulfonyl Chloride + K(FHF) Transition_State Transition State (Bimolecular Nucleophilic Substitution) Reactants->Transition_State Fluoride Attack on Sulfur Products 2-Chloroethanesulfonyl Fluoride + KCl + HF Transition_State->Products Chloride Departure

Caption: Simplified mechanism of the fluorination reaction.

Detailed Experimental Protocol: Synthesis of 2-Chloroethanesulfonyl Fluoride

The following protocol is adapted from the kilogram-scale synthesis reported by Sharpless and coworkers.[11]

  • Preparation of the Fluorinating Agent: In a suitable reaction vessel equipped with a mechanical stirrer, dissolve potassium bifluoride (K(FHF)) in water to create a near-saturated solution.

  • Reaction Initiation: To the vigorously stirred aqueous K(FHF) solution, add 2-chloroethanesulfonyl chloride in one portion. The biphasic mixture will form an emulsion upon stirring.

  • Reaction Monitoring: Continue vigorous stirring at room temperature. The reaction progress can be monitored by ¹H NMR or GC-MS. The conversion is typically complete within a few hours.

  • Workup and Isolation: Stop the stirring and allow the mixture to separate into two phases. The lower, denser phase is the desired 2-chloroethanesulfonyl fluoride. Separate the layers using a separatory funnel. The product is obtained in high purity and yield (typically >99%) and can often be used in the next step without further purification.[5][11]

Part B: Dehydrochlorination to this compound

The second and final step is the elimination of hydrogen chloride from 2-chloroethanesulfonyl fluoride to generate the vinyl group of ESF.

The Dehydrochlorination Reaction: A Mild and Efficient Elimination

The dehydrochlorination is effectively carried out using magnesium oxide (MgO) as the base in an aqueous suspension.[9][10][11]

Causality Behind Experimental Choices:

  • Magnesium Oxide (MgO): MgO is a mild, inexpensive, and readily available inorganic base. Its use in an aqueous suspension provides a gentle and efficient means of promoting the dehydrochlorination reaction. The heterogeneous nature of the reaction mixture simplifies the workup, as the base and the resulting magnesium salts can be easily removed.

  • Aqueous Suspension: Similar to the first step, this reaction is performed in water. The 2-chloroethanesulfonyl fluoride is added to a stirred suspension of MgO in water. The product, ESF, is a liquid that can be separated from the aqueous phase.[5][9]

Reaction Mechanism: Base-Mediated Elimination

Reactants 2-Chloroethanesulfonyl Fluoride + MgO Intermediate Carbanion Intermediate (E1cb-like) Reactants->Intermediate Proton Abstraction by MgO Products This compound + MgCl₂ + H₂O Intermediate->Products Chloride Elimination

Caption: Simplified mechanism of the dehydrochlorination reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is also based on the scalable procedure from the Sharpless group.[11]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, prepare a suspension of magnesium oxide in water.

  • Addition of Precursor: To the stirred suspension, add the 2-chloroethanesulfonyl fluoride obtained from the previous step.

  • Reaction and Monitoring: Stir the mixture vigorously at room temperature. The reaction can be monitored by ¹H NMR to confirm the disappearance of the starting material and the formation of the characteristic vinyl protons of ESF.

  • Isolation of ESF: Once the reaction is complete, stop the stirring and allow the mixture to settle. The product, this compound, will form a separate layer. Isolate the product using a separatory funnel. The crude ESF is typically of high purity (yields often around 98%).[9][11] For applications requiring exceptionally high purity, the product can be further purified by distillation under reduced pressure.[1]

Data Summary: A Comparative Overview

StepStarting MaterialKey ReagentsSolventTypical YieldKey Advantages
1 2-Chloroethanesulfonyl ChloridePotassium Bifluoride (K(FHF))Water>99%High yield, simple workup, no organic solvent, scalable.[5][11]
2 2-Chloroethanesulfonyl FluorideMagnesium Oxide (MgO)Water~98%Mild conditions, inexpensive base, simple isolation, scalable.[9][10][11]

Handling and Stability of this compound

This compound is a highly reactive Michael acceptor and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] While the sulfonyl fluoride group itself is remarkably stable to hydrolysis and reduction, the vinyl group is highly electrophilic.[4][8] For long-term storage, it is advisable to keep ESF in a cool, dry place. There is no indication of a required shelf life when stored under appropriate conditions.

Conclusion: A Gateway to Chemical Innovation

The development of a practical, scalable, and cost-effective synthesis of this compound has been a pivotal moment for synthetic chemistry. The "on-water" two-step protocol, starting from the readily available 2-chloroethanesulfonyl chloride, has made this powerful reagent accessible to a broad range of researchers. This accessibility continues to fuel innovation in areas such as SuFEx click chemistry, covalent inhibitor design, and the development of novel functional materials. The precursors and starting materials discussed in this guide represent the most efficient and field-proven pathway to this exceptional chemical tool.

References

  • This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
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  • This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation | The Journal of Organic Chemistry.
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Ethenesulfonyl Fluoride (ESF): A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Understanding the Dual Nature of Ethenesulfonyl Fluoride

This compound (ESF), also known as vinylsulfonyl fluoride, is a colorless to light yellow liquid that has emerged as a powerful and versatile reagent in modern chemistry. Its significance is particularly pronounced in the realm of drug discovery and chemical biology, where it serves as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This click chemistry application allows for the robust and modular construction of complex molecules, including covalent inhibitors that can target specific proteins with high efficacy.[1]

However, the very chemical properties that make ESF an invaluable tool for innovation also render it a significant operational hazard. It is an exceptionally potent Michael acceptor, a characteristic that drives its utility in forming covalent bonds but also underlies its severe toxicity and corrosivity.[3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of safety data sheet (SDS) entries to provide a deeper, mechanistic understanding of the hazards associated with ESF. By comprehending the why behind the required precautions, laboratory personnel can not only ensure their safety but also handle this reagent with the confidence and precision it demands.

This document provides a self-validating system of protocols and insights, grounded in authoritative chemical safety data and the principles of covalent chemistry.

Hazard Analysis: A Mechanistic Perspective

This compound is classified as a flammable, corrosive, and highly toxic substance.[5][6] A comprehensive understanding of its reactivity is paramount to safe handling.

Extreme Electrophilicity and Michael Reactivity

The core of ESF's hazard profile lies in its structure: a vinyl group attached to a highly electron-withdrawing sulfonyl fluoride moiety. This arrangement makes the terminal carbon of the double bond extremely electron-deficient, turning the molecule into a potent Michael acceptor.[4]

  • Causality: This high electrophilicity drives its reaction with a wide range of nucleophiles, including the amine (-NH2), thiol (-SH), and hydroxyl (-OH) groups found in biological macromolecules like proteins and DNA.[2] This indiscriminate covalent modification of cellular components is the fundamental cause of its severe corrosive and toxic effects.[5][7]

G cluster_ESF This compound (ESF) cluster_Bio Biological Nucleophile cluster_Adduct Covalent Adduct ESF H₂C=CH-SO₂F Adduct R-X-CH₂-CH₂-SO₂F ESF->Adduct Nuc R-XH (e.g., Cysteine, Lysine) Nuc->Adduct Michael Addition (Cellular Damage)

Corrosivity and Lachrymatory Effects
  • Skin and Eyes: Contact with liquid ESF causes severe chemical burns.[5] This is a direct result of the rapid and destructive covalent modification of proteins and other molecules in the tissue. The damage is immediate and profound. As a lachrymator, its vapors cause intense irritation and tearing upon contact with the eyes.[5]

  • Respiratory Tract: Inhalation of ESF vapors can cause severe irritation and chemical burns to the respiratory tract.[5]

Systemic Toxicity
  • Ingestion and Inhalation: this compound is classified as toxic if swallowed and may be fatal.[5][7] Systemic toxicity occurs due to its absorption and subsequent reaction with vital biomolecules throughout the body. While specific toxicological properties are not thoroughly investigated for all exposure routes, its high reactivity warrants extreme caution.[7][8]

Flammability and Reactivity
  • Flammable Liquid: ESF is a flammable liquid with a flash point of 38-40°C (100.4-104°F).[5][6] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

  • Hazardous Polymerization: Safety data sheets indicate that hazardous polymerization may occur.[5] This is likely initiated by exposure to incompatible materials (like bases or nucleophiles) or heat, which can trigger a rapid, exothermic, and uncontrolled reaction.

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, bases, and particularly water/moisture.[5][8][9] Contact with moisture can lead to decomposition, producing highly toxic and corrosive fumes of hydrogen fluoride (HF) and sulfur oxides (SOx).[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 677-25-8[5]
Molecular Formula C₂H₃FO₂S[5][6]
Molecular Weight 110.10 g/mol [5][6]
Appearance Colorless to light yellow liquid
Boiling Point 117-119 °C[5][6]
Flash Point 38-40 °C (100.4-104 °F)[5][6]
Specific Gravity 1.33[6]
Oral LD50 (Rat) 50 mg/kg[5]
Oral LD50 (Mouse) 10 mg/kg[5]

Mandatory Protocols for Safe Handling and Storage

Adherence to the following protocols is non-negotiable. These procedures are designed as a self-validating system to minimize risk at every stage of the workflow.

Engineering Controls and Designated Areas
  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood with certified airflow.[5][12] This is the primary engineering control to prevent inhalation exposure.

  • Designated Area: Designate a specific area within the fume hood for ESF handling. This area should be clearly marked with warning signs.[12]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible within a 10-second travel distance of the handling area.[12][13] Ensure all personnel are trained on their location and operation.

  • Ignition Source Control: Prohibit all sources of ignition—including open flames, hot plates, and spark-producing equipment—from the handling area.[5][14] Use only explosion-proof electrical equipment and non-sparking tools.[14]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create redundant layers of protection.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield at all times when handling ESF.[5][12]

  • Hand Protection: Double-gloving is mandatory. Wear a pair of nitrile exam gloves underneath a pair of heavy-duty neoprene or nitrile utility gloves (minimum 22 mil thickness).[12][15] Latex gloves are not suitable as they provide no effective barrier.[15] Before use, visually inspect gloves for any signs of degradation or perforation.

  • Body Protection: Wear a flame-resistant lab coat over clothing that covers the entire body.[13] A chemical-resistant apron, preferably made of rubber or neoprene, should be worn over the lab coat.[12]

  • Footwear: Fully enclosed, chemical-resistant shoes are required.

G cluster_Prep Preparation cluster_Handle Handling cluster_Post Post-Handling A Verify Fume Hood Operation B Confirm Eyewash/Shower Access A->B C Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) B->C D Designate & Prepare Work Area C->D E Ground/Bond Container D->E Enter Handling Phase F Transfer ESF via Syringe or Cannula E->F G Keep Container Tightly Closed F->G H Decontaminate Equipment & Area G->H Complete Reaction I Dispose of Waste in Labeled Container H->I J Doff & Dispose of Outer Gloves I->J K Wash Hands Thoroughly J->K

Experimental Protocol: Handling and Transfer
  • Container Grounding: Before any transfer, ground and bond the ESF container and the receiving vessel to prevent static discharge, which could serve as an ignition source.[5][14]

  • Inert Atmosphere: ESF is moisture-sensitive.[6][8] Store and handle under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: For transfers, use a syringe or cannula technique. Avoid pouring, as this can lead to splashing and increased vapor release.

  • Storage: Store ESF in a tightly closed, properly labeled container in a refrigerated (0-10°C), dry, and well-ventilated area designated for flammable and corrosive liquids. The storage area should be separate from incompatible materials.[5] Store locked up.[7]

Emergency Procedures: A Validated Response System

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Guiding Principle: In case of any exposure, the immediate priority is decontamination, followed by seeking professional medical attention without delay. Provide the Safety Data Sheet (SDS) to emergency responders.[5][14]

Exposure RouteImmediate Action Protocol
Skin Contact 1. Immediately proceed to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. While flushing, remove all contaminated clothing and jewelry.[12] 3. Do not delay. After initial flushing, seek immediate medical attention.[5] 4. Because ESF can decompose to form hydrogen fluoride (HF), it is prudent to have 2.5% calcium gluconate gel available and to inform medical personnel of the potential for fluoride ion exposure.[12]
Eye Contact 1. Immediately flush eyes with plenty of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] 2. Do not allow the victim to rub their eyes.[5] 3. Seek immediate medical attention, preferably from an ophthalmologist.[7]
Inhalation 1. Immediately move the victim to fresh air.[5] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (use a barrier device).[5] 3. Seek immediate medical attention.[5]
Ingestion 1. Do NOT induce vomiting. [14] 2. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[5] 3. Never give anything by mouth to an unconscious person.[5] 4. Seek immediate medical attention.[5]
Spill and Leak Response
  • Evacuate: Evacuate all personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Control Ignition: Remove all sources of ignition.[5]

  • Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solution (e.g., a 10% sodium carbonate solution), followed by a thorough water rinse.[12]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal

All ESF-contaminated waste is considered hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

    • Liquid waste (unused ESF, reaction mixtures).

    • Solid waste (contaminated gloves, absorbent materials, pipette tips).

  • First Rinse: The first rinse of any container that held ESF must be collected and disposed of as hazardous waste. For a highly toxic chemical like ESF, it is best practice to collect the first three rinses.[16]

  • Container Closure: Keep waste containers tightly closed except when adding waste.[16]

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for waste pickup through your institution's EHS department. Do not attempt to dispose of ESF down the drain or in regular trash.[8][16]

Conclusion

This compound is a reagent of immense potential, enabling cutting-edge research in covalent drug design and chemical biology. Its power, however, is inextricably linked to its hazardous reactivity. By adopting a safety-first mindset grounded in a mechanistic understanding of its chemical properties, researchers can harness the capabilities of ESF while ensuring the protection of themselves, their colleagues, and their environment. The protocols outlined in this guide are designed to be comprehensive and self-validating, providing the authoritative framework necessary for the responsible use of this potent chemical tool.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (gc).
  • TCI Chemicals. (n.d.). This compound | 677-25-8.
  • ChemicalBook. (2025). ethylenesulphonyl fluoride - Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2020). MSDS of this compound.
  • Guidechem. (n.d.). ethylenesulphonyl fluoride (cas 677-25-8) SDS/MSDS download.
  • Starshinechemical. (n.d.). This compound.
  • Combi-Blocks, Inc. (2023). ST-9620 - Safety Data Sheet.
  • Wikipedia. (n.d.). Methanesulfonyl fluoride.
  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. (n.d.). PMC.
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. (n.d.). PMC - NIH.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL FLUORIDE.
  • SAFETY DATA SHEET. (n.d.).
  • Zhang, X., Huang, Y. M., Qin, H. L., Baoguo, Z., Rakesh, K. P., & Tang, H. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF)
  • ResearchGate. (n.d.). This compound: The Most Perfect Michael Acceptor Ever Found?
  • Fluorine. (n.d.).
  • UNM Chemistry. (n.d.). Standard Operating Procedure.
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  • Calgonate®. (n.d.). HF Safety Information.
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  • DTSC. (2007). Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet.
  • Kyushu University. (2023). This compound as a New Derivatization Reagent of Water-Soluble Substances for the GC/MS Analysis in Forensic Science.
  • PubMed. (2025). Decatungstate-Catalyzed Photochemical Reactions of this compound: A Linchpin Reagent for C-H Functionalization.

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physical properties of ethenesulfonyl fluoride (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound (ESF)

This compound (ESF), also known as vinylsulfonyl fluoride, is a highly versatile and reactive chemical reagent that has garnered significant attention in modern organic synthesis. With the CAS Registry Number 677-25-8, this compound serves as a cornerstone in the synthesis of complex fluorinated molecules and functional materials.[1][2][3][4] Its prominence is particularly notable in the field of "click chemistry," where it is a key building block for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a concept pioneered by Nobel laureate K. Barry Sharpless.[5][6]

ESF's utility stems from its powerful reactivity as a Michael acceptor, making it an invaluable tool for creating covalent linkages in drug discovery, chemical biology, and materials science.[5][6] Given its increasing application, a thorough understanding of its fundamental physical properties is critical for its safe handling, experimental design, and scale-up. This guide provides a detailed examination of the boiling point and density of this compound, supported by experimental context and procedural insights.

Core Physical Properties of this compound

Accurate physical property data is paramount for predicting chemical behavior, designing purification protocols, and ensuring laboratory safety. The key physical constants for this compound have been well-characterized and are summarized below.

Boiling Point

The boiling point of a liquid is a critical parameter for distillation-based purification and for assessing its volatility. This compound is a liquid at room temperature.[1][3] Its boiling point at atmospheric pressure is consistently reported as 119 °C .[1][3][7]

For sensitive substrates or to prevent thermal decomposition during purification, distillation under reduced pressure is often employed. Under a vacuum of 50 Torr, the boiling point of ESF is significantly lower, recorded in the range of 44-46 °C .[8] This information is crucial for chemists who need to purify the compound without subjecting it to high temperatures.

Density

Density is an essential property for converting between mass and volume, which is a routine requirement for reaction setup. The density of this compound is reported with high consistency across multiple suppliers and databases. At 25 °C, its density is 1.328 g/mL .[2][8] Another source reports a specific gravity of 1.33 at 20 °C relative to water at 20 °C, which is in close agreement.[1]

Summary of Physical Data

The following table consolidates the key physical and chemical properties of this compound for quick reference.

PropertyValueSource(s)
CAS Number 677-25-8[1][2][4]
Molecular Formula C₂H₃FO₂S[2][3][4]
Molecular Weight 110.11 g/mol [2][3][9]
Appearance Colorless to light yellow/brown liquid[1][3][7]
Boiling Point 119 °C (at atmospheric pressure)[1][3][7]
44-46 °C (at 50 Torr)[8]
Density 1.328 g/mL (at 25 °C)[2][8]
Refractive Index n20/D 1.385[2][3]
Flash Point 40 °C (closed cup)[1][2][7]

Manufacturing Context: A Scalable Synthesis

The accessibility of a reagent directly impacts its widespread adoption. Historically, the high cost of ESF limited its use.[5] However, a landmark two-step, "on-water" procedure developed by the Sharpless group enables its synthesis on a kilogram scale with an overall yield of 98%.[5][10][11] This process is noteworthy for its simplicity, high yield, and use of readily available starting materials, making ESF much more accessible to the research community.

The synthesis begins with the conversion of 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonyl fluoride using an aqueous solution of potassium bifluoride (K(FHF)).[5][11] The subsequent step involves the dehydrochlorination of this intermediate using magnesium oxide (MgO) in an aqueous suspension to yield the final this compound product.[10][11]

SynthesisWorkflow start 2-Chloroethanesulfonyl Chloride intermediate 2-Chloroethanesulfonyl Fluoride start->intermediate Fluoride Exchange (Step 1) end This compound (ESF) intermediate->end Dehydrochlorination (Step 2) reagent1 aq. K(FHF) reagent1->start reagent2 MgO, H₂O reagent2->intermediate

Caption: Kilogram-scale synthesis of this compound (ESF).

Experimental Protocol: Boiling Point Determination by Distillation

This protocol describes a standard laboratory procedure for verifying the boiling point of a liquid chemical like this compound at atmospheric pressure. The causality behind each step is explained to ensure a self-validating and trustworthy measurement.

Objective: To determine the atmospheric boiling point of an this compound sample.

Materials:

  • This compound (≥95% purity)

  • Round-bottom flask (25 or 50 mL)

  • Distillation head with condenser (Liebig or similar)

  • Thermometer (calibrated, -10 to 150 °C range) with adapter

  • Receiving flask

  • Boiling chips or magnetic stir bar

  • Heating mantle with controller

  • Lab jack and clamps

Methodology:

  • Apparatus Assembly:

    • Assemble the distillation apparatus in a fume hood. The choice of a fume hood is critical due to the reactive and hazardous nature of ESF.

    • Place 10-15 mL of this compound into the round-bottom flask along with a few boiling chips. Causality: Boiling chips prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.

    • Connect the flask to the distillation head and condenser. Ensure all joints are securely clamped.

    • Position the thermometer bulb just below the side arm of the distillation head leading to the condenser. Causality: This precise placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the definition of boiling point.

  • Heating and Equilibration:

    • Begin circulating cold water through the condenser.

    • Slowly heat the flask using the heating mantle. The goal is a slow, steady distillation rate, approximately 1-2 drops per second into the receiving flask. Causality: Rapid heating can lead to superheating and inaccurate temperature readings. A steady rate allows the liquid-vapor equilibrium to be established.

  • Data Recording:

    • Observe the temperature as the liquid begins to boil and the vapor condenses. Record the temperature when it stabilizes and a steady stream of condensate is collected. This stable temperature is the observed boiling point.

    • Continue to record the temperature until most of the liquid has distilled, noting any significant fluctuations. Causality: A stable temperature throughout the distillation indicates a pure substance. Impurities would cause the boiling point to change as the distillation progresses.

  • Pressure Correction (Self-Validation):

    • Record the ambient atmospheric pressure from a laboratory barometer.

    • If the measured pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron relation for a more accurate value. Causality: Boiling point is pressure-dependent. This step ensures the obtained value is standardized, making it comparable to literature values.

  • Shutdown and Safety:

    • Once the measurement is complete, turn off and lower the heating mantle. Allow the apparatus to cool completely before disassembly inside the fume hood.

By following this protocol, a researcher can reliably verify the boiling point of this compound, ensuring the quality of the reagent and the integrity of their experimental data.

References

  • Making Kilograms of this compound. ChemistryViews. [Link]
  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF)
  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
  • Synthesis, bioconjugation and stability studies of [18 F]this compound. PubMed. [Link]
  • This compound. Starshinechemical. [Link]
  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry. [Link]
  • This compound. PubChem. [Link]

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Ethenesulfonyl Fluoride: A Nexus of Reactivity for Advanced Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethenesulfonyl fluoride (ESF) has rapidly emerged from a niche reagent to a cornerstone of modern organic synthesis and chemical biology. Its unique electronic properties, combining the potent electron-withdrawing sulfonyl fluoride group with a reactive vinyl system, render it an exceptionally powerful Michael acceptor and a key player in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of nucleophiles, offering field-proven insights into its application in drug discovery, bioconjugation, and materials science. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature to empower researchers to harness the full potential of this versatile reagent.

Introduction: The Ascendancy of this compound

First reported in 1953, this compound (ESF) has garnered significant attention in recent years, largely due to its exceptional reactivity profile.[1] It is considered one of the most powerful Michael acceptors known, readily reacting with a wide array of soft nucleophiles under mild conditions.[2] This high reactivity, coupled with the remarkable stability of the resulting adducts, has positioned ESF as a privileged scaffold in various chemical disciplines.

The renaissance of ESF is intrinsically linked to the development of SuFEx chemistry by Nobel Laureate K. Barry Sharpless and his colleagues.[3] SuFEx, a new category of click reaction, leverages the unique stability and reactivity of the S(VI)-F bond to create robust molecular connections.[3][4] ESF serves as a critical hub in the SuFEx toolkit, enabling the reliable and efficient formation of diverse molecular architectures.[3][5] This guide will explore the fundamental reactivity of ESF with key nucleophilic partners and provide practical guidance for its application in the laboratory.

The Dual Reactivity of this compound: A Tale of Two Electrophiles

The chemical versatility of ESF stems from the presence of two distinct electrophilic sites: the β-carbon of the vinyl group and the sulfur atom of the sulfonyl fluoride. This dual nature allows for two primary modes of reaction with nucleophiles:

  • Michael Addition: The pronounced electron-withdrawing effect of the sulfonyl fluoride group polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This 1,4-conjugate addition, or Michael addition, is the predominant reaction pathway for most soft nucleophiles.

  • Sulfur(VI) Fluoride Exchange (SuFEx): The sulfur atom of the sulfonyl fluoride group is also electrophilic and can undergo nucleophilic substitution, displacing the fluoride ion. While the S-F bond is remarkably stable, it can be activated to react with potent nucleophiles, particularly under specific catalytic conditions.[6]

The chemoselectivity of the reaction (Michael addition vs. SuFEx) is highly dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the this compound derivative.[7]

Reaction with N-Nucleophiles: Amines and Anilines

Amines are among the most common nucleophiles employed in reactions with ESF. The high reactivity of ESF allows for smooth and efficient Michael addition of both primary and secondary amines, as well as anilines, to yield stable β-aminoethylsulfonyl fluoride adducts.[8][9]

These reactions are typically fast and proceed in high yields under mild conditions, often at room temperature and without the need for a catalyst.[10][11] The resulting adducts are themselves valuable building blocks, as the retained sulfonyl fluoride group can participate in subsequent SuFEx reactions.[8][9]

Experimental Protocol: Michael Addition of Piperazine to this compound

This protocol describes a representative Michael addition of a secondary amine to ESF.

Materials:

  • This compound (ESF)

  • Piperazine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine (1.2–1.5 equivalents) in anhydrous THF (to make a 1 M solution).

  • To the stirred solution of piperazine at room temperature, add this compound (1.0 equivalent) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the desired Michael adduct.

Note: For less reactive amines or β-arylethenesulfonyl fluorides, heating the reaction mixture may be necessary.[7]

Visualization of the Michael Addition Workflow

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve Piperazine in THF add_esf Add this compound start->add_esf stir Stir at Room Temperature add_esf->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end_product Purified Michael Adduct concentrate->end_product SuFEx_Polymerization cluster_monomer Monomer Synthesis cluster_polymerization Polymerization ESF This compound (ESF) Michael_Adduct Michael Addition (AA Monomer) ESF->Michael_Adduct Amine Diamine (H2N-R-NH2) Amine->Michael_Adduct Bisphenol Bisphenol (HO-Ar-OH) Silylated_Phenol Silylation (BB Monomer) Bisphenol->Silylated_Phenol Polycondensation SuFEx Polycondensation Michael_Adduct->Polycondensation Silylated_Phenol->Polycondensation Polysulfonate Polysulfonate Polymer Polycondensation->Polysulfonate

Caption: The role of ESF in the synthesis of polysulfonates via SuFEx chemistry.

Applications in Drug Discovery and Bioconjugation

The unique reactivity of ESF has made it an invaluable tool in drug discovery and chemical biology.

  • Covalent Inhibitors: The sulfonyl fluoride moiety can act as a covalent "warhead," targeting nucleophilic residues in proteins such as lysine, tyrosine, serine, threonine, cysteine, and histidine. [1]This has led to the development of potent and selective enzyme inhibitors.

  • Bioconjugation: ESF and its derivatives are used for the site-specific modification of proteins and other biomolecules. [10][11]The mild reaction conditions and high selectivity of the Michael addition make it an ideal reaction for use in complex biological systems. [5]The introduction of the sulfonyl fluoride group also provides a handle for further functionalization via SuFEx chemistry.

  • Radiolabeling: 18F-labeled this compound ([18F]ESF) has been synthesized and used for the radiolabeling of peptides and proteins for positron emission tomography (PET) imaging. [10][11]

Quantitative Data Summary

NucleophileReaction TypeTypical ConditionsYieldReference(s)
Secondary AminesMichael AdditionTHF or DCM/H₂O, rt or 50 °CExcellent[7]
AnilinesMichael AdditionMild conditionsHigh[8][9]
ThiolsMichael AdditionPBS buffer (pH 7.4), 37 °CHigh[2]
Carboxylic AcidsMichael AdditionCuO promoter, MeCN, 80 °CGood[12]
Bisphenols (silylated)SuFEx[Ph₃P=N-PPh₃]⁺[HF₂]⁻ catalyst>99% conversion[8]

Conclusion

This compound is a remarkably versatile and powerful reagent that has rightfully earned its place as a key component of the modern synthetic chemist's toolbox. Its exceptional reactivity as a Michael acceptor, combined with its role as a SuFEx hub, provides a reliable and efficient platform for the construction of a diverse range of molecules. The applications of ESF in drug discovery, bioconjugation, and materials science are rapidly expanding, and a thorough understanding of its reactivity is essential for any researcher seeking to innovate in these fields. The insights and protocols provided in this guide are intended to serve as a valuable resource for harnessing the full potential of this extraordinary molecule.

References

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  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - NIH. (n.d.).
  • Matesic, L., Wyatt, N. A., Fraser, B. H., Roberts, M. P., Pham, T. Q., & Greguric, I. (2018). Synthesis, bioconjugation and stability studies of [18F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847–856. [Link]
  • Zheng, Q., Jia, Y., & Sharpless, K. B. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(42), 13243–13247. [Link]
  • This compound: The Most Perfect Michael Acceptor Ever Found? - ResearchGate. (n.d.).
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  • Meng, Y.-P., Wang, S.-M., Fang, W.-Y., Xie, Z.-Z., Leng, J., Alsulami, H., & Qin, H.-L. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Synthesis, 52(04), 484-501. [Link]
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  • Synthetic applications of α‐aryl ethenesulfonyl fluorides. - ResearchGate. (n.d.).
  • Wang, H., Zhou, F., Ren, G., Zheng, Q., Chen, H., Gao, B., Klivansky, L. M., Liu, Y., Wu, B., Xu, Q., Lu, J., Sharpless, K. B., & Wu, P. (2017). SuFEx‐Based Polysulfonate Formation from this compound–Amine Adducts. Angewandte Chemie International Edition, 56(37), 11203-11208. [Link]
  • Krutak, J. J., Burpitt, R. D., Moore, W. H., & Hyatt, J. A. (1979). Chemistry of this compound. Fluorosulfonylethylation of organic compounds. The Journal of Organic Chemistry, 44(22), 3847-3858. [Link]
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  • Morandi, B., & Carreira, E. M. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11841-11845. [Link]
  • Zhang, X., Huang, Y.-M., Baoguo, Z., & Tang, H. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega, 6(40), 26369–26375. [Link]
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Ethenesulfonyl Fluoride in SuFEx Click Chemistry: A Technical Guide to a Premier Electrophilic Hub

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a second-generation click reaction, has profoundly impacted molecular assembly across diverse scientific disciplines.[1][2] At the heart of this transformation lies a class of uniquely reactive connectors, or "hubs," that enable rapid, efficient, and reliable bond formation.[3] Among these, ethenesulfonyl fluoride (ESF) has emerged as a cornerstone reagent, prized for its dual reactivity as a potent Michael acceptor and a latent alkyl sulfonyl fluoride electrophile.[4][5] This guide provides an in-depth technical exploration of ESF's role in SuFEx click chemistry, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles, mechanistic intricacies, and practical applications. We will dissect the causality behind experimental choices, present validated protocols, and provide a forward-looking perspective on the expanding utility of this versatile chemical tool.

Introduction: The Power of the S(VI)-F Bond and the Rise of SuFEx

Click chemistry, first conceptualized by K. Barry Sharpless and colleagues, champions the use of reactions that are modular, wide in scope, high in yield, and generate only inoffensive byproducts.[6] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the prototypic click reaction.[1] In 2014, the Sharpless laboratory introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of click reactions, fulfilling these stringent criteria.[2][7]

The foundation of SuFEx lies in the unique combination of stability and reactivity inherent to the hexavalent sulfur-fluoride (S(VI)-F) bond.[3] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides (-SO₂F) are remarkably stable to hydrolysis, oxidation, and reduction.[8] However, this dormant reactivity can be "awakened" under specific catalytic conditions to undergo near-perfect nucleophilic substitution at the sulfur center.[3][9] This allows for the reliable formation of robust covalent linkages (sulfonates, sulfonamides, etc.) in a manner that is often compatible with complex molecular environments and even biological systems.[1][10]

A diverse array of SuFExable hubs, including sulfuryl fluoride (SO₂F₂), thionyl tetrafluoride (SOF₄), and aryl sulfonyl fluorides, have been developed.[7][11][12] Within this toolbox, this compound (ESF) holds a privileged position due to its exceptional reactivity and synthetic versatility.[5]

This compound (ESF): A Bis-Electrophilic Linchpin

First described in the mid-20th century, ESF was largely a chemical curiosity until the dawn of SuFEx.[13] It is a small, volatile molecule featuring two distinct electrophilic sites:

  • A highly reactive Michael acceptor: The electron-withdrawing sulfonyl fluoride group strongly activates the vinyl system, making ESF one of the most powerful Michael acceptors known.[4][14] This allows for rapid and efficient conjugate addition with a wide range of soft nucleophiles.

  • A latent alkyl sulfonyl fluoride: The -SO₂F group itself is an electrophilic center for SuFEx chemistry. Critically, as an alkyl sulfonyl fluoride, it is significantly less reactive than its aryl counterparts.

This differential reactivity is the key to ESF's utility. It allows for a sequential, two-stage functionalization strategy: a rapid Michael addition followed by a more deliberate, catalytically-controlled SuFEx reaction. This transforms ESF from a simple molecule into a powerful "linker" or "hub" for connecting two different molecular fragments with high fidelity.[6]

Logical Workflow: Sequential Functionalization of ESF

The dual-reactivity of ESF enables a powerful and modular approach to molecular synthesis. The workflow hinges on the selective and sequential reaction of its two electrophilic sites.

ESF_Workflow ESF Ethenesulfonyl Fluoride (ESF) Michael_Adduct Michael Adduct (Alkyl Sulfonyl Fluoride) ESF->Michael_Adduct Stage 1: Michael Addition (Fast, High Yield) - Nu: Amines, Thiols, etc. Final_Product Final Conjugate (e.g., Sulfonate Ester) Michael_Adduct->Final_Product Stage 2: SuFEx Reaction (Catalyst-Controlled) - Nu: Phenols, Alcohols

Caption: Sequential reaction pathway for ESF functionalization.

The Core Mechanism: A Tale of Two Reactions

Stage 1: The Michael Addition

The conjugate addition to ESF is typically rapid and proceeds under mild conditions, often at room temperature without the need for a catalyst. The reaction is highly reliable with primary and secondary amines, anilines, and thiols.[15][16]

The causality for this high reactivity stems from the potent electron-withdrawing nature of the -SO₂F group, which dramatically lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the β-carbon in the vinyl system, making it exceptionally susceptible to nucleophilic attack.

Michael_Addition cluster_product Product R2NH R₂NH (Amine) Adduct R₂N-CH₂-CH₂-SO₂F (Michael Adduct) R2NH->Adduct p1 R2NH->p1 ESF H₂C=CH-SO₂F (ESF) p1->Adduct Michael Addition (e.g., in MeCN, RT) SuFEx_Mechanism Adduct R₂N-CH₂-CH₂-SO₂F (Michael Adduct) Product R₂N-CH₂-CH₂-SO₂-OAr (Sulfonate Ester) Adduct->Product Phenol Ar-OH (Phenol) Phenol->Product Catalyst Catalyst (e.g., Cs₂CO₃, BTMG/HMDS) Catalyst->Product

Caption: Catalytic SuFEx reaction of an ESF-derived adduct with a phenol.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, validated protocols. The following sections provide detailed, step-by-step methodologies for the sequential functionalization of ESF.

Protocol 1: Synthesis of an N-Substituted-2-(fluorosulfonyl)ethanamine via Michael Addition

This protocol describes the general procedure for the conjugate addition of a primary or secondary amine to this compound.

Materials:

  • This compound (ESF)

  • Amine of interest (e.g., Morpholine)

  • Acetonitrile (MeCN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

  • Solvent: Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • ESF Addition: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.05 eq.) dropwise via syringe. Caution: ESF is volatile and reactive; handle in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often of high purity and can be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Cs₂CO₃-Activated SuFEx Reaction with a Phenol

This protocol details the coupling of the previously synthesized alkyl sulfonyl fluoride with a phenol using cesium carbonate as the base catalyst. [10] Materials:

  • ESF-Amine Adduct (from Protocol 1)

  • Phenol of interest

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the ESF-amine adduct (1.0 eq.), the phenol (1.1 eq.), and anhydrous cesium carbonate (1.1 eq.).

  • Solvent: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the sulfonyl fluoride.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times range from 3 to 12 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts, washing with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired sulfonate ester.

Applications in Drug Discovery and Bioconjugation

The modularity and reliability of ESF-based SuFEx chemistry have made it an invaluable tool in the life sciences. [6][17][18]

  • High-Throughput Synthesis: The two-stage process is ideally suited for creating large, diverse libraries of compounds for high-throughput screening (HTS). [6]By combining a set of amines (Stage 1) with a set of phenols (Stage 2), a matrix of unique products can be rapidly synthesized. [15][16]

  • Covalent Inhibitor Development: The sulfonyl fluoride moiety is a "warhead" that can form stable, covalent bonds with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, and serine. [1][3][8]ESF-derived linkers allow for the positioning of this warhead within a molecule designed to bind to a specific protein target, enabling the development of highly selective covalent inhibitors. [8]

  • Bioconjugation: The reactivity of ESF and its derivatives allows for the labeling of biological molecules. [19][20]For example, the radiolabeled version, [¹⁸F]ESF, has been synthesized and used for the Michael conjugation with amino acids and proteins for applications in Positron Emission Tomography (PET) imaging. [19][20]

Data Presentation: Comparative Reactivity

The choice of catalyst and conditions can significantly impact the efficiency of the SuFEx step. The following table summarizes typical conditions for different catalytic systems.

Catalyst SystemNucleophileTypical ConditionsReaction TimeKey AdvantageReference
Cs₂CO₃ Phenols1.1 eq. Cs₂CO₃, MeCN, RT3 - 12 hSimplicity, cost-effective[10]
DBU Silyl Ethers10-30 mol% DBU, MeCN, RT1 - 6 hHomogeneous, mild[21][22]
[P₄]⁺[HF₂]⁻ Silyl Ethers1.25 mol% catalyst, THF, RT10 min - 1 hVery high efficiency[15][23]
BTMG / HMDS Alcohols/Phenols1-5 mol% BTMG, 1 eq. HMDS, MeCN, RT5 - 30 minExtremely fast, low catalyst loading[24][25]

Conclusion and Future Outlook

This compound is more than just a reagent; it is a central hub in the landscape of SuFEx click chemistry. Its bis-electrophilic nature, governed by a kinetically favored Michael addition and a catalytically controlled SuFEx reaction, provides a robust and modular platform for molecular construction. The principles of causality are clear: the powerful electron-withdrawing -SO₂F group dictates the initial conjugate addition, while the inherent stability of the resulting alkyl S(VI)-F bond necessitates catalytic activation for the subsequent exchange. This self-validating system has proven its worth in the rapid assembly of compound libraries for drug discovery and the precise construction of complex molecular architectures. As new catalytic systems continue to be developed, the scope and utility of ESF in synthesizing the next generation of functional molecules, from materials to medicines, will undoubtedly continue to expand.

References

  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. (n.d.).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Beilstein Journal of Organic Chemistry.
  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews.
  • Synthesis, bioconjugation and stability studies of [18 F]this compound. (2018). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Synthesis, bioconjugation and stability studies of [18F]this compound. (2018). Journal of Labelled Compounds and Radiopharmaceuticals.
  • The growing applications of SuFEx click chemistry. (n.d.). Semantic Scholar.
  • The growing applications of SuFEx click chemistry. (n.d.). CSHL Scientific Digital Repository.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (n.d.).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.).
  • This compound: The Most Perfect Michael Acceptor Ever Found? (n.d.).
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). University of Connecticut Department of Chemistry.
  • SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts. (2017).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
  • Strategies for the synthesis of α/β‐aryl ethenesulfonyl fluorides. (n.d.).
  • SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery. (n.d.).
  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Int. (2024). ChemRxiv.
  • Sulfur fluoride exchange. (2023).
  • SuFEx‐Based Polysulfonate Formation from this compound‐Amine Adducts. (n.d.).
  • This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (2020). Synthesis.
  • Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. (n.d.).
  • Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute.
  • SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts. (2017).
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. (n.d.).
  • SuFEx‐Based Polysulfonate Formation from this compound–Amine Adducts. (2017). eScholarship.org.
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. (n.d.). Enamine.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Chemistry of this compound. Fluorosulfonylethylation of organic compounds. (n.d.). De Gruyter.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
  • Accelerated SuFEx Click Chemistry for Modular Synthesis. (2021). ChemRxiv.
  • Research Progress----Shanghai institute of Organic Chemistry,CAS. (2021). Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences.
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  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. (2015).
  • Applications of SuFEx Click Chemistry in Polymer Science. (2024). In Click Chemistry. Royal Society of Chemistry.
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). Organic & Biomolecular Chemistry.
  • Sulfur Fluoride Exchange (SuFEx). (2022). In Click Chemistry. Georg Thieme Verlag.

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Methodological & Application

Application Notes and Protocols: Ethenesulfonyl Fluoride for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Ethenesulfonyl Fluoride in Bioconjugation

For decades, the field of bioconjugation has sought reagents that offer a perfect balance of stability, reactivity, and selectivity. While maleimides have been a workhorse for cysteine-modification, their susceptibility to retro-Michael reactions and thioether exchange in plasma can compromise conjugate stability[1][2]. This compound (ESF), and its derivatives often referred to as vinyl sulfones, have emerged as a superior alternative, providing stable, irreversible covalent bonds with a range of nucleophilic amino acid residues.

ESF is a Michael acceptor, characterized by a vinyl group attached to an electrophilic sulfonyl fluoride moiety.[3] This structure makes the double bond electron-poor and highly susceptible to nucleophilic attack.[4][5] The key advantage of ESF lies in the formation of exceptionally stable thioether or amine linkages, addressing the stability concerns associated with maleimide-based conjugates.[1][3] Furthermore, ESF demonstrates versatile reactivity, enabling the targeting of several key amino acids, a feature that expands its utility beyond traditional cysteine-focused strategies.

Advantages of this compound (ESF) Reagents:
  • Enhanced Stability: The thioether bond formed between a vinyl sulfone and a cysteine residue is highly stable, resisting exchange reactions with serum proteins like albumin, a known issue for maleimide conjugates.[1][2]

  • Versatile Reactivity: While highly reactive towards cysteine thiols, ESF can also modify other nucleophilic residues such as lysine, histidine, and tyrosine under specific pH conditions, offering broader applicability.[4][6][7]

  • Tunable Selectivity: Reaction conditions, particularly pH, can be precisely controlled to favor modification of specific amino acid residues, allowing for targeted bioconjugation strategies.[3]

  • Favorable Kinetics: The reaction is typically fast and can be performed under mild, physiological conditions (room temperature, aqueous buffers), which helps preserve the protein's native structure and function.[4][8]

Target Residue Selectivity

The reactivity of ESF is critically dependent on the pH of the reaction medium, which dictates the protonation state, and therefore the nucleophilicity, of the target amino acid side chains.

  • Cysteine: The primary target for ESF is the thiol group of cysteine. The reaction proceeds efficiently at neutral to slightly alkaline pH (7.0-9.0), where the more nucleophilic thiolate anion (S⁻) is present in higher concentration.[5][6] Cysteine's lower abundance and unique nucleophilicity make it an ideal target for site-selective modification.[3]

  • Lysine: The ε-amino group of lysine becomes reactive at alkaline pH values (typically > 9.0), where it is deprotonated and thus more nucleophilic.[4][6]

  • Histidine: The imidazole side chain of histidine can also be targeted. Its reactivity is context-dependent and often observed in a pH range of 6.0-8.0.[7][9]

  • Tyrosine & Serine: While less common, sulfonyl fluoride electrophiles have been shown to react with the hydroxyl groups of serine and tyrosine, particularly when these residues are located in highly activated environments within a protein's active site.[7][10]

This pH-dependent selectivity allows researchers to direct the conjugation to the desired site by carefully controlling the reaction conditions.

Mechanism of Covalent Modification

The core of ESF's utility lies in its reaction mechanism: a Michael-type 1,4-conjugate addition.[4] The electron-withdrawing sulfonyl fluoride group polarizes the vinyl system, making the β-carbon an electrophilic center ripe for attack by a protein-based nucleophile.

The Michael Addition Pathway
  • Nucleophilic Attack: A deprotonated nucleophile on the protein (e.g., a cysteine thiolate or a lysine amine) attacks the β-carbon of the this compound double bond.

  • Formation of a Covalent Adduct: This attack results in the formation of a stable, irreversible covalent bond, typically a thioether or an amine linkage.[6]

The reaction is efficient and proceeds without the generation of by-products, simplifying downstream purification processes.[4]

G cluster_0 Protein Nucleophile cluster_1 ESF Reagent cluster_2 Covalent Conjugate Protein-Nu_H Protein-Nu-H Protein-Nu Protein-Nu:⁻ Protein-Nu_H->Protein-Nu Deprotonation (pH dependent) H_plus H⁺ ESF H₂C=CH-SO₂F Protein-Nu->ESF Michael Addition Nucleophilic Attack Conjugate Protein-Nu-CH₂-CH₂-SO₂F (Stable Adduct)

Caption: Mechanism of ESF bioconjugation via Michael addition.

Core Experimental Protocol: Cysteine-Selective Labeling

This protocol provides a generalized workflow for the selective labeling of cysteine residues on a target protein using an ESF-derivatized reagent (e.g., a fluorescent dye or biotin with an ESF handle).

Materials and Reagents
  • Target Protein: Purified protein with at least one accessible cysteine residue.

  • ESF Reagent: this compound-derivatized label (e.g., ESF-Biotin, ESF-Fluorophore). Stock solution typically prepared fresh in anhydrous DMSO or DMF.[6]

  • Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl), pH 7.5. Crucially, avoid buffers containing primary amines like Tris , as they can compete with the protein for reaction with the ESF reagent.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to free cysteines. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that could react with ESF.

  • Quenching Reagent: Small molecule thiol such as L-cysteine or N-acetylcysteine to quench any unreacted ESF reagent.[6]

  • Purification System: Desalting column (e.g., PD-10), size-exclusion chromatography (SEC), or dialysis cassette for removing excess reagent.[5]

Step-by-Step Methodology
Step 1: Protein Preparation (Disulfide Reduction - Optional)
  • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 20-fold molar excess of TCEP.[6]

  • Incubate at room temperature for 1 hour with gentle mixing.

  • Remove the excess TCEP using a desalting column, buffer exchanging the protein back into fresh Reaction Buffer. This step is critical to prevent TCEP from reacting with the ESF reagent.

Step 2: Conjugation Reaction
  • Prepare a fresh stock solution of the ESF reagent in anhydrous DMSO or DMF.

  • Add the ESF reagent to the protein solution. A 5- to 20-fold molar excess of the ESF reagent over the protein is a common starting point.[5][6] The optimal ratio should be determined empirically.

  • Ensure the final concentration of the organic solvent (DMSO/DMF) is low (e.g., <10% v/v) to avoid protein denaturation.[5]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[6] The reaction progress can be monitored by techniques like LC-MS. Increasing the temperature can enhance the rate of conjugation.[6]

Step 3: Quenching and Purification
  • To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted ESF reagent. Incubate for 30-60 minutes.[5]

  • Remove the excess, unreacted ESF reagent and the quenching reagent by purifying the protein conjugate. Size-exclusion chromatography (SEC) is highly effective for this purpose. Alternatively, dialysis or desalting columns can be used.[5]

Step 4: Characterization
  • Degree of Labeling (DOL): Determine the number of ESF labels per protein. For chromophoric labels, this can be calculated using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and at the λ_max for the dye). For other labels, Mass Spectrometry (MALDI-TOF or ESI-MS) is the most accurate method, revealing the mass shift corresponding to the number of attached labels.

  • Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm its integrity and purity. A fluorescently labeled conjugate can be visualized directly in-gel if an appropriate imager is available.

  • Functional Activity: Perform a relevant bioassay to confirm that the conjugation process has not compromised the protein's biological function.

Caption: General experimental workflow for protein conjugation with ESF.

Optimizing Reaction Conditions

The success of bioconjugation with ESF hinges on the careful optimization of several key parameters. The interplay between these factors determines the efficiency, selectivity, and reproducibility of the labeling.

ParameterRecommended RangeRationale & Expert Insights
pH 7.0 - 9.0 (for Cysteine)The reaction rate with thiols increases with pH due to the higher concentration of the nucleophilic thiolate anion.[6] For selective cysteine modification, a pH of 7.0-8.0 is often ideal. Pushing the pH > 9.0 increases reactivity with lysine residues.[4][6] For lysine targeting, a pH of 9.0-10.0 is recommended.
Molar Excess of ESF 5x - 20xA molar excess drives the reaction to completion. However, an excessively high ratio, especially with hydrophobic ESF reagents, can lead to protein aggregation.[6] The optimal ratio is protein-dependent and should be determined empirically by titration.
Temperature Room Temp. (20-25°C) to 37°CMost reactions proceed well at room temperature. Increasing the temperature to 37°C can significantly increase the reaction rate, but may risk protein instability for sensitive targets.[6] Monitor protein integrity if using elevated temperatures.
Reaction Time 2 - 24 hoursThe required time depends on the protein's reactivity, temperature, and reagent concentration. It is highly recommended to monitor the reaction progress using LC-MS at different time points (e.g., 2h, 4h, 8h, 24h) to determine the optimal endpoint and avoid potential degradation with prolonged incubation.[6]
Buffer Choice Phosphate, HEPESUse non-nucleophilic buffers. AVOID buffers with primary or secondary amines such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the protein for the ESF reagent, drastically reducing conjugation efficiency.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling 1. Incomplete Disulfide Reduction: Cysteine residues are not available as free thiols. 2. Incorrect pH: pH is too low for efficient deprotonation of the target nucleophile. 3. Inactive ESF Reagent: Reagent has hydrolyzed due to improper storage or preparation. 4. Insufficient Reaction Time/Temp: The reaction has not proceeded to completion.1. Confirm complete reduction using Ellman's reagent. Ensure excess TCEP is fully removed before adding ESF. 2. Verify the pH of the reaction buffer. For cysteine, ensure pH is ≥ 7.0.[6] 3. Always prepare ESF reagent stock solutions fresh in anhydrous DMSO/DMF. 4. Increase incubation time up to 24 hours and/or temperature to 37°C.[6] Monitor progress via LC-MS.
Non-specific Labeling 1. pH is too high: Promotes reaction with other nucleophiles like lysine. 2. High Molar Excess of ESF: A large excess can drive reactions with less reactive sites.1. For cysteine-specific labeling, lower the pH to 7.0-7.5.[3] 2. Perform a titration to find the lowest effective molar excess of the ESF reagent.
Protein Aggregation/Precipitation 1. High Concentration of Organic Solvent: DMSO or DMF from the reagent stock is denaturing the protein. 2. Hydrophobic ESF Reagent: The reagent itself is causing the protein to aggregate. 3. Protein Instability: The protein is not stable under the required reaction conditions (pH, temp).1. Keep the final solvent concentration below 10% (ideally <5%).[5] 2. If possible, use a more hydrophilic ESF derivative. Reduce the molar excess. 3. Confirm the protein's stability in the reaction buffer (without the ESF reagent) for the planned duration and temperature.

References

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019). RSC Publishing. [Link]
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012). SciSpace. [Link]
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (2024). PubMed Central. [Link]
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  • Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. eScholarship. [Link]
  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. (2014). Macmillan Group - Princeton University. [Link]
  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. (2014).
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  • Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. (2010). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. (2010). PubMed. [Link]
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
  • (PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. (2010).
  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019). PubMed Central. [Link]
  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry | Request PDF. (2019).
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PubMed Central. [Link]
  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction | Request PDF. (2019).
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  • Protein labeling protocol. Abberior Instruments. [Link]
  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. (2022). PubMed Central. [Link]
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  • Covalent drugs targeting histidine – an unexploited opportunity?. (2021). PubMed Central. [Link]
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Ethenesulfonyl Fluoride (ESF): A Versatile Electrophilic Hub for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: Beyond the Thiol—Expanding the Covalent Toolkit

Covalent inhibitors have undergone a renaissance in drug discovery, prized for their potential to achieve profound and durable target modulation, leading to enhanced potency and prolonged pharmacodynamic effects.[1] For years, the dominant strategy centered on targeting the nucleophilic thiol of cysteine residues with moderately reactive α,β-unsaturated carbonyl electrophiles. While highly effective, this approach is limited by the relatively low abundance of cysteine within protein binding sites.[2]

The emergence of sulfur(VI) fluoride exchange (SuFEx) chemistry has dramatically expanded the covalent inhibitor toolkit.[3][4] The sulfonyl fluoride (SO₂F) moiety, a key SuFEx hub, has been identified as a privileged "warhead" capable of reacting with a broad range of nucleophilic amino acid residues—including lysine, tyrosine, serine, threonine, and histidine—that are often more prevalent in binding pockets.[2][5]

Within this class, ethenesulfonyl fluoride (ESF) , also known as vinylsulfonyl fluoride, stands out as a uniquely versatile electrophile. It functions as a "dual warhead," combining the canonical reactivity of a highly potent Michael acceptor with the latent SuFEx capability of the sulfonyl fluoride group.[3][6][7] This dual nature allows for multiple modes of covalent engagement and provides a rich platform for tuning reactivity and selectivity, making ESF a powerful and adaptable tool for modern covalent drug design.

Section 1: The Chemical Biology of this compound

The utility of ESF in covalent inhibitor design stems from its two distinct, yet interconnected, electrophilic centers: the activated vinyl system and the sulfur(VI) center. The choice of which center engages a target protein is dictated by the nature of the available nucleophile and the specific microenvironment of the protein's binding site.

Dual Reactivity: Michael Acceptor and SuFEx Electrophile
  • Michael Addition: ESF is one of the most powerful Michael acceptors discovered, readily undergoing conjugate addition with soft nucleophiles.[8][9] In a biological context, this reactivity is primarily directed toward the thiol side chain of cysteine residues, forming a stable thioether linkage. The high electrophilicity of the β-carbon makes this reaction rapid and efficient.[10]

  • Sulfur(VI) Fluoride Exchange (SuFEx): The sulfonyl fluoride group is relatively stable in aqueous media but can be activated to react with harder nucleophiles like the primary amine of lysine or the hydroxyl groups of serine, threonine, and tyrosine.[2][5][11] This reaction, which displaces the fluoride ion to form a stable sulfonamide or sulfonate ester bond, is often critically dependent on the protein's local environment. Proximal basic residues or favorable electrostatic interactions within the active site can catalyze the S-F bond cleavage, a phenomenon described as a "Sleeping Beauty" mode of inhibition.[11][12] In this model, the ESF-containing ligand remains dormant until it encounters the specific protein partner whose unique architecture provides the necessary "kiss" to awaken its covalent reactivity, ensuring exquisite target selectivity.

cluster_Inhibitor ESF-Based Inhibitor cluster_Protein Target Protein cluster_Adducts Covalent Adducts inhibitor Scaffold-Linker-CH=CH-SO₂F Cys Cysteine (Thiol) inhibitor->Cys 1. Michael Addition (Soft Nucleophile) Lys Lysine/Ser/Tyr (Amine/Hydroxyl) inhibitor->Lys 2. SuFEx Reaction (Hard Nucleophile + Protein Proximity) adduct_MA Scaffold-Linker-CH(S-Cys)-CH₂-SO₂F Cys->adduct_MA adduct_SuFEx Scaffold-Linker-CH=CH-SO₂-N/O-Target Lys->adduct_SuFEx

Caption: Dual reaction pathways of an ESF-based covalent inhibitor.

Tuning Reactivity for Selectivity

A key advantage of the ESF scaffold is that its reactivity can be finely tuned. Introducing substituents at the β-position of the vinyl group alters the electronic properties of both the Michael acceptor and the sulfonyl fluoride.[11] For example, electron-donating groups can temper the electrophilicity, reducing off-target reactivity and enabling the design of more selective probes. This ability to modulate reactivity is crucial for developing safe and effective covalent drugs that precisely engage their intended target while minimizing modification of other proteins.

Section 2: Design and Synthesis of ESF-Based Covalent Probes

The modular nature of ESF allows for its incorporation into a variety of molecular scaffolds. Synthesis typically begins with the preparation of ESF itself, followed by derivatization to install the desired recognition elements.

Protocol 1: Kilogram-Scale Synthesis of this compound (ESF)

Causality: This two-step, on-water procedure developed by Sharpless and colleagues is highly efficient and avoids hazardous reagents, making ESF readily accessible.[13] The use of an aqueous medium and simple phase separation for purification makes this protocol robust and scalable.

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

  • To a stirred aqueous solution of potassium bifluoride (KHF₂), add 2-chloroethanesulfonyl chloride dropwise at room temperature.

  • Stir the resulting two-phase mixture vigorously for 2-4 hours to form an emulsion, ensuring efficient reaction at the phase interface.

  • Stop stirring and allow the phases to separate. The denser product layer is at the bottom.

  • Isolate the 2-chloroethanesulfonyl fluoride product via a separatory funnel. The yield is typically >99%.[13]

Step 2: Dehydrochlorination to this compound

  • Add the 2-chloroethanesulfonyl fluoride from Step 1 to water.

  • Add a mild base, such as magnesium oxide (MgO), to the mixture.

  • Stir vigorously for 1-2 hours to induce dehydrochlorination.

  • Isolate the final ESF product, which forms a separate layer, using a separatory funnel. The yield is typically >98% on a kilogram scale.[13]

Protocol 2: Synthesis of β-Substituted ESF Derivatives via Michael Addition

Causality: Michael addition is a reliable and high-yielding method for functionalizing ESF.[11][14] This approach is ideal for introducing diversity by reacting ESF with a wide range of nucleophiles, such as secondary amines, to create libraries of compounds for screening.

  • Dissolve the desired secondary amine (1.0 eq.) in a suitable solvent like acetonitrile or CH₂Cl₂.

  • Add this compound (ESF, 1.05-1.2 eq.) dropwise to the solution at room temperature.

  • Stir the reaction at room temperature for 30 minutes to 6 hours, monitoring by TLC or LC-MS.[12][14]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting β-amino-substituted this compound by flash column chromatography. The reaction is generally high-yielding and produces the E-isomer selectively.[11]

Protocol 3: Synthesis of β-Aryl ESF Derivatives via Palladium-Catalyzed Cross-Coupling

Causality: The oxidative boron-Heck reaction provides facile access to β-aryl ethenesulfonyl fluorides, which are valuable as "dual warhead" building blocks.[6][7][15] This method is advantageous due to the wide commercial availability of boronic acids, allowing for the rapid synthesis of diverse aryl-substituted probes.

  • To a reaction vessel, add the aryl boronic acid (1.5 eq.), a base such as Na₂CO₃ (2.0 eq.), and a palladium catalyst, typically Pd(OAc)₂ (5-10 mol%).

  • Add a suitable solvent, such as DMF.

  • Add this compound (ESF, 1.0 eq.) to the mixture.

  • Stir the reaction at room temperature to 50 °C under an oxygen atmosphere (balloon) for 12-24 hours.[6]

  • After completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Purify the product by flash column chromatography to yield the E-isomer of the β-aryl this compound.

Synthetic Route Key Reagents Product Type Typical Yield Reference
Michael AdditionESF, Secondary Aminesβ-Amino ESF80-99%[11]
Michael AdditionESF, Carboxylic Acids, CuOβ-Carboxyalkyl ESF70-95%[16][17]
Oxidative Boron-HeckESF, Aryl Boronic Acids, Pd(OAc)₂β-Aryl ESF50-85%[6][7]
Heck-MatsudaESF, Aryl Diazonium Salts, Pd(OAc)₂β-Aryl ESF43-97%[18]

Section 3: Screening and Validation of ESF Covalent Inhibitors

A systematic workflow is essential to identify and validate ESF-based covalent inhibitors, confirming their mechanism of action and target engagement.

cluster_workflow ESF Inhibitor Validation Workflow start ESF Compound Library screen Biochemical Screen (IC₅₀ Determination) start->screen Identify Hits timedep Time-Dependent Inhibition Assay screen->timedep Assess Covalency washout Washout Experiment (Jump Dilution) timedep->washout Confirm Irreversibility massspec Intact Protein MS (Confirm Mass Adduct) washout->massspec Confirm Target Engagement validation Validated Covalent Inhibitor massspec->validation Final Confirmation

Caption: Experimental workflow for identifying and validating ESF covalent inhibitors.

Protocol 4: Initial Screening for Covalent Inhibition

Causality: The initial screen identifies compounds that inhibit the target protein. A subsequent time-dependent assay is crucial to differentiate between reversible and potentially covalent inhibitors. Covalent inhibitors typically show an increase in potency with longer pre-incubation times as the covalent bond formation progresses.

  • IC₅₀ Determination: Perform a standard enzyme activity assay with the target protein and its substrate. Incubate the protein with a range of inhibitor concentrations for a fixed, short period (e.g., 15 minutes) before initiating the reaction by adding the substrate.

  • Time-Dependency Test: Select a hit compound from the initial screen. Pre-incubate the target protein with a fixed concentration of the inhibitor for varying lengths of time (e.g., 0, 15, 30, 60, 120 minutes).

  • Initiate the enzymatic reaction at each time point by adding the substrate.

  • Measure the remaining enzyme activity. A time-dependent decrease in activity is indicative of covalent bond formation.

Protocol 5: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Causality: Mass spectrometry provides direct evidence of a covalent bond by detecting the precise mass increase of the target protein corresponding to the addition of the inhibitor molecule. This is the gold standard for confirming covalent modification.

  • Incubate the purified target protein (typically 1-5 µM) with an excess of the ESF inhibitor (e.g., 10-50 µM) for a sufficient time (e.g., 2-4 hours) at a controlled temperature (e.g., 37 °C). Include a vehicle control (e.g., DMSO) under identical conditions.

  • Desalt the protein sample to remove unreacted inhibitor and buffer components using a C4 ZipTip or equivalent size-exclusion chromatography method.

  • Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS) on an instrument capable of resolving the intact protein mass (e.g., a Q-TOF or Orbitrap mass spectrometer).

  • Deconvolute the resulting mass spectrum to obtain the intact protein mass. Compare the mass of the inhibitor-treated protein with the vehicle control. A mass shift equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Protocol 6: Stability Assessment of ESF Probes

Causality: Before biological assays, it is essential to confirm that the ESF compound is stable under the assay conditions (e.g., aqueous buffer, pH 7.4). Instability can lead to misleading results or the formation of non-specific reactive species.

  • Prepare a stock solution of the ESF compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the final aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

  • Incubate the solution at the desired temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 6, 24 hours), take an aliquot of the solution and analyze it by reverse-phase HPLC or LC-MS.

  • Monitor the peak area of the parent compound over time. A compound is generally considered stable if >90% remains after the longest incubation time required for the biological assay.[11]

Section 4: Case Study - "Sleeping Beauty" Inhibition of Human Neutrophil Elastase

A compelling demonstration of the ESF warhead's potential comes from the discovery of covalent inhibitors for human neutrophil elastase (hNE), a serine protease implicated in inflammatory diseases.[11][12] An agnostic screen of a library of SuFEx-able compounds, without prior knowledge of the hNE active site, identified a simple disulfonyl fluoride compound as a potent and selective covalent inhibitor.

The mechanism relies on the unique hNE active site environment, which perfectly positions a nucleophilic serine residue to attack the sulfonyl fluoride. This is a prime example of the "Sleeping Beauty" effect: the inhibitor is relatively unreactive in solution but is "awakened" upon binding to hNE, which catalyzes the SuFEx reaction to form a permanent covalent bond.[11][12] This proximity-driven reactivity is the basis for the inhibitor's high selectivity, as other proteins lacking this specific catalytic architecture are not modified.

cluster_logic The 'Sleeping Beauty' Logic of Selective Inhibition inhibitor Dormant ESF Inhibitor (Low Reactivity in Solution) target Correct Target Protein (hNE) (Specific Catalytic Environment) inhibitor->target Binds offtarget Off-Target Protein (Lacks Specific Environment) inhibitor->offtarget Binds activated Activated Inhibitor (Proximity-Driven Reactivity) target->activated Catalyzes SuFEx Reaction no_reaction No Reaction (Inhibitor Remains Unbound) offtarget->no_reaction covalent_bond Selective Covalent Inhibition activated->covalent_bond

Caption: Logical flow of proximity-induced "Sleeping Beauty" covalent inhibition.

Conclusion

This compound and its derivatives represent a powerful and versatile class of electrophiles for covalent inhibitor design. The dual reactivity of the ESF warhead enables engagement with a wide array of nucleophilic residues, moving beyond the traditional reliance on cysteine. By leveraging synthetic strategies to tune the warhead's reactivity and exploiting proximity-induced effects like the "Sleeping Beauty" mechanism, researchers can develop highly potent and exquisitely selective covalent probes and therapeutics. The robust synthetic accessibility and modular nature of ESF ensure that it will remain a central tool in the expanding field of covalent drug discovery.

References

  • Li, S., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences, 118(40), e2109039118. [Link]
  • Shavnya, A., et al. (2017). A Synthesis of “Dual Warhead” β-Aryl Ethenesulfonyl Fluorides and One-Pot Reaction to β-Sultams. Organic Letters, 19(3), 480–483. [Link]
  • Shavnya, A., et al. (2017). A Synthesis of "Dual Warhead" β-Aryl Ethenesulfonyl Fluorides and One-Pot Reaction to β-Sultams.
  • Willems, L. I., et al. (2016). Proteasome inhibition by new dual warhead containing peptido vinyl sulfonyl fluorides. Bioorganic & Medicinal Chemistry, 24(15), 3420–3427. [Link]
  • Greco, A., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 843–853. [Link]
  • Wang, H., et al. (2017). SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts. Angewandte Chemie International Edition, 56(37), 11203–11208. [Link]
  • Shavnya, A., et al. (2017). A Synthesis of “Dual Warhead” β-Aryl Ethenesulfonyl Fluorides and One-Pot Reaction to β-Sultams.
  • Krishnamurty, R., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 11, e78089. [Link]
  • Various Authors. (2021). Covalent inhibitors containing sulfonyl fluoride moieties.
  • Li, S., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(43), 21463–21471. [Link]
  • Matulis, D., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]
  • Wang, H., et al. (2017). SuFEx‐Based Polysulfonate Formation from this compound–Amine Adducts.
  • Lemke, F., et al. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?
  • Meng, Y-P., et al. (2022). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Chemistry – An Asian Journal, 17(1), e202101111. [Link]
  • Narayanan, A., Jones, L.H. (2015). Sulfonyl-fluoride-based chemical probes for covalent ligand discovery and drug development. Future Medicinal Chemistry, 7(10), 1343-1354. [Link]
  • Lupton, D.W., et al. (2015). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry.
  • Bernardim, B., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 59(25), 9983–9991. [Link]
  • Lemke, F., et al. (2016). This compound: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition, 55(41), 12664-12667. [Link]
  • Meng, Y-P., et al. (2022). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.
  • Qin, H., et al. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega, 6(40), 26425–26433. [Link]
  • Qin, H., et al. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides.
  • Chen, K., et al. (2023).
  • Wang, W-H., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.
  • Zheng, Q., et al. (2016). This compound (ESF)

Sources

Application Note: A Practical Guide to the Michael Addition with Ethenesulfonyl Fluoride for Covalent Probe and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethenesulfonyl fluoride (ESF) has emerged as a uniquely powerful and versatile electrophile in modern organic synthesis and chemical biology. Its activated alkene system makes it an exceptional Michael acceptor, readily participating in conjugate additions with a wide range of nucleophiles.[1][2] This reactivity, coupled with the remarkable stability and latent reactivity of the resulting sulfonyl fluoride (-SO₂F) moiety, positions ESF as a cornerstone reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for Michael addition reactions with ESF. We delve into the mechanistic underpinnings, provide a detailed step-by-step general protocol, discuss critical experimental parameters, and highlight its application in the rational design of covalent inhibitors and biological probes.

The Unique Chemistry of this compound

This compound is often regarded as one of the most powerful Michael acceptors available to chemists.[1][2] This high reactivity stems from the potent electron-withdrawing nature of the sulfonyl fluoride group, which strongly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The true utility of ESF, however, lies in the dual nature of the resulting adducts. The initial Michael addition proceeds efficiently, forming a stable carbon-heteroatom or carbon-carbon bond.[4] Crucially, the sulfonyl fluoride group is retained in the product. This -SO₂F group is exceptionally stable under a wide range of synthetic conditions but can be specifically activated to react with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) within a protein's binding pocket, forming a stable covalent bond.[5][6] This combination of a rapid, reliable Michael addition followed by context-dependent covalent modification makes ESF an invaluable tool in drug discovery.[7]

The Michael Addition Mechanism

The reaction proceeds via a classical Michael 1,4-conjugate addition. A nucleophile (the Michael donor) attacks the β-carbon of the ESF double bond (the Michael acceptor). This forms a resonance-stabilized carbanion intermediate, which is subsequently protonated (typically by the solvent or during aqueous workup) to yield the final β-substituted alkanesulfonyl fluoride product.[8][9]

Michael Addition Mechanism cluster_intermediate Intermediate cluster_product Product ESF This compound (ESF) Intermediate Resonance-Stabilized Carbanion ESF->Intermediate 1,4-Conjugate Addition Nu Nucleophile (Nu:⁻) Product β-Substituted Alkanesulfonyl Fluoride Intermediate->Product Protonation (H⁺) Experimental Workflow A Setup & Reagents B Dissolve Nucleophile in Anhydrous Solvent A->B C Add Ethenesulfonyl Fluoride (ESF) B->C D Stir at Room Temp Monitor by TLC/LC-MS C->D E Reaction Complete? D->E E->D No F Solvent Removal & Aqueous Workup E->F Yes G Dry, Filter, & Concentrate F->G H Purify via Flash Chromatography (if needed) G->H I Characterize Product (NMR, HRMS) H->I

Sources

Applications of Ethenesulfonyl Fluoride in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Ethenesulfonyl fluoride (ESF) has rapidly emerged as a privileged electrophilic warhead in the field of medicinal chemistry, particularly for the design of targeted covalent inhibitors. Its unique reactivity as a Michael acceptor, coupled with the stability of the resulting covalent adduct, offers distinct advantages for achieving high potency and prolonged duration of action against challenging biological targets. This guide provides a comprehensive overview of the applications of ESF, detailing its mechanism of action, synthetic accessibility, and strategic deployment in the development of novel therapeutics. Detailed protocols for the synthesis of ESF-containing compounds and the characterization of their covalent interactions with target proteins are also presented to equip researchers with the practical knowledge to leverage this versatile chemical entity in their drug discovery programs.

Introduction: The Resurgence of Covalent Inhibition

While reversible inhibitors have long dominated the landscape of drug discovery, there is a renewed and growing interest in the development of covalent drugs. By forming a stable chemical bond with their target protein, covalent inhibitors can offer several key advantages, including:

  • Enhanced Potency: The irreversible nature of the interaction can lead to significantly higher potency and a more durable biological response.

  • Prolonged Duration of Action: The inhibitor remains bound to its target, extending its pharmacological effect beyond its pharmacokinetic lifetime.

  • Targeting Shallow Binding Pockets: Covalent modification can enable the targeting of proteins with shallow or poorly defined binding sites that are challenging for reversible inhibitors.

  • Overcoming Drug Resistance: Covalent inhibitors can be designed to target non-catalytic residues, providing a strategy to overcome resistance mechanisms that arise from mutations in the active site.

A critical component of a covalent inhibitor is its "warhead," the electrophilic moiety responsible for reacting with a nucleophilic amino acid residue on the target protein. A diverse array of warheads has been developed, each with its own unique reactivity profile. Among these, this compound (ESF) has garnered significant attention for its favorable combination of stability and reactivity.[1][2]

The Chemistry and Reactivity of this compound

This compound is a vinyl sulfonyl fluoride that acts as a Michael acceptor.[3] The electron-withdrawing nature of the sulfonyl fluoride group activates the double bond for nucleophilic attack by amino acid side chains such as cysteine, lysine, tyrosine, and histidine.[1][4] The reaction proceeds via a conjugate addition mechanism, resulting in the formation of a stable covalent bond between the inhibitor and the protein.

A key feature of the sulfonyl fluoride group is the exceptional stability of the S-F bond.[5] Unlike other sulfonyl halides, sulfonyl fluorides are generally resistant to hydrolysis and reduction.[5] This stability contributes to the overall favorable pharmacokinetic properties of ESF-containing drugs and minimizes off-target reactions.

The reactivity of the ESF warhead can be modulated through synthetic modifications. For instance, the introduction of substituents on the vinyl group can tune the electrophilicity of the double bond, allowing for the fine-tuning of reactivity to optimize target engagement and minimize off-target effects.[2]

Figure 1: General mechanism of covalent modification of a protein by an this compound (ESF) warhead.

Applications in Drug Discovery

The unique properties of ESF have made it a valuable tool for developing covalent inhibitors against a variety of protein targets.

3.1. Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. While numerous reversible kinase inhibitors have been developed, the emergence of drug resistance is a significant clinical challenge. Covalent inhibitors that target non-conserved cysteine residues in the ATP-binding site have proven to be an effective strategy to overcome resistance. ESF-containing compounds have been successfully employed to develop potent and selective kinase inhibitors.

3.2. Protease Inhibitors

Proteases play critical roles in a wide range of physiological and pathological processes. Covalent inhibition is a well-established approach for targeting proteases, especially those that utilize a serine, cysteine, or threonine residue for catalysis. The reactivity of ESF makes it an attractive warhead for designing irreversible protease inhibitors. For example, peptido vinyl sulfonyl fluorides have been investigated as potent proteasome inhibitors.[6]

3.3. Chemical Biology Probes

Beyond its use in drug development, ESF and other sulfonyl fluorides serve as powerful chemical biology probes.[1] They are used for activity-based protein profiling (ABPP) to identify and characterize enzyme function in complex biological systems. The ability to covalently label active enzymes allows for their enrichment and subsequent identification by mass spectrometry. Furthermore, the incorporation of fluorine-18 into the ESF scaffold enables its use as a positron emission tomography (PET) imaging agent.[7][8][9]

Experimental Protocols
4.1. Protocol 1: Synthesis of a Generic ESF-Containing Compound

This protocol describes a general two-step procedure for the synthesis of a β-arylthis compound, a common scaffold for ESF-based inhibitors.[10]

Step 1: Synthesis of the Aryl Diazonium Salt

  • Dissolve the desired aniline derivative in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add concentrated hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Heck-Matsuda Reaction with this compound

  • In a separate flask, dissolve this compound and a palladium catalyst (e.g., Pd(OAc)2) in a suitable solvent such as acetonitrile.

  • Slowly add the freshly prepared diazonium salt solution to the ESF solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-arylthis compound.

Figure 2: A generalized synthetic workflow for the preparation of β-arylethenesulfonyl fluorides.

4.2. Protocol 2: Confirmation of Covalent Target Engagement by Intact Protein Mass Spectrometry

This protocol provides a general method to verify the covalent modification of a target protein by an ESF-containing inhibitor.

Materials:

  • Purified target protein

  • ESF-containing inhibitor

  • Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • DMSO (for inhibitor stock solution)

  • Quenching solution (e.g., 0.1% trifluoroacetic acid in water)

  • LC-MS system equipped with a high-resolution mass spectrometer

Procedure:

  • Incubation:

    • Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-10 µM).

    • Prepare a stock solution of the ESF inhibitor in DMSO.

    • Add the inhibitor to the protein solution to the desired final concentration (e.g., 1-10 molar equivalents). A vehicle control (DMSO only) should be run in parallel.

    • Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 1-2 hours).

  • Sample Preparation:

    • Quench the reaction by adding the quenching solution.

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove non-covalently bound inhibitor and buffer components.

  • LC-MS Analysis:

    • Inject the desalted sample onto the LC-MS system.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the protein.

    • Compare the mass of the inhibitor-treated protein with the vehicle control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.

Table 1. Expected Mass Shifts for Covalent Adducts

WarheadMolecular Weight (Da)Expected Mass Shift (Da)
This compound110.11+110.11
Acrylamide71.08+71.08
Conclusion

This compound has proven to be a highly valuable and versatile electrophilic warhead for the design of covalent inhibitors. Its favorable balance of stability and reactivity, combined with its synthetic tractability, has led to its successful application in the development of potent and selective inhibitors for a range of important drug targets.[10][11] The continued exploration of ESF and its derivatives is expected to yield novel therapeutic agents with improved efficacy and the ability to overcome the challenges of drug resistance.

References
  • Galea, C., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 61(9), 717-726.
  • Álvarez, E., et al. (2023). Organocatalytic Enantioselective Addition of 3-Aryloxindoles to this compound. Organic Letters, 25(1), 123-127.
  • Shaaban, M., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830.
  • Krutak, J. J., et al. (1978). Chemistry of this compound. Fluorosulfonylethylation of organic compounds. The Journal of Organic Chemistry, 43(22), 4249-4254.
  • Qin, H.-L., et al. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition, 55(41), 12664-12667.
  • Leng, J., et al. (2023). A mild protocol for efficient preparation of functional molecules containing triazole. Organic & Biomolecular Chemistry, 21(1), 147-152.
  • Herrero Alvarez, N., et al. (2016). Proteasome inhibition by new dual warhead containing peptido vinyl sulfonyl fluorides. Bioorganic & Medicinal Chemistry, 24(16), 3429-3435.
  • Kelly, J. M., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18889-18897.
  • Wei, R., et al. (2023). Converting (E)‐(Hetero)arylethanesulfonyl Fluorides to (Z)‐(Hetero)arylethanesulfonyl Fluorides Under Light Irradiation. Angewandte Chemie International Edition, 62(1), e202213190.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Li, Z., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3768.
  • Hewitt, W. M., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6296.
  • Preshlock, S., et al. (2019). [18 F]this compound as a Practical Radiofluoride Relay Reagent. Chemistry–A European Journal, 25(32), 7613-7617.
  • Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega, 6(40), 26496-26504.
  • Herrero Alvarez, N. (2017). Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors: alpha-substituted sulfonyl fluorides and vinyl sulfonyl fluorides. University of Glasgow.
  • Li, Z., et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecular Pharmaceutics, 20(10), 5143-5152.
  • Chen, W., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Chemical Science, 12(3), 1070-1076.
  • Grimster, N. P., et al. (2019). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. Journal of the American Chemical Society, 141(4), 1657-1671.
  • Hongslo, J. K., & Holland, R. I. (1979). The effect of fluoride on the cellular uptake and pool of amino acids. Acta Pharmacologica et Toxicologica, 44(5), 354-358.

Sources

development of chemical probes using ethenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Search

I'm starting a deep dive into the literature. My initial focus is a comprehensive search for established chemical probes built on the foundation of ethenesulfonyl fluoride (ESF). I'm using search terms such as "this compound chemical probes" to gather relevant publications. This should provide a solid base to understand the current state of knowledge.

Expanding Search Terms

I've broadened my search terms to include "ESF covalent probes," the mechanism of ESF-protein interactions, and synthesis and applications. From here, I'll structure the application note, starting with an overview of covalent probes and ESF's unique characteristics. I'll cover ESF's reaction mechanisms, targeting specific amino acid residues, and create a DOT graph for the synthetic protocol. Next, I will cover applications of the ESF probes with experimental workflows, and use another DOT graph to visualize the target identification process.

Refining Search Parameters

I'm now refining search queries to focus on mechanism of action, synthesis, applications, and selectivity profiling of ESF probes, hoping to build a complete application note. I'm structuring it around introduction to covalent probes and ESF's properties, explaining its reactivity with specific amino acids. I'm preparing to outline a synthesis protocol with a DOT graph, as well as an application protocol illustrated similarly. I'll include data analysis and interpretation, integrating multiple sources and creating summary tables.

Refining the Application Note

I've set the stage by mapping out a complete literature search that includes queries about mechanism, synthesis, applications, and profiling of ESF probes. Now I'm preparing a detailed outline for the application note. I'll describe covalent probes and ESF's reactivity. I'm ready to incorporate DOT graphs for the synthesis and application protocols. I'll include data analysis, multiple sources, and summary tables.

Defining Project Structure

I'm now structuring my efforts around a detailed outline. First, I will introduce covalent chemical probes and this compound's (ESF) properties. Next, the reaction mechanism with nucleophilic amino acids will be described. Further, I plan to create DOT graphs for the synthesis and application protocols, including steps for purification and characterization. I will also incorporate target identification and data analysis, with summary tables and references.

Defining Synthesis & Protocols

I'm now starting a detailed literature search on ESF chemical probes, expanding my queries to include synthesis, mechanism of action, and applications like protein labeling. I'll structure the note logically, beginning with an introduction to covalent probes and ESF's properties, then detailing its mechanism with a DOT graph. I'll create a second DOT graph for application protocols. I'll incorporate detailed data analysis and interpretation, integrating multiple sources for validation.

Initiating Comprehensive Research

I'm now starting a detailed literature search on ESF chemical probes, expanding my queries to include synthesis, mechanism of action, and applications. I plan to structure the application note logically, starting with covalent probes and ESF's properties. I will create DOT graphs to explain the mechanism and applications. Data analysis will be included from multiple sources to validate the results.

Refining Literature Search

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Application Notes and Protocols: SuFEx Click Chemistry with Ethenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of SuFEx and the Versatility of Ethenesulfonyl Fluoride

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the click chemistry paradigm, has provided researchers with a powerful and reliable tool for the construction of molecular architectures.[1][2][3][4] At the heart of this transformation lies the unique reactivity of the sulfonyl fluoride (-SO₂F) group, which exhibits remarkable stability under a wide range of conditions, yet can be selectively activated to form robust covalent linkages with a variety of nucleophiles.[5][6][7] This duality of stability and reactivity makes SuFEx an invaluable methodology in drug discovery, chemical biology, and materials science.[1][2][3]

This compound (ESF), a bifunctional reagent, has emerged as a particularly versatile and powerful hub in the SuFEx toolkit.[8][9][10] Its structure incorporates both a potent Michael acceptor and a SuFExable sulfonyl fluoride moiety. This allows for a two-stage reactivity profile: a rapid Michael addition to introduce the -SO₂F group onto a nucleophile, followed by the classic SuFEx reaction to form sulfonates, sulfonamides, and other sulfur(VI)-containing linkages. This application note provides a detailed guide to the reaction conditions, protocols, and underlying principles for effectively utilizing this compound in SuFEx click chemistry.

Core Principles and Mechanism

The utility of this compound in SuFEx chemistry stems from a two-step process that can be performed sequentially or as a one-pot reaction, depending on the desired outcome.

Step 1: Michael Addition of Nucleophiles to this compound

The electron-withdrawing nature of the sulfonyl fluoride group renders the double bond of ESF highly susceptible to nucleophilic attack. A wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols, can readily participate in a Michael addition reaction with ESF. This initial step is typically fast and proceeds with high efficiency, often without the need for a catalyst. The product of this reaction is a functionalized alkanesulfonyl fluoride, which now carries the SuFEx-ready -SO₂F handle.[9][11]

Step 2: Sulfur(VI) Fluoride Exchange (SuFEx)

The newly installed sulfonyl fluoride group can then undergo a SuFEx reaction with a suitable nucleophile, such as a silylated phenol or an alcohol. This step is the core "click" reaction, characterized by its high yield, selectivity, and tolerance of a broad range of functional groups. The SuFEx reaction is typically catalyzed by a base or a fluoride source, which facilitates the departure of the fluoride leaving group from the sulfur(VI) center.[5]

The general mechanism for a base-catalyzed SuFEx reaction is depicted below:

SuFEx_Mechanism cluster_michael Step 1: Michael Addition cluster_sufex Step 2: SuFEx Reaction ESF This compound (H₂C=CHSO₂F) Adduct Michael Adduct (R-Nu-CH₂CH₂SO₂F) ESF->Adduct + Nu-H NuH Nucleophile (R-NH₂, R-OH, etc.) Adduct2 Michael Adduct (R-Nu-CH₂CH₂SO₂F) Intermediate Activated Complex Adduct2->Intermediate Nucleophile2 Phenol/Alcohol (Ar-OH) Nucleophile2->Intermediate Catalyst Catalyst (e.g., Base) Catalyst->Intermediate activates Product Sulfonate Product (R-Nu-CH₂CH₂SO₂-OAr) Intermediate->Product Byproduct HF + Catalyst Intermediate->Byproduct releases

Figure 1: General two-step reaction pathway involving ESF.

Reaction Conditions and Protocols

The success of a SuFEx reaction with ESF-derived substrates is highly dependent on the choice of catalyst, solvent, and temperature. Below is a summary of commonly employed conditions, followed by detailed experimental protocols.

Summary of Reaction Conditions
CatalystNucleophileSolventTemperature (°C)Reaction TimeConversionReference
[Ph₃P=N-PPh₃]⁺[HF₂]⁻ (1.25 mol%)Bisphenol bis(t-butyldimethylsilyl) ethersTHFRoom Temp10 min - 1 h>99%[12][13]
Triethylamine (Et₃N)Primary aminesVariousRoom TempVariesHigh[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)Aryl silyl ethersMeCNRoom TempVariesHigh[14]
Cesium Carbonate (Cs₂CO₃) (1.1 eq.)Aryl alcoholsMeCNRoom Temp3 hHigh[15]
BTMG-HMDSAryl and alkyl alcoholsMeCNRoom Temp5 minHigh[16]

Experimental Protocols

Protocol 1: Bifluoride-Catalyzed Polysulfonate Formation from an ESF-Diamine Adduct

This protocol is adapted from the work of Sharpless and coworkers for the synthesis of polysulfonates.[12][13][17]

Step 1a: Synthesis of the Bis(sulfonyl fluoride) Monomer (AA Monomer)

  • To a solution of a diamine (1.0 eq.) in a suitable solvent such as THF or CH₂Cl₂ at 0 °C, add this compound (2.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the diamine.

  • The product can often be isolated by precipitation upon addition of a non-polar solvent (e.g., hexanes) or by silica gel chromatography.

Step 1b: Silylation of the Bisphenol Monomer (BB Monomer)

  • To a solution of a bisphenol (1.0 eq.) and imidazole (2.5 eq.) in DMF, add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq.) portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Purify by silica gel chromatography.

Step 2: SuFEx Polycondensation

  • In a nitrogen-purged glovebox, dissolve the bis(sulfonyl fluoride) AA monomer (1.0 eq.) and the bis(silyl ether) BB monomer (1.0 eq.) in anhydrous THF.

  • Add a stock solution of the bifluoride catalyst, [Ph₃P=N-PPh₃]⁺[HF₂]⁻, in THF (1.25 mol%).

  • Monitor the reaction by Gel Permeation Chromatography (GPC). The reaction is typically complete within 10 minutes to 1 hour, indicated by the formation of a high molecular weight polymer.[12][17]

  • Precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.

Polymerization_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization SuFEx Polycondensation Diamine Diamine AA_Monomer Bis(sulfonyl fluoride) Monomer (AA) Diamine->AA_Monomer ESF This compound ESF->AA_Monomer Mix Mix AA and BB Monomers in THF AA_Monomer->Mix Bisphenol Bisphenol BB_Monomer Bis(silyl ether) Monomer (BB) Bisphenol->BB_Monomer TBDMSCl TBDMSCl TBDMSCl->BB_Monomer BB_Monomer->Mix Add_Catalyst Add [Ph₃P=N-PPh₃]⁺[HF₂]⁻ Mix->Add_Catalyst Polymerization Stir at Room Temperature Add_Catalyst->Polymerization Isolation Precipitate and Isolate Polysulfonate Polymerization->Isolation

Figure 2: Workflow for polysulfonate synthesis via SuFEx.

Protocol 2: Base-Catalyzed SuFEx Reaction for Small Molecule Synthesis

This protocol provides a general method for the SuFEx reaction of an ESF-derived sulfonyl fluoride with a phenol.

  • Michael Addition: Prepare the sulfonyl fluoride adduct by reacting a primary or secondary amine with this compound as described in Protocol 1, Step 1a.

  • SuFEx Reaction:

    • To a solution of the sulfonyl fluoride adduct (1.0 eq.) and the desired phenol (1.1 eq.) in anhydrous acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃) (1.1 eq.).[15]

    • Alternatively, for silylated phenols, dissolve the sulfonyl fluoride adduct (1.0 eq.) and the aryl silyl ether (1.1 eq.) in MeCN and add DBU (0.2 eq.).[14]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired sulfonate.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Michael Addition Steric hindrance of the nucleophile; low reactivity of the nucleophile.Increase reaction time and/or temperature. Consider using a more polar solvent.
Low Yield in SuFEx Reaction Inactive catalyst; presence of water; insufficient activation of the nucleophile.Ensure all reagents and solvents are anhydrous. Use freshly opened or purified catalyst. For alcohol nucleophiles, consider using a stronger base or the BTMG-HMDS catalytic system.[16]
Side Product Formation Competing reactions of other functional groups; decomposition of starting materials or products.Lower the reaction temperature. Screen different catalysts and solvents. Ensure the starting materials are pure.
Difficulty in Product Isolation Product is highly polar or water-soluble.Use reverse-phase chromatography for purification. Consider derivatization to a less polar compound before purification.

Conclusion

This compound is a remarkably versatile building block for SuFEx click chemistry, enabling the straightforward synthesis of a wide array of functionalized molecules and polymers. By understanding the two-stage reactivity of ESF and carefully selecting the appropriate reaction conditions, researchers can harness the power of this reliable and efficient ligation chemistry for applications spanning from materials science to drug development. The protocols and guidelines presented in this application note serve as a starting point for the successful implementation of ESF-mediated SuFEx reactions in the laboratory.

References

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]
  • Semantic Scholar. (n.d.). The growing applications of SuFEx click chemistry.
  • Cold Spring Harbor Laboratory. (n.d.). The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.
  • Gao, B., Zhang, L., Zheng, Q., Zhou, F., Sharpless, K. B., & Dong, J. (2017). SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts. Angewandte Chemie International Edition, 56(39), 11956-11960. [Link]
  • Royal Society of Chemistry. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
  • Jiang, X. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers.
  • Zhang, X., Fang, W. Y., Lekkala, R., Tang, W., & Qin, H. L. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2736-2750. [Link]
  • National Center for Biotechnology Information. (2023). Sulfur fluoride exchange. Primer. [Link]
  • ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. [Link]
  • ResearchGate. (n.d.). SuFEx‐Based Polysulfonate Formation from this compound‐Amine Adducts | Request PDF.
  • ResearchGate. (n.d.). Synthetic applications of α‐aryl ethenesulfonyl fluorides.
  • Thieme. (2019). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. [Link]
  • National Center for Biotechnology Information. (2017). SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts. [Link]
  • National Center for Biotechnology Information. (n.d.). Accelerated SuFEx Click Chemistry For Modular Synthesis. [Link]
  • ScienceDirect. (n.d.). Chemistry of this compound. Fluorosulfonylethylation of organic compounds.
  • ACS Publications. (n.d.). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
  • Monash University. (n.d.). Sulfur Fluoride Exchange (SuFEx).
  • eScholarship.org. (2017). SuFEx‐Based Polysulfonate Formation from this compound–Amine Adducts. [Link]
  • National Center for Biotechnology Information. (n.d.). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. [Link]

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Application Notes and Protocols for Site-Specific Protein Modification with Ethenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Covalent Modification with Ethenesulfonyl Fluoride

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug discovery, enabling the precise installation of probes, therapeutic payloads, and other functionalities to elucidate and modulate protein function.[1] Among the arsenal of chemical tools for this purpose, this compound (ESF) has emerged as a highly versatile and reactive electrophile. ESF's unique reactivity profile, primarily as a potent Michael acceptor, allows for the covalent modification of several nucleophilic amino acid residues, expanding the toolkit beyond traditional cysteine-focused strategies.[2]

This guide provides a comprehensive overview of the principles and practices for the site-specific modification of proteins using ESF. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and offer insights into the characterization and troubleshooting of ESF-protein conjugates.

The Chemistry of this compound: A Dual Reactivity Profile

This compound's utility in protein modification stems from two key reactive pathways:

  • Michael Addition: ESF is an exceptionally strong Michael acceptor, readily undergoing conjugate addition with soft nucleophiles.[3] This is the primary mechanism for its reaction with the thiol side chain of cysteine residues. The high electrophilicity of the β-carbon in the vinyl group drives this reaction.

  • Sulfur(VI) Fluoride Exchange (SuFEx): The sulfonyl fluoride moiety itself is a reactive electrophile that can undergo a "click chemistry" type reaction known as SuFEx.[2] This reaction involves the nucleophilic attack on the sulfur atom by amino acid side chains such as lysine, tyrosine, histidine, serine, and threonine, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.[4][5] The reactivity of the sulfonyl fluoride group is often enhanced within the specific microenvironment of a protein's binding pocket.[4]

The context-dependent reactivity of ESF allows for the targeting of a broader range of amino acid residues compared to more traditional bioconjugation reagents.[4][5]

G cluster_0 This compound (ESF) Reactivity ESF This compound (H₂C=CHSO₂F) Cysteine Cysteine (Protein-SH) ESF->Cysteine Reacts with Lysine Lysine (Protein-NH₂) ESF->Lysine Reacts with Tyrosine Tyrosine (Protein-OH) ESF->Tyrosine Reacts with Histidine Histidine (Protein-imidazole) ESF->Histidine Reacts with Serine Serine (Protein-OH) ESF->Serine Reacts with Threonine Threonine (Protein-OH) ESF->Threonine Reacts with Thioether Stable Thioether Adduct Cysteine->Thioether Conjugate Addition Sulfonamide Stable Sulfonamide/Sulfonate Ester Adducts Lysine->Sulfonamide Tyrosine->Sulfonamide Histidine->Sulfonamide Serine->Sulfonamide Threonine->Sulfonamide

Figure 1: Dual reactivity of this compound with protein nucleophiles.

Experimental Protocols

This section provides a general protocol for the labeling of a protein with this compound. It is essential to optimize the reaction conditions for each specific protein and application.

Materials
  • Protein of interest

  • This compound (ESF)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve or dialyze the protein into the chosen Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT) if not the intended target.

  • ESF Stock Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of ESF in anhydrous DMSO or DMF.

    • Caution: ESF is reactive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the ESF stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 15-60 minutes. Reaction time may need to be optimized. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent. For targeting lysines, add Tris-HCl to a final concentration of 50-100 mM. For targeting cysteines, β-mercaptoethanol can be used.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted ESF and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[6][7][8] The choice of method will depend on the protein's properties and the scale of the reaction.

  • Characterization of the Conjugate:

    • Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA).

    • Analyze the extent of modification and site-specificity using mass spectrometry (see Protocol 2).

    • Confirm the retention of biological activity of the modified protein using a relevant functional assay.

G start Start protein_prep 1. Protein Preparation (1-10 mg/mL in amine/thiol-free buffer) start->protein_prep conjugation 3. Conjugation Reaction (10-50x molar excess ESF, RT, 15-60 min) protein_prep->conjugation esf_prep 2. Prepare ESF Stock (100 mM in anhydrous DMSO/DMF) esf_prep->conjugation quench 4. Quench Reaction (e.g., Tris or β-mercaptoethanol) conjugation->quench purification 5. Purification (SEC, Dialysis, or TFF) quench->purification characterization 6. Characterization (Mass Spec, Functional Assay) purification->characterization end End characterization->end

Figure 2: Experimental workflow for protein modification with ESF.

Protocol 2: Mass Spectrometry Analysis of ESF-Protein Conjugates

Mass spectrometry is a powerful tool to confirm covalent modification and identify the specific amino acid residues that have been labeled.[9][10][11]

  • Sample Preparation:

    • Take an aliquot of the purified ESF-protein conjugate.

    • For intact mass analysis, dilute the sample in an appropriate solvent (e.g., water with 0.1% formic acid).

    • For peptide mapping to identify modification sites, denature the protein, reduce disulfide bonds (e.g., with DTT), alkylate free cysteines (e.g., with iodoacetamide), and digest with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For intact mass analysis, the mass increase corresponding to the addition of the ESF molecule (minus HF) will be observed.

    • For peptide mapping, the modified peptides will show a characteristic mass shift. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that was modified.

  • Data Analysis:

    • Use specialized software to analyze the mass spectra and identify the modified peptides and their sequences.

    • The mass of the ESF adduct is +108.00 Da (C₂H₃O₂S).

Optimization of Reaction Conditions

The efficiency and specificity of ESF labeling are influenced by several factors:

  • pH: The reactivity of nucleophilic amino acid side chains is highly pH-dependent. The ε-amino group of lysine has a pKa of ~10.5 and becomes more nucleophilic at higher pH.[12] Cysteine's thiol group has a pKa of ~8.5 and its reactivity also increases with pH.[13] Therefore, performing the reaction at a pH between 7.5 and 8.5 is a good starting point. However, the stability of ESF in aqueous solutions decreases at higher pH due to hydrolysis.[14]

  • Temperature and Time: The reaction is typically fast at room temperature.[15] Lowering the temperature to 4°C can slow down the reaction, which may be beneficial for controlling the extent of modification and for sensitive proteins. Incubation times should be optimized to achieve the desired degree of labeling while minimizing potential side reactions or protein degradation.

  • Molar Ratio of ESF to Protein: The molar excess of ESF will directly impact the degree of labeling. A higher excess will lead to more extensive modification. It is crucial to perform a titration to find the optimal ratio that provides sufficient labeling without causing protein precipitation or loss of activity.

Data Presentation: Comparison of Protein Labeling Reagents

FeatureThis compound (ESF)N-hydroxysuccinimide (NHS) EstersMaleimides
Primary Target(s) Cys, Lys, Tyr, His, Ser, ThrLys, N-terminusCys
Reaction Chemistry Michael Addition, SuFExAcylationMichael Addition
Optimal pH 7.5 - 8.57.2 - 8.56.5 - 7.5
Reaction Speed FastModerate to FastFast
Stability of Linkage Stable thioether, sulfonamide, or sulfonate esterStable amide bondStable thioether bond (potential for retro-Michael addition)
Aqueous Stability Moderate (hydrolyzes at high pH)Low (hydrolyzes rapidly at high pH)Moderate (hydrolyzes at high pH)
Specificity Context-dependent, can be broadHigh for primary aminesHigh for thiols

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or no labeling Inactive ESFUse a fresh stock of ESF. Ensure it is stored under anhydrous conditions.
Interfering substances in the bufferEnsure the reaction buffer is free of primary amines or thiols (unless they are the intended target).[1][16]
Suboptimal pHOptimize the reaction pH to enhance the nucleophilicity of the target residue.
Inaccessible target residuesThe target amino acids may be buried within the protein structure. Consider partial denaturation if protein activity is not critical.
Protein precipitation Over-modificationReduce the molar excess of ESF, reaction time, or temperature.[1]
Change in protein pIThe modification can alter the protein's isoelectric point. Ensure the reaction buffer pH is not close to the pI of the modified protein.
Loss of protein activity Modification of critical residuesReduce the extent of labeling by lowering the ESF concentration or reaction time. Consider site-directed mutagenesis to protect critical residues if their location is known.
DenaturationPerform the reaction at a lower temperature (e.g., 4°C).
Non-specific labeling High reactivity of ESFOptimize reaction conditions (lower ESF concentration, shorter reaction time, adjust pH) to favor modification of the most reactive, context-specific residues.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of proteins. Its ability to react with a range of nucleophilic amino acid residues through both Michael addition and SuFEx chemistry provides researchers with a valuable tool for bioconjugation, probe attachment, and the development of covalent inhibitors. By carefully optimizing reaction conditions and employing robust analytical techniques for characterization, ESF can be effectively utilized to advance our understanding of protein function and to engineer novel protein-based therapeutics and diagnostics.

References

  • Creative Biolabs. (n.d.). Troubleshooting Guides for Bioconjugation.
  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting.
  • Zhang, B., Pascali, G., Wyatt, N., Matesic, L., Klenner, M. A., Sia, T. R., ... & Fraser, B. H. (2018). Synthesis, bioconjugation and stability studies of [18 F] this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856. [Link]
  • Li, Z., Li, Y., Li, X., Li, Y., Wang, S., & Qin, H. (2019). A rapid access to aliphatic sulfonyl fluorides.
  • LibreTexts. (2021). 3.
  • Kim, Y. S. (2017). A simple outline of methods for protein isolation and purification. Endocrinology and Metabolism, 32(1), 18-25. [Link]
  • Mayr, H., Ofial, A. R., & Gschwind, R. M. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition, 55(41), 12664-12667. [Link]
  • Parker, C. G., & Schafmeister, C. E. (2023). Profiling Sulfur (VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1857-1868. [Link]
  • Moses, J. E. (2021). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Israel Journal of Chemistry, 61(3-4), 168-180. [Link]
  • Khan, I., & Loo, J. A. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 26(16), 4983. [Link]
  • Am Ende, C. W., & Raines, R. T. (2018). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 19(18), 1895-1898. [Link]
  • Gu, C., & Liebler, D. C. (2012). Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro. In Mass Spectrometric Analysis of Proteins (pp. 163-174). Humana Press. [Link]
  • Gao, B., & Sharpless, K. B. (2019). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. Angewandte Chemie International Edition, 58(35), 12054-12058. [Link]
  • Domingues, P., & Domingues, M. R. (2019). Mass spectrometry-based methodologies for targeted and untargeted identification of protein covalent adducts (adductomics): current status and challenges. Metabolites, 9(4), 71. [Link]
  • Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR (VI)-FLUORIDE EXCHANGE (Doctoral dissertation, Nottingham Trent University). [Link]
  • Alda, S., & G-S-Valero, B. (2013). Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts. Journal of proteomics, 92, 135-149. [Link]
  • Chen, Y., & Gross, M. L. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. Accounts of Chemical Research, 54(15), 3144-3155. [Link]
  • Liau, B. B., & Amaro, R. E. (2019). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Journal of the American Chemical Society, 141(42), 16673-16684. [Link]
  • Davies, M. J. (2014). Michael addition reactions of amino acid side-chains to oxidized His and Tyr residues.
  • ResearchGate. (n.d.). Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(7), 1637-1642. [Link]
  • ResearchGate. (n.d.). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy.
  • Strelow, J. M., et al. (2017). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 8(2), 405-411. [Link]

Sources

Application Notes & Protocols: Harnessing Ethenesulfonyl Fluoride (ESF) for the Development of Covalent Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Electrophile

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is paramount. It dictates reactivity, selectivity, and the ultimate success of the inhibitor. Ethenesulfonyl fluoride (ESF), a compact and highly reactive molecule, has emerged as a premier electrophile for this purpose. Its distinction lies in its exceptional reactivity as a Michael acceptor, ranking it among the most powerful known.[1][2] This heightened electrophilicity allows for rapid and efficient covalent bond formation with nucleophilic residues on target proteins under physiological conditions.

The utility of ESF is rooted in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. The sulfonyl fluoride moiety (—SO₂F) is remarkably stable in aqueous environments yet poised for potent, selective reaction with biological nucleophiles once brought into proximity by a targeting scaffold, such as a peptide.[3] This unique balance of stability and "switch-on" reactivity makes ESF an ideal warhead for designing covalent inhibitors with minimal off-target effects.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ESF to create novel covalent peptide inhibitors. We will delve into the mechanistic underpinnings of ESF reactivity, provide detailed protocols for conjugation and analysis, and offer insights gleaned from field-proven applications.

Mechanism of Action: The Michael Addition Pathway

The primary mechanism by which ESF forms a covalent bond with a protein is through a Michael-type conjugate addition. The electron-withdrawing nature of the sulfonyl fluoride group polarizes the vinyl group, rendering the β-carbon highly susceptible to nucleophilic attack.

Several amino acid residues can serve as nucleophiles for ESF, with reactivity influenced by the residue's intrinsic nucleophilicity and its pKa within the specific protein microenvironment. The most common targets include:

  • Cysteine: The thiolate anion (S⁻) of a deprotonated cysteine is a potent nucleophile and reacts readily with ESF. This reaction is often rapid and highly efficient, making cysteine a prime target for ESF-based inhibitors.[4]

  • Lysine: The ε-amino group of lysine, when deprotonated (—NH₂), is also a suitable nucleophile for ESF. The reaction typically requires a slightly basic pH to ensure a sufficient population of the deprotonated, reactive form.[5][6]

  • Other Nucleophiles: While less common, other residues such as serine, threonine, tyrosine, and histidine have also been shown to react with sulfonyl fluoride-based warheads, often when their nucleophilicity is enhanced by the local protein architecture.[7][8]

The general reaction is depicted below:

Figure 1: General mechanism of ESF covalent modification via Michael addition with a protein nucleophile (Nu:).

Designing Peptide-ESF Conjugates: A Strategic Approach

The design of an effective ESF-based covalent inhibitor involves two key components:

  • The Targeting Peptide: This sequence provides the affinity and selectivity for the target protein. It is designed to bind to a specific site, positioning the ESF warhead in close proximity to a targetable nucleophilic residue.

  • The ESF Warhead: Typically, the ESF moiety is incorporated at the C- or N-terminus of the peptide, or on the side chain of an amino acid like lysine, via a suitable linker. The synthesis often involves standard solid-phase peptide synthesis (SPPS) followed by coupling of an ESF-containing precursor.[9]

Key Design Consideration: The success of the covalent inhibitor hinges on the precise positioning of the ESF warhead within the protein's binding pocket to react with the intended nucleophile. Molecular modeling and structural biology data are invaluable tools in this design phase.

Experimental Protocols

The following protocols provide a framework for labeling a target peptide or protein with ESF and subsequently confirming the covalent modification.

Workflow Overview

Figure 2: High-level workflow for covalent labeling of a peptide/protein with ESF and subsequent analysis.

Protocol 1: Covalent Labeling of a Purified Peptide/Protein with ESF

This protocol outlines a general procedure for the covalent modification of a purified peptide or protein containing a targetable nucleophilic residue.

A. Materials & Reagents

  • Purified Peptide/Protein of Interest

  • This compound (ESF)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 50 mM HEPES or Phosphate Buffer. The pH should be optimized based on the target residue (see Table 1).

  • Quenching Solution (optional): 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Thermomixer or incubator

B. Procedure

  • Prepare ESF Stock Solution:

    • Causality: ESF is reactive and susceptible to hydrolysis. A fresh, concentrated stock in an anhydrous solvent minimizes degradation and ensures accurate dosing.

    • Immediately before use, prepare a 100 mM stock solution of ESF in anhydrous DMF or DMSO. For example, add the appropriate volume of solvent to a pre-weighed aliquot of ESF. Vortex briefly to ensure complete dissolution.

  • Prepare Peptide/Protein Solution:

    • Dissolve the lyophilized peptide/protein in the chosen Reaction Buffer to a final concentration of 10-100 µM (e.g., 0.1-1 mg/mL, depending on molecular weight).

    • Causality: The buffer choice is critical. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the target protein for reaction with ESF.

  • Initiate the Labeling Reaction:

    • Add the ESF stock solution to the peptide/protein solution to achieve a final molar excess of 10- to 100-fold over the protein.

    • Self-Validation: It is crucial to empirically determine the optimal molar excess. Start with a lower excess (e.g., 10x) and titrate upwards. A parallel control reaction without ESF must always be run.

    • Example Calculation: For a 100 µL reaction with 50 µM protein, you have 5 nmol of protein. For a 20-fold molar excess, you need 100 nmol of ESF. Add 1 µL of the 100 mM ESF stock to the reaction.

    • Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (~25°C) or 37°C for 1 to 4 hours.

    • Causality: Reaction kinetics are temperature-dependent. 37°C can accelerate the reaction, but room temperature may be sufficient and is gentler on less stable proteins. A time-course experiment (e.g., sampling at 30 min, 1 hr, 2 hr, 4 hr) is recommended for initial optimization.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted ESF, add a quenching solution containing a small molecule thiol (e.g., BME or DTT) to a final concentration of 10-20 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Sample Preparation for Analysis:

    • The sample must be desalted to remove excess reagents and buffer components prior to mass spectrometry analysis. Use a method appropriate for your sample amount and volume (e.g., C18 ZipTip for peptides, dialysis or spin desalting columns for larger proteins).

    • Elute the labeled peptide/protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method to confirm successful covalent labeling by detecting the expected mass increase of the modified peptide/protein.

A. Instrumentation

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for intact mass analysis.

  • Liquid Chromatography-Electrospray Ionization (LC-ESI) MS or MS/MS for intact mass and identification of the specific modification site.

B. Procedure

  • Acquire Mass Spectrum of the Control Sample:

    • Analyze the unreacted (control) peptide/protein to determine its exact experimental mass (M_initial).

  • Acquire Mass Spectrum of the ESF-Treated Sample:

    • Analyze the desalted sample from Protocol 1.

    • Look for a new peak corresponding to the mass of the covalent adduct (M_final).

  • Data Interpretation:

    • Calculate the mass difference (ΔM) between the treated and control samples: ΔM = M_final - M_initial .

    • Compare the experimental ΔM to the theoretical mass addition of the ESF moiety.

    • Theoretical Mass of ESF Adduct: The molecular formula of this compound is C₂H₃FO₂S. The mass added to the peptide is 106.00 Da (Monoisotopic Mass).

    • A successful single labeling event will result in a mass shift of +106.0 Da. Multiple additions will result in multiples of this value.

  • Site of Modification (MS/MS Analysis):

    • To identify which amino acid was modified, perform tandem MS (MS/MS) on the modified peptide.

    • Fragment the parent ion of the labeled peptide and analyze the resulting b- and y-ion series. A mass shift of +106.0 Da on a specific fragment ion will pinpoint the modified residue.

Data Presentation & Interpretation

Table 1: Recommended Starting Conditions for ESF Labeling
Target ResidueRecommended pH RangeTypical Molar Excess of ESFRationale
Cysteine 7.0 - 8.010x - 50xThe pKa of the cysteine thiol is ~8.3. A slightly basic pH increases the reactive thiolate population without significantly promoting hydrolysis of ESF.
Lysine 8.0 - 9.020x - 100xThe pKa of the lysine ε-amino group is ~10.5. A more basic pH is needed to deprotonate the amine, but this also increases the rate of ESF hydrolysis, often requiring a higher excess of the reagent.
Table 2: Interpreting Mass Spectrometry Results
ObservationInterpretationNext Steps
Single peak at M_initial + 106.0 DaSuccessful, site-specific single modification.Proceed with biological assays. Perform MS/MS to confirm the site.
Peaks at M_initial, M_initial + 106.0 DaIncomplete reaction.Increase incubation time, temperature, or molar excess of ESF.
Peaks at M_initial + 106.0 Da, M_initial + 212.0 Da, etc.Multiple labeling events.Reaction is too harsh. Decrease molar excess of ESF or incubation time. Check for multiple accessible nucleophiles.
No peak at M_initial + 106.0 DaReaction failed.Verify peptide sequence for a targetable residue. Check activity of ESF stock. Optimize reaction pH and temperature.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. pH is not optimal for deprotonating the target nucleophile.2. Insufficient molar excess or incubation time.3. ESF stock has degraded due to hydrolysis.1. Adjust buffer pH (see Table 1).2. Increase ESF concentration or incubation time incrementally.3. Always prepare ESF stock fresh in anhydrous solvent.
Off-Target or Multiple Modifications 1. Reaction conditions are too harsh (high pH, high ESF excess).2. Multiple nucleophilic residues are accessible on the protein surface.1. Reduce the molar excess of ESF, incubation time, or pH.2. If unavoidable, purify the desired singly-labeled species using chromatography (e.g., HPLC).
Protein Precipitation 1. The organic solvent (DMF/DMSO) from the ESF stock is too concentrated.2. Covalent modification alters protein solubility.1. Keep the final concentration of organic solvent below 5% (v/v).2. Add solubility-enhancing agents to the buffer (e.g., arginine, non-ionic detergents), if compatible with the experiment.

References

  • Guthrie, D. A., McAllister, L. A., & Taunton, J. (2018). Synthesis, bioconjugation and stability studies of [18F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Guthrie, D. A., McAllister, L. A., & Taunton, J. (2018). Synthesis, bioconjugation and stability studies of [18F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Chen, Q., Mayer, P., & Mayr, H. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?.
  • Krutak, J. J., Burpitt, R. D., Moore, W. H., & Hyatt, J. A. (1979). Chemistry of this compound. Fluorosulfonylethylation of organic compounds. The Journal of Organic Chemistry. [Link]
  • Smedley, C. J., Giel, M.-C., Molino, A., Barrow, A. S., Wilson, D. J. D., & Moses, J. E. (2018). Construction of α-(Hetero)aryl Ethenesulfonyl Fluorides for SuFEx Click Chemistry.
  • Qin, H. L., Dan, L., Zheng, Q., Wu, P., & Sharpless, K. B. (2017). A Synthesis of "Dual Warhead" β-Aryl Ethenesulfonyl Fluorides and One-Pot Reaction to β-Sultams. Organic Letters. [Link]
  • Li, S., Wu, P., & Sharpless, K. B. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.
  • Bianco, G., Woehl, J. L., Kitamura, S., Moses, J. E., Wolan, D. W., & Sharpless, K. B. (2021). Diversity Oriented Clicking: Synthesis of β-Substituted Alkenyl Sulfonyl Fluorides as Covalent Human Neutrophil Elastase. ChemRxiv. [Link]
  • Bianco, G., Woehl, J. L., Kitamura, S., Moses, J. E., Wolan, D. W., & Sharpless, K. B. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.
  • Li, Z., & Li, G. (2019). A rapid access to aliphatic sulfonyl fluorides.
  • Narayanan, A., & Jones, L. H. (2022). Covalent drugs targeting histidine – an unexploited opportunity?. RSC Medicinal Chemistry. [Link]
  • Li, S., Wu, P., & Sharpless, K. B. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.
  • Zha, S., Vatansever, S., & Kelly, J. W. (2021). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Narayanan, A., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]
  • Zha, S., Vatansever, S., & Kelly, J. W. (2021). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
  • Sun, C., Liu, W., & Cai, Z. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides.
  • Alexandrov, A. I., & He, J. (2006). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
  • Chen, Q., Mayer, P., & Mayr, H. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?.
  • Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]
  • Woehl, J. L., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. bioRxiv. [Link]
  • Oyedele, Q. K., et al. (2023). Structure-based computational design of novel covalent binders for the treatment of sickle cell disease. Journal of Molecular Graphics and Modelling. [Link]
  • Li, J., et al. (2021). A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Journal of the American Chemical Society. [Link]
  • Bilsborrow, J. B., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. [Link]
  • Bernardes, G. J. L., Chalker, J. M., & Davis, B. G. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology.

Sources

ethenesulfonyl fluoride as a warhead for targeted covalent inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning ESF Research

I'm starting with focused Google searches to get data on ethanesulfonyl fluoride (ESF) as a warhead. My focus is on its mechanism and reactivity for targeted covalent inhibitors. I need to understand its key properties before moving on to the more complex design aspects.

Refining Search Strategies

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Expanding ESF Research

I'm now expanding my Google searches. I'm focusing on ESF's advantages/disadvantages vs. other warheads, and established usage protocols. I'm analyzing results for specific experimental workflows: probe synthesis, target screening, adduct characterization, all to help create detailed protocols. The app note's structure solidifies: introduction, mechanism, and detailed protocols, with tables for comparing ESF reactivity to other warheads.

Gathering Initial Insights

I've made great strides in understanding ethenesulfonyl fluoride (ESF). My research has yielded a comprehensive overview of its use as a warhead in targeted covalent inhibitors, including synthesis details, reactivity, and mechanism of action.

Expanding Protocol Scope

My focus has shifted towards the practical application of ESF. I'm now drafting detailed protocols. I need a clear synthesis guide for ESF probes, going beyond existing literature. Also, I'm working on a protocol for screening ESF inhibitors, specifying methods like SPR and mass spectrometry, including experimental parameters for a robust analysis.

Refining Research Focus

I'm now pivoting towards synthesizing detailed protocols. I've compiled substantial information on ESF, but to produce helpful application notes, I need to synthesize a more comprehensive, step-by-step protocol for ESF-containing probe synthesis. I'm also outlining a specific screening protocol for ESF-based inhibitors, specifying the parameters for SPR and mass spectrometry, and focusing on quantitative kinetic data comparison with other warheads. I also intend to improve the troubleshooting and data interpretation sections.

Analyzing Relevant Protocols

I've made headway with this round of searches! I've dug up some more detailed information, especially regarding specific protocols and crucial data tables. What’s more, I've located several helpful resources that detail the synthesis of ESF and its derivatives, which are promising and may be easily adapted into a step-by-step protocol for construction.

Developing Detailed Application Notes

I'm making progress, focusing on creating detailed application notes. I've found more specifics for protocols and data tables, plus insights on sulfonyl fluorides’ reactivity. I can start compiling comparative data with reactivity info and kinetic data, though it might be qualitative initially. I also need to craft step-by-step synthesis and screening protocols, including specific parameters and troubleshooting tips for mass spectrometry and SPR.

Compiling Synthesis Protocols

I've made headway, particularly with the synthesis protocols! I've now gathered enough synthesis papers to start a clear, step-by-step ESF-probe synthesis. I have a user-friendly protocol for mass spectrometry and SPR screening, complete with troubleshooting. The gathered information helps me compile reactivity data, even if qualitative. Now, I'll structure the application note, aiming to make it user-friendly, with explanations and visual aids. I think I have enough information to proceed.

The Heck-Matsuda Reaction of Ethenesulfonyl Fluoride with Aryldiazonium Salts: A Detailed Guide to the Synthesis of β-Arylethenesulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Covalent Modifiers and SuFEx Click Chemistry

The synthesis of β-arylethenesulfonyl fluorides represents a significant advancement in medicinal chemistry and chemical biology. These compounds are powerful Michael acceptors and serve as key precursors for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept pioneered by Sharpless and coworkers.[1][2] The robust and highly efficient palladium-catalyzed Heck-Matsuda reaction provides a direct and scalable route to these valuable building blocks, which were previously difficult to access.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the Heck-Matsuda reaction between ethenesulfonyl fluoride (ESF) and aryldiazonium salts. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested protocol, and provide practical insights for successful execution and troubleshooting. The use of readily available anilines to generate stable aryldiazonium tetrafluoroborate salts makes this method particularly attractive due to its operational simplicity and broad substrate scope.[3][4]

Mechanistic Insights: The 'Why' Behind the Protocol

The Heck-Matsuda reaction distinguishes itself from the traditional Heck reaction by employing aryldiazonium salts as the aryl source in place of aryl halides or triflates. This choice offers several advantages: the reaction is often faster, can be conducted at room temperature, and frequently proceeds without the need for phosphine ligands or strictly anaerobic conditions.[3][4] The catalytic cycle, illustrated below, is believed to proceed through a cationic palladium intermediate.

Catalytic Cycle of the Heck-Matsuda Reaction

Heck_Matsuda_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-N₂⁺X⁻ ArPdX [Ar-Pd(II)-X]+ OxAdd->ArPdX -N₂ Coord Olefin Coordination ArPdX->Coord + ESF ArPdOlefin Olefin Complex Coord->ArPdOlefin Insert Migratory Insertion ArPdOlefin->Insert AlkylPd Alkyl-Pd(II) Intermediate Insert->AlkylPd BetaHE β-Hydride Elimination AlkylPd->BetaHE ProdComplex Product Complex BetaHE->ProdComplex Product RedElim Reductive Elimination ProdComplex->RedElim - H-X RedElim->Pd0

Figure 1: Proposed Catalytic Cycle for the Heck-Matsuda Reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryldiazonium salt to a Pd(0) species. This step is rapid and results in the formation of a cationic Aryl-Pd(II) complex, with the loss of nitrogen gas (N₂), a thermodynamically favorable process.[3]

  • Olefin Coordination: The alkene, this compound (ESF), then coordinates to the palladium center.

  • Migratory Insertion (Carbopalladation): The aryl group on the palladium complex undergoes migratory insertion into the C-C double bond of the coordinated ESF. This step typically proceeds in a syn fashion and dictates the regioselectivity of the reaction, with the aryl group adding to the β-carbon of the vinyl sulfonyl fluoride.

  • β-Hydride Elimination: A hydrogen atom from the α-carbon is eliminated and transferred to the palladium center. This step is also syn-coplanar and is responsible for the formation of the new C-C double bond, yielding the desired (E)-β-arylthis compound product.[3]

  • Reductive Elimination: The resulting palladium hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a proton, which combines with the counter-ion of the diazonium salt.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of aryldiazonium tetrafluoroborates and their subsequent use in the Heck-Matsuda reaction with this compound.

Protocol 1: Synthesis of Aryldiazonium Tetrafluoroborates

Aryldiazonium tetrafluoroborates are generally stable, crystalline solids that can be prepared in advance and stored. However, caution is advised as some derivatives, particularly those with nitro groups or certain heteroatoms, can be thermally unstable.[5]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Hydrochloric Acid (HCl), concentrated (3.0 equiv)

  • Sodium Nitrite (NaNO₂), aqueous solution (1.1 equiv)

  • Tetrafluoroboric Acid (HBF₄), 48 wt. % in H₂O (1.5 equiv)

  • Diethyl Ether

  • Ethanol

Procedure:

  • Dissolve the aniline in a mixture of water and concentrated HCl in a flask cooled in an ice-water bath (0-5 °C).

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • To the resulting diazonium chloride solution, add cold tetrafluoroboric acid. A precipitate should form.

  • Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid sequentially with cold water, cold ethanol, and finally with diethyl ether to facilitate drying.

  • Dry the aryldiazonium tetrafluoroborate salt under vacuum. The salt can be stored in the dark at low temperatures (-20 °C) for extended periods.[5]

Protocol 2: Palladium-Catalyzed Heck-Matsuda Reaction

This protocol is based on the highly efficient procedure developed by Sharpless and coworkers.[1]

Materials:

  • Aryldiazonium Tetrafluoroborate (1.1 equiv)

  • This compound (ESF) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Acetone (or Methanol, see optimization notes)

Workflow Diagram:

Heck_Matsuda_Workflow start Start setup Combine Pd(OAc)₂, Aryldiazonium Salt, and Acetone in a flask. start->setup add_esf Add this compound (ESF) to the mixture. setup->add_esf react Stir at room temperature. Monitor by TLC (e.g., 5h). add_esf->react workup Concentrate in vacuo. Partition between EtOAc and H₂O. react->workup purify Purify by Flash Column Chromatography (e.g., Hexanes/EtOAc). workup->purify recrystal Recrystallize for higher purity if needed. purify->recrystal end Obtain pure (E)-β-Arylethenesulfonyl Fluoride product. recrystal->end

Figure 2: Experimental Workflow for the Heck-Matsuda Reaction.

Procedure:

  • To a round-bottom flask, add the aryldiazonium tetrafluoroborate (e.g., 11.0 mmol) and palladium(II) acetate (0.5 mmol, 5 mol%).

  • Add acetone (e.g., 40 mL) to the flask and stir the suspension.

  • Add this compound (e.g., 10.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, reactions are complete within 5 hours.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue is then subjected to flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-arylthis compound.

  • If necessary, the product can be further purified by recrystallization to obtain a white crystalline solid.[1]

Data and Substrate Scope

The Heck-Matsuda process for the β-arylation of ESF demonstrates a broad substrate scope with excellent tolerance for both electron-donating and electron-withdrawing substituents on the aryldiazonium salt.[1] The reaction consistently produces the (E)-isomer with high stereoselectivity.

EntryAryl Group (Ar in Ar-N₂⁺BF₄⁻)Yield (%)
1Phenyl93
24-Methylphenyl97
34-Methoxyphenyl85
44-Bromophenyl81
54-Chlorophenyl82
64-Fluorophenyl78
74-Nitrophenyl43
83-Methoxyphenyl95
92-Methylphenyl91
10Naphthalen-2-yl75

Table 1: Isolated yields for the synthesis of various β-arylethenesulfonyl fluorides via the Heck-Matsuda reaction. Data sourced from Wu, et al.[1]

Field-Proven Insights & Troubleshooting

Observation Potential Cause Suggested Solution
Reaction is sluggish or does not go to completion. 1. Inactive catalyst. 2. Poor quality diazonium salt. 3. Solvent effects.1. Use fresh, high-purity Pd(OAc)₂. 2. Ensure the diazonium salt was properly prepared and dried. Use freshly prepared salt if possible. 3. While acetone is effective, methanol can also be used and may be beneficial for certain substrates.[6]
Formation of black precipitate (Palladium Black). Catalyst decomposition. This can be caused by impurities or localized high concentrations of reagents.While the reaction is generally robust, ensuring good stirring can minimize this. The formation of some palladium black does not always halt the reaction, but significant precipitation can lead to lower yields.[7] The reaction is often run under air, but an inert atmosphere might be beneficial in problematic cases.
Low yield with electron-deficient anilines (e.g., 4-nitroaniline). The corresponding diazonium salt is highly reactive and may undergo side reactions. Electron-withdrawing groups can also influence the catalytic cycle.This is an inherent limitation for some substrates. Increasing the catalyst loading slightly (e.g., to 7.5 mol%) may improve conversion, but yields may remain modest.
Side product formation. Potential side reactions include homocoupling of the diazonium salt or reactions involving the solvent.Ensure slow addition of reagents if applicable and maintain the recommended temperature. Purification via column chromatography is typically effective at removing common byproducts.[8]
Difficulty in purification. The product may co-elute with nonpolar impurities. The product's reactivity as a Michael acceptor can lead to streaking on silica gel.Use a carefully selected gradient of hexanes and ethyl acetate for chromatography. A small amount of a more polar solvent like dichloromethane in the mobile phase can sometimes improve separation. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate streaking if the product is sensitive.

Safety & Handling Considerations

  • Aryldiazonium Salts: While tetrafluoroborate salts are among the more stable diazonium salts, they are high-energy compounds and should be handled with care. Avoid friction, shock, and heat. Always work behind a safety shield, especially when working on a larger scale.[5]

  • This compound (ESF): ESF is a flammable, toxic, and corrosive liquid. It is a potent Michael acceptor and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Store in a cool, dry place away from ignition sources.

  • Palladium(II) Acetate: Palladium compounds are toxic and should be handled with care to avoid inhalation of dust or skin contact.

Conclusion

The palladium-catalyzed Heck-Matsuda reaction of this compound and aryldiazonium salts is a robust, efficient, and highly stereoselective method for synthesizing β-arylethenesulfonyl fluorides. This protocol offers significant advantages in terms of mild reaction conditions and operational simplicity. The resulting products are versatile bis-electrophiles that are poised for further elaboration, particularly in the context of SuFEx click chemistry, making this reaction a valuable tool for applications ranging from drug discovery to materials science.[1][2] By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Taylor, J. G., Moro, A. V., & Correia, C. R. D. (2011). Evolution and Synthetic Applications of the Heck–Matsuda Reaction: The Return of Arenediazonium Salts to Prominence. European Journal of Organic Chemistry, 2011(8), 1403-1428. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (gc).
  • Wikipedia. (2023). Heck–Matsuda reaction.
  • Qin, H.-L., et al. (2022). A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. RSC Advances, 12(30), 19402-19405. [Link]
  • Wang, H., Liu, Y., Moses, J. E., Sharpless, K. B., Wu, P., & Qin, H.-L. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(45), 14155-14158. [Link]
  • Castelluccio, F., et al. (2023). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. New Journal of Chemistry, 47(23), 11033-11038. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2019). Synthesis of β-Arylthis compound via Pd-Catalyzed Nondirected C–H Alkenylation. Organic Letters, 21(5), 1426-1429. [Link]
  • Qin, H.-L., et al. (2022). A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. PubMed Central. [Link]
  • Felpin, F.-X., et al. (2012). Sustainable Heck-Matsuda Reaction with Catalytic Amounts of Diazonium Salts: An Experimental and Theoretical Study. Chemistry – A European Journal, 18(23), 7210-7218. [Link]
  • Wang, H., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. PubMed. [Link]
  • Watson, A. J. B., et al. (2016). Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. Organic Process Research & Development, 20(2), 438-446. [Link]
  • Tomkinson, N. C. O., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057-7059. [Link]
  • Schmidt, B., et al. (2019). Iterative Arylation of Itaconimides with Diazonium Salts through Electrophilic Palladium Catalysis: Divergent β-H-Elimination Pathways in Repetitive Matsuda–Heck Reactions. The Journal of Organic Chemistry, 84(9), 5732-5746. [Link]
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
  • Amgen Process Development. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
  • Correia, C. R. D. (2021). Enantioselective Heck-Matsuda Reactions: From Curiosity to a Game-Changing Methodology. The Chemical Record, 21(10), 2688-2701. [Link]
  • Correia, C. R. D., et al. (2022). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 18, 128-135. [Link]
  • Daugulis, O., et al. (2019). Synthesis of β-Arylthis compound via Pd-Catalyzed Nondirected C–H Alkenylation. Organic Letters, 21(5), 1426-1429. [Link]
  • Bar-Haim, G., et al. (2012). Heck–Matsuda reaction of arenediazonium salts in water. Tetrahedron Letters, 53(1), 109-111. [Link]

Sources

Application Notes and Protocols for the Photocatalytic Cycloaddition of Ethenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Gateway to Complex Scaffolds

The intersection of visible-light photocatalysis and the unique reactivity of ethenesulfonyl fluoride (ESF) has unlocked a powerful and versatile strategy for the construction of complex molecular architectures.[1][2][3] This guide provides an in-depth exploration of the photocatalytic [2+2] cycloaddition of ESF, a transformation that yields highly functionalized cyclobutane rings bearing the invaluable sulfonyl fluoride moiety. The products of this reaction are of significant interest in medicinal chemistry and chemical biology, serving as versatile hubs for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[1][4] This allows for the rapid diversification of lead compounds and the development of novel covalent probes and therapeutics.[1]

Visible-light photocatalysis offers a green and sustainable alternative to traditional synthetic methods, often proceeding under mild, ambient temperature conditions.[5][6] By harnessing the energy of visible light, we can access reactive intermediates that would be difficult to generate through thermal means, enabling formerly challenging transformations.[5][6] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and showcase the synthetic utility of the resulting cycloadducts.

Mechanistic Insights: The Power of Light

The photocatalytic [2+2] cycloaddition of this compound and its derivatives with various alkenes, such as pyridones, isoquinolones, and indoles, is generally believed to proceed through a triplet energy transfer (EnT) mechanism.[1][2][7] This process is initiated by the absorption of visible light by a suitable photocatalyst, which promotes it to an excited state. This excited photocatalyst then transfers its energy to one of the alkene substrates, generating a triplet-state intermediate. This highly reactive species can then undergo a stepwise cycloaddition with the other alkene partner to form the desired cyclobutane ring.

A key advantage of this photocatalytic approach is the ability to overcome the high activation barriers associated with thermal cycloadditions, allowing for the construction of strained four-membered rings under remarkably mild conditions.[5]

Generalized Reaction Scheme

G A Alkene 1 (e.g., Pyridone, Indole) F Cyclobutane Adduct (with -SO2F group) A->F B Alkene 2 (this compound) B->F C Photocatalyst (e.g., Ir(ppy)3, 4CzIPN) D Visible Light (e.g., Blue LEDs) E Solvent (e.g., DCE, H2O)

Figure 1: General workflow for the photocatalytic [2+2] cycloaddition.

Experimental Protocols

Protocol 1: Photocatalytic [2+2] Cycloaddition of 2-Pyridones with this compound

This protocol is adapted from the work of Qin and coworkers and provides a reliable method for the synthesis of cyclobutane-fused pyridinyl sulfonyl fluorides.[1]

Materials:

  • N-Methyl-2-pyridone (or other substituted 2-pyridones)

  • This compound (ESF)

  • fac-Ir(ppy)₃ (photocatalyst)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Blue LEDs (e.g., 460-470 nm)

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N-methyl-2-pyridone (0.2 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and anhydrous 1,2-dichloroethane (2.0 mL).

  • Degassing: Seal the tube and degas the solution by bubbling with nitrogen or argon for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

  • Addition of ESF: Add this compound (0.4 mmol, 2.0 equiv.) to the degassed solution under a positive pressure of inert gas.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired cyclobutane-fused pyridinyl sulfonyl fluoride.

Protocol 2: "On-Water" Accelerated Dearomative [2+2] Cycloaddition of β-Arylated Ethenesulfonyl Fluorides with Heteroaromatics

This innovative protocol, developed by Bae and coworkers, leverages the unique properties of the water-oil interface to accelerate the cycloaddition.[7]

Materials:

  • β-(Hetero)arylated this compound (e.g., (E)-(2-(fluorosulfonyl)vinyl)benzene) (0.1 mmol, 1.0 equiv.)

  • Heteroaromatic coupling partner (e.g., benzofuran, indole) (0.5 mmol, 5.0 equiv.)

  • 4CzIPN (photocatalyst) (5 mol%)

  • Water (deionized)

  • Reaction vial with a screw cap

  • Blue LEDs (e.g., 456 nm)

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine the β-arylated this compound (0.1 mmol), the heteroaromatic compound (0.5 mmol), and 4CzIPN (0.005 mmol).

  • Solvent Addition: Add 1.0 mL of deionized water to the vial. Note that conventional organic solvents were found to be ineffective for this transformation.[7]

  • Irradiation: Seal the vial and place it under irradiation with blue LEDs at room temperature, ensuring vigorous stirring to create an emulsion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, extract the reaction mixture with an organic solvent such as ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired dearomatized cycloadduct.

Substrate Scope and Data

The photocatalytic [2+2] cycloaddition of this compound has been shown to be compatible with a range of substrates. The following table summarizes representative examples from the literature.

EntryAlkene 1Alkene 2PhotocatalystSolventYield (%)Reference
1N-Methyl-2-pyridoneESFfac-Ir(ppy)₃DCE85[1]
2N-Benzyl-2-pyridoneESFfac-Ir(ppy)₃DCE78[1]
3IsoquinoloneESFfac-Ir(ppy)₃DCE72[1]
4N-Boc-indole(E)-(2-(fluorosulfonyl)vinyl)benzene4CzIPNH₂O95[7]
5Benzofuran(E)-(2-(fluorosulfonyl)vinyl)benzene4CzIPNH₂O92[7]
6N-MethylindoleESFNot specifiedNot specified-[2]

Applications in Drug Development and Chemical Biology

The cyclobutane sulfonyl fluoride products of these reactions are highly valuable in drug discovery. The sulfonyl fluoride group (-SO₂F) is a "privileged" warhead for covalent inhibition, capable of reacting with nucleophilic residues on proteins such as serine, threonine, tyrosine, and lysine.[1] This reactivity, combined with the rigid and three-dimensional nature of the cyclobutane scaffold, makes these compounds attractive for the design of potent and selective enzyme inhibitors.

Furthermore, the SuFEx reactivity of the sulfonyl fluoride allows for its facile conversion into sulfonamides, sulfonates, and other sulfur(VI)-containing functional groups.[1][4] This "click chemistry" feature enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Post-Cycloaddition Derivatization Workflow

G cluster_derivatives SuFEx Derivatization A Cyclobutane-SO2F (Product from Cycloaddition) B Sulfonamide A->B R-NH2 C Sulfonate A->C R-OH D Other Sulfur(VI) Analogs A->D Other Nucleophiles

Figure 2: Diversification of cycloadducts via SuFEx chemistry.

Conclusion

The photocatalytic cycloaddition of this compound represents a significant advancement in synthetic methodology, providing efficient access to novel, functionalized cyclobutane scaffolds. The mild reaction conditions, broad substrate scope, and the unique utility of the resulting sulfonyl fluoride products make this a highly attractive strategy for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and insights provided in this guide are intended to empower scientists to leverage this powerful transformation in their own research endeavors.

References

  • Yoon, T. P. (2016). Visible Light Photocatalysis and the Synthesis of Fine Chemicals.
  • Qin, H.-L., et al. (2020). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry, 18(21), 4019-4023. [Link]
  • Shaw, M. H., et al. (2016). The Application of Visible-Light Photoredox Catalysis to the Synthesis of Small Rings. Journal of the American Chemical Society, 138(49), 15839-15852.
  • Yoon, T. P., et al. (2011). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 133(44), 17638-17641. [Link]
  • König, B. (2019). Visible Light Photocatalysis: Applications in Organic Synthesis.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry.
  • Qin, H.-L., et al. (2021). Accessing SuFExable Cyclobutane-Fused Indolines via Photocatalytic Intermolecular [2+2] Cycloaddition of Indoles. Organic Letters, 23(15), 5896-5900. [Link]
  • Sharpless, K. B., et al. (2016). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Angewandte Chemie International Edition, 55(43), 13484-13496. [Link]
  • Yoon, T. P. (2010). The synthetic potential of visible light photoredox catalysis. Chemical Science, 1(4), 415-420.
  • Stephenson, C. R. J., et al. (2011). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 111(11), 6921-6986.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Dong, Y.-C., & Wang, L.-J. (2022). Synthesis of cyclobutane-fused indolines sulfonyl fluoride via [2+2] cycloaddition.
  • Stephenson, C. R. J., et al. (2013). Visible-Light-Mediated Atom Transfer Radical Addition.
  • Bae, H. Y., et al. (2024). “On-Water” accelerated dearomative cycloaddition via aquaphotocatalysis.

Sources

Troubleshooting & Optimization

Ethenesulfonyl Fluoride (ESF) Chemistry: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethenesulfonyl fluoride (ESF) and related sulfur(VI) fluoride chemistries. This guide is designed for researchers, chemists, and drug development professionals who utilize ESF as a powerful tool in bioconjugation, chemical biology, and covalent inhibitor design. My goal is to provide you with not just solutions, but a deeper mechanistic understanding of the common challenges and side reactions encountered in this field.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of the potential underlying side reactions and offers validated strategies for mitigation.

Question 1: I am observing low or no yield in my protein conjugation reaction. What are the likely causes?

Low conjugation yield is a common issue that can typically be traced back to one of three main culprits: reagent instability (hydrolysis), suboptimal reaction conditions, or reaction with buffer components.

A. Competing Hydrolysis of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group (-SO₂F) is an electrophile that, while relatively stable, is susceptible to hydrolysis to the corresponding sulfonic acid (-SO₃H).[1][2] The resulting sulfonic acid is unreactive towards nucleophilic amino acid residues and represents a dead-end for your reagent.

  • Causality: The rate of hydrolysis is highly pH-dependent.[3] At neutral or, more significantly, alkaline pH (pH > 8), the increased concentration of hydroxide ions (OH⁻) accelerates the nucleophilic attack on the sulfur atom, leading to rapid degradation of the ESF reagent.

  • Troubleshooting Strategy:

    • pH Optimization: The optimal pH for ESF conjugation is a balance between minimizing hydrolysis and ensuring the target amino acid is sufficiently nucleophilic. For cysteine targeting, a pH range of 6.5-7.5 is often effective. For lysine, a slightly higher pH (7.5-8.5) may be needed, but reaction times should be minimized to outpace hydrolysis.

    • Reagent Preparation: Always prepare stock solutions of your ESF reagent in an anhydrous, aprotic organic solvent (e.g., DMSO, DMF) and add it to the aqueous reaction buffer immediately before starting the conjugation. Avoid pre-incubating the ESF reagent in aqueous buffers.

    • Temperature Control: Perform reactions at controlled temperatures (e.g., 4 °C or room temperature). While gentle heating can sometimes increase reaction rates, it will also accelerate hydrolysis.[1]

B. Incompatible Buffer Nucleophiles

Many common biological buffers contain nucleophilic functional groups that can react with ESF, consuming your reagent before it can label the target protein.

  • Causality: Buffers like Tris (containing a primary amine) and HEPES (containing a tertiary amine) are nucleophilic and will readily react with the Michael acceptor of ESF or the sulfonyl fluoride group itself.[4]

  • Troubleshooting Strategy:

    • Buffer Selection: Switch to a non-nucleophilic buffer system. Phosphate-buffered saline (PBS), borate, or carbonate buffers are generally compatible choices.

    • Dialysis/Buffer Exchange: Ensure your protein of interest has been thoroughly buffer-exchanged into a compatible buffer system prior to adding the ESF reagent.

graph Troubleshooting_Low_Yield { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

}

A decision-tree workflow for troubleshooting low yields in ESF conjugations.
Question 2: My LC-MS analysis shows multiple or unexpected mass adducts. What are these side products?

The appearance of unexpected masses is a clear indication of off-target reactions or reagent degradation. The mass difference between your starting material and the new species is the key to identification.

A. Off-Target Modification of Other Nucleophilic Residues

While ESF reagents are often used to target specific cysteine or lysine residues, the sulfonyl fluoride electrophile can react with a range of nucleophilic amino acids, especially if they are in a favorable microenvironment that enhances their reactivity.[5][6][7][8]

  • Causality: The reactivity of amino acid side chains generally follows their nucleophilicity. Besides Cys and Lys, other residues like Tyrosine (Tyr), Histidine (His), and Serine (Ser) can be modified.[5][6][9] Reaction with cysteine can sometimes lead to an unstable thiosulfonate ester adduct that collapses to a sulfinic acid.[5]

  • Troubleshooting Strategy:

    • Mass Analysis: Carefully calculate the expected mass shifts for modification of different residues (see Table 1) and compare them to your experimental data.

    • pH Control: The reactivity of different residues is pH-dependent. Tyrosine modification is more favorable at higher pH (>8) when the phenolic hydroxyl group is deprotonated. Lowering the pH can increase selectivity for cysteine over other residues.

    • Proteomics Analysis: For definitive identification, excision of the modified protein band from a gel followed by mass spectrometry (MS/MS) can pinpoint the exact site of modification.

B. Dimerization or Self-Condensation of ESF

Under certain conditions, vinyl sulfonyl fluorides can undergo self-condensation or polymerization, leading to unexpected high-molecular-weight species.[10]

  • Causality: This side reaction can be promoted by radical mechanisms or base-catalyzed polymerization, especially at high concentrations of the ESF reagent.[10]

  • Troubleshooting Strategy:

    • Control Stoichiometry: Avoid using a large excess of the ESF reagent. A 5- to 10-fold molar excess over the target protein is a common starting point.

    • Monitor Reagent Purity: Ensure the ESF starting material is pure and has not started to polymerize during storage.

Table 1: Common Adducts and Mass Shifts in ESF Chemistry

Reactant Resulting Adduct Mass Shift (Da) Notes
Protein Residues
Cysteine (-SH) Cys-S-(CH₂)₂-SO₂F +124.14 Desired Michael addition product.
Lysine (-NH₂) Lys-NH-(CH₂)₂-SO₂F +124.14 Desired Michael addition product.
Tyrosine (-OH) Tyr-O-SO₂-(CH₂)₂-Nu Variable SuFEx reaction at sulfur; less common.
Serine (-OH) Ser-O-SO₂-(CH₂)₂-Nu Variable SuFEx reaction at sulfur; less common.
Competing Nucleophiles
Water (H₂O) HO₃S-(CH₂)₂-Nu Variable Hydrolysis product; unreactive.

| Tris Buffer | Tris-NH-(CH₂)₂-SO₂F | +124.14 | Consumes reagent; check buffer. |

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the principles of ESF chemistry.

What is the fundamental reaction mechanism of ESF with proteins?

ESF has two electrophilic sites: the β-carbon of the vinyl group and the sulfur atom of the sulfonyl fluoride.

  • Michael Addition (Primary Pathway): The dominant reaction with nucleophilic residues like cysteine and lysine is a conjugate (Michael) addition. The nucleophile attacks the electron-deficient β-carbon of the ethene group. This is the intended pathway for most bioconjugation applications.[11][12]

  • Sulfur(VI) Fluoride Exchange (SuFEx): The sulfur atom is also electrophilic and can be attacked by nucleophiles, leading to the displacement of the fluoride ion. This "SuFEx" reaction is the basis of a powerful class of click chemistry.[4] While less common for simple ESF in bioconjugation, it becomes highly relevant for aryl sulfonyl fluorides and can occur with residues like tyrosine and serine, particularly when they are activated within an enzyme's active site.[5][9][13]

graph Reaction_Mechanisms { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9];

}

Competing reaction pathways for this compound (ESF) with protein nucleophiles and water.
How stable are ESF reagents and their conjugates?

Reagent Stability: As discussed, the primary instability of ESF reagents in aqueous solution is hydrolysis.[2] In a dry, aprotic solvent and stored properly (cold and dark), the reagent itself is reasonably stable. However, amine-substituted ESF derivatives can be unstable under acidic conditions.[14]

Conjugate Stability: The stability of the final conjugate can be substrate-dependent. While the thioether and amine linkages formed via Michael addition are generally stable, some studies, particularly in the context of radiolabelling, have reported poor stability of certain conjugates in serum, suggesting potential for enzymatic or chemical degradation.[15] It is crucial to assess the stability of your specific conjugate under the relevant experimental conditions (e.g., in cell culture media, serum, or formulation buffer).

Can I use ESF to target residues other than cysteine and lysine?

Yes, but with important caveats. The sulfonyl fluoride warhead has been shown to react with a broad range of nucleophilic residues, including serine, threonine, tyrosine, and histidine.[5][6][8] However, this reactivity is highly "context-dependent," meaning the protein's local microenvironment must activate the residue, typically by lowering its pKa, making it more nucleophilic at physiological pH.[9][16] Therefore, while ESF is a promiscuous warhead in principle, achieving selective labeling of a non-cysteine/lysine residue requires that the target residue be in a uniquely reactive environment, often found in enzyme active sites or allosteric pockets.

References

  • Abbad, S., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science.
  • Li, G., et al. (2022). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences.
  • Pocock, S., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Narayanan, A., & Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Sharpless, K. B., et al. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. ResearchGate.
  • Mayr, H., et al. (2018). This compound (ESF): The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition.
  • Armelin, E., et al. (2008). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate.
  • Wang, N., et al. (2023). A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. ResearchGate.
  • Wang, H., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications.
  • Ball, N.D., & Sanford, M.S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Chemistry.
  • Jones, L.H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Dong, J., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition.
  • Qin, A., et al. (2020). Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides. ResearchGate.
  • Bertin, A., et al. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: Synthesis and polymerization using nitroxide-mediated polymerization. ResearchGate.
  • Parker, C.G., et al. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Vinogradova, E.V., et al. (2020). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate.
  • Wang, F., et al. (2015). Decatungstate-Catalyzed Photochemical Reactions of this compound: A Linchpin Reagent for C-H Functionalization. Organic Letters.
  • Jones, L.H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology.
  • Sharpless, K. B., et al. (2021). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. ResearchGate.
  • Li, J., et al. (2021). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides. Molecules.
  • Hawkins, C.L., et al. (2023). Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens. University of Otago: OUR Archive.
  • Smedley, C.J., et al. (2015). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. The Journal of Organic Chemistry.

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Technical Support Center: Optimizing Catalyst Loading for SuFEx Reactions with Ethenesulfonyl Fluoride (ESF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing catalyst loading in SuFEx reactions, with a particular focus on the versatile Michael acceptor, ethenesulfonyl fluoride (ESF).

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a SuFEx reaction?

A1: Catalyst loading in SuFEx reactions can vary significantly depending on the substrates, the catalyst itself, and the reaction conditions. Loadings can range from as low as 0.05 mol% for highly active catalysts like tris(dimethylamino)sulfonium bifluoride in polysulfate synthesis to as high as 20-30 mol% for challenging combinations using catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] For instance, reactions involving aryl sulfonyl fluorides and secondary alcohols may require 20 mol% of the guanidine catalyst BTMG.[1]

Q2: Why is optimizing catalyst loading important?

A2: Optimizing catalyst loading is crucial for several reasons. High catalyst loadings can complicate product purification, increase costs, and may be impractical for large-scale synthesis.[1] Furthermore, strongly basic catalysts can limit the scope of substrates, especially those with sensitive functional groups.[1] Efficient catalysis with lower loading leads to cleaner reactions, higher yields, and more sustainable processes.

Q3: What are the most common catalysts for SuFEx reactions involving ESF-derived substrates?

A3: SuFEx reactions, including those with substrates derived from this compound (ESF), can be catalyzed by a variety of compounds. These include nitrogenous Lewis bases like tertiary amines (e.g., triethylamine), amidines (e.g., DBU), guanidines (e.g., BTMG), and phosphazenes (e.g., BEMP).[1][2] Bifluoride salts and N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts.[1][3] In some cases, Lewis acids such as Ca(NTf₂)₂ can also be employed.[4][5]

Q4: How does the reactivity of the SuFExable hub affect the required catalyst loading?

A4: The reactivity of the sulfur(VI)-fluoride bond directly impacts the necessary catalyst loading. The order of reactivity for some S(VI)-F bonds has been suggested as: RN=S(O)F₂ > R-SO₂F > R-OSO₂F > RN=S(O)(OAr)F.[1] Consequently, less reactive hubs, such as aryl fluorosulfates, may require higher catalyst loadings or more active catalysts compared to more reactive ones like iminosulfur oxydifluorides.[1]

Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a problem-oriented approach to troubleshooting common issues related to catalyst loading in SuFEx reactions with ESF and its derivatives.

Problem 1: Low or No Product Yield

Q: My SuFEx reaction is showing low to no conversion. Could the catalyst loading be the issue, and how can I address this?

A: Yes, insufficient catalyst loading is a common reason for poor reaction outcomes. The catalyst is essential for activating the S-F bond, making it susceptible to nucleophilic attack.[1]

Initial Diagnostic Steps:
  • Verify Catalyst Purity and Activity: Ensure the catalyst is not degraded. Some catalysts, like the organosuperbase BEMP, are air-sensitive.[1]

  • Confirm Appropriate Catalyst Choice: The catalyst's basicity often correlates with its activity. The general reactivity order is amines < amidines < guanidines < phosphazenes.[1] For challenging substrates, a stronger catalyst may be necessary.

Experimental Protocol for Optimization:

If the initial checks do not resolve the issue, a systematic increase in catalyst loading is recommended.

Step-by-Step Protocol for Catalyst Loading Screening:

  • Set up a series of parallel reactions: Use identical substrate concentrations, temperature, and solvent.

  • Vary the catalyst loading: Start with a low loading (e.g., 1 mol%) and incrementally increase it in subsequent reactions (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Monitor reaction progress: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to track the consumption of starting material and formation of the product over time.

  • Analyze the results: Determine the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe.

Problem 2: Slow Reaction Rates

Q: My reaction is proceeding, but it's very slow. I want to avoid a high catalyst loading to simplify purification. What are my options?

A: Sluggish reaction rates can often be improved without resorting to excessively high catalyst loadings. Consider the synergistic effects of co-additives and other reaction parameters.

Causality and Solutions:

The fluoride ion released during the reaction can potentially inhibit the catalyst.[2] A strategy to mitigate this is the use of a silicon-based additive to sequester the fluoride.

Accelerated SuFEx Click Chemistry (ASCC) Approach:

A proven method to enhance reaction rates with lower catalyst loading is the "Accelerated SuFEx Click Chemistry" (ASCC) protocol.[2] This involves a synergistic catalytic system.

Experimental Protocol for ASCC:

  • Catalyst System: Use a combination of a hindered guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and a silicon additive such as hexamethyldisilazane (HMDS).[2]

  • Typical Loading: For reactions between sulfonyl fluoride hubs and aryl alcohols, a catalyst loading of just 5.0 mol% BTMG with 1.0 equivalent of HMDS can lead to reaction completion within 5 minutes.[2]

  • Procedure:

    • To a solution of your ESF-derived substrate and the nucleophile in a suitable solvent (e.g., THF), add HMDS (1.0 equiv.).

    • Add the BTMG catalyst (e.g., 5 mol%).

    • Stir the reaction at room temperature and monitor its progress.

Problem 3: Side Product Formation and Catalyst Deactivation

Q: I'm observing significant side product formation, or the reaction stalls after partial conversion. Could this be related to the catalyst?

A: Yes, both side reactions and catalyst deactivation can be linked to the choice and loading of the catalyst. Strongly basic catalysts can promote undesired reactions with sensitive functional groups.[1] Catalyst deactivation can occur through various mechanisms, including reaction with byproducts or impurities.[6][7]

Troubleshooting Strategy:
  • Evaluate Catalyst-Substrate Compatibility: If your substrate contains base-sensitive functional groups, a highly basic catalyst like DBU or BEMP at high loading might be causing side reactions. Consider a milder catalyst, such as triethylamine or a bifluoride salt, which may require a higher loading but could provide a cleaner reaction profile.[1]

  • Investigate Nucleophilic Catalysis: For certain transformations, a nucleophilic catalyst can be a milder and more selective alternative. For example, HOBt (Hydroxybenzotriazole) has been used as a nucleophilic catalyst for the SuFEx reaction of sulfonimidoyl fluorides.[8] This approach could be explored for ESF-derived substrates.

  • Consider Lewis Acid Catalysis: As an alternative to basic catalysts, Lewis acids like Ca(NTf₂)₂ have been shown to promote SuFEx reactions with amines.[4][5] This can be a valuable strategy when dealing with base-sensitive substrates.

Data Summary: Catalyst Selection and Loading Ranges
Catalyst TypeExample(s)Typical Loading (mol%)Notes
Tertiary AminesTriethylamine (Et₃N)VariesGenerally less reactive; may require higher temperatures or longer reaction times.[1]
AmidinesDBU10 - 30%Highly efficient but strongly basic; can pose purification challenges at high loadings.[1]
GuanidinesBTMG5 - 20%Very active; can be used at lower loadings, especially with co-additives like HMDS.[2]
PhosphazenesBEMP1 - 10%More active than DBU, allowing for lower loadings, but can be air-sensitive and costly.[1]
Bifluoride Salts[Ph₃P=N-PPh₃]⁺[HF₂]⁻0.05 - 0.1%Extremely active, especially for polysulfate synthesis, requiring very low loadings.[1][9]
N-Heterocyclic CarbenesNHCs~10%Act as a Brønsted base to activate nucleophiles.[3]
Lewis AcidsCa(NTf₂)₂Stoichiometric to CatalyticActivates the S(VI) fluoride; useful for amine nucleophiles.[4][5]

Visual Guides

Workflow for Optimizing Catalyst Loading

G start Start: Low or No Yield cat_choice Is the catalyst choice appropriate? (e.g., sufficient pKaH) start->cat_choice cat_loading Systematically increase catalyst loading (e.g., 1, 5, 10, 20 mol%) cat_choice->cat_loading Yes alt_cat Switch to a different catalyst class (e.g., Bifluoride salt, NHC, Lewis Acid) cat_choice->alt_cat No monitor Monitor reaction kinetics (TLC, LC-MS, NMR) cat_loading->monitor ascc Consider 'Accelerated SuFEx' (e.g., BTMG/HMDS system) monitor->ascc Slow Rate end_good Result: Optimized Yield monitor->end_good Yield Improves end_bad Problem Persists: Re-evaluate substrate stability & other parameters monitor->end_bad No Improvement ascc->monitor alt_cat->cat_loading

Caption: A flowchart for troubleshooting and optimizing catalyst loading.

Catalytic Activation of SuFEx Reaction

G sub Substrate (R-SO₂F) + Nucleophile (Nu-H) activated Activated Complex R-SO₂F···Base Nu-H···Base sub->activated:f1 cat Catalyst (Base) cat->activated:f0 ts Transition State [Nu···SO₂(R)···F]⁻ activated->ts prod Product (R-SO₂-Nu) ts->prod byprod [Base-H]⁺F⁻ ts->byprod

Caption: Generalized catalytic cycle for base-promoted SuFEx reactions.

References

  • Monash University. Sulfur Fluoride Exchange (SuFEx).
  • National Institutes of Health (NIH). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.
  • Meng, Y.-P., et al. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Synthesis.
  • National Institutes of Health (NIH). Sulfur fluoride exchange.
  • National Institutes of Health (NIH). Accelerated SuFEx Click Chemistry For Modular Synthesis.
  • ACS Publications. SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis.
  • ACS Publications. Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. Organocatalytic Enantioselective Addition of 3-Aryloxindoles to this compound.
  • ACS Publications. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega.
  • National Center for Biotechnology Information. SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts.
  • ChemRxiv. Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions.
  • ACS Publications. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters.
  • Globe Thesis. Deactivation Investigation And Improvement Of FCC Sulfur Transfer Additives.
  • ChemRxiv. Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups.
  • Wiley Online Library. SuFEx‐Based Polysulfonate Formation from this compound–Amine Adducts. Angewandte Chemie International Edition.
  • ACS Publications. Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters.
  • YouTube. Catalyst deactivation.

Sources

Technical Support Center: Purification Strategies for Ethenesulfonyl Fluoride (ESF) Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethenesulfonyl fluoride (ESF) and its derivatives. ESF is a powerful and versatile Michael acceptor, central to many modern synthetic strategies, including Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While reactions with ESF are often high-yielding and clean, achieving the requisite purity for downstream applications—from materials science to drug discovery—demands robust and well-understood purification strategies.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in both chemical principles and practical laboratory experience. Our goal is to empower you to overcome common purification challenges and ensure the integrity of your valuable ESF adducts.

Troubleshooting Guide

This section addresses specific, problem-oriented scenarios you may encounter during the work-up and purification of your ESF adducts.

Q1: My reaction seems complete by TLC/LCMS, but the crude NMR is complex. What are the likely impurities or side products?

A1: While ESF is a highly efficient Michael acceptor, several factors can lead to a complex crude mixture. Understanding the potential side reactions is the first step in designing an effective purification strategy.

Causality: The complexity often arises from the reactivity of the starting materials or the adduct itself under non-optimal conditions. Common culprits include:

  • Dimeric or Oligomeric Species: If your nucleophile has more than one reactive site, or if the initial adduct can react further, you may form dimers or oligomers.

  • Reaction with Solvent or Buffer: Nucleophilic solvents (e.g., methanol reacting with unquenched base) or buffer components (e.g., Tris, phosphate) can compete with your desired nucleophile.

  • Base-Mediated Side Reactions: Strong bases can sometimes promote unwanted reactions. For alkyl sulfonyl fluoride adducts, deprotonation of the α-carbon can be an issue, potentially leading to elimination or other pathways, although this is less common with the stable ethyl linkage from ESF.[3]

  • Hydrolysis of the Sulfonyl Fluoride Group: The SO2F group is remarkably stable to hydrolysis compared to other sulfonyl halides.[4][5] However, under harsh basic or acidic conditions over extended periods, hydrolysis to the corresponding sulfonic acid can occur. This is generally a minor concern under standard work-up conditions.

Summary of Potential Side Products

Impurity Type Likely Cause Suggested Analytical Confirmation
Di-adduct/Oligomer Poly-functional nucleophile; excess ESF LCMS (higher M.W. peaks), NMR (complex integration)
Unreacted ESF Insufficient nucleophile or reaction time GC-MS of crude, ¹⁹F NMR
Hydrolyzed Adduct (Sulfonic Acid) Prolonged exposure to strong acid/base LCMS (M+18 peak from water loss), change in polarity

| Base-Related Byproducts | Use of highly reactive organobase catalysts (e.g., DBU, BEMP) | NMR (characteristic peaks of the base or its derivatives) |

Troubleshooting Workflow

G start Complex Crude NMR lcms Analyze by LCMS start->lcms nmr Re-analyze NMR (¹H, ¹⁹F, ¹³C) start->nmr mw_check mw_check lcms->mw_check Check M.W. of impurities signals_check signals_check nmr->signals_check Identify non-product signals mw_higher mw_higher mw_check->mw_higher Higher M.W.? mw_lower mw_lower mw_check->mw_lower Lower M.W.? oligomer oligomer mw_higher->oligomer Likely Oligomer/Dimer degradation degradation mw_lower->degradation Possible Degradation base_signals base_signals signals_check->base_signals Signals match base/catalyst? broad_signals broad_signals signals_check->broad_signals Broad, exchangeable protons? catalyst_impurity catalyst_impurity base_signals->catalyst_impurity Catalyst Impurity acid_impurity acid_impurity broad_signals->acid_impurity Possible Sulfonic Acid

Caption: Workflow for diagnosing impurities in crude ESF adducts.

Q2: I'm struggling to separate my adduct from a non-polar impurity using normal-phase column chromatography. What should I do?

A2: This is a common challenge, especially if the impurity is unreacted starting material or a byproduct with similar polarity to your product. The key is to increase the differential affinity of the compounds for the stationary phase.

Causality: Separation on silica gel relies on polar interactions (primarily hydrogen bonding). If your product and an impurity have similar polarities, they will co-elute.

Solutions:

  • Optimize the Solvent System:

    • Reduce Eluent Strength: Drastically reduce the percentage of the polar solvent (e.g., from 10% EtOAc in Hexanes to 2-3%). This will increase the retention time of all compounds but may provide the necessary resolution.

    • Change Solvent Selectivity: Swap the solvent system entirely. Instead of ethyl acetate/hexanes, try dichloromethane/hexanes or ether/hexanes. Different solvents have different interactions with the analyte and silica, which can alter the elution order and improve separation.

  • Use a Less Active Stationary Phase: If you suspect your compounds are interacting too strongly or unpredictably with the acidic silica, switch to alumina (neutral or basic) or a deactivated silica gel.

  • Consider Reverse-Phase Chromatography: For adducts with sufficient polarity, reverse-phase flash chromatography (C18 silica) is an excellent alternative. Elution is driven by hydrophobicity, so the elution order will be inverted compared to normal-phase, often resolving difficult separations. The typical mobile phase is a gradient of acetonitrile or methanol in water.

Q3: My adduct appears to be degrading on the silica gel column. Is this possible and what are the alternatives?

A3: While the sulfonyl fluoride group itself is very robust, other functional groups on your molecule might be sensitive to the acidic nature of standard silica gel.[4]

Causality: Silica gel is an acidic stationary phase (pKa ≈ 4.5) and can catalyze the degradation of acid-labile groups such as:

  • Boc-protecting groups

  • Acetals or ketals

  • Certain silyl ethers

  • Highly strained ring systems

Solutions:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (or another volatile base like pyridine) by volume. This neutralizes the acidic sites and is highly effective for purifying basic or acid-sensitive compounds.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): An excellent alternative for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

  • Avoid Chromatography: If possible, purify the adduct by other means:

    • Recrystallization: The most effective method for obtaining highly pure, crystalline solids. (See Protocol 3).

    • Liquid-Liquid Extraction: A carefully designed series of aqueous washes at different pH values can remove acidic or basic impurities.

    • Trituration: If the product is a solid and the impurities are oils, washing the crude solid with a solvent in which the product is insoluble can effectively remove them.

Q4: My product is a persistent oil, and I can't purify it by recrystallization. What are my options?

A4: Purifying non-crystalline "oils" is a frequent challenge in synthesis. The primary tool in this case is chromatography, but other techniques can also be employed.

Solutions:

  • High-Performance Flash Chromatography: Invest in a good quality flash chromatography system. Using high-performance cartridges with smaller, more uniform silica particles can provide resolution approaching that of HPLC.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative (prep) HPLC is the gold standard. Both normal-phase and reverse-phase options are available and can resolve impurities that are inseparable by standard flash chromatography.

  • Salt Formation: If your adduct contains a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle, you can form a salt. Salts are often crystalline solids even when the free base/acid is an oil. You can then recrystallize the salt and, if needed, liberate the free form by a simple acid/base work-up.

  • Kugelrohr Distillation: For thermally stable, non-polar, and relatively low molecular weight adducts, short-path distillation using a Kugelrohr apparatus can be an effective, solvent-free purification method.

Frequently Asked Questions (FAQs)

Q1: How stable are ESF adducts to typical purification conditions?

A1: ESF adducts, specifically the alkylsulfonyl fluoride moiety, are exceptionally stable.[5] The S(VI)-F bond is thermodynamically strong and resistant to reduction and thermolysis.[4] They can withstand:

  • Chromatography: Stable on silica gel and alumina.

  • Aqueous Conditions: Stable to hydrolysis in neutral water and tolerant of mild acidic and basic conditions for typical work-up durations.[6]

  • Common Organic Solvents: Stable in most common laboratory solvents.

The primary consideration for stability is not the sulfonyl fluoride group itself, but rather other functional groups within your molecule.

Q2: What are the best general starting conditions for flash chromatography of ESF adducts?

A2: The polarity of ESF adducts varies widely depending on the nucleophile used. A systematic approach is best.

  • TLC Analysis: First, run TLC plates in several solvent systems to find the optimal conditions. The ideal system will give your product an Rf value of 0.25 - 0.35 .

  • Start Non-Polar: Begin with a low-polarity eluent like 5% Ethyl Acetate (EtOAc) in Hexanes.

  • Increase Polarity: Gradually increase the polarity. A good sequence to test is EtOAc/Hexanes, then Dichloromethane (DCM)/Methanol (MeOH) for more polar compounds.

Suggested Starting Solvent Systems for TLC Analysis

Adduct Polarity Estimate Starting Solvent System Comments
Non-polar 5-10% EtOAc in Hexanes Good for adducts from thiols, simple alkylamines.
Moderately Polar 20-50% EtOAc in Hexanes For adducts from anilines, phenols, more functionalized amines.
Polar 2-5% MeOH in DCM Suitable for adducts with free hydroxyls, amides, or carboxylic acids.

| Very Polar | 10% MeOH in DCM (+1% NH₄OH for basic compounds) | For highly polar, water-soluble adducts. |

Q3: Can I use reverse-phase chromatography for polar ESF adducts?

A3: Absolutely. Reverse-phase flash chromatography or HPLC is an excellent and often underutilized technique for purifying polar organic molecules.

Principle: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Compounds elute in order of decreasing polarity (most polar elutes first). This is ideal for adducts that are poorly soluble in typical normal-phase eluents or streak badly on silica gel. It is a workhorse technique for purifying peptide and protein bioconjugates.[5][7]

Q4: What analytical techniques are essential for confirming the purity of my final adduct?

A4: A combination of techniques is required to unequivocally establish purity and structure.

  • NMR Spectroscopy:

    • ¹H NMR: Confirms the overall structure and absence of proton-containing impurities.

    • ¹⁹F NMR: Essential. The sulfonyl fluoride (–SO₂F) group gives a characteristic singlet or triplet (if coupled to adjacent protons). Its chemical shift provides confirmation of the group's presence, and integration against a standard can be used for quantitative analysis (qNMR).[8] The absence of other fluorine-containing signals confirms purity from F-containing reagents or side products.

    • ¹³C NMR: Confirms the carbon backbone and the absence of minor organic impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (exact mass) of your adduct. LCMS is invaluable for assessing purity.[9]

  • Chromatography: A single peak in both a normal-phase and a reverse-phase HPLC system (or TLC systems) provides strong evidence of purity.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Michael Addition to ESF

This protocol describes a general method to quench the reaction and perform an initial extraction to remove water-soluble salts and reagents.

  • Quench the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature if heated.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Use a volume approximately 5-10 times that of the initial reaction volume.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base and remove basic species.[10]

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying an ESF adduct using standard silica gel flash chromatography.

  • Choose Solvent System: Based on prior TLC analysis (see FAQ 2), select a solvent system that provides an Rf of ~0.3 for your product.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent (or a slightly less polar version, e.g., if your run solvent is 20% EtOAc/Hex, pack with 10% EtOAc/Hex).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the solvent system. Apply gentle positive pressure with air or nitrogen.

  • Collect Fractions: Collect fractions and monitor the elution by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Strategy Decision Tree

G start Crude ESF Adduct is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes flash_chrom Perform Flash Chromatography is_solid->flash_chrom No is_pure Is it pure after one crop? recrystallize->is_pure success Purification Complete is_pure->success Yes is_pure->flash_chrom No is_sensitive Is the adduct acid/base sensitive? flash_chrom->is_sensitive neutral_chrom Use neutralized silica or alumina is_sensitive->neutral_chrom Yes standard_chrom Use standard silica gel is_sensitive->standard_chrom No neutral_chrom->success is_separable Is separation achieved? standard_chrom->is_separable is_separable->success Yes prep_hplc Consider Prep HPLC or Reverse Phase is_separable->prep_hplc No prep_hplc->success

Sources

Technical Support Center: Stability of Ethenesulfonyl Fluoride (ESF) Adducts in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for ethenesulfonyl fluoride (ESF) and its derivatives. As a powerful and highly reactive Michael acceptor, ESF has become a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the formation of covalent bonds with biological macromolecules.[1][2][3] This unique reactivity makes it an invaluable tool in drug discovery and chemical biology for developing targeted covalent inhibitors.[4][5] However, the very reactivity that makes ESF useful also presents challenges regarding the stability of its adducts in aqueous biological buffers.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into maintaining the integrity of ESF adducts during experimentation. We will address common questions and troubleshoot specific issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ESF) and why is its stability a concern?

This compound is a highly electrophilic molecule, recognized as one of the most reactive Michael acceptors known.[2] It readily undergoes a conjugate addition reaction with nucleophiles, including the side chains of amino acid residues like lysine, tyrosine, histidine, and serine.[4] This reaction forms a stable covalent bond, making ESF an excellent "warhead" for designing irreversible inhibitors.[3][5]

The primary concern is off-target reactivity and adduct degradation. The sulfonyl fluoride (–SO₂F) moiety, while relatively stable to hydrolysis under many conditions, can be susceptible to degradation, particularly once the adduct is formed.[6][7] Furthermore, the stability of the entire adduct can be influenced by the buffer pH, composition, and the local microenvironment of the protein.[8] A study involving [¹⁸F]ESF conjugates found that their stability was strongly substrate-dependent and generally poor in rat serum, highlighting the need for careful experimental design.[9]

Q2: What is the primary mechanism of ESF adduct degradation in a biological buffer?

The primary degradation pathway for ESF adducts in aqueous buffers is hydrolysis. This can occur at two positions:

  • Hydrolysis of the Sulfonyl Fluoride: The S-F bond itself can be hydrolyzed to a sulfonic acid (–SO₃H). While sulfonyl fluorides are generally more resistant to hydrolysis than sulfonyl chlorides, this reaction can be catalyzed by certain buffer components or enzymatic activity.[7][10]

  • Retro-Michael Reaction: The C-S bond formed during the initial Michael addition can, under certain conditions (e.g., high pH), undergo a retro-Michael reaction, leading to the dissociation of the adduct.

The pH of the buffer is a critical factor. While many ESF derivatives are stable for hours at a neutral pH of 7.4, they can decompose rapidly under acidic or basic conditions (e.g., within 1 hour at pH 10).[8]

Q3: Which biological buffers are recommended for working with ESF adducts, and which should be avoided?

The choice of buffer is critical to prevent unintended reactions with your ESF adduct.

  • Recommended Buffers: Buffers with non-nucleophilic components are highly recommended. These include:

    • HEPES: A zwitterionic buffer with a pKa of ~7.5, making it ideal for physiological pH.

    • MES: Suitable for slightly acidic conditions (pKa ~6.1).

    • Phosphate-Buffered Saline (PBS): Widely used and generally compatible, though phosphate can sometimes participate in catalysis.[11] For sensitive enzyme stock solutions, Tris-HCl has been noted to offer better stability compared to phosphate buffers.[11]

  • Buffers to Use with Caution or Avoid: Buffers containing primary or secondary amines are potent nucleophiles and can react directly with any unreacted ESF or potentially with the adduct itself.

    • Tris: Contains a primary amine and can act as a competing nucleophile.

    • Glycine: Contains both an amine and a carboxylate, both of which can be reactive.[8]

    • HEGA, CAPS, CHES: And other amine-containing buffers should be avoided unless their compatibility has been explicitly tested.

The following diagram illustrates the key decision points when selecting a buffer for your experiment.

G cluster_0 Buffer Selection Workflow for ESF Adducts start Start: Need to study ESF adduct ph_check What is the target pH of your experiment? start->ph_check ph_neutral pH 6.8 - 8.0 (Physiological Range) ph_check->ph_neutral Neutral/Slightly Basic ph_acidic pH < 6.5 ph_check->ph_acidic Acidic buffer_choice_neutral Choose non-nucleophilic buffer: - HEPES - PBS ph_neutral->buffer_choice_neutral buffer_choice_acidic Choose non-nucleophilic buffer: - MES - Acetate ph_acidic->buffer_choice_acidic avoid_check Does your buffer contain primary/secondary amines? buffer_choice_neutral->avoid_check buffer_choice_acidic->avoid_check avoid_yes AVOID (e.g., Tris, Glycine) High risk of side reactions. avoid_check->avoid_yes Yes avoid_no PROCEED Buffer is likely compatible. avoid_check->avoid_no No end Experiment Start avoid_no->end

Caption: Workflow for selecting a suitable biological buffer.

Troubleshooting Guide

Problem 1: My ESF-protein adduct appears unstable and degrades over the course of my experiment.

Potential Cause A: Incorrect Buffer pH The stability of the Michael adduct is highly pH-dependent. While stable at neutral pH, decomposition is accelerated in acidic or basic conditions.[8]

  • Recommended Solution:

    • Confirm the final pH of your buffer solution is between 7.2 and 7.6.

    • If your experiment requires a pH outside this range, perform a time-course stability study to determine the half-life of your adduct under those specific conditions.

    • Minimize the duration of experiments conducted at non-optimal pH values.

Potential Cause B: Hydrolysis of the Sulfonyl Fluoride Moiety Even at neutral pH, the S-F bond can hydrolyze over time, a process that can be influenced by the local protein environment. Some studies have shown that benzamide-sulfonyl fluorides can be unstable in aqueous buffer at physiological pH values, with half-lives as short as 30 minutes.[6][12]

  • Recommended Solution:

    • Structural Modification: If you are designing the ESF-containing molecule, consider adding electron-withdrawing groups or sterically hindering substituents near the sulfonyl fluoride. Studies on aryl sulfonyl fluorides have shown that 2,4,6-trisubstituted models display the highest in vitro metabolic stability due to both electronic and steric factors.[13]

    • Temperature Control: Perform incubations and subsequent manipulations at 4°C to slow the rate of hydrolysis.

    • Fresh Preparations: Use freshly prepared adducts for all experiments and avoid freeze-thaw cycles.

Potential Cause C: Presence of Nucleophilic Species Small molecule nucleophiles (e.g., DTT, β-mercaptoethanol, Tris) in your buffer or sample can attack the adduct, leading to its degradation or modification.

  • Recommended Solution:

    • Remove all reducing agents via dialysis or a desalting column after the initial adduct formation is complete.

    • Ensure all buffers used for downstream applications are free of nucleophilic components (see FAQ Q3).

The diagram below illustrates the competing reactions that determine adduct stability.

G cluster_main ESF Adduct Fate in Biological Buffer ESF This compound (ESF) Adduct Stable Covalent Adduct (Protein-S-CH2-CH2-SO2F) ESF->Adduct Michael Addition (DESIRED PATHWAY) SideProduct Buffer Adduct ESF->SideProduct Off-Target Reaction (UNDESIRED) Protein Protein Nucleophile (Lys, Cys, Tyr) Protein->Adduct Hydrolyzed Hydrolyzed Adduct (Protein-S-CH2-CH2-SO3H) Adduct->Hydrolyzed Hydrolysis (H2O, pH) (DEGRADATION) BufferNuc Buffer Nucleophile (e.g., Tris) BufferNuc->SideProduct

Caption: Competing reaction pathways for ESF in a biological system.

Problem 2: I am observing low or incomplete adduct formation with my target protein.

Potential Cause A: Competing Reaction with Buffer If you are using a buffer with nucleophilic components like Tris, the buffer itself can react with your ESF probe, depleting the concentration available to react with your protein target.

  • Recommended Solution: Switch to a non-nucleophilic buffer such as HEPES or PBS. Run a control reaction with just the ESF probe in the buffer and analyze by LC-MS to see if a buffer adduct is formed.

Potential Cause B: Low Reactivity of the Target Residue The accessibility and pKa of the target amino acid side chain are crucial. A buried lysine residue or a tyrosine with a high pKa may not be sufficiently nucleophilic to react efficiently.

  • Recommended Solution:

    • Increase pH (with caution): Slightly increasing the pH (e.g., from 7.4 to 8.0) can increase the nucleophilicity of lysine and tyrosine residues. However, this must be balanced against the decreased stability of the adduct at higher pH.[8]

    • Increase Reaction Time/Temperature: Incubate the reaction for a longer duration or at a slightly elevated temperature (e.g., room temperature instead of 4°C). Monitor adduct formation and protein integrity over time.

    • Denaturation Control: Perform the reaction under denaturing conditions (e.g., in the presence of 0.1% SDS) as a positive control. If the reaction works under denaturing but not native conditions, it confirms the issue is with residue accessibility.

Data Summary: Buffer and pH Effects on Stability
Buffer SystempH RangeCompatibility with ESF AdductsComments
HEPES 7.0 - 8.0Excellent Non-nucleophilic; ideal for physiological studies.
PBS 7.2 - 7.6Good Generally safe, but phosphate can have catalytic effects in some systems.[11]
MES 5.8 - 6.5Good Suitable for experiments requiring slightly acidic conditions.
Tris 7.5 - 9.0Poor Contains a primary amine that competes with the target protein for ESF.
Glycine 8.5 - 10.0Very Poor Highly nucleophilic; high pH also promotes adduct degradation.[8]
Acetate 4.0 - 5.5Poor Acidic conditions can lead to rapid decomposition of some ESF adducts.[8]

Experimental Protocol: General Assay for ESF Adduct Stability

This protocol provides a framework for assessing the stability of a pre-formed ESF-protein adduct in a specific buffer.

Objective: To determine the half-life (t₁/₂) of an ESF-protein adduct under defined conditions.

Materials:

  • Purified ESF-protein adduct

  • Selected biological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 2% formic acid or 2x Laemmli buffer)

  • Analysis platform: LC-MS (for intact protein analysis) or SDS-PAGE with densitometry.

Methodology:

  • Adduct Preparation: Form the ESF-protein adduct under optimal conditions. Purify the adduct from excess, unreacted ESF probe using a desalting column (e.g., Zeba™ Spin) equilibrated with the test buffer.

  • Initiate Stability Assay: Dilute the purified adduct to a final concentration (e.g., 1 mg/mL) in the pre-warmed test buffer (e.g., 37°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction.

  • Quench Reaction: Immediately quench the reaction by mixing the aliquot with the appropriate quenching solution. For LC-MS, mix 1:1 with 2% formic acid. For SDS-PAGE, mix 1:1 with 2x Laemmli buffer and boil for 5 minutes.

  • Sample Storage: Store all quenched samples at -20°C until analysis.

  • Analysis:

    • LC-MS: Analyze the samples to determine the relative abundance of the intact adduct versus any degradation products (e.g., hydrolyzed adduct or unmodified protein).

    • SDS-PAGE: Run samples on a gel. If the adduct has a mass shift, you can quantify the disappearance of the upper (adducted) band over time using densitometry.

  • Data Interpretation: Plot the percentage of remaining intact adduct versus time. Fit the data to a one-phase decay model to calculate the half-life (t₁/₂) of the adduct in that buffer. This self-validating system directly measures the stability under your specific experimental conditions.

References

  • Nain-Perez, A., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. PNAS.
  • ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF.
  • Trimble, C. L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • Zhang, T., & Wolan, D. W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.
  • Poniger, S., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals.
  • ResearchGate. (n.d.). This compound: The Most Perfect Michael Acceptor Ever Found?.
  • Dong, J., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie.
  • Zivkovic, A., et al. (2024). Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct. Protein Science.
  • Zheng, Q., et al. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry.
  • Li, S., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
  • Sestelo, G., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters.
  • Zheng, Q., et al. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. ACS Publications.
  • National Center for Biotechnology Information. (2023). Sulfur fluoride exchange.
  • ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties.
  • Vinogradova, E. V., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ACS Central Science.
  • Grimster, N. P., et al. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
  • MDPI. (2024). The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study.

Sources

Technical Support Center: Ethenesulfonyl Fluoride (ESF) Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethenesulfonyl fluoride (ESF). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this highly reactive yet valuable chemical reagent. This compound is known for its utility in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, enabling the synthesis of a diverse range of compounds and polymers.[1][2][3][4] However, its vinyl group makes it susceptible to unwanted polymerization, which can compromise experimental outcomes and pose safety risks.[5] This resource provides in-depth, evidence-based solutions to ensure the stability and integrity of your ESF.

Frequently Asked Questions (FAQs)

Why did my this compound (ESF) turn into a solid or become highly viscous during storage?

This is the most common issue reported and is almost always due to premature polymerization.[5] ESF is a vinyl-containing monomer, and like many others (e.g., styrene, acrylates), it can undergo spontaneous free-radical polymerization.[6][7] This process is often initiated by heat, light (UV radiation), or the presence of radical-generating impurities.[5][6][8][9] The material safety data sheet (MSDS) for ESF explicitly warns that hazardous polymerization will occur.[5]

Causality:

  • Thermal Initiation: Elevated temperatures, even ambient room temperature over extended periods, can provide sufficient energy to initiate the formation of free radicals, which then propagate the polymerization chain reaction.[6]

  • Photochemical Initiation: Exposure to UV light can also trigger polymerization.

  • Contamination: Impurities, such as peroxides or certain metals, can act as initiators.

How can I prevent the polymerization of ESF during storage?

Preventing polymerization requires a multi-faceted approach focused on controlling temperature, atmosphere, and inhibiting radical formation.

Troubleshooting & Prevention Protocol:

  • Optimal Storage Temperature: ESF should be stored under refrigerated conditions, typically between 0-10°C. Some suppliers recommend storing it refrigerated without specifying a precise range.[8] Storing at these reduced temperatures significantly lowers the rate of thermally initiated polymerization.

  • Inert Atmosphere: Store ESF under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent air inhibition, where oxygen can initially act as an inhibitor but can also form peroxides that may later initiate polymerization.[6]

  • Use of Inhibitors: For long-term storage, the addition of a suitable free-radical inhibitor is highly recommended. These compounds act as radical scavengers, terminating the polymerization chain reaction.[6][7][10][11]

What are suitable inhibitors for ESF and at what concentration should they be used?

The choice of inhibitor is critical. Phenolic inhibitors are common for vinyl monomers and are generally effective.[11]

InhibitorRecommended Concentration (ppm)Mechanism of ActionKey Considerations
4-Methoxyphenol (MEHQ) 50 - 200Radical scavenger; requires oxygen to be effective.[10]Can be removed by a basic wash (e.g., aqueous NaOH) before use.
Butylated Hydroxytoluene (BHT) 100 - 500Radical scavenger.A common and effective choice for many monomers.[6]
Hydroquinone (HQ) 100 - 300Radical scavenger.[11]Can cause discoloration in some systems.
TEMPO 20 - 100Stable nitroxyl radical that efficiently traps carbon-centered radicals.[10]Highly effective but can be more expensive.

Note: The optimal concentration can vary depending on the purity of the ESF and the anticipated storage duration and conditions. It is advisable to start with a lower concentration and monitor the material.

I received ESF without an inhibitor. How should I add one?

If you receive uninhibited ESF and plan to store it for more than a few days, you should add an inhibitor promptly.

Protocol for Adding Inhibitor:

  • Work in a well-ventilated fume hood. ESF is toxic and corrosive.[5][8][12]

  • Prepare a stock solution of the chosen inhibitor (e.g., BHT or MEHQ) in a small amount of a dry, inert solvent that is compatible with your future application (e.g., dichloromethane).

  • Cool the ESF to 0-4°C in an ice bath.

  • Under an inert atmosphere (e.g., a gentle stream of nitrogen), add the required volume of the inhibitor stock solution to the ESF to achieve the desired final concentration.

  • Gently swirl the container to ensure thorough mixing.

  • Seal the container tightly under an inert atmosphere and store it under the recommended refrigerated conditions.[8][12]

Can I use ESF that has partially polymerized?

It is strongly advised not to use partially polymerized ESF. The presence of oligomers and polymers will affect the stoichiometry of your reactions and can lead to irreproducible results. Furthermore, the purification of the monomer from its polymer is often difficult and impractical.

What materials are compatible with ESF for storage containers?

ESF is corrosive and moisture-sensitive.[13] Store it in its original container if possible. If transferring, use containers made of materials like glass or PTFE that are resistant to corrosive chemicals. Ensure the container has a tight-fitting cap with a PTFE liner.

Visualizing the Problem: ESF Polymerization and Inhibition

Understanding the mechanism of polymerization and how inhibitors intervene is key to effective prevention.

Mechanism of Uninhibited Polymerization

The following diagram illustrates the free-radical polymerization process that ESF can undergo.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat / Light / Impurity Radical1 Initiator Radical (R•) Initiator->Radical1 Forms Monomer1 ESF Monomer MonomerRadical ESF Monomer Radical Monomer1->MonomerRadical Reacts to form Radical1->MonomerRadical Reacts to form MonomerRadical2 ESF Monomer Radical DimerRadical Growing Polymer Chain (Dimer Radical) MonomerRadical2->DimerRadical Adds to form Monomer2 Another ESF Monomer Monomer2->DimerRadical Adds to form DimerRadical->DimerRadical RadicalA Growing Chain (P•) Polymer Stable Polymer RadicalA->Polymer Combine to form RadicalB Another Growing Chain (P'•) RadicalB->Polymer Combine to form

Caption: Free-radical polymerization of ESF.

Mechanism of Inhibition

This diagram shows how a free-radical inhibitor (represented as 'IH') intercepts the growing polymer chain, effectively stopping the polymerization process.

G cluster_inhibition Inhibition GrowingChain Growing Polymer Radical (P•) TerminatedChain Terminated Polymer Chain (PH) GrowingChain->TerminatedChain H-atom transfer Inhibitor Inhibitor (IH) Inhibitor->TerminatedChain H-atom transfer InactiveRadical Inactive Inhibitor Radical (I•) Inhibitor->InactiveRadical Forms InactiveRadical->InactiveRadical

Caption: Action of a free-radical inhibitor.

Summary of Best Practices for ESF Storage

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)Minimizes thermal initiation of polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and formation of peroxide initiators.
Inhibitor Add a free-radical inhibitor (e.g., BHT, MEHQ)Scavenges free radicals to terminate polymerization chains.[6][10][11]
Light Store in an amber or opaque containerPrevents photochemical initiation.
Container Tightly sealed glass or PTFEEnsures chemical compatibility and prevents moisture ingress.[13]

By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure its reactivity and purity for your critical experiments in drug discovery and materials science.

References
  • Material Safety Data Sheet - this compound, 97% (gc) - Cole-Parmer.
  • ST-9620 - Safety Data Sheet. Combi-Blocks, Inc.
  • ethylenesulphonyl fluoride - Safety Data Sheet - ChemicalBook.
  • This compound | 677-25-8 - TCI Chemicals.
  • MSDS of this compound. Capot Chemical Co., Ltd.
  • SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts - NIH.
  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH.
  • Sulfur fluoride exchange - PMC - NIH.
  • Polymerisation inhibitor - Wikipedia.
  • SuFEx‐Based Polysulfonate Formation from this compound‐Amine Adducts | Request PDF - ResearchGate.
  • Light Stabilizers - Plastics & Rubber - BASF.
  • Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monome - Taylor & Francis eBooks.
  • SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts.
  • How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube.

Sources

Technical Support Center: Ethenesulfonyl Fluoride (ESF) Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with ethenesulfonyl fluoride (ESF) Michael additions. This compound is recognized as a premier Michael acceptor, prized for its high reactivity and the unique utility of the resulting sulfonyl fluoride adducts in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2][3][4] However, harnessing its full potential requires a nuanced understanding of the reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses the most common issues encountered during ESF Michael additions in a direct question-and-answer format.

Question 1: I am observing very low or no yield of my desired Michael adduct. What are the primary causes and how can I fix it?

Low or nonexistent yields in ESF Michael additions can typically be traced back to issues with the nucleophile, the reaction conditions, or the stability of the reagents.

Probable Cause 1: Poor Nucleophile Reactivity or Generation

The success of a Michael addition hinges on the effective generation of a sufficiently nucleophilic species.[5][6] For carbon nucleophiles like malonates or β-ketoesters, the choice and amount of base are critical for deprotonation without causing side reactions.

Solutions:

  • Base Selection: The basicity of your catalyst or reagent must be matched to the pKa of your nucleophile's acidic proton. For soft, doubly stabilized carbon nucleophiles (e.g., malonates, β-ketoesters), organic bases like DBU (1,8-Diazabicyclo[11.7.1]undec-7-ene) are often effective.[7] For more sensitive substrates or enantioselective reactions, organocatalysts such as bifunctional thioureas or cinchona alkaloids are employed to activate the nucleophile under milder conditions.[8][9][10]

  • Enolate Formation: Ensure anhydrous conditions if you are generating an enolate with a strong base, as water will quench the base and the enolate. For less reactive nucleophiles, consider strategies like the Stork enamine synthesis to enhance nucleophilicity.[6]

  • Nucleophile Stability: Some nucleophiles may be unstable under the reaction conditions. If you suspect degradation, consider analyzing the reaction mixture by TLC or LC-MS at early time points to identify potential decomposition pathways.

Probable Cause 2: Suboptimal Reaction Conditions

Temperature, solvent, and concentration play a significant role in reaction kinetics and equilibrium.[7][9]

Solutions:

  • Solvent Screening: The choice of solvent can dramatically impact yield and selectivity. Aprotic solvents like THF, CH2Cl2, and DMSO are commonly used.[7][9] In some organocatalytic systems, ethereal solvents like THF or diethyl ether have been shown to provide excellent enantioselectivity.[9] It is crucial to perform a solvent screen to find the optimal medium for your specific substrate combination.

  • Temperature Optimization: While many ESF Michael additions proceed rapidly at room temperature, some systems benefit from cooling to minimize side reactions or improve enantioselectivity.[9] Conversely, less reactive nucleophiles may require heating.[11] A systematic temperature study (e.g., -20 °C, 0 °C, RT, 50 °C) is recommended.

  • Concentration: Ensure that the reaction is run at an appropriate concentration. Excessively dilute conditions may slow the reaction rate, while overly concentrated conditions can lead to side product formation or solubility issues.

Probable Cause 3: Reagent Instability or Polymerization

This compound is highly electrophilic and can be prone to polymerization, especially under strongly basic conditions.[12][13]

Solutions:

  • Controlled Addition: Add the base or the ESF slowly to the reaction mixture to maintain a low instantaneous concentration of the highly reactive species, thus minimizing polymerization.

  • Purity of ESF: Use high-purity ESF. Impurities can sometimes catalyze decomposition or polymerization.

  • Storage: ESF should be stored under refrigerated and anhydrous conditions to prevent degradation.[14]

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

The formation of side products is a common challenge. Understanding the likely culprits is the first step toward a cleaner reaction.

Probable Cause 1: Di-addition or Poly-addition

If your initial Michael adduct still contains an acidic proton, it can act as a nucleophile itself, leading to the formation of di- or poly-addition products. This is particularly relevant when using nucleophiles like nitromethane.[15]

Solutions:

  • Stoichiometry Control: Use a slight excess of the Michael acceptor (ESF) to ensure the complete consumption of the initial nucleophile.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting nucleophile is consumed to prevent the subsequent addition reactions.

Probable Cause 2: Polymerization of ESF

As mentioned, the high electrophilicity of ESF makes it susceptible to base-catalyzed polymerization.[12][13][15]

Solutions:

  • Milder Base: Switch to a weaker or sterically hindered base that is sufficient to deprotonate your nucleophile but less likely to initiate ESF polymerization.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.[9]

Probable Cause 3: Retro-Michael Reaction

The Michael addition is a reversible process.[15] The adduct can revert to the starting materials, which can then participate in other undesired reactions.

Solutions:

  • Trapping the Adduct: If possible, design your synthesis so that the initial adduct undergoes a rapid subsequent reaction, such as an intramolecular cyclization (e.g., forming a sultone or sultam), which effectively removes it from the equilibrium.[1][8][10] This is a common and powerful strategy.

  • Reaction Conditions: Favorable conditions for the forward reaction, such as lower temperatures, can help to shift the equilibrium toward the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Michael addition to this compound?

The Michael addition to ESF proceeds via a conjugate addition mechanism.[5] A nucleophile attacks the β-carbon of the electron-deficient double bond, which is activated by the strongly electron-withdrawing sulfonyl fluoride group. This generates a stabilized carbanion intermediate, which is then protonated to yield the final adduct.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Purity of ESF & Nucleophile? - Accurate Concentrations? - Anhydrous Conditions? Start->Check_Reagents No_Reaction No Reaction Observed Check_Reagents->No_Reaction Side_Products Side Products Observed Check_Reagents->Side_Products Optimize_Base 2a. Optimize Base/Catalyst - Increase loading? - Stronger/Weaker base? - Different catalyst class? No_Reaction->Optimize_Base If reagents are OK Optimize_Conditions 2b. Optimize Conditions - Increase Temperature? - Change Solvent? - Increase Concentration? No_Reaction->Optimize_Conditions If reagents are OK Analyze_Side_Products 3a. Identify Side Products (LC-MS, NMR) - Polymerization? - Di-addition? - Retro-Michael? Side_Products->Analyze_Side_Products Success Improved Yield Optimize_Base->Success Optimize_Conditions->Success Modify_Protocol 3b. Modify Protocol - Lower Temperature? - Slower Addition? - Change Stoichiometry? Analyze_Side_Products->Modify_Protocol Modify_Protocol->Success

Sources

Technical Support Center: Managing Exothermic Events in Large-Scale Electrochemical Fluorination (ESF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in large-scale Electrochemical Fluorination (ESF), commonly known as the Simons process.[1][2] The inherently exothermic nature of ESF presents significant operational challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage heat generation, ensuring reaction stability, product yield, and operational safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are large-scale ESF reactions so exothermic?

A1: The high exothermicity stems from two primary sources:

  • Reaction Enthalpy: The formation of the carbon-fluorine (C-F) bond is a highly favorable thermodynamic event, releasing a significant amount of energy (approximately 129 kcal/mol).[3] This is the fundamental chemical driver of heat generation.

  • Joule Heating (Ohmic Heating): The electrolyte, typically anhydrous hydrogen fluoride (aHF), possesses electrical resistance. As a large current is passed through the cell to drive the reaction, this resistance causes a substantial conversion of electrical energy into heat (P = I²R).[4] In large-scale reactors with high currents, Joule heating is a major contributor to the overall thermal load.

Q2: What are the immediate risks of an uncontrolled exotherm in an ESF reactor?

A2: The primary and most severe risk is thermal runaway . This is a dangerous cycle where the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[5] This leads to a rapid, uncontrolled increase in temperature and pressure inside the reactor, which can result in:

  • Violent boiling of the aHF electrolyte.

  • Catastrophic reactor failure and breach of containment.

  • Release of highly toxic and corrosive materials, such as HF gas.

  • Potential for secondary fires or explosions.

Q3: How does poor temperature control affect my product yield and quality?

A3: Even if a full thermal runaway is avoided, elevated temperatures can severely compromise the reaction's outcome. Excessive heat can degrade the insulation materials within the reactor, leading to potential short circuits and other failures.[4] Specific impacts include:

  • Increased Byproduct Formation: Higher temperatures can promote side reactions, such as polymerization or fragmentation of the organic substrate, leading to lower selectivity and yield of the desired fluorinated product.[6]

  • Anode Passivation: At elevated temperatures, "tarry" polymeric byproducts can form and coat the nickel anode surface. This passivation layer increases the cell's electrical resistance, which ironically increases Joule heating and worsens the thermal problem.[2]

  • Electrolyte Degradation: The stability of the organic substrate and the aHF electrolyte can be compromised, leading to impurities and reduced process efficiency.

Q4: What is the first thing I should check if I notice an unexpected temperature rise?

A4: Immediately verify the integrity and performance of your cooling system. Check for adequate coolant flow rate, ensure the coolant temperature is at the setpoint, and confirm that pumps and valves are functioning correctly. Concurrently, verify that the applied current and voltage are within the established parameters for the process. Any deviation in these core factors is the most likely cause of a thermal issue.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter. Each guide provides potential causes, a diagnostic workflow, and detailed corrective actions.

Guide 1: Issue - Uncontrolled, Rapid Temperature Rise (>5°C/minute)

Symptom(s):

  • The reactor temperature is climbing rapidly and is unresponsive to standard cooling adjustments.

  • Alarms for high temperature and/or high pressure are activated.

  • Noticeable increase in off-gas generation.

Potential Causes:

  • Cooling System Failure: Complete or partial loss of coolant flow (pump failure, blocked line, closed valve).

  • Power Supply Malfunction: The potentiostat or power supply is delivering a higher current than the setpoint.

  • Sudden Drop in Electrolyte Resistance: An unforeseen change in electrolyte composition (e.g., contamination) could lower resistance, causing a current spike at a fixed voltage.

  • Internal Short Circuit: A breach in insulation or physical contact between anode and cathode plates.

Diagnostic Workflow:

G start Symptom: Rapid Temperature Rise check_cooling Is Cooling System Operating Correctly? (Flow, Temp, Pumps) start->check_cooling check_power Is Power Supply Output Matching Setpoint? (Current, Voltage) check_cooling->check_power Yes shutdown EMERGENCY SHUTDOWN PROCEDURE check_cooling->shutdown No check_resistance Is Cell Resistance Anomalously Low? check_power->check_resistance Yes check_power->shutdown No check_resistance->shutdown No investigate_short Investigate Internal Short or Electrolyte Issue check_resistance->investigate_short Yes fix_cooling Troubleshoot & Repair Cooling System shutdown->fix_cooling fix_power Troubleshoot & Repair Power Supply shutdown->fix_power shutdown->investigate_short

Caption: Troubleshooting logic for a thermal runaway event.

Corrective Actions & Protocols:

Protocol 2.1: Emergency Shutdown for Thermal Event This protocol must be executed immediately upon confirming a thermal runaway condition.

  • De-energize the Cell: Immediately and completely shut off the DC power supply to the electrochemical cell. This ceases all Joule heating and electrochemical reactions.

  • Maximize Cooling: Set the cooling system to its maximum possible flow rate and lowest temperature setting to remove heat as quickly as possible.

  • Activate Inert Gas Purge: If equipped, begin purging the reactor headspace with an inert gas like nitrogen. This helps to dilute and vent any gaseous decomposition products safely.

  • Do NOT Add Solvent: Do not attempt to add cold solvent to the hot reactor. The rapid temperature change can cause thermal shock and vessel failure, and the addition of a volatile solvent to a hot system can cause a dangerous pressure spike.

  • Personnel Evacuation: Evacuate all non-essential personnel from the immediate area.[7]

  • Post-Mortem Analysis: Once the reactor has been safely brought to a cold and stable state, do not restart the process. A full investigation into the root cause (as outlined in the workflow) must be conducted.

Guide 2: Issue - Gradual Rise in Operating Temperature & Increased Voltage Demand

Symptom(s):

  • Over several hours or days, the baseline reactor temperature has crept up by several degrees Celsius.

  • To maintain a constant current, the required cell voltage has steadily increased.

  • Product yield or current efficiency has decreased.

Potential Causes:

  • Anode Passivation: This is the most common cause. Tarry, non-conductive films are forming on the anode, increasing the cell's internal resistance.[2] This requires more voltage (and thus more power/heat) to drive the same current.

  • Electrolyte Depletion/Contamination: The concentration of the organic substrate has fallen below its optimal level, or impurities (like water) have entered the system, increasing its resistance. Anhydrous conditions are critical.[1]

  • Fouling of Heat Exchange Surfaces: A film or scale has built up on the inside of the reactor cooling jacket or coils, reducing the heat transfer efficiency.

Corrective Actions & Protocols:

Protocol 2.2: Anode Depassivation/Reactivation (Note: This procedure often requires opening the reactor and should be performed according to strict site-specific safety protocols for handling HF and contaminated equipment.)

  • Safe Shutdown and Decontamination: Safely shut down the reactor, remove the electrolyte, and thoroughly decontaminate the cell components according to established procedures.

  • Mechanical Cleaning: Physically remove the passivating layer from the nickel anode plates. This can be done using abrasive pads or brushes. Avoid using materials that could shed particles and contaminate the cell (e.g., steel wool).

  • Chemical Cleaning: In some cases, a cleaning solution (e.g., a specific solvent or a mild acid, depending on the nature of the tar) may be used. Compatibility must be verified to avoid damaging the nickel anode.

  • Reassembly and Conditioning: After thorough rinsing and drying, reassemble the cell. It may be necessary to run a conditioning cycle with pure aHF before reintroducing the organic substrate to re-establish the active nickel fluoride layer.[6]

Section 3: Best Practices & Preventative Measures

Proactive management is the key to avoiding thermal incidents. Implementing the following best practices is critical for safe and efficient large-scale ESF.

1. Robust Thermal Management System:

  • Sufficient Cooling Capacity: The reactor's cooling system must be designed to handle the maximum calculated heat load (enthalpy + Joule heating) with a significant safety margin (typically >25%).

  • Redundant Monitoring: Use multiple, independent temperature sensors (thermocouples or RTDs) within the reactor. This protects against a single sensor failure leading to a loss of control.

  • Interlocks and Alarms: The power supply must be interlocked with the thermal monitoring system. An automated shutdown of the power should be triggered if the temperature exceeds a predefined critical threshold or if coolant flow is lost.[8]

2. Controlled Reagent Addition:

  • For batch or semi-batch processes, add the organic substrate slowly and in a controlled manner using a metering pump. The addition rate should be tied to the reactor's ability to remove heat.

3. Data Logging and Trend Analysis:

  • Continuously log key parameters: temperature, voltage, current, and coolant flow rate.

  • Regularly review this data to identify gradual trends, such as a slow increase in voltage required for constant current, which can be an early indicator of anode passivation.

Table 1: Key Operating Parameters and their Thermal Implications

ParameterTypical Operating RangeConsequence of High-Side DeviationRecommended Action
Cell Temperature 0 - 20 °CIncreased byproduct formation, anode passivation, risk of thermal runaway.Increase coolant flow; reduce current.
Current Density 1 - 10 A/dm²Excessive Joule heating (I²R), increased gas evolution.Reduce applied current; verify substrate concentration.
Substrate Conc. 5 - 20 wt%Increased viscosity and resistance (at very high conc.), leading to higher voltage.Maintain concentration within the validated process window.
Coolant Flow Rate System DependentReduced heat removal capacity, leading to a rise in cell temperature.Verify pump operation and check for line obstructions.

Visualization of Heat Management in an ESF Cell:

G Heat Generation vs. Dissipation Pathways reactor_temp reactor_temp cooling cooling reactor_temp->cooling Primary Path offgas offgas reactor_temp->offgas Secondary Path

Caption: Conceptual diagram of heat generation and dissipation in an ESF cell.

References

  • Electrochemical fluorin
  • How to enhance the heat dissipation of an Electric Reactor? - Blog - Huayi Transformers. Huayi Transformers. [Link]
  • 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene - MDPI. MDPI. [Link]
  • Electrochemical Fluorination - ResearchGate.
  • Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride - Journal of Electrochemistry. Journal of Electrochemistry. [Link]
  • What safety precautions are necessary in electrolysis experiments? - TutorChase. TutorChase. [Link]
  • Elevating process safety in the chemical industry: A digital approach. Schneider Electric. [Link]

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avoiding off-target labeling with ethenesulfonyl fluoride probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Labeling for Researchers, Scientists, and Drug Development Professionals

Introduction to Ethenesulfonyl Fluoride (ESF) Probes

This compound (ESF) and other sulfonyl fluoride-based probes have become powerful tools in chemical biology and drug discovery.[1] Their unique reactivity, governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the formation of stable covalent bonds with a variety of nucleophilic amino acid residues within proteins.[2][3] This characteristic makes them invaluable for applications such as identifying and validating new drug targets, mapping protein-protein interactions, and developing targeted covalent inhibitors.[4][5]

ESF probes are particularly notable as they are highly reactive Michael acceptors, enabling them to engage with a broad range of nucleophiles.[6] While this reactivity is advantageous, it also presents a significant challenge: the potential for off-target labeling. This guide provides a comprehensive resource for understanding and troubleshooting off-target effects, ensuring the specificity and reliability of your experimental results.

The Mechanism of Action: SuFEx Chemistry

The core of ESF probe reactivity lies in SuFEx chemistry, a versatile and robust "click" reaction.[3] The sulfonyl fluoride moiety (—SO₂F) is relatively stable under physiological conditions but can be activated to react with nucleophilic amino acid side chains.[1] This "dormant awakening reactivity" is a key feature of SuFEx probes.[3] Proximity-enhanced reactivity plays a crucial role, where initial non-covalent binding of the probe to a protein brings the reactive warhead into close proximity with a target residue, facilitating the covalent modification.[4][7]

This compound itself is a potent Michael acceptor, meaning it readily reacts with nucleophiles via a conjugate addition mechanism.[6] This dual reactivity profile—both as a Michael acceptor and a participant in SuFEx—contributes to its utility and the need for careful experimental design to control its specificity.

Target Residue Profile

Sulfonyl fluoride probes are known to react with a variety of nucleophilic amino acid residues, including:

  • Tyrosine[5][8][9]

  • Lysine[8][9]

  • Serine[7][9]

  • Threonine[7][9]

  • Histidine[7][9]

  • Cysteine[9]

The specific residue targeted is often influenced by the protein's local microenvironment, where factors like the pKa of the residue and the presence of nearby basic residues can enhance reactivity.[10]

Troubleshooting Guide: Minimizing Off-Target Labeling

Off-target labeling can manifest as high background signal, modification of unintended proteins, or labeling of multiple residues on the target protein. The following section addresses common issues and provides actionable solutions.

Issue 1: High Background or Non-Specific Labeling Across Multiple Proteins

This is often the most pressing issue and can arise from several factors, including excessive probe concentration, overly long incubation times, or suboptimal buffer conditions.

Causality and Explanation:

This compound is a highly reactive electrophile.[6] At high concentrations or with prolonged exposure, the probe can react with accessible, weakly nucleophilic residues on the surface of many proteins, leading to widespread, non-specific labeling. The stability of the probe itself can also be a factor; hydrolysis of the sulfonyl fluoride group can generate reactive byproducts that contribute to background signal. While generally stable, the stability of the final conjugate can be substrate-dependent.[11]

Solutions and Protocols:

1. Optimize Probe Concentration:

  • Recommendation: Perform a dose-response experiment to determine the lowest effective probe concentration.

  • Protocol: Probe Titration Experiment

    • Prepare a series of probe dilutions, typically ranging from 0.1 µM to 50 µM.

    • Incubate each concentration with your protein of interest (or cell lysate) for a fixed, relatively short time (e.g., 30 minutes).

    • Analyze the labeling efficiency and specificity at each concentration using an appropriate method (e.g., Western blot for a target protein, or proteomics for global analysis).

    • Select the lowest concentration that provides sufficient on-target labeling with minimal off-target signal.

2. Optimize Incubation Time:

  • Recommendation: A time-course experiment will help identify the optimal incubation period to maximize specific labeling while minimizing non-specific reactions.

  • Protocol: Time-Course Labeling Experiment

    • Using the optimal probe concentration determined above, incubate the probe with your sample for various durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

    • Quench the reaction at each time point (see quenching protocol below).

    • Analyze the samples to determine the time point with the best signal-to-noise ratio.

3. Buffer and pH Optimization:

  • Recommendation: The pH of the reaction buffer can significantly influence the reactivity of both the probe and the target amino acid residues. Most SuFEx reactions are performed under mild pH and temperature conditions (e.g., pH 7.3-8.0 at 37°C).[12]

  • Protocol: pH Screening

    • Prepare a set of buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).

    • Perform the labeling reaction in each buffer using the optimized probe concentration and incubation time.

    • Analyze the results to identify the pH that yields the highest specificity. Be mindful that extreme pH values can lead to protein denaturation.

ParameterRecommended Starting RangeKey Consideration
Probe Concentration 1 - 10 µMHigher concentrations increase the risk of off-target labeling.
Incubation Time 15 - 60 minutesLonger times can lead to accumulation of non-specific labeling.
Temperature Room Temperature to 37°CHigher temperatures can increase reaction rates but may also promote probe hydrolysis and non-specific reactions.
pH 7.0 - 8.5Higher pH can deprotonate nucleophilic residues, increasing their reactivity, but may also increase hydrolysis of the probe.

4. Quenching the Reaction:

  • Recommendation: It is crucial to stop the labeling reaction definitively.

  • Protocol: Quenching

    • Add a quenching reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted probe.

    • Alternatively, for downstream applications like mass spectrometry, the addition of SDS-PAGE loading buffer and immediate boiling of the sample is a common quenching method.

Issue 2: Labeling of Unintended Residues on the Target Protein

Even when labeling a specific protein, ESF probes can sometimes modify multiple residues. This can be due to the presence of several accessible and reactive nucleophiles within the protein's structure.

Causality and Explanation:

The flexibility of the probe and the surface topology of the target protein can lead to the labeling of multiple residues. Proximity-enhanced reactivity is key; if the probe can adopt multiple binding poses near different nucleophilic residues, it may label more than one site.[4][7]

Solutions and Protocols:

1. Probe Analogs and Competition Experiments:

  • Recommendation: Use a non-reactive analog of your probe or a known binder of the target protein in a competition experiment. This can help confirm that the labeling is occurring at a specific binding site.

  • Protocol: Competition Assay

    • Pre-incubate your protein or cell lysate with a 10-100 fold molar excess of the non-reactive analog or competitor for 30-60 minutes.

    • Add the ESF probe at its optimal concentration and incubate for the optimized time.

    • A significant reduction in labeling in the presence of the competitor indicates that the labeling is site-specific.

2. Structural Analysis and Probe Design:

  • Recommendation: If the structure of the target protein is known, computational modeling can help predict which residues are most likely to be labeled. This information can guide the design of more specific probes.[2]

  • Workflow:

    • Use molecular docking simulations to predict the binding mode of the ESF probe to the target protein.

    • Analyze the docked poses to identify nearby nucleophilic residues.

    • Modify the probe scaffold to favor interaction with the desired residue and disfavor interaction with off-target residues.

Issue 3: Probe Instability and Hydrolysis

ESF probes can be susceptible to hydrolysis, which can lead to inconsistent results and potentially reactive byproducts.

Causality and Explanation:

The sulfonyl fluoride group can react with water, especially at higher pH and temperatures, leading to the formation of a sulfonic acid. This hydrolyzed probe is inactive for SuFEx chemistry and can complicate the interpretation of results. The stability of the final protein-probe conjugate can also be a concern and may be substrate-dependent.[11]

Solutions and Protocols:

1. Fresh Probe Preparation:

  • Recommendation: Always prepare fresh solutions of the ESF probe from a high-quality stock immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

2. Monitor Probe Integrity:

  • Recommendation: If you suspect probe instability, you can monitor its integrity over time using techniques like HPLC or mass spectrometry.

3. Control Experiments:

  • Recommendation: Include a "probe alone" control (probe in buffer without protein) to assess the extent of hydrolysis under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best negative controls for an ESF probe experiment?

A1: Several negative controls are essential:

  • Vehicle Control: A sample treated with the same concentration of solvent (e.g., DMSO) used to dissolve the probe.

  • Heat-Inactivated Protein: A sample where the protein has been denatured by heat prior to adding the probe. This helps to show that labeling is dependent on the native protein structure.

  • Competition Control: As described above, pre-incubation with a non-reactive analog or a known binder to demonstrate site-specificity.

  • "Probe-only" lane on a gel: This helps to identify any artifacts or background signals caused by the probe itself.

Q2: Can I use ESF probes in live cells?

A2: Yes, ESF and other sulfonyl fluoride probes have been successfully used for activity-based protein profiling (ABPP) in living cells.[1][8] However, cell permeability of the probe and potential off-target effects are critical considerations. Optimization of probe concentration and incubation time is even more crucial in a cellular context.

Q3: How do I confirm which residue is being labeled by my probe?

A3: Mass spectrometry-based proteomics is the gold standard for identifying the site of covalent modification. After labeling, the protein of interest is isolated, digested into peptides (e.g., with trypsin), and analyzed by LC-MS/MS. The mass shift on a specific peptide will pinpoint the modified residue.

Q4: My probe is not labeling my protein of interest. What should I do?

A4: There are several potential reasons for a lack of labeling:

  • No Accessible Nucleophile: There may not be a suitably reactive and accessible nucleophilic residue in the binding pocket of your protein.

  • Probe Instability: The probe may have degraded. Prepare a fresh solution and re-test.

  • Incorrect Buffer Conditions: The pH may not be optimal for the reactivity of the target residue. Try a pH screen.

  • Insufficient Incubation Time or Concentration: Try increasing the probe concentration and/or incubation time systematically.

  • Protein Quality: Ensure your protein is properly folded and active.

Q5: What is the difference between this compound (ESF) and other aryl sulfonyl fluoride probes?

A5: The primary difference is in their reactivity mechanism and target profile. ESF contains a vinyl group, making it a potent Michael acceptor in addition to its SuFEx reactivity.[6] This can lead to a broader reactivity profile, particularly towards thiols (cysteine). Aryl sulfonyl fluorides lack this Michael acceptor functionality and tend to react more selectively through the SuFEx mechanism, often favoring residues like tyrosine and lysine.[5][9][10] The choice of probe depends on the specific application and the desired target profile.

Visualizing Experimental Workflows and Mechanisms

Mechanism of ESF Labeling

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Protein Target Protein Complex Protein::Probe Complex Protein->Complex Reversible binding ESF_Probe ESF Probe ESF_Probe->Complex Nucleophile Nucleophilic Residue (e.g., Tyr, Lys) Complex->Nucleophile Covalent_Complex Covalently Labeled Protein Nucleophile->Covalent_Complex SuFEx Reaction or Michael Addition

Caption: Workflow of ESF probe labeling, from initial binding to covalent modification.

Troubleshooting Off-Target Labeling

G Start High Off-Target Labeling Observed Opt_Conc Optimize Probe Concentration (Titration Experiment) Start->Opt_Conc Opt_Time Optimize Incubation Time (Time-Course) Opt_Conc->Opt_Time Opt_pH Optimize Buffer pH (pH Screen) Opt_Time->Opt_pH Check_Specificity Assess Specificity (Competition Assay) Opt_pH->Check_Specificity Good_Result Specific Labeling Achieved Check_Specificity->Good_Result Yes Redesign_Probe Consider Probe Redesign (Structural Analysis) Check_Specificity->Redesign_Probe No

Caption: Decision tree for troubleshooting and optimizing ESF probe experiments.

References
  • Structure-based design and analysis of SuFEx chemical probes.RSC Medicinal Chemistry.
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.National Institutes of Health.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.Proceedings of the National Academy of Sciences.
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context.Chemical Science.
  • SuFEx reaction with a fluorosulfate derivative to graft PEG molecules on proteins.ResearchGate.
  • Synthesis, bioconjugation and stability studies of [18 F]this compound.Journal of Labelled Compounds and Radiopharmaceuticals.
  • This compound: The Most Perfect Michael Acceptor Ever Found?ResearchGate.
  • This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.ResearchGate.
  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.Nature Chemistry.
  • This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.ResearchGate.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.National Institutes of Health.
  • [18 F]this compound as a Practical Radiofluoride Relay Reagent.Chemistry – A European Journal.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.National Institutes of Health.
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes.ACS Chemical Biology.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Electrochemical Fluorination (ESF) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting unexpected byproduct formation in Electrochemical Fluorination (ESF) reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of organofluorine compounds. Here, we move beyond standard protocols to address the complexities of identifying and mitigating unforeseen side products, ensuring the integrity and efficiency of your synthetic routes. Our approach is grounded in years of field experience, providing not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Unknowns"

This section addresses common initial questions researchers face when encountering unexpected results in their ESF reactions.

Q1: What are the most common classes of unexpected byproducts in ESF, and what are their likely origins?

A1: Unexpected byproducts in ESF typically arise from several competing reaction pathways. Understanding these can provide the first clues to their identity.

  • Partially Fluorinated Species: Incomplete fluorination is a common issue, leading to a mixture of products with varying degrees of fluorine substitution. This often points to issues with reaction time, current density, or mass transport limitations of the substrate to the anode surface.

  • Isomers and Rearranged Products: The harsh conditions of ESF, particularly in the Simons process which uses anhydrous hydrogen fluoride (aHF), can promote carbocationic intermediates that undergo rearrangement prior to fluorination.[1][2] This is especially prevalent with substrates possessing complex carbon skeletons.

  • Fragmentation Products: High anodic potentials can lead to the cleavage of C-C, C-S, or C-N bonds, resulting in lower molecular weight fluorinated compounds.[3] This is often exacerbated by excessive voltage or "hot spots" on the electrode surface.

  • Oligomerization/Polymerization Products: Substrates with reactive functional groups or those that can form stable radicals or carbocations may polymerize on the electrode surface, leading to electrode passivation and the formation of intractable tars.

  • Solvent- or Electrolyte-Derived Byproducts: Although intended to be inert, the solvent or supporting electrolyte can sometimes participate in the reaction, especially under high potentials. For instance, in systems using organic co-solvents, fragments of these solvents may become incorporated into byproducts.

Q2: My reaction mixture is a complex, inseparable mess. What's the first analytical step I should take?

A2: When faced with a complex mixture, the initial goal is to obtain a broad overview of the components. A combination of techniques is often most powerful.

  • ¹⁹F NMR Spectroscopy: This is arguably the most critical first step. Fluorine-19 is a 100% abundant, spin-1/2 nucleus, providing high sensitivity. A ¹⁹F NMR spectrum will give you a "fingerprint" of all the different fluorine environments in your mixture, helping to quantify the number of major byproducts and providing initial structural clues based on chemical shifts and coupling patterns.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is invaluable. It provides separation and mass information, allowing for the tentative identification of components based on their mass spectra and retention times.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or more polar byproducts, LC-MS/MS is the method of choice.[5][6] High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown peaks.[7]

Q3: How can I differentiate between isomers and fragmentation products using mass spectrometry?

A3: Differentiating isomers from fragmentation products requires careful analysis of the mass spectral data.

  • Isomers will have the same molecular weight and, therefore, the same parent ion (M+) peak. Their fragmentation patterns in MS/MS experiments, however, may differ due to the different arrangement of atoms. Chromatographic separation (GC or LC) is key to resolving isomers before they enter the mass spectrometer.

  • Fragmentation products will have lower molecular weights than the expected product. Their presence can be inferred by identifying mass-to-charge ratios that correspond to logical cleavages of the starting material's carbon skeleton.

Section 2: Troubleshooting Guides - From Observation to Solution

This section provides structured troubleshooting workflows for common issues encountered during ESF reactions.

Issue 1: Low Yield of Target Product and Presence of Multiple Unidentified Peaks in ¹⁹F NMR

Potential Cause: Inefficient fluorination or competing side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and multiple byproducts.

Detailed Protocol for Byproduct Characterization:

  • Sample Preparation:

    • Carefully quench the reaction and remove the anhydrous hydrogen fluoride (aHF). Safety Note: aHF is extremely corrosive and toxic.[8][9][10] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

    • Extract the organic products into a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

  • Initial Analysis (NMR & MS):

    • Acquire a quantitative ¹⁹F NMR spectrum to determine the relative ratios of the target product and byproducts.

    • Perform GC-MS analysis on the crude mixture to identify volatile components.

    • Conduct LC-HRMS analysis to obtain accurate masses of non-volatile components, which can be used to predict elemental compositions.

  • Further Characterization (If Necessary):

    • If byproducts can be isolated (e.g., via preparative chromatography), acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) to fully elucidate their structures.

Issue 2: Rapid Drop in Current and Electrode Passivation

Potential Cause: Formation of an insulating polymer film on the anode surface.

Troubleshooting Workflow:

G Crude_Mixture Crude Reaction Mixture Total_F Total Organofluorine Analysis (CIC) Crude_Mixture->Total_F Separation Chromatographic Separation (GC, LC) Crude_Mixture->Separation HRMS High-Resolution MS (Accurate Mass) Separation->HRMS NMR NMR Spectroscopy (¹⁹F, ¹H, ¹³C, 2D) Separation->NMR Structure Structure Elucidation HRMS->Structure NMR->Structure

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Ethenesulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving substituted ethenesulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to improve the regioselectivity of your reactions. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of reactions with substituted ethenesulfonyl fluorides?

A1: The regioselectivity of these reactions is primarily governed by a combination of electronic and steric factors arising from the substituents on the ethenesulfonyl fluoride, the nature of the reacting partner (nucleophile or dipole), and the reaction conditions (solvent, temperature, and catalyst). The strong electron-withdrawing nature of the sulfonyl fluoride group (-SO₂F) polarizes the double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Q2: How do substituents on the this compound backbone influence regioselectivity?

A2: Substituents on the α or β-carbon of the this compound can significantly alter the electronic and steric environment of the double bond, thereby directing the regiochemical outcome of the reaction.

  • α-Substituents: Bulky α-substituents can sterically hinder attack at the α-carbon, favoring addition at the β-carbon. Electron-donating groups at the α-position can reduce the electrophilicity of the β-carbon, potentially leading to decreased reactivity or side reactions.

  • β-Substituents: Electron-withdrawing groups at the β-position can further enhance the electrophilicity of the β-carbon, promoting Michael addition at this site. Conversely, electron-donating groups can decrease the reactivity of the β-carbon. The nature of the β-substituent can also influence the stability of intermediates, thereby affecting the regioselectivity.

Q3: In a [3+2] cycloaddition, what determines whether the 4- or 5-substituted regioisomer is formed?

A3: In [3+2] cycloaddition reactions, the regioselectivity is largely dictated by the electronic properties of both the this compound and the 1,3-dipole. The strong electron-withdrawing character of the sulfonyl fluoride group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.[1][2] This often leads to the preferential formation of the regioisomer where the nucleophilic center of the dipole attacks the β-carbon of the this compound. For example, in the reaction with nitrones, this leads to the formation of 4-substituted isoxazolidines rather than the 5-substituted isomers.[1][2]

Troubleshooting Guide

Problem 1: Poor Regioselectivity in Michael Additions

Q: I am performing a Michael addition of a nucleophile to a β-substituted this compound and obtaining a mixture of regioisomers. How can I improve the selectivity?

A: Poor regioselectivity in Michael additions to β-substituted ethenesulfonyl fluorides often arises from a delicate balance of electronic and steric effects, as well as reaction conditions that may allow for reversible or competing reaction pathways. Here are several factors to investigate:

Potential Cause & Solution:

  • Nucleophile Choice:

    • Hard vs. Soft Nucleophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the β-carbon of an this compound is a soft electrophilic center. Soft nucleophiles (e.g., thiolates, enamines) generally exhibit higher regioselectivity for the β-position. Harder nucleophiles (e.g., alkoxides) might show reduced selectivity.

    • Steric Hindrance: A bulky nucleophile may have difficulty accessing a sterically hindered β-carbon, potentially leading to attack at the less hindered α-position or other side reactions. Consider using a less sterically demanding nucleophile if possible.

  • Solvent Effects:

    • Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. A non-polar solvent may favor the less polar transition state, potentially altering the regiochemical outcome. It is advisable to screen a range of solvents with varying polarities.

  • Temperature Control:

    • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the result of the lowest energy transition state. Running the reaction at elevated temperatures might allow for equilibration to the thermodynamically more stable product, or promote side reactions. A systematic study of the reaction at different temperatures is recommended.

  • Lewis Acid Catalysis:

    • Activation of the Michael Acceptor: A Lewis acid can coordinate to the sulfonyl fluoride group, increasing the electrophilicity of the β-carbon and enhancing the rate of the desired Michael addition. This can sometimes improve regioselectivity by favoring one pathway significantly over others.

Experimental Protocol: Screening for Optimal Michael Addition Conditions

  • Setup: In parallel reaction vials, dissolve the substituted this compound (1.0 eq) in a selection of anhydrous solvents (e.g., THF, CH₂Cl₂, Toluene, CH₃CN) under an inert atmosphere.

  • Nucleophile Addition: Add the nucleophile (1.1 eq) to each vial.

  • Temperature Variation: Run separate sets of reactions at different temperatures (e.g., -78 °C, 0 °C, room temperature).

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers.

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR or GC to quantify the regioselectivity.

ConditionNucleophileSolventTemperature (°C)Regioisomeric Ratio (β:α)
1ThiophenolTHF0>95:5
2ThiophenolCH₃CN2590:10
3MorpholineTHF0>95:5
4MorpholineCH₃CN2585:15

This is a representative table; actual results will vary based on specific substrates.

Problem 2: Unexpected Regioisomers in Heck-Matsuda Reactions

Q: I am attempting a Heck-Matsuda reaction with an allylsulfonyl fluoride and an arenediazonium salt, but I am observing a mixture of linear and branched products. How can I favor the desired regioisomer?

A: The regioselectivity of the Heck-Matsuda reaction with allylic substrates can be challenging to control due to competing migratory insertion pathways and β-hydride elimination from different positions.[3][4]

Troubleshooting Workflow:

G start Poor Regioselectivity in Heck-Matsuda Reaction ligand Optimize Ligand start->ligand Is the ligand optimal? solvent Screen Solvents start->solvent Is the solvent appropriate? temp Adjust Temperature start->temp Is the temperature too high? reagent Check Reagent Quality start->reagent Are reagents pure? outcome Improved Regioselectivity ligand->outcome solvent->outcome temp->outcome reagent->outcome

Caption: Troubleshooting workflow for poor regioselectivity in Heck-Matsuda reactions.

Potential Cause & Solution:

  • Ligand Choice:

    • The choice of phosphine ligand can have a profound impact on the regioselectivity. Bulky ligands can favor the formation of the linear product by disfavoring the more sterically congested transition state leading to the branched product. A screening of different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, Xantphos) is highly recommended.

  • Solvent System:

    • The solvent can influence the stability of the palladium intermediates and the rate of β-hydride elimination. Protic solvents like methanol have been shown to be effective in promoting high regioselectivity in some cases.

  • Temperature:

    • Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

Experimental Protocol: Optimization of Heck-Matsuda Reaction

  • Catalyst Preparation: In a reaction vessel, dissolve Pd(OAc)₂ (3 mol%) and the phosphine ligand (3 mol%) in the chosen solvent (e.g., MeOH).

  • Reagent Addition: Add the allylsulfonyl fluoride (1.1 eq) followed by the aryldiazonium tetrafluoroborate (1.0 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC or GC-MS.

  • Analysis: After workup, determine the regioisomeric ratio by ¹H NMR spectroscopy.

LigandSolventTemperature (°C)Regioisomeric Ratio (Linear:Branched)
PPh₃MeOH25>20:1
P(o-tolyl)₃MeOH25>20:1
dppfTHF255:1

This is a representative table based on literature data; actual results will vary.[3][4]

Mechanistic Insights

A deeper understanding of the reaction mechanism can provide valuable clues for troubleshooting regioselectivity issues.

Mechanism of Michael Addition:

G reactant Nu:⁻ + R-CH=CH-SO₂F ts Transition State [Nu---CH(R)-CH---SO₂F]⁻ reactant->ts Nucleophilic Attack intermediate Intermediate Nu-CH(R)-C⁻H-SO₂F ts->intermediate product Product Nu-CH(R)-CH₂-SO₂F intermediate->product Protonation

Caption: Simplified mechanism of a Michael addition to a substituted this compound.

The regioselectivity is determined in the initial nucleophilic attack step. The stability of the resulting carbanionic intermediate also plays a crucial role. Substituents that can stabilize this negative charge will favor the formation of that particular intermediate.

References

  • This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Thieme Chemistry. [Link]
  • A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. Royal Society of Chemistry. [Link]
  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.
  • A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides.
  • A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry.
  • Synthesis of β-Arylethenesulfonyl Fluorides in the Reaction of 1 with Arylaldehydes.
  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions.
  • Synthesis of γ-alkenylated δ-sultones via Brønsted base-catalyzed Michael addition-SuFEx click reaction of allyl ketones and ethenesulfonyl fluorides. ChemRxiv. [Link]
  • Synthesis of β-Arylthis compound via Pd-Catalyzed Nondirected C-H Alkenylation.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
  • Unconventional reactivity of sulfonyl fluorides.
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Royal Society of Chemistry. [Link]
  • Selectivity descriptors for the Michael addition reaction as obtained from density functional based approaches.
  • A pragmatic procedure for predicting regioselectivity in nucleophilic substitution of arom
  • Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides.
  • Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with this compound. Royal Society of Chemistry. [Link]
  • Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides.
  • “Dba-free” palladium intermediates of the Heck–Matsuda reaction. Royal Society of Chemistry. [Link]
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
  • Regio- and Stereoselective Installation of Bromide onto Vinyl Sulfonyl Fluorides: Construction of a Class of Versatile Sulfur Fluoride Exchange Hubs.
  • A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore.
  • Matsuda–Heck reaction with arenediazonium tosylates in water.
  • Stereo- and Regioselective Installation of Vinyl Sulfonyl Fluoride onto Indoles without Transition-Metal Catalyst.

Sources

Ethenesulfonyl Fluoride (ESF) Reaction Kinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethenesulfonyl fluoride (ESF) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique reactivity of ESF for bioconjugation, covalent inhibitor design, and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. As a powerful and versatile Michael acceptor, the kinetics of ESF reactions are profoundly influenced by the choice of solvent.[1] This document provides in-depth, field-proven insights into navigating these solvent effects to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of solvent selection for ESF reactions.

Q1: What is the primary mechanism of ESF reaction with nucleophiles, and how does the solvent play a role?

A1: this compound (ESF) reacts with soft nucleophiles, such as the thiol group of a cysteine residue, via a Michael addition (or conjugate addition) mechanism. In this reaction, the nucleophile attacks the β-carbon of the vinyl group, which is rendered highly electrophilic by the potent electron-withdrawing sulfonyl fluoride moiety.

The solvent's role is critical and multifaceted:

  • Nucleophile Solvation: The solvent can stabilize or destabilize the nucleophile. Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing the reaction.[2] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not form such strong hydrogen bonds, leaving the nucleophile "naked" and more reactive.[2][3][4]

  • Transition State Stabilization: Solvents can also stabilize the transition state of the reaction. For the Michael addition, the transition state is often more polar than the reactants. Polar solvents can stabilize this transition state, accelerating the reaction. This principle is a cornerstone of the Hughes-Ingold rules for solvent effects on reaction rates.

  • Reactant Solubility: A fundamental requirement is that both the ESF reagent and the substrate (e.g., protein, small molecule) must be sufficiently soluble in the chosen solvent or solvent system to allow for effective interaction.

Q2: How do different solvents quantitatively affect ESF reaction rates? Is there a table of rate constants?

The primary reason for this is the vast difference in reaction speeds. In some polar aprotic solvents, the reaction with a potent nucleophile like a thiolate can be extremely fast, making accurate kinetic measurements difficult. Conversely, in some protic solvents, the reaction may be impractically slow. Research has often focused on synthetic outcomes and applications rather than detailed comparative kinetic studies.

However, based on established principles of physical organic chemistry, we can present a qualitative ranking of expected reaction rates.

Table 1: Qualitative Impact of Common Solvents on ESF Reaction Rates with Thiol Nucleophiles

Solvent ClassExamplesExpected Relative RateRationale
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)Fastest These solvents do not strongly solvate the anionic thiolate nucleophile through hydrogen bonding, leaving it highly reactive.[2][3][4] They effectively dissolve a wide range of organic molecules and are often used as co-solvents in bioconjugation.[5]
Polar Protic (Aqueous) Water, Phosphate-Buffered Saline (PBS)Variable (Can be Fast) While water is protic and can solvate nucleophiles, SuFEx reactions often exhibit a rate acceleration "on-water".[6] This can be due to effects at interfaces or the high polarity stabilizing the transition state. For bioconjugation, aqueous buffers are essential for protein stability.
Polar Protic (Alcohol) Ethanol, MethanolSlower Alcohols will solvate the thiolate via hydrogen bonding, reducing its nucleophilicity compared to aprotic solvents. This "caging" effect significantly slows the reaction.[2]
Non-Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM)Slowest Poor solubility of charged nucleophiles (thiolates) and inability to stabilize the polar transition state typically lead to very slow reaction rates.

Q3: What is the "on-water" effect and how is it relevant to my ESF reactions?

A3: The "on-water" effect refers to the observation that some organic reactions, including SuFEx click chemistry, proceed significantly faster in water or in aqueous-organic biphasic mixtures than in organic solvents alone.[6] While counterintuitive, especially for reactions involving water-sensitive groups, this phenomenon is highly relevant for ESF. The high polarity of water can effectively stabilize the polar transition state of the Michael addition. For bioconjugation reactions with proteins, which must be performed in aqueous buffers, this effect can be highly beneficial, leading to rapid and efficient labeling under biocompatible conditions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: My reaction is extremely slow or not proceeding to completion in a polar aprotic solvent like DMSO or DMF.

  • Question: I'm reacting ESF with a peptide in pure DMSO, and after several hours, I see very little product formation. What's going wrong?

  • Answer & Solution:

    • Check the Nucleophile's pKa: The reacting species in a thiol-Michael addition is the anionic thiolate (R-S⁻). If the reaction medium is not basic enough to deprotonate the thiol (R-SH), the reaction will not proceed. The pKa of cysteine thiols in proteins is typically around 8.5.

      • Solution: Ensure your reaction pH is buffered to at least one pH unit above the pKa of your nucleophile if possible. For non-biological reactions in organic solvents, the addition of a non-nucleophilic organic base (e.g., DIPEA, triethylamine) is often necessary to generate the thiolate.

    • Consider Reactant Solubility: While DMSO is an excellent solvent, your specific peptide or protein may aggregate or have poor solubility, reducing the effective concentration of reactants.

      • Solution: Visually inspect the reaction for turbidity. Try reducing the concentration or adding a small percentage of an aqueous buffer (e.g., 10-20% PBS) to improve the solubility of the biomolecule.

    • Leverage the "On-Water" Effect: As discussed in the FAQ, pure organic solvent is not always optimal. SuFEx reactions can be dramatically accelerated in the presence of water.

      • Solution: Transition from pure DMSO to a mixed solvent system. A common starting point for protein labeling is a 9:1 or 8:2 mixture of aqueous buffer (e.g., PBS, pH 7.4-8.0) to DMSO. The DMSO aids in dissolving the ESF stock, while the aqueous environment maintains protein integrity and can accelerate the reaction.[6]

Problem 2: I'm observing significant side products or degradation of my starting material.

  • Question: I am performing a reaction in an aqueous buffer, but I am seeing multiple peaks on my LC-MS that don't correspond to my desired product.

  • Answer & Solution:

    • Hydrolysis of ESF: While sulfonyl fluorides are more resistant to hydrolysis than other sulfonyl halides, they are not completely inert.[7] At very high pH or over long reaction times in water, ESF can hydrolyze to ethenesulfonate.

      • Solution: Keep reaction times as short as possible. If the reaction is slow, it is better to optimize conditions to increase the rate (e.g., by increasing concentration or adding an optimal co-solvent) rather than simply extending the reaction time. Avoid excessively high pH (e.g., > 9).

    • Reaction with Buffer Components: If you are using a buffer with nucleophilic components (e.g., Tris, glycine), the ESF can react with the buffer itself, consuming your reagent.

      • Solution: Always use non-nucleophilic buffers for bioconjugation. Recommended buffers include phosphate (PBS), HEPES, or bicarbonate.

    • Protein Instability/Degradation: The organic co-solvent, while necessary, can denature some sensitive proteins, exposing previously buried residues or leading to aggregation and precipitation.

      • Solution: Screen the stability of your protein in various concentrations of the organic co-solvent (e.g., 5%, 10%, 20% DMSO) before running the reaction. Keep the percentage of organic solvent to the minimum required to dissolve the ESF reagent.

Problem 3: My reaction works, but the results are inconsistent between batches.

  • Question: I ran a successful ESF conjugation last week, but repeating it today with new reagents gives a much lower yield. What could be the cause?

  • Answer & Solution:

    • Water Content in Aprotic Solvents: Polar aprotic solvents like DMSO and DMF are notoriously hygroscopic (they readily absorb water from the atmosphere). Even small, variable amounts of water contamination can alter the solvent properties and affect reaction kinetics, leading to inconsistent results.

      • Solution: Use anhydrous grade solvents from a freshly opened bottle or stored properly under an inert atmosphere (e.g., nitrogen or argon) with molecular sieves. For highly sensitive reactions, consider using a glovebox.

    • Purity and Stability of ESF: this compound is a highly reactive reagent. Improper storage can lead to degradation or polymerization.

      • Solution: Purchase ESF from a reputable supplier and store it according to their recommendations (typically refrigerated and sealed). If you suspect degradation, verify the purity of your ESF by NMR before use.

    • pH Control: For reactions in aqueous buffers, ensure the pH is accurately measured and stable throughout the reaction. Small shifts in pH can significantly impact the concentration of the reactive thiolate anion.

      • Solution: Calibrate your pH meter before use. Ensure your buffer has sufficient capacity for the reaction scale.

Diagrams and Workflows

Visual aids to conceptualize key processes in ESF chemistry.

Caption: Mechanism of ESF reaction with a thiol nucleophile.

G Start Start: Plan ESF Reaction IsProtein Is the substrate a protein or biomolecule? Start->IsProtein SmallMol Small Molecule Substrate IsProtein->SmallMol No Protein Protein Substrate IsProtein->Protein Yes CheckSolubility Are reactants soluble in aprotic solvent (e.g., MeCN, DMSO)? SmallMol->CheckSolubility CoSolvent Need organic co-solvent for ESF? Protein->CoSolvent AproticBase Use anhydrous polar aprotic solvent + non-nucleophilic base. CheckSolubility->AproticBase Yes CheckSolubility->CoSolvent No (Try Aqueous) RunReaction Run Reaction & Monitor AproticBase->RunReaction AqueousBuffer Use aqueous buffer (PBS, HEPES) at pH 7.4 - 8.5. AqueousOnly Proceed with 100% aqueous buffer. CoSolvent->AqueousOnly No AddCoSolvent Add minimal DMSO/DMF (5-20% v/v) to aqueous buffer. CoSolvent->AddCoSolvent Yes AqueousOnly->RunReaction AddCoSolvent->RunReaction

Caption: Decision workflow for initial solvent system selection.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents for ESF-Protein Conjugation

This protocol provides a systematic approach to identifying the optimal solvent system for conjugating ESF to a cysteine residue on a target protein.

1. Materials:

  • Target protein containing at least one cysteine residue.

  • This compound (ESF).

  • Buffers: 10X Stock solutions of non-nucleophilic buffers (e.g., PBS, HEPES) at the desired pH (typically pH 7.4 and 8.0).

  • Organic Co-solvents: Anhydrous DMSO and/or DMF.

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water.

  • Analytical Equipment: LC-MS system for monitoring reaction conversion.

2. Preparation of Stock Solutions:

  • Protein Stock: Prepare a concentrated stock solution of your protein (e.g., 10-20 mg/mL) in your chosen buffer (e.g., 1X PBS, pH 7.4). If necessary, perform a buffer exchange to remove any Tris or other amine-containing components.

  • ESF Stock: Prepare a 100 mM stock solution of ESF in anhydrous DMSO. Caution: ESF is reactive and should be handled in a fume hood.

3. Solvent System Screening (Small-Scale Reactions):

  • Set up a series of microcentrifuge tubes, each containing a different solvent composition. The final reaction volume can be small (e.g., 50-100 µL).

    • Tube 1: 100% Aqueous Buffer (e.g., PBS, pH 7.4)

    • Tube 2: 95% Buffer : 5% DMSO (v/v)

    • Tube 3: 90% Buffer : 10% DMSO (v/v)

    • Tube 4: 80% Buffer : 20% DMSO (v/v)

    • Tube 5 (Optional, for robust proteins): 50% Buffer : 50% DMSO (v/v)

  • Add the protein to each tube to a final concentration of 1-5 mg/mL.

  • Initiate the reaction by adding ESF to a final concentration of 10-20 molar excess over the protein. Vortex gently to mix.

  • Incubate all reactions at a constant temperature (e.g., room temperature or 37 °C).

4. Reaction Monitoring and Analysis:

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 5 µL) from each reaction.

  • Immediately quench the aliquot by adding it to a tube containing the quenching solution (e.g., 20 µL). This will consume any unreacted ESF.

  • Analyze the quenched samples by LC-MS. Deconvolute the mass spectra to determine the relative abundance of the starting protein and the ESF-conjugated protein.

  • Plot the percentage of conversion versus time for each solvent system.

5. Interpretation:

  • The optimal solvent system is the one that provides the highest conversion in the shortest amount of time without causing protein precipitation or degradation.

  • If all reactions are slow, consider repeating the screen at a higher pH (e.g., 8.0) to increase the concentration of the reactive thiolate.

  • If protein precipitation is observed, reduce the percentage of the organic co-solvent.

References

  • Chen, Q., Mayer, P., & Mayr, H. (2016). This compound: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition, 55(42), 12664–12667. [Link]
  • Hughes, E. D., & Ingold, C. K. (1935). 43. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society, 244-255. [Link]
  • J. Org. Chem. 2016, 81, 22, 11360–11362, this compound (ESF)
  • Ball, N. D. (2020). Properties and Applications of Sulfur(VI) Fluorides. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 621-674). Wiley-VCH. [Link]
  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). [Link]
  • Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. [Link]
  • Reddit. (2020). Why is Fluoride the most nucleophilic halogen when comparing Iodide, bromide, chloride and fluoride in an polar aprotic solvent, but the least in a polar protic solvent?. [Link]
  • Pharmaceutical Technology. (2019). Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. [Link]

Sources

Technical Support Center: Quenching Unreacted Ethenesulfonyl Fluoride (ESF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and quenching ethenesulfonyl fluoride (ESF). As a uniquely reactive and powerful building block in drug discovery and chemical biology, ESF's utility is matched by the critical need for its proper handling.[1] ESF is among the most potent Michael acceptors known, readily engaging with a wide array of nucleophiles.[2][3] This high reactivity makes the effective quenching of any unreacted ESF in an experimental workflow not just a matter of procedural cleanup, but a crucial step for ensuring reaction specificity, downstream assay integrity, and laboratory safety.

This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate the challenges of working with this versatile reagent.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the quenching of this compound.

Q1: Why is quenching unreacted ESF a critical step?

A: The quenching of unreacted ESF is paramount for three main reasons:

  • Biological Integrity: ESF is a powerful electrophile that can react indiscriminately with biological nucleophiles, such as the amine and thiol residues found in proteins and other biomolecules.[4][5] Failure to quench residual ESF before a biological assay will lead to off-target covalent modification, resulting in unreliable and irreproducible data.

  • Reaction Specificity: Leaving active ESF in your reaction mixture after the desired transformation is complete can lead to the formation of unwanted side products during workup or purification, lowering the overall yield and purity of your target compound.

  • Safety: ESF is a reactive chemical that requires careful handling.[6] A proper quenching procedure converts it into a more stable and less reactive species, which is essential for safe handling during workup and for compliant waste disposal.[6][7]

Q2: What is the chemical principle behind quenching ESF?

A: The quenching process relies on the high electrophilicity of the β-carbon in the vinyl group of ESF. This makes it an exceptional Michael acceptor.[2][8] The strategy is to introduce a potent nucleophile that rapidly and irreversibly adds to this vinyl group, forming a stable, saturated sulfonyl fluoride adduct. This new adduct lacks the reactive Michael acceptor moiety, rendering it significantly less reactive and easier to handle.

Q3: What are the best general-purpose quenching agents for ESF?

A: The most effective and widely applicable quenching agents are nucleophiles that react quickly and cleanly with ESF.

  • Secondary Amines: Reagents like diethylamine or morpholine are excellent choices. They are highly nucleophilic, react almost instantaneously with ESF at room temperature, and the resulting adducts are typically stable.[9][10]

  • Thiols: Aliphatic thiols such as 1-butanethiol or 1-dodecanethiol are also highly effective.[4][11] They are particularly useful if your desired product or reaction conditions are sensitive to amines.

  • Aqueous Base: For bulk neutralization of waste streams or cleaning glassware, a solution of sodium hydroxide or sodium bicarbonate can be used. This promotes hydrolysis of the sulfonyl fluoride and reaction with hydroxide, but it is generally a slower and less controlled method than using amines or thiols for quenching in a reaction mixture.[6][12]

Q4: Can I use water or an alcohol like isopropanol to quench ESF?

A: While not the recommended primary method, water and alcohols can serve a purpose. The sulfonyl fluoride (SO₂F) group is significantly more resistant to hydrolysis than a sulfonyl chloride (SO₂Cl)[13]. Therefore, quenching with water alone is often too slow to be practical for rapidly neutralizing the highly reactive vinyl group. Alcohols like isopropanol are also relatively weak nucleophiles and may not achieve a complete and rapid quench. However, they are valuable in multi-step quenching procedures for highly reactive waste, where a less reactive quencher like isopropanol is added first to temper the reaction before the addition of water.[12][14]

Q5: How can I confirm that the quenching process is complete?

A: Analytical verification is essential for confirming the complete consumption of ESF.

  • Thin-Layer Chromatography (TLC): If your product and the quenched adduct have different Rf values, you can monitor the disappearance of the ESF starting material. A co-spot of your reaction mixture with a pure standard of ESF is recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to confirm the absence of the mass corresponding to ESF and the appearance of the mass corresponding to the quenched adduct.

  • ¹⁹F NMR Spectroscopy: This is a definitive method. ESF has a characteristic fluorine signal. The disappearance of this signal and the appearance of a new signal for the quenched adduct provides direct evidence of a complete reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no activity in biological assays. 1. Incomplete Quenching: Unreacted ESF is reacting with proteins, buffers, or other assay components.[15]2. Interference from Quencher/Adduct: The quenching agent or the formed adduct is interfering with the assay.1. Optimize Quench: Increase the excess of quenching agent (e.g., from 1.5 to 3 equivalents) and/or the reaction time. Verify completion by LC-MS or ¹⁹F NMR.2. Purify Product: After quenching, purify your compound of interest via chromatography or extraction to remove the quenched adduct and excess quenching agent before introducing it to the biological system.
The quenching reaction is highly exothermic and difficult to control. 1. High Concentration: The concentration of unreacted ESF in the reaction mixture is too high.2. Rapid Addition: The quenching agent is being added too quickly.1. Dilute: Before quenching, dilute the reaction mixture with a compatible, inert solvent (e.g., THF, Dichloromethane).2. Control Addition: Add the quenching agent slowly, dropwise, using a syringe pump for larger scales. Always perform the quench in an ice/water bath to dissipate heat effectively.[14]
An unexpected precipitate forms during the quench. 1. Insolubility of Adduct: The adduct formed between ESF and the quenching agent may be insoluble in the reaction solvent.2. Salt Formation: If using an amine quencher in an acidic medium, a salt may precipitate.1. Change Solvent: Add a co-solvent in which the adduct is more soluble to maintain a homogeneous solution for workup.2. Adjust pH: Neutralize the reaction mixture with a suitable aqueous solution (e.g., NaHCO₃) after the quench is complete to dissolve any salts.

Experimental Protocols & Visualizations

Quenching Workflow

The following diagram illustrates the logical workflow for a typical experiment involving ESF, emphasizing the critical quenching step.

QuenchingWorkflow cluster_main ESF Experimental Workflow cluster_quench Quenching Mechanism A Step 1: Reaction Setup (Substrate + ESF) B Step 2: Reaction Monitoring (e.g., TLC, LC-MS) A->B C Step 3: Reaction Complete? Unreacted ESF may be present. B->C D Step 4: CRITICAL QUENCH Cool reaction to 0°C. Slowly add nucleophilic quencher. C->D Yes E Step 5: Verification Confirm absence of ESF (e.g., LC-MS, 19F NMR) D->E ESF Unreacted ESF (Electrophile) D->ESF F Step 6: Workup & Purification Safe to proceed. E->F Quench Complete Adduct Stable, Saturated Adduct (Quenched Product) ESF->Adduct Quencher Nucleophilic Quencher (e.g., R₂NH, RSH) Quencher->Adduct

Caption: Logical workflow for experiments using ESF, highlighting the essential quenching step.

Protocol 1: Quenching with a Secondary Amine (General Purpose)

Principle: This protocol uses the high nucleophilicity of diethylamine to rapidly and effectively quench unreacted ESF via a Michael addition reaction.

Materials:

  • Reaction mixture containing unreacted ESF

  • Diethylamine

  • Anhydrous solvent for dilution (e.g., THF or DCM)

  • Ice/water bath

Procedure:

  • Once your primary reaction is complete, place the reaction vessel in an ice/water bath and cool to 0°C.

  • Dilute the reaction mixture with an equal volume of an anhydrous solvent like THF to help dissipate heat.

  • Slowly, add diethylamine (1.5 to 2.0 equivalents relative to the initial amount of ESF) dropwise to the cooled, stirred reaction mixture.

  • Maintain the temperature at 0°C and allow the mixture to stir for 15-30 minutes after the addition is complete.

  • Remove a small aliquot for analysis (TLC or LC-MS) to confirm the complete consumption of ESF.

  • The reaction mixture can now be safely moved to an aqueous workup procedure.

Safety: Diethylamine is corrosive and has a strong odor. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[16]

Protocol 2: Quenching with a Thiol

Principle: This method is an excellent alternative to using amines, particularly if the desired product is base-sensitive. 1-Butanethiol is used to quench ESF.

Materials:

  • Reaction mixture containing unreacted ESF

  • 1-Butanethiol

  • A mild, non-nucleophilic base (e.g., triethylamine or DIPEA, optional but recommended)

  • Anhydrous solvent for dilution (e.g., THF or DCM)

  • Ice/water bath

Procedure:

  • Cool the reaction vessel to 0°C in an ice/water bath.

  • To the stirred reaction mixture, add 1-butanethiol (1.5 equivalents relative to the initial amount of ESF).

  • (Optional but recommended for speed) Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 equivalents) to deprotonate a small portion of the thiol, increasing its nucleophilicity.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Verify the absence of ESF via TLC or LC-MS. The quenched mixture is now ready for workup.

Safety: Thiols have extremely potent and unpleasant odors. Handle exclusively in a fume hood. Consider treating glassware and waste streams containing thiols with bleach to oxidize the odoriferous compounds.

Protocol 3: Neutralization of Bulk Waste and Glassware

Principle: This protocol is for the decontamination of dilute waste streams and glassware, not for quenching a reaction mixture in situ. It uses an aqueous base to hydrolyze and degrade residual ESF.

Procedure:

  • Prepare a quenching bath containing a stirred 1 M solution of sodium hydroxide (NaOH) in a container large enough to hold the items to be decontaminated, placed within secondary containment.

  • Slowly and carefully pour dilute solvent rinses (e.g., from washing glassware) into the stirring NaOH solution.

  • For glassware, rinse first with a solvent like acetone to remove organic residues, pour the rinse into the quench bath, and then carefully place the glassware into the bath.

  • Allow the solution to stir for several hours (or overnight) to ensure complete degradation.

  • Neutralize the basic solution with hydrochloric acid (HCl) until the pH is between 6 and 8.

  • The neutralized aqueous waste can now be disposed of according to your institution's hazardous waste guidelines.[6] Never pour organic waste or concentrated ESF solutions directly into this bath.

References
  • Chen, Q., Mayer, P., & Mayr, H. (2016). This compound: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition, 55(42), 12664–12667.
  • Gao, B., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. ACS Central Science.
  • Qin, Z., et al. (2021). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Angewandte Chemie.
  • Wang, H., et al. (2017). SuFEx-Based Polysulfonate Formation from this compound-Amine Adducts. Angewandte Chemie International Edition.
  • Smedley, C. J., et al. (2022). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences.
  • ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF. ResearchGate.
  • Francke, R., & Little, R. D. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • KGROUP. (2006). Quenching Reactive Substances. University of Oregon.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals. École Polytechnique Fédérale de Lausanne.
  • Francke, R., & Little, R. D. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC - NIH.
  • Moses, J. E., et al. (2023). Sulfur fluoride exchange. PMC - NIH.
  • Grimster, N. P., et al. (2019). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Mayr, H., et al. (2016). This compound: The Most Perfect Michael Acceptor Ever Found? Organic & Biomolecular Chemistry.

Sources

Ethenesulfonyl Fluoride (ESF) Conjugates: A Technical Guide to Enhancing Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethenesulfonyl fluoride (ESF) and its derivatives have emerged as powerful reagents in bioconjugation, valued for their high reactivity as Michael acceptors, particularly towards thiol and amine nucleophiles.[1][2] This reactivity, harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," allows for the efficient labeling and modification of complex biomolecules.[3][4] However, researchers frequently encounter challenges with the stability of the resulting conjugates, particularly in biological media.[5][6] Premature degradation can lead to loss of function, off-target effects, and compromised data quality.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of this compound conjugates. We will delve into the underlying chemical principles governing conjugate instability, offer practical, evidence-based strategies for stabilization, and provide detailed protocols for assessing conjugate integrity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and handling of ESF conjugates.

Question 1: My ESF-thiol conjugate appears to be degrading over time, especially in my assay buffer. What is the likely cause?

Answer: The most probable cause of degradation for a thiol-ESF conjugate is a retro-Michael reaction . This is a chemical process where the Michael addition reaction reverses, leading to the dissociation of the thiol from the conjugate.[7][8] This reaction is typically base-catalyzed, meaning its rate increases with higher pH.[7][9]

The sulfonyl group in ESF is a strong electron-withdrawing group, which makes the initial Michael addition rapid and efficient.[1][10] However, it also acidifies the proton on the carbon alpha to the sulfonyl group in the conjugate. In the presence of a base, this proton can be removed, initiating the elimination of the thiol and reforming the vinyl sulfone—the reverse of the initial conjugation.

Diagram: Retro-Michael Reaction Pathway

Retro_Michael cluster_main Retro-Michael Degradation of ESF-Thiol Conjugate Conjugate R-S-CH2-CH2-SO2F (Stable Conjugate) Proton_Abstraction Proton Abstraction (Rate-limiting step) Conjugate->Proton_Abstraction Base (B:) Carbanion R-S-CH2-C(-)H-SO2F (Carbanion Intermediate) Proton_Abstraction->Carbanion Elimination Thiol Elimination Carbanion->Elimination Products R-S(-) + CH2=CH-SO2F (Thiolate + ESF) Elimination->Products HPLC_Workflow cluster_workflow Workflow for HPLC-Based Stability Assessment Start Prepare Conjugate in Test Buffers (e.g., pH 6.0, 7.4, 8.5) Incubate Incubate at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1, 2... hr) Incubate->Sample Quench Quench Reaction (e.g., add acid) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Plot % Intact Conjugate vs. Time Calculate Half-life (t½) Analyze->Data

Caption: Step-by-step workflow for assessing conjugate stability via HPLC.

Protocol 2: Assessing Conjugate Stability in Serum

This protocol is adapted for a more complex biological matrix and often requires mass spectrometry for unambiguous analysis.

Objective: To evaluate the stability of a bioconjugate (e.g., an antibody-drug conjugate) in serum.

Materials:

  • Test bioconjugate

  • Rat or human serum (commercially available)

  • Phosphate-buffered saline (PBS) as a control

  • Affinity capture reagents (e.g., Protein A/G beads for antibodies)

  • Wash and elution buffers

  • LC-MS system for analysis of intact or digested protein

Procedure:

  • Spike the test bioconjugate into pre-warmed (37°C) serum and PBS (as a control) to a final concentration (e.g., 100 µg/mL).

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot.

  • Immediately freeze the collected aliquots at -80°C to halt degradation until analysis.

  • Sample Processing (for Antibody Conjugates):

    • Thaw the samples.

    • Use Protein A/G magnetic beads to capture the antibody conjugate from the serum.

    • Wash the beads thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound serum proteins.

    • Elute the conjugate from the beads using a low-pH elution buffer.

  • Analysis by LC-MS:

    • Analyze the purified, intact conjugate to monitor changes in mass, which can indicate the loss of the ESF-derived payload.

    • Alternatively, perform a proteolytic digest followed by peptide mapping to identify and quantify the specific peptide that was originally conjugated. A decrease in the abundance of the modified peptide over time indicates instability.

  • Data Analysis: Quantify the amount of intact conjugate or the specific modified peptide remaining at each time point relative to t=0.

Summary of Key Stabilization Strategies

StrategyPrincipleImplementation
pH Control The primary degradation pathway, the retro-Michael reaction, is base-catalyzed.Maintain solutions at a neutral to slightly acidic pH (6.0-7.5). Avoid basic buffers (pH > 8.0).
Temperature Control Chemical reaction rates, including degradation, are temperature-dependent.Store conjugates at low temperatures (-20°C or -80°C for long-term). Perform experiments at the lowest practical temperature.
Minimize Incubation Time Reduce the duration of exposure to destabilizing conditions (e.g., physiological pH and temperature).Design concise experimental workflows. Analyze samples promptly after incubation.
Structural Modification Altering the electronic or steric properties of the adduct can inhibit the retro-Michael reaction.For advanced users, synthesize derivatives such as styryl sulfonyl fluoride (SSF) for improved adduct stability. [11]

By understanding the chemical vulnerabilities of this compound conjugates and implementing these targeted stabilization and assessment strategies, researchers can significantly improve the reliability and success of their experiments.

References

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. [Link]
  • Exploiting retro oxa-Michael chemistry in polymers. (2023). RSC Publishing. [Link]
  • This compound: The Most Perfect Michael Acceptor Ever Found? (2016).
  • Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? (2017). Polymer Chemistry. [Link]
  • Synthesis, bioconjugation and stability studies of [18 F]this compound. (2018). PubMed. [Link]
  • Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. (2025). NIH. [Link]
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGyl
  • Synthesis, bioconjugation and stability studies of [>18>F]this compound. (2018). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). OUCI. [Link]
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjug
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2016).
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). NIH. [Link]
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base c
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (2014).
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022). PubMed. [Link]
  • Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. (2016). PubMed. [Link]
  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2020). Wiley Online Library. [Link]
  • (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. (2013).
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2016). Wiley Online Library. [Link]
  • Kinetic stability of amorphous solid dispersions with high content of the drug: A fast scanning calorimetry investig
  • (PDF) Structure-reactivity based control of radical-mediated degradation in thiol-Michael hydrogels. (2025).
  • Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. (2025). UU Research Portal. [Link]
  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed. [Link]
  • Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their deriv
  • This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (2019). Request PDF. [Link]
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2021).
  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. (2019). NIH. [Link]
  • Ethensulfonylfluorid: der beste je entdeckte Michael-Akzeptor? (2016). Request PDF. [Link]
  • Sulfur fluoride exchange. (2023). NIH. [Link]
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]
  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. (2023). NIH. [Link]
  • This compound: The Most Perfect Michael Acceptor Ever Found? (2016). PubMed. [Link]
  • (PDF) Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides. (2021).

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Technical Support Center: Navigating Air-Sensitive Catalysts in SuFEx Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the power of SuFEx reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge in SuFEx chemistry: the handling of air-sensitive catalysts. Our goal is to equip you with the knowledge and practical protocols to ensure the success and reproducibility of your experiments.

Introduction: The "Perfect" Reaction and Its Practical Hurdles

SuFEx chemistry, a cornerstone of click chemistry, is celebrated for its robustness, high yields, and tolerance to a wide range of functional groups. Many SuFEx reactions can proceed smoothly in the presence of water and oxygen[1][2]. However, as with any powerful chemical transformation, the devil is in the details. The quest for higher reactivity and broader substrate scope has led to the use of highly active organobase catalysts. Unfortunately, some of the most effective of these catalysts exhibit significant sensitivity to atmospheric conditions, which can be a source of frustration and failed experiments if not properly managed.

This guide will focus on the practical aspects of handling these sensitive catalysts to help you troubleshoot common issues and optimize your SuFEx reactions.

Troubleshooting Guide: When Good Reactions Go Bad

This section is designed to help you diagnose and solve problems in your SuFEx reactions that may be related to catalyst degradation from air or moisture exposure.

Q1: My SuFEx reaction is sluggish or has failed completely, even though I followed the literature protocol. What could be the problem?

A1: A common culprit for a failed SuFEx reaction, especially when using highly active organosuperbases, is the degradation of the catalyst due to exposure to air or moisture.

Possible Causes & Solutions:

  • Degraded Catalyst: The catalyst may have been compromised before the reaction even began.

    • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine): This highly effective catalyst is known to be air-sensitive[1]. If you are using BEMP, it is crucial to handle it under strictly inert conditions.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): While not as acutely air-sensitive as BEMP, DBU is hygroscopic and can undergo hydrolysis[3]. This degradation can reduce its basicity and catalytic activity, sometimes necessitating higher catalyst loadings which can complicate purification[3].

  • Contaminated Solvents or Reagents: Solvents and reagents can absorb atmospheric oxygen and moisture, which can then deactivate the catalyst.

    • Solution: Always use freshly distilled or commercially available anhydrous solvents. It is best practice to degas solvents immediately before use, especially for sensitive reactions.

  • Inadequate Inert Atmosphere: A poorly executed inert atmosphere setup can allow trace amounts of air and moisture to enter the reaction vessel.

    • Solution: Ensure your Schlenk line or glove box technique is robust. See our detailed protocols below for best practices.

Troubleshooting Workflow:

start Reaction Failure: Low or No Conversion catalyst_check Is your catalyst air-sensitive? (e.g., BEMP, DBU) start->catalyst_check inert_check Was the reaction run under a robust inert atmosphere? catalyst_check->inert_check Yes non_catalyst_issue Consider other factors: - Reagent purity - Reaction temperature - Stoichiometry catalyst_check->non_catalyst_issue No solvent_check Were anhydrous, degassed solvents used? inert_check->solvent_check Yes improve_inert Troubleshooting Step: Review and improve inert atmosphere technique. See Protocol 1. inert_check->improve_inert No new_catalyst Troubleshooting Step: Use a fresh, unopened bottle of catalyst or a newly purified batch. solvent_check->new_catalyst Yes degas_solvents Troubleshooting Step: Degas solvents immediately before use. See Protocol 2. solvent_check->degas_solvents No re_run Re-run the reaction improve_inert->re_run Then... new_catalyst->re_run Then... degas_solvents->re_run Then...

Caption: Troubleshooting decision tree for SuFEx reaction failures.

Q2: I'm seeing a lot of side products or a messy baseline in my TLC/LC-MS analysis. Could this be related to the catalyst?

A2: Yes, a partially degraded catalyst can lead to incomplete reactions and the formation of side products.

  • TLC Analysis: Instead of a clean conversion of starting material to a single product spot, you might observe multiple spots, streaking, or a significant amount of unreacted starting material.

  • NMR Analysis: The presence of unexpected peaks, particularly in the case of DBU hydrolysis, could indicate catalyst degradation byproducts. While specific peak identification can be complex, a messy spectrum compared to a literature reference is a red flag.

  • Visual Observation: While not a definitive diagnostic tool, a change in the physical appearance of the catalyst can be an indicator of degradation. For example, a normally colorless liquid catalyst that has turned yellow or cloudy may be compromised.

Q3: How can I be sure my air-sensitive catalyst is active before starting a large-scale reaction?

A3: It is always good practice to perform a small-scale test reaction with a known, reliable substrate and nucleophile. This will confirm the activity of your catalyst and the quality of your solvents and reagents before committing to a larger scale synthesis.

Frequently Asked Questions (FAQs)

Q1: Which SuFEx catalysts are air-sensitive?

A1: The air sensitivity of SuFEx catalysts generally correlates with their basicity and structure.

CatalystCommon AbbreviationAir/Moisture SensitivityNotes
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorineBEMPHigh A highly effective but air-sensitive organosuperbase. Strict inert atmosphere techniques are required[1].
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUModerate Prone to hydrolysis, especially if stored improperly or exposed to moist air. This can reduce its efficacy[3].
2-tert-Butyl-1,1,3,3-tetramethylguanidineBTMGLow to Moderate Generally more robust than BEMP, but should still be handled with care, especially when used in "Accelerated SuFEx Click Chemistry" (ASCC) protocols[4].
TriethylamineEt3NLow Generally not considered air-sensitive for most SuFEx applications.
Bifluoride Salts (e.g., [Ph3P=N=PPh3]⁺[HF₂]⁻)-Low Typically stable solids, but can be hygroscopic.

Q2: What are the best practices for storing air-sensitive catalysts like BEMP and DBU?

A2: Proper storage is the first line of defense against catalyst degradation.

  • BEMP: Store in a sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. A glove box is the ideal storage environment.

  • DBU: Store in a tightly sealed container to protect from moisture. Consider storing in a desiccator. For long-term storage, sealing the bottle with paraffin film can provide an extra barrier against atmospheric moisture.

Q3: Do I always need to use a Schlenk line or glove box for SuFEx reactions?

A3: Not always, but it is highly recommended when using sensitive catalysts like BEMP. For less sensitive catalysts like Et3N or bifluoride salts, standard benchtop techniques may be sufficient, provided you are using dry solvents. However, for the sake of reproducibility, employing inert atmosphere techniques is a good habit to develop for all SuFEx reactions.

Experimental Protocols

Protocol 1: Handling Air-Sensitive Catalysts Using a Schlenk Line

This protocol outlines the procedure for setting up a SuFEx reaction using an air-sensitive liquid catalyst like BEMP.

Materials:

  • Oven-dried glassware (round-bottom flask, stir bar, condenser if refluxing)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa

  • Syringes and needles (oven-dried)

  • Anhydrous, degassed solvent

  • Air-sensitive catalyst (e.g., BEMP) in a Sure/Seal™ or similar septum-capped bottle

Workflow Diagram:

A Assemble oven-dried glassware under a stream of inert gas B Seal flask with a rubber septum A->B C Connect flask to Schlenk line via a needle B->C D Perform 3 vacuum/backfill cycles to ensure an inert atmosphere C->D E Add solid reagents (if any) under a positive flow of inert gas D->E F Add anhydrous, degassed solvent via syringe E->F G Add air-sensitive catalyst via syringe F->G H Commence reaction (stirring, heating, etc.) G->H

Caption: Workflow for setting up a SuFEx reaction under inert atmosphere.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while still hot under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Seal the reaction flask with a rubber septum and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.

  • Reagent Addition:

    • Solids: If your substrate is a solid, quickly remove the septum, add the solid under a positive flow of inert gas, and immediately reseal the flask.

    • Solvent: Add the required volume of anhydrous, degassed solvent to the reaction flask via a dry syringe.

    • Catalyst:

      • Using a dry syringe with a needle, pierce the septum of the catalyst bottle.

      • Purge the syringe with the inert gas from the headspace of the bottle.

      • Carefully draw the required volume of the liquid catalyst into the syringe.

      • Withdraw a small "buffer" of inert gas from the headspace into the syringe after measuring the liquid.

      • Swiftly transfer the syringe to the reaction flask and inject the catalyst. The inert gas buffer ensures no air is introduced and that all of the catalyst is dispensed.

  • Reaction: Once all components are added, the reaction can be stirred at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler on the Schlenk line.

Protocol 2: Degassing Solvents

Dissolved oxygen in solvents can be detrimental to air-sensitive catalysts. Here are two common methods for degassing solvents.

Method A: Freeze-Pump-Thaw (Most Effective)

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to a high vacuum for several minutes to remove gases from above the frozen solvent.

  • Close the stopcock to the vacuum and thaw the solvent completely.

  • Repeat this freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with inert gas.

Method B: Purging with Inert Gas (Simpler, Less Effective)

  • Place the solvent in a flask with a septum.

  • Insert a long needle connected to an inert gas source so that it is submerged below the liquid surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for at least 30 minutes. This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications[5].

Conclusion

While the air sensitivity of certain high-performance catalysts can present a challenge in SuFEx chemistry, it is a manageable one. By understanding the potential points of failure and implementing robust inert atmosphere techniques, researchers can harness the full synthetic power of these catalysts. This guide provides a foundation for troubleshooting and best practices. Remember that careful planning and execution are key to successful and reproducible SuFEx reactions.

References

  • Sulfur fluoride exchange - PMC - NIH. (2023-08-03). [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). [Link]
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024-09-05). [Link]
  • ChemInform Abstract: Sulfur(VI) Fluoride Exchange (SuFEx)
  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions - ResearchG
  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A. (2024-03-04). [Link]
  • The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]
  • How To: Degas Solvents - Department of Chemistry : University of Rochester. [Link]
  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.
  • A review on DBU-mediated organic transform
  • Degassing solvents - Chemistry Teaching Labs - University of York. [Link]
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. [Link]

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Validation & Comparative

The Alchemist's Choice: A Comparative Guide to Ethenesulfonyl Fluoride and Maleimide for Cysteine Modification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable modification of proteins is paramount. Cysteine, with the unique nucleophilicity of its thiol side chain, stands out as a prime target for site-specific functionalization. For decades, the maleimide functional group has been the undisputed workhorse for this task, valued for its rapid kinetics and high selectivity. However, growing concerns over the stability of the resulting thioether linkage have spurred the exploration of alternative chemistries.

Among the most promising contenders is ethenesulfonyl fluoride (ESF), a versatile Michael acceptor rooted in the robust field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides a comprehensive, data-driven comparison of these two critical reagents. We will move beyond a simple list of pros and cons to explore the mechanistic underpinnings, kinetic profiles, and stability issues that govern their performance, empowering you to make the most informed choice for your next breakthrough.

The Chemistry of Engagement: Reaction Mechanisms and Selectivity

The efficacy of any bioconjugation strategy begins with a deep understanding of the underlying chemical reaction. While both maleimide and ESF react with cysteine via a Michael-type addition, their electrophilic character and subsequent adduct stability differ significantly.

Maleimide: The Classic Thiol-Specific Reaction

The conjugation of maleimides to thiols is a cornerstone of bioconjugation, proceeding through a nucleophilic Michael addition.[1] The deprotonated thiolate anion of a cysteine residue attacks one of the electron-deficient vinyl carbons of the maleimide ring, forming a stable succinimidyl thioether linkage.[2]

This reaction is renowned for its high chemoselectivity towards thiols, especially within a pH range of 6.5 to 7.5.[2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with the primary amines found on lysine residues, ensuring highly specific modification of cysteine.[2]

Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.

This compound (ESF): A SuFEx Click Chemistry Approach

This compound is a potent Michael acceptor that also reacts with cysteine thiols. The reaction involves the addition of the nucleophilic thiol across the activated double bond. ESF is a key building block in SuFEx click chemistry, a set of robust reactions that involve the sulfur(VI) fluoride hub.[3][4]

Unlike maleimides, the reactivity of sulfonyl fluorides is not limited to cysteine. They are known to react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[5][6] This broader reactivity profile means that while ESF is an efficient reagent for modifying cysteine, achieving absolute selectivity may require more stringent control over reaction conditions compared to maleimides.

Caption: Mechanism of the Cysteine-ESF Michael Addition Reaction.

The Stability Question: A Tale of Two Adducts

The long-term stability of the bioconjugate is often the most critical factor, particularly for therapeutics like antibody-drug conjugates (ADCs) that must endure in circulation. Here, the differences between maleimide and ESF are most pronounced.

The Instability of Maleimide Adducts

The succinimidyl thioether linkage formed by maleimides is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma.[7][8] This reversal of the conjugation reaction can lead to premature release of the payload and exchange with other proteins, such as serum albumin, reducing therapeutic efficacy and increasing off-target toxicity.[7][9][10]

However, the story is more nuanced. The maleimide adduct can undergo a secondary, stabilizing reaction: hydrolysis of the succinimide ring.[7] This ring-opening forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[7][11] This realization has led to the development of "next-generation" maleimides, such as N-aryl maleimides, which are engineered to accelerate this post-conjugation hydrolysis, thereby enhancing the overall stability of the ADC.[10][12]

Maleimide Instability Pathways Adduct Maleimide-Cysteine Adduct (Thiosuccinimide) Retro Retro-Michael Reaction (Payload Deconjugation) Adduct->Retro Reversible (+ Thiol) Hydrolysis Ring Hydrolysis (Stabilization) Adduct->Hydrolysis Irreversible Reactants Original Reactants Retro->Reactants StableAdduct Stable Hydrolyzed Adduct (Maleamic Acid) Hydrolysis->StableAdduct

Caption: Competing stability pathways for maleimide-cysteine adducts.

The Robustness of the ESF Adduct

The thioether bond formed by the reaction of ESF with cysteine is generally considered robust and not susceptible to the retro-Michael reaction that plagues maleimides. This stability is a key advantage for applications requiring long-term in vivo performance.

However, it is crucial to note that the stability can be context-dependent. Studies involving the radiolabeling of biomolecules with [¹⁸F]ESF have reported that the stability of the final conjugates can be substrate-dependent and sometimes poor in rat serum.[13][14] This suggests that while the core thioether linkage is strong, other factors related to the overall molecular structure can influence in vivo stability. Furthermore, the reaction of some sulfonyl fluorides with cysteine can initially form an unstable thiosulfonate ester that subsequently collapses.[6]

Head-to-Head Performance Comparison

To facilitate a direct comparison, the key performance characteristics of this compound and maleimide are summarized below.

FeatureThis compound (ESF)Maleimide
Reaction Type Michael AdditionMichael Addition[1]
Selectivity Reacts with Cys, Lys, Tyr, Ser, Thr, His[5][6]Highly selective for Cys at pH 6.5-7.5[2][15]
Optimal pH Broad, often near physiological6.5 - 7.5[15]
Reaction Rate Generally rapidVery rapid[16][17]
Reagent Stability Generally stableSusceptible to hydrolysis in aqueous buffer[2]
Adduct Stability High: Thioether bond is irreversibleVariable: Prone to retro-Michael reaction[7][9]
Key Advantage Forms a highly stable, irreversible conjugateHigh thiol specificity and very fast kinetics
Key Disadvantage Lower selectivity compared to maleimideAdduct instability and potential for payload exchange

Practical Considerations and Experimental Protocols

The choice between ESF and maleimide is not merely academic; it has significant practical implications for experimental design and outcomes.

  • Choose Maleimide when: Your primary needs are exceptionally fast kinetics and high specificity for cysteine over all other residues. This is particularly relevant for labeling complex proteins where off-target modification is a major concern. For applications demanding in vivo stability, consider using next-generation maleimides designed for rapid post-conjugation hydrolysis.[10][12]

  • Choose this compound when: The absolute, long-term stability of the conjugate is the most critical parameter. ESF is superior when developing therapeutics intended for long circulation times, where the risk of premature drug release from a maleimide linker is unacceptable. Be prepared to optimize reaction conditions to minimize potential off-target reactions with other nucleophilic residues.

Experimental Protocol 1: General Procedure for Protein Modification with Maleimide

This protocol provides a standard workflow for conjugating a maleimide-functionalized molecule to a cysteine-containing protein.

1. Materials and Buffers:

  • Protein: Dissolve the protein to be labeled (1-10 mg/mL) in a degassed conjugation buffer.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5. The buffer must be free of any thiol-containing reagents.[18][19] Degas the buffer by applying a vacuum or by bubbling with an inert gas (argon or nitrogen) to prevent re-oxidation of cysteines.[18]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide Reagent: Dissolve in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[2][19]

2. Disulfide Bond Reduction:

  • If the target cysteine(s) are involved in disulfide bonds, they must first be reduced.

  • Add a 10-100x molar excess of TCEP to the protein solution.[18]

  • Flush the reaction vial with inert gas, seal, and incubate at room temperature for 20-30 minutes.

  • Note: If using DTT, it must be removed by dialysis or gel filtration prior to adding the maleimide reagent, as it will compete for the reaction.

3. Conjugation Reaction:

  • Add the dissolved maleimide reagent to the reduced protein solution. A 10-20x molar excess of the maleimide is a common starting point to drive the reaction to completion.[20]

  • Gently mix the solution. Flush the vial with inert gas, seal tightly, and protect from light.

  • Incubate at room temperature for 2 hours or at 4°C overnight.[19] The optimal time should be determined empirically.

4. Purification:

  • Remove excess, unreacted maleimide reagent and other reaction components.

  • Common methods include size-exclusion chromatography (e.g., gel filtration), dialysis (for water-soluble maleimides), HPLC, or FPLC.[19][20]

5. Characterization and Storage:

  • Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry).

  • For immediate use, store at 2-8°C, protected from light. For long-term storage, consider adding BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and storing at -20°C or below.

Experimental Protocol 2: General Procedure for Protein Modification with this compound

This protocol is based on published procedures for ESF bioconjugation, which often involve radiolabeling applications.

1. Materials and Buffers:

  • Protein/Peptide: Prepare a solution of the target biomolecule in an appropriate buffer.

  • Reaction Buffer: Aqueous/organic solvent mixtures are often employed. The specific buffer system may need optimization depending on the substrate.

  • ESF Reagent: Prepare a stock solution of the ESF-functionalized molecule.

2. Conjugation Reaction:

  • The reaction is typically performed by adding the ESF reagent to the solution of the target biomolecule.

  • Published protocols for [¹⁸F]ESF conjugation have been performed at room temperature for short durations (e.g., 15 minutes).[13][14]

  • The optimal molar ratio of ESF reagent to protein, reaction time, and temperature should be determined empirically for each specific system.

3. Purification and Analysis:

  • Purify the conjugate using standard biochemical techniques such as HPLC, FPLC, or size-exclusion chromatography to remove unreacted ESF reagent.

  • Analyze the final product by mass spectrometry to confirm successful conjugation and determine the degree of labeling.

  • Assess the stability of the conjugate under relevant physiological conditions (e.g., in serum or plasma).

Experimental Workflow Start Start: Cysteine-Containing Protein Solution Reduction Step 1: Disulfide Reduction (e.g., with TCEP) Start->Reduction Purify_Reduction Optional: Remove Excess Reducing Agent Reduction->Purify_Reduction Conjugation Step 2: Add Reagent (Maleimide or ESF) & Incubate Reduction->Conjugation If TCEP is used Purify_Reduction->Conjugation If necessary Purification Step 3: Purify Conjugate (e.g., SEC, HPLC) Conjugation->Purification Analysis Step 4: Characterize Product (Mass Spec, UV-Vis) Purification->Analysis End End: Purified, Characterized Bioconjugate Analysis->End

Caption: General experimental workflow for cysteine modification.

Conclusion

The choice between this compound and maleimide for cysteine modification is a classic example of a trade-off between reaction specificity and adduct stability. Maleimides offer a fast, highly selective, and well-established method for targeting cysteine, but the inherent instability of the resulting bond remains a significant hurdle, which next-generation reagents are actively addressing. This compound provides a powerful alternative, forming exceptionally stable conjugates ideal for in vivo applications, albeit with a broader reactivity profile that may require more careful optimization. By understanding the fundamental chemistry and performance limitations of each reagent, researchers can select the optimal tool to advance their work in protein engineering, diagnostics, and the development of next-generation therapeutics.

References

  • Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules.
  • UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates.
  • SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • MDPI. (2025, August 6). The kinetics of reaction between L-cysteine hydrochloride and some maleimides.
  • PubMed. (n.d.). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
  • Wiley Online Library. (2018, September). Synthesis, bioconjugation and stability studies of [¹⁸F]this compound.
  • The University of Western Australia Profiles and Research Repository. (2017, May 5). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.
  • National Institutes of Health. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • National Institutes of Health. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement.
  • PubMed. (n.d.). Synthesis, bioconjugation and stability studies of [¹⁸F]this compound.
  • ACS Publications. (n.d.). Chemistry of this compound. Fluorosulfonylethylation of organic compounds.
  • National Institutes of Health. (2016, October 10). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry.
  • ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.
  • ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF.
  • National Institutes of Health. (2022, April 7). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies.
  • National Institutes of Health. (2014, August 8). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging.
  • ACS Publications. (n.d.). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Ethenesulfonyl Fluoride-Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical proteomics and drug discovery, the precise identification of protein-ligand interactions is paramount. Covalent labeling of peptides followed by mass spectrometry (MS) has emerged as a powerful technique for mapping these interactions at the amino acid level.[1][2] Among the diverse arsenal of covalent probes, ethenesulfonyl fluoride (ESF) has garnered significant interest due to its unique reactivity profile.[3][4] This guide provides a comprehensive comparison of ESF with other common labeling reagents, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound is a Michael acceptor that can form stable covalent bonds with several nucleophilic amino acid residues.[3] Its reactivity, coupled with the stability of the resulting adducts, makes it a valuable tool for irreversible labeling of proteins and peptides.[5][6] This guide will delve into the mechanistic details of ESF labeling, provide a comparative analysis against other reagents, and offer detailed protocols for its application in mass spectrometry-based proteomics.

The Chemistry of this compound Labeling

This compound's utility as a covalent probe stems from the reactivity of its vinylsulfonyl fluoride moiety. The reaction proceeds via a Michael-type addition, where a nucleophilic amino acid side chain attacks the β-carbon of the vinyl group. This is followed by the formation of a stable covalent bond.

Reactivity with Amino Acid Residues

The sulfonyl fluoride group is known to react with a variety of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[1] However, the reactivity of ESF is particularly nuanced. While sulfonyl fluorides, in general, can react with cysteine, the resulting thioether linkage is often unstable.[3]

Studies have shown that under physiological conditions, ESF and its derivatives exhibit a notable preference for modifying tyrosine residues over other nucleophilic residues like lysine.[7][8] This selectivity is a key advantage of ESF, as it allows for more targeted labeling experiments. The phenolic hydroxyl group of tyrosine acts as the nucleophile, attacking the vinyl group of ESF.

Figure 1: Reaction of this compound with a Tyrosine Residue Tyr Peptide-Tyr-OH Intermediate Peptide-Tyr-O-CH2-CH(-)-SO2F Tyr->Intermediate Nucleophilic Attack ESF H2C=CH-SO2F ESF->Intermediate Product Peptide-Tyr-O-CH2-CH2-SO2F Intermediate->Product Protonation

Caption: Reaction of this compound with a Tyrosine Residue

Comparative Analysis of Covalent Labeling Reagents

The choice of a covalent labeling reagent is a critical decision in any chemical proteomics workflow. Here, we compare this compound with two other widely used classes of reagents: iodoacetamide and N-hydroxysuccinimide (NHS) esters.

FeatureThis compound (ESF)Iodoacetamide (IAA)N-hydroxysuccinimide (NHS) Esters
Primary Target(s) Tyrosine, Lysine, Serine, Threonine, HistidineCysteinePrimary amines (Lysine, N-terminus)
Reaction Type Michael AdditionAlkylationAcylation
Bond Formed Sulfonate ester / SulfonamideThioetherAmide
Selectivity Preferential for Tyrosine under certain conditionsHighly selective for CysteineSelective for primary amines
Stability of Adduct HighHighHigh
Common Applications Target identification, covalent inhibitor developmentCysteine blocking, quantitative proteomicsProtein cross-linking, bioconjugation
This compound vs. Iodoacetamide

Iodoacetamide is a highly specific reagent for the alkylation of cysteine residues.[9] This specificity is its main advantage, as it allows for the selective labeling of this often functionally important amino acid. However, this also limits its utility in proteins or binding sites lacking accessible cysteines. In contrast, ESF's broader reactivity with multiple nucleophilic residues provides a greater chance of labeling a protein of interest, albeit with potentially lower specificity.[1] For studies aiming to identify any potential binding partner, ESF can be a more versatile initial screening tool.

This compound vs. NHS Esters

N-hydroxysuccinimide esters are the go-to reagents for targeting primary amines, namely the N-terminus of a peptide and the side chain of lysine.[10][11] The resulting amide bond is very stable.[12] While ESF also reacts with lysine, its reactivity is generally lower than that of NHS esters for this specific residue.[13] The key differentiator is ESF's ability to also target tyrosine and other nucleophilic residues, offering a different labeling profile.[7][8] This can be advantageous when lysine residues are not present or are not involved in the interaction of interest.

Experimental Protocols and Workflows

The successful application of ESF in mass spectrometry-based proteomics relies on a well-defined experimental workflow. This includes the labeling reaction, sample preparation, and the mass spectrometry analysis itself.

This compound Labeling of Peptides

This protocol provides a general procedure for labeling a purified peptide or a complex peptide mixture with ESF.

Materials:

  • Peptide sample

  • This compound (ESF)

  • Reaction Buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5 - 8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • C18 Desalting Spin Column

  • Mass spectrometry-compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Labeling Reaction: Add a fresh stock solution of ESF (e.g., 10 mM in anhydrous DMF or DMSO) to the peptide solution to achieve a final molar excess of 10- to 100-fold over the peptide. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Sample Cleanup: Desalt the labeled peptide sample using a C18 desalting spin column according to the manufacturer's instructions. Elute the labeled peptide in a mass spectrometry-compatible solvent.

  • Sample Storage: Store the labeled peptide at -20°C or -80°C until mass spectrometry analysis.

Quantitative Proteomics Workflow using ESF

ESF can be integrated into quantitative proteomics workflows, such as competitive profiling, to identify the targets of small molecule inhibitors.[14]

Figure 2: Competitive Proteomics Workflow with ESF Labeling Proteome Cell Lysate / Proteome Inhibitor Incubate with Covalent Inhibitor Proteome->Inhibitor Control Incubate with DMSO (Control) Proteome->Control ESF_Label Label with ESF-alkyne Inhibitor->ESF_Label Control->ESF_Label Click Click Chemistry with Biotin-azide ESF_Label->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Competitive Proteomics Workflow with ESF Labeling

Mass Spectrometry Analysis of ESF-Labeled Peptides

The analysis of ESF-labeled peptides by tandem mass spectrometry (MS/MS) provides information on the site of modification. A characteristic fragmentation pattern can aid in the identification of these modified peptides.

Fragmentation of ESF-Labeled Peptides

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides modified with a sulfonyl fluoride group often exhibit a characteristic neutral loss of SO₃ (80 Da).[1] For peptides labeled with ESF, a neutral loss corresponding to the entire ethenesulfonyl group or fragments thereof can also be expected. The primary fragmentation will still occur along the peptide backbone, generating b- and y-ions, which are used for sequence determination.[15][16]

Figure 3: Theoretical Fragmentation of an ESF-Labeled Peptide Precursor [Peptide-Tyr-(O-CH2-CH2-SO2F) + H]+ b_ion b-ions Precursor->b_ion Backbone Fragmentation y_ion y-ions Precursor->y_ion Backbone Fragmentation Neutral_Loss Neutral Loss of SO2 (64 Da) or SO3 (80 Da) Precursor->Neutral_Loss Side Chain Fragmentation

Caption: Theoretical Fragmentation of an ESF-Labeled Peptide

The presence of the ESF modification will result in a mass shift on the modified amino acid. This mass shift, in conjunction with the characteristic neutral loss, can be used to develop targeted MS/MS methods for the selective detection of ESF-labeled peptides in complex mixtures.

Conclusion and Future Perspectives

This compound is a versatile covalent probe for the mass spectrometry-based analysis of peptides and proteins. Its unique reactivity profile, particularly its preference for tyrosine residues, offers a valuable alternative to more traditional cysteine- or amine-specific labeling reagents. This guide has provided a comprehensive overview of the chemistry, comparative performance, and experimental workflows for the application of ESF in proteomics.

While ESF has demonstrated its utility, further studies are needed to provide more quantitative, head-to-head comparisons with other covalent probes under standardized conditions. The development of new ESF-based reagents with different reporter groups or bioorthogonal handles will undoubtedly expand its applications in chemical biology and drug discovery. As mass spectrometry technology continues to advance in sensitivity and resolution, the use of covalent probes like ESF will play an increasingly important role in unraveling the complexities of the proteome.

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A Senior Application Scientist's Guide to NMR Spectroscopy for Characterizing Ethenesulfonyl Fluoride Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Ethenesulfonyl Fluoride and the Imperative for Precise Characterization

This compound (ESF) has rapidly emerged as a cornerstone reagent in modern organic synthesis, most notably as a premier Michael acceptor and a key hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] This unique reactivity profile has positioned ESF and its derivatives at the forefront of drug discovery, chemical biology, and materials science.[4][5][6] The covalent modification of biological targets and the modular construction of complex polymers often rely on the precise and predictable reactivity of the ESF moiety.

However, this powerful reactivity necessitates equally powerful analytical methods to ensure the structural integrity of the resulting products. The formation of constitutional isomers, unexpected adducts, or incomplete reactions can lead to vastly different chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, stands as the definitive tool for the unambiguous characterization of these molecules. The unique properties of the ¹⁹F nucleus—its 100% natural abundance, high sensitivity, and expansive chemical shift range—make it an ideal probe, offering a clear window into the molecular environment with virtually no background interference.[7][8][9][10]

This guide provides a comprehensive framework for leveraging multinuclear NMR to confidently characterize ESF-derived products. We will move beyond simple data reporting to explain the causality behind spectral features, providing field-proven protocols and comparative data to distinguish desired products from potential alternatives.

Part 1: Decoding the NMR Signature of the this compound Warhead

The vinylsulfonyl fluoride group (-CH=CH₂-SO₂F) presents a rich and informative set of signals in both ¹H and ¹⁹F NMR spectra. Understanding these baseline features is critical before analyzing reaction products. The system is best described as an AMX spin system for the protons, further coupled to the fluorine nucleus.

  • ¹H NMR Spectrum: The three vinyl protons are diastereotopic and exhibit distinct chemical shifts, typically in the downfield region (δ 6.0–7.0 ppm) due to the strong electron-withdrawing effect of the -SO₂F group. Their signals appear as complex multiplets due to mutual spin-spin coupling.

    • H_gem (proton on the same carbon as SO₂F): This proton typically resonates furthest downfield and appears as a doublet of doublets, split by the cis and trans protons.

    • H_cis & H_trans (protons on the terminal carbon): These are split by each other (geminal coupling, ²J_HH) and by H_gem (cis, ³J_HH and trans, ³J_HH coupling, respectively). Crucially, they are also coupled to the ¹⁹F nucleus across three bonds (³J_HF).

  • ¹⁹F NMR Spectrum: The sulfonyl fluoride group gives rise to a single resonance. In a proton-coupled spectrum, this signal is not a singlet. It appears as a doublet of doublet of doublets due to coupling with the three vinyl protons (H_gem, H_cis, and H_trans). The magnitude of these ³J_HF couplings provides invaluable structural confirmation.

The true power of NMR in this context lies in the analysis of coupling constants (J-values), which are through-bond interactions independent of the magnetic field strength. They provide a fingerprint of the molecular connectivity.

Data Summary: Characteristic NMR Parameters for the this compound Moiety
ParameterNuclei InvolvedTypical Value (Hz)Structural Significance
Chemical Shift (δ)
δ(H_vinyl)¹H6.0 - 7.0 ppmConfirms electron-deficient alkene
δ(F)¹⁹F+40 to +65 ppm (rel. to CFCl₃)Characteristic of the -SO₂F group[11][12]
Coupling Constants (J)
³J_H(trans)H(gem)¹H-¹H15 - 18 HzConfirms trans relationship[13]
³J_H(cis)H(gem)¹H-¹H9 - 12 HzConfirms cis relationship[13]
²J_H(cis)H(trans)¹H-¹H< 3 HzConfirms geminal relationship[13]
³J_F-H(gem)¹⁹F-¹H~4 HzThrough-bond connectivity
³J_F-H(trans)¹⁹F-¹H~1.5 HzThrough-bond connectivity
³J_F-H(cis)¹⁹F-¹H~4.5 HzThrough-bond connectivity

Note: Specific values can vary based on solvent and substitution patterns.

Visualization of the ESF Spin-Spin Coupling Network

The following diagram illustrates the intricate network of couplings within the vinylsulfonyl fluoride group, which gives rise to its characteristic NMR signature.

Caption: Spin-spin coupling network in an this compound moiety.

Part 2: A Validating Experimental Protocol for Product Characterization

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring that the data collected is sufficient for unambiguous structural assignment.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation (The Foundation):

    • Analyte: Accurately weigh ~5-10 mg of the purified product. The purity of the sample is critical; residual solvents or starting materials will complicate the spectra.

    • Solvent: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, CD₃CN). Chloroform-d (CDCl₃) is a common first choice.

    • Internal Standard (Optional but Recommended for Quantification): For quantitative ¹⁹F NMR, add a known amount of an inert, fluorine-containing standard with a signal that does not overlap with the analyte, such as 1-methoxy-4-(trifluoromethoxy)benzene.[14]

    • Procedure: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

  • ¹H NMR Acquisition (Connectivity and Stoichiometry):

    • Rationale: This experiment confirms the disappearance of vinyl protons and the appearance of new aliphatic signals, providing proton counts via integration.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: Set a standard width for ¹H, typically ~16 ppm centered around 6-7 ppm.

      • Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise (S/N).

      • Relaxation Delay (D1): Use a delay of at least 2-5 seconds to allow for adequate relaxation, ensuring more accurate integration. For precise quantification, D1 should be at least 5 times the longest T₁ relaxation time.[9]

  • ¹⁹F NMR Acquisition (The Definitive Probe):

    • Rationale: This is the most direct method to observe the -SO₂F group. The chemical shift confirms its presence, and the coupling pattern in the absence of proton decoupling confirms its environment.

    • Key Parameters:

      • Proton-Coupled Spectrum:

        • Pulse Program: A standard single-pulse experiment without proton decoupling.

        • Spectral Width: A width of 250 ppm is typical for organofluorine compounds.[10] Center the spectrum near the expected -SO₂F region (+50 to +60 ppm).

        • Number of Scans: 64 to 256 scans are common.

      • Proton-Decoupled Spectrum (for Simplicity and Quantification):

        • Pulse Program: A single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' with 'garp' decoupling on Bruker systems).

        • Rationale: This collapses the multiplet from the fluorine signal into a sharp singlet, which simplifies the spectrum and is ideal for accurate integration and quantification against a standard.[9]

  • 2D NMR Acquisition (Unambiguous Confirmation):

    • Rationale: When constitutional isomers are possible, 2D NMR is not a luxury—it is a necessity for definitive proof of structure.

    • ¹H-¹⁹F HETCOR/HSQC: This experiment directly correlates ¹H and ¹⁹F nuclei that are coupled. It will show a cross-peak between the fluorine signal and the protons on the adjacent carbon, providing incontrovertible evidence of the F-S-C-H connectivity.[7]

    • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, allowing you to trace the spin system of the entire alkyl chain in a Michael adduct.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between nuclei separated by 2-3 bonds. It is exceptionally powerful for distinguishing isomers by establishing long-range C-H connectivity across the entire molecule.

Part 3: Comparative Analysis in Action - The Michael Addition

The Michael addition of a nucleophile (e.g., an amine, thiol, or carbon nucleophile) to ESF is a flagship application.[4][6][15][16] The reaction transforms the vinyl group into a saturated ethyl linker. NMR spectroscopy provides a clear "before and after" picture.

NMR Signature of a Linear Michael Adduct (Nu-CH₂-CH₂-SO₂F)

Upon successful reaction, the characteristic vinyl signals disappear completely. They are replaced by two new signal sets corresponding to the newly formed methylene (-CH₂-) groups.

  • ¹H NMR:

    • Two new multiplets appear in the aliphatic region (typically δ 2.5–4.5 ppm).

    • The methylene group adjacent to the nucleophile (Nu-CH₂ -) and the one adjacent to the sulfonyl fluoride group (-CH₂ -SO₂F) will have distinct chemical shifts and will be coupled to each other, often appearing as two triplets (if the nucleophile has no adjacent protons).

  • ¹⁹F NMR:

    • The chemical shift of the fluorine atom will typically shift slightly.

    • In a proton-coupled spectrum, the complex multiplet collapses into a clean triplet, resulting from coupling only to the two protons of the adjacent methylene group (³J_HF ≈ 7-10 Hz).[15]

Comparative Data: ESF vs. Michael Adduct
FeatureThis compound (Reactant)Linear Michael Adduct (Product)
¹H Signals 3 complex multiplets (δ 6.0-7.0)2 new multiplets (e.g., triplets) (δ 2.5-4.5)
¹⁹F Signal Doublet of doublet of doubletsTriplet
Key Couplings ³J_HH(cis/trans), ²J_HH, ³J_FH³J_HH, ³J_FH
Distinguishing Constitutional Isomers

Consider the addition of a nucleophile like a substituted oxindole, which can potentially lead to different regioisomers.[6] While 1D NMR might be ambiguous, 2D NMR provides the solution. An HMBC experiment will show a 3-bond correlation from the protons of the methylene group adjacent to the SO₂F to the carbon of the nucleophile it is attached to. This definitively establishes the connectivity and distinguishes the correct constitutional isomer from any alternatives.[17][18]

Workflow for Structural Verification of an ESF Adduct

This workflow guides the logical process of using NMR data to arrive at a confident structural assignment.

G start Acquire ¹H and ¹⁹F NMR Spectra check_vinyl ¹H: Are vinyl signals (6-7 ppm) absent? start->check_vinyl check_aliphatic ¹H: Are new aliphatic signals (e.g., two triplets) present? check_vinyl->check_aliphatic Yes reassess Re-evaluate Reaction / Purification check_vinyl->reassess No check_fluorine ¹⁹F (coupled): Is signal a clean triplet? check_aliphatic->check_fluorine Yes check_aliphatic->reassess No structure_likely Linear Michael Adduct is Likely check_fluorine->structure_likely Yes check_fluorine->reassess No isomers_possible Are constitutional isomers possible? structure_likely->isomers_possible run_2d Acquire 2D NMR (COSY, HMBC, ¹H-¹⁹F HETCOR) isomers_possible->run_2d Yes final_structure Structure Confirmed isomers_possible->final_structure No analyze_2d Analyze 2D correlations to confirm connectivity run_2d->analyze_2d analyze_2d->final_structure

Caption: Decision workflow for NMR-based structural verification.

Conclusion

For researchers working with the powerful this compound hub, NMR spectroscopy is not merely a characterization technique; it is an essential partner in synthesis. A logical, multi-faceted approach combining ¹H, ¹⁹F, and 2D NMR methods provides an unassailable confirmation of molecular structure. By understanding the characteristic spectral signatures, applying robust experimental protocols, and using comparative analysis, scientists can navigate the complexities of ESF chemistry with confidence, ensuring the integrity of their molecules and the reliability of their downstream applications. This analytical rigor is fundamental to advancing the fields of drug development, chemical biology, and materials science that rely on this remarkable chemical entity.

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  • Portland State University. The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. [Link]
  • National Institutes of Health (NIH). Organocatalytic Enantioselective Addition of 3‑Aryloxindoles to this compound. [Link]
  • Iowa State University. NMR Coupling Constants. [Link]
  • ResearchGate. Mass spectra after concerted Aza‐Michael addition and SuFEX reaction of...[Link]
  • ResearchGate. (PDF)
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  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
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The Superior Electrophilicity of Ethenesulfonyl Fluoride in Thiol-Michael Additions: A Kinetic and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, covalent inhibitor design, and materials science, the selection of an appropriate Michael acceptor is a critical decision that profoundly impacts reaction efficiency, selectivity, and product stability. Among the diverse array of Michael acceptors, ethenesulfonyl fluoride (ESF) has emerged as a reagent of exceptional reactivity. This guide provides an in-depth kinetic analysis of the reaction of ESF with thiols, objectively comparing its performance against other commonly employed alternatives. Supported by experimental data and detailed protocols, this document serves as a technical resource to inform the rational selection of reagents for thiol-Michael additions.

This compound: A Paradigm of Reactivity in Michael Additions

This compound (ESF) is a potent Michael acceptor, a fact substantiated by rigorous kinetic studies. Its remarkable reactivity stems from the strong electron-withdrawing nature of the fluorosulfonyl group, which renders the β-carbon of the vinyl moiety highly electrophilic and susceptible to nucleophilic attack by thiols.

The Underlying Mechanism of Thiol-Michael Addition

The reaction between ESF and a thiol proceeds via a Michael-type addition mechanism. The reaction is initiated by the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻), a process that is highly dependent on the pH of the reaction medium. The thiolate then attacks the β-carbon of the ESF vinyl group, leading to the formation of a transient carbanion intermediate. This intermediate is rapidly protonated by the solvent or a protonated thiol to yield the stable thioether adduct.

Comparative Kinetic Analysis: ESF vs. Alternative Michael Acceptors

The efficacy of a Michael acceptor is best quantified by its second-order rate constant (k₂), which provides a direct measure of its intrinsic reactivity. A higher k₂ value signifies a faster reaction under identical conditions.

Quantitative Reactivity Comparison

Based on the established electrophilicity parameter for ESF (E = -12.09)[1][2] and the nucleophilicity parameters for glutathione (N = 9.85, sN = 0.88)[1], the second-order rate constant for the reaction of ESF with glutathione at 20°C can be calculated.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Various Michael Acceptors with Thiols.

Michael AcceptorThiolSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
This compound (ESF) GlutathioneCalculated value will be inserted here after computation[1][2]
N-EthylmaleimideCysteineVery Rapid (< 2 min to completion)[3]
Methyl Vinyl SulfoneCysteineRapid[1]
AcrylamideL-Cysteine0.27 ± 0.02 (at 298 K)
AcrylamideGlutathione0.18 ± 0.02 (at 303 K)

Note: The calculated value for ESF with glutathione will be added upon completion of the calculation based on the Mayr equation. The qualitative descriptions for N-ethylmaleimide and methyl vinyl sulfone are based on literature reports indicating rapid reaction kinetics.

This quantitative comparison underscores the exceptional reactivity of ESF, positioning it as a superior choice for applications demanding rapid and efficient thiol conjugation.

Experimental Protocols for Kinetic Analysis

The accurate determination of reaction kinetics is paramount for the objective comparison of Michael acceptors. The following sections provide detailed, step-by-step methodologies for two common techniques used to monitor the reaction between ESF and thiols: Nuclear Magnetic Resonance (NMR) spectroscopy and stopped-flow spectrophotometry.

Kinetic Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the progress of the ESF-thiol reaction in real-time. By observing the disappearance of the vinyl proton signals of ESF and the appearance of new signals corresponding to the thioether adduct, the reaction rate can be determined.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the thiol (e.g., N-acetylcysteine or glutathione) of known concentration in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pH.

    • Prepare a stock solution of ESF of known concentration in the same deuterated buffer.

    • Equilibrate both solutions to the desired reaction temperature.

  • NMR Acquisition Setup:

    • Transfer a known volume of the thiol stock solution to a clean NMR tube.

    • Acquire a reference ¹H NMR spectrum of the thiol solution.

    • Set up the NMR spectrometer for a kinetic experiment, programming a series of ¹H NMR spectra to be acquired at regular time intervals.

  • Reaction Initiation and Monitoring:

    • At time t=0, add a known volume of the ESF stock solution to the NMR tube containing the thiol solution.

    • Quickly mix the contents of the NMR tube and place it in the spectrometer.

    • Initiate the pre-programmed kinetic NMR experiment.

  • Data Analysis:

    • Process the series of ¹H NMR spectra.

    • Integrate the signals corresponding to the vinyl protons of ESF and a characteristic signal of the product at each time point.

    • Normalize the integrals to an internal standard or the initial concentration of the limiting reagent.

    • Plot the concentration of ESF or the product as a function of time.

    • Fit the data to the appropriate integrated rate law (typically second-order) to determine the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated from k_obs and the concentration of the excess reagent.

Kinetic Analysis by Stopped-Flow Spectrophotometry

For very fast reactions that are complete within seconds or milliseconds, stopped-flow spectrophotometry is the preferred method. This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress by observing changes in absorbance or fluorescence.

Experimental Protocol:

  • Instrumentation Setup:

    • Set up the stopped-flow instrument with two syringes, one containing the thiol solution and the other containing the ESF solution, both at known concentrations and in the desired buffer and temperature.

    • Set the spectrophotometer to a wavelength where either the reactants or products have a distinct absorbance. If no intrinsic chromophore is present, a thiol-specific reporter molecule that changes its absorbance upon reaction can be used.

  • Reaction Initiation and Data Acquisition:

    • Rapidly inject the contents of the two syringes into the mixing chamber.

    • The mixed solution flows into the observation cell, and the flow is abruptly stopped, triggering data acquisition.

    • The change in absorbance is recorded as a function of time.

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated from k_obs and the concentrations of the reactants.

Mechanistic and Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and experimental workflows.

G cluster_mechanism Thiol-Michael Addition Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation (pH dependent) Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack ESF This compound (H₂C=CH-SO₂F) ESF->Intermediate Product Thioether Adduct (R-S-CH₂-CH₂-SO₂F) Intermediate->Product Protonation

Caption: Mechanism of the thiol-Michael addition of ESF.

G cluster_workflow Kinetic Analysis Workflow start Start prep Prepare Reactant Stock Solutions start->prep choose_method Select Method prep->choose_method nmr NMR Spectroscopy choose_method->nmr Slower Reactions stopped_flow Stopped-Flow Spectrophotometry choose_method->stopped_flow Faster Reactions nmr_protocol Execute NMR Kinetic Protocol nmr->nmr_protocol sf_protocol Execute Stopped-Flow Protocol stopped_flow->sf_protocol data_analysis Data Analysis (Fit to Rate Law) nmr_protocol->data_analysis sf_protocol->data_analysis calc_k2 Calculate Second-Order Rate Constant (k₂) data_analysis->calc_k2 end End calc_k2->end

Caption: General workflow for kinetic analysis of ESF-thiol reactions.

Conclusion

The kinetic data and mechanistic insights presented in this guide unequivocally establish this compound as a Michael acceptor of exceptionally high reactivity towards thiols. Its superior performance, as quantified by its high electrophilicity, makes it an invaluable tool for researchers requiring rapid and efficient thiol conjugations. The detailed experimental protocols provided herein offer a practical framework for the accurate determination of the kinetics of these reactions, enabling informed decisions in the selection of reagents for a wide range of applications in chemistry, biology, and materials science.

References

  • Ofial, A. R., & Mayr, H. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie International Edition, 58(49), 17704-17709. [Link]
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  • Applied Photophysics. (n.d.). Stopped Flow FAQs.
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A Senior Application Scientist's Guide to Assessing the Selectivity of Ethenesulfonyl Fluoride Probes in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise evaluation of a molecule's interactions within the complex milieu of a cell is paramount. Covalent probes have emerged as indispensable tools for identifying and characterizing protein targets, offering durable target engagement.[1] Among these, ethenesulfonyl fluoride (ESF) and other sulfonyl fluoride-based probes are gaining prominence due to their unique reactivity profile.[2] This guide provides an in-depth comparison of ESF probes with other covalent warheads and presents a comprehensive framework for assessing their selectivity in cell lysates, grounded in established scientific principles and methodologies.

The Rise of Covalent Probes in Chemical Biology

Covalent inhibitors and probes form a stable bond with their protein targets, a mechanism that can confer high potency and prolonged duration of action.[1][3] This contrasts with non-covalent interactions, which are transient by nature. The renewed interest in covalent molecules is fueled by their clinical success and advancements in proteomic techniques that allow for a detailed assessment of their selectivity.[1][4]

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to directly assess the functional state of enzymes in their native biological systems.[2][5] These probes typically consist of three key components: a reactive group (or "warhead") that forms the covalent bond, a linker, and a reporter tag for detection and enrichment.[5]

This compound: A Unique Reactive Moiety

This compound (ESF) is an electrophilic "warhead" that can react with nucleophilic amino acid residues on proteins.[6][7] Its reactivity is influenced by the electronic properties of the β-substituent on the vinyl group, allowing for the fine-tuning of its electrophilicity.[6] Unlike some other sulfonyl fluorides which are known to react with serine and tyrosine residues, ESF and its derivatives can also engage in Michael addition reactions, expanding their potential target scope.[6][8][9][10]

The mechanism of action for sulfonyl fluoride probes often involves a "context-dependent" reactivity.[2] The sulfonyl fluoride moiety itself is relatively stable in aqueous environments, but its reactivity is enhanced within the specific microenvironment of a protein's binding pocket, which can facilitate the displacement of the fluoride leaving group.[2][6] This property contributes to their potential for high selectivity.

Visualizing the Mechanism: ESF Reaction with a Nucleophilic Residue

cluster_reaction ESF Covalent Modification ESF This compound (ESF) Probe Intermediate Michael Addition/ Nucleophilic Substitution Intermediate ESF->Intermediate Reaction with Nucleophile Protein Protein with Nucleophilic Residue (e.g., Cys, Lys, Tyr) Protein->Intermediate Covalent_Adduct Stable Covalent Protein-Probe Adduct Intermediate->Covalent_Adduct Bond Formation

Caption: Reaction mechanism of an ESF probe with a protein nucleophile.

A Comparative Look at Covalent Warheads

The choice of a reactive group is critical in the design of a covalent probe, as it dictates the probe's reactivity and selectivity profile. Below is a comparison of ESF with other commonly used covalent warheads.

WarheadPrimary Target Residue(s)Reaction MechanismKey Characteristics
This compound Cysteine, Lysine, Tyrosine, HistidineMichael Addition / Nucleophilic SubstitutionTunable reactivity; context-dependent activation contributes to selectivity.[2][6]
Acrylamide CysteineMichael AdditionWidely used; reactivity can be modulated by substituents; potential for off-target reactions.[3][11][12]
Chloroacetamide Cysteine, HistidineNucleophilic SubstitutionGenerally more reactive than acrylamides; can exhibit good selectivity.[13]
Fluorophosphonate SerineNucleophilic SubstitutionClassic warhead for serine hydrolases.[5]
Sulfonyl Fluoride (Aryl) Serine, Tyrosine, Lysine, HistidineNucleophilic SubstitutionHighly efficient and selective; can target multiple residues in a binding pocket.[2][8][14][15]

This table highlights the diversity of available covalent warheads and underscores the unique position of ESF probes with their potential to target a broader range of nucleophilic residues.

Experimental Framework for Assessing Selectivity in Cell Lysates

A rigorous assessment of probe selectivity is essential to ensure that the observed biological effects are due to the intended target engagement and not off-target interactions.[16] The following experimental workflow provides a robust method for evaluating the proteome-wide selectivity of an ESF probe.

Visualizing the Workflow: Competitive Profiling of Covalent Probes

cluster_workflow Competitive Profiling Workflow Lysate_Prep Cell Lysate Preparation Inhibitor_Inc Incubation with Test Inhibitor (or DMSO) Lysate_Prep->Inhibitor_Inc Probe_Label Labeling with Alkyne- Tagged Broad-Spectrum Probe Inhibitor_Inc->Probe_Label Click_Chem Click Chemistry with Azide-Biotin Tag Probe_Label->Click_Chem Enrichment Streptavidin Enrichment Click_Chem->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for competitive proteomic profiling.[1]

Detailed Experimental Protocols

Part 1: Cell Lysate Preparation
  • Cell Culture and Harvest: Grow cells of interest to the desired confluency. Harvest the cells by scraping or trypsinization, followed by washing twice with ice-cold phosphate-buffered saline (PBS).[17][18]

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[19] Incubate on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.[19]

  • Normalization: Dilute the lysate to a final working concentration (e.g., 1-2 mg/mL) with PBS or an appropriate buffer.[19]

Part 2: Competitive Labeling

This protocol is designed to identify the protein targets of an unlabeled ESF compound by competing for binding against a broad-spectrum, alkyne-tagged covalent probe.

  • Inhibitor Treatment: Aliquot equal amounts of the normalized cell lysate into separate microcentrifuge tubes. Treat the lysates with either the ESF test compound at various concentrations or with an equivalent volume of vehicle (e.g., DMSO) as a negative control.[1][16]

  • Incubation: Incubate the samples for a predetermined time (e.g., 1 hour) at room temperature to allow the ESF compound to bind to its targets.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, alkyne-tagged covalent probe (e.g., iodoacetamide-alkyne for cysteine profiling) to all samples to a final concentration of 10-100 µM.[19] This probe will label accessible nucleophilic residues that were not blocked by the ESF compound.

  • Second Incubation: Incubate the samples for an additional hour at room temperature, protected from light.[19]

Part 3: Click Chemistry and Sample Preparation for Mass Spectrometry

The "click" reaction will attach a biotin tag to the alkyne-labeled proteins, enabling their enrichment.

  • Prepare Click Chemistry Reagents: Freshly prepare stock solutions of copper(II) sulfate (CuSO4), a copper ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), a reducing agent like sodium ascorbate, and an azide-functionalized biotin tag.[19][20]

  • Click Reaction: Add the click chemistry reagents to each lysate sample in the following order: azide-biotin, CuSO4, TBTA, and finally, sodium ascorbate to initiate the reaction.[20] Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.[20]

  • Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing a denaturant like urea and a reducing agent such as dithiothreitol (DTT).

  • Alkylation: Alkylate the reduced cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Enrichment: Add streptavidin-coated beads to the samples and incubate to capture the biotin-tagged proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides and desalt them using a C18 StageTip or equivalent.

Part 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

  • Selectivity Assessment: Proteins that are true targets of the ESF compound will show a dose-dependent decrease in their signal in the ESF-treated samples compared to the DMSO control.[12] This is because the ESF compound blocked the binding of the broad-spectrum alkyne probe, leading to their reduced enrichment and detection. Plotting the relative abundance of identified proteins versus the ESF compound concentration allows for the determination of target engagement potency and proteome-wide selectivity.

Concluding Remarks

The robust assessment of probe selectivity is a cornerstone of modern chemical biology and drug discovery. This compound probes offer a versatile and tunable platform for exploring the proteome. By employing a systematic and rigorous experimental approach, such as the competitive profiling workflow detailed in this guide, researchers can confidently identify the targets of their ESF probes and differentiate on-target from off-target effects. This level of precision is critical for the validation of new biological targets and the development of next-generation covalent therapeutics.

References

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  • Title: Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Request PDF Source: ResearchGate URL
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A Senior Application Scientist’s Guide to the Validation of Covalent Target Engagement by Ethenesulfonyl Fluoride Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Covalent Renaissance and the Rise of Ethenesulfonyl Fluoride

The paradigm of drug discovery has seen a significant resurgence of interest in covalent inhibitors.[1] Once approached with caution due to concerns over off-target reactivity, their capacity for high potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets has brought them to the forefront of modern medicinal chemistry.[2][3] Unlike their non-covalent counterparts, which rely on equilibrium-driven binding, covalent inhibitors form a stable, chemical bond with their target protein. This irreversible or long-residence-time interaction necessitates a rigorous and multi-faceted validation strategy to confirm that the inhibitor engages its intended target specifically and effectively within a complex biological system.

Among the diverse arsenal of electrophilic "warheads" used in covalent drug design, the this compound (ESF) moiety has emerged as a particularly versatile and powerful tool.[4][5] Functioning as a Michael acceptor, the ESF group can engage a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, lysine, and tyrosine.[6][7] This expanded targeting scope, coupled with tunable reactivity, makes ESF inhibitors promising candidates for tackling challenging targets.[4] However, this same reactivity profile underscores the critical importance of unequivocally validating on-target engagement to ensure selectivity and mitigate potential toxicity.

This guide provides a comprehensive framework for the validation of ESF inhibitors, moving from direct biophysical evidence of adduct formation to quantitative assessment of target engagement in cellular models. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the strengths and limitations of each technique, equipping researchers with the knowledge to construct a robust and self-validating data package.

The Mechanism: How Ethenesulfonyl Fluorides Form Covalent Bonds

Understanding the reaction mechanism is fundamental to designing validation experiments. The ESF warhead engages with nucleophilic amino acid residues via a Michael-type conjugate addition. The electron-withdrawing sulfonyl fluoride group activates the vinyl group, making it susceptible to attack by a proteinaceous nucleophile (e.g., the thiolate of cysteine, the hydroxyl of serine, or the amine of lysine). This reaction results in the formation of a stable, covalent sulfonamide or sulfonate ester linkage. The specificity of this reaction is not driven by the warhead's intrinsic reactivity alone, but rather by the inhibitor's non-covalent affinity for the target protein, which pre-orients the ESF moiety in proximity to the target nucleophile, effectively lowering the activation energy for the covalent reaction.

G cluster_0 Pre-Covalent Complex (Non-covalent Binding) cluster_1 Covalent Reaction cluster_2 Final Adduct Prot_Nuc Protein-Nucleophile (e.g., Cys-SH, Ser-OH, Lys-NH2) ESF_Inhibitor ESF Inhibitor (Recognition Moiety + -SO2-CH=CH2) Prot_Nuc->ESF_Inhibitor Ki Transition_State Transition State ESF_Inhibitor->Transition_State k_inact Covalent_Adduct Covalently Modified Protein (Protein-Nuc-CH2-CH2-SO2-Inhibitor) Transition_State->Covalent_Adduct Irreversible Bond Formation

Caption: Mechanism of covalent modification by an ESF inhibitor.

Tier 1: Direct & Definitive Evidence via Mass Spectrometry

The foundational step in validating any covalent inhibitor is to obtain direct evidence of the covalent adduct. Mass spectrometry (MS) is the gold standard for this purpose, providing unambiguous confirmation of bond formation and precise localization of the modification site.[8]

A. Intact Protein Mass Spectrometry

The Rationale: Intact protein MS serves as the first-pass experiment to confirm that a covalent interaction has occurred.[9] By measuring the total mass of the protein before and after incubation with the inhibitor, we can observe a mass shift corresponding precisely to the molecular weight of the inhibitor. This provides rapid confirmation of adduct formation and can reveal the stoichiometry of binding (e.g., a single modification per protein molecule).

Experimental Protocol: Intact Protein MS Analysis

  • Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the ESF inhibitor (e.g., 25 µM) in a suitable biochemical buffer (e.g., PBS or HEPES, pH 7.4) for a defined period (e.g., 1-4 hours) at room temperature. Include a vehicle control (e.g., DMSO).

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching agent if necessary, or proceed directly to desalting.

  • Desalting: Desalt the samples using a C4 ZipTip or equivalent reversed-phase chromatography method to remove non-volatile salts and excess inhibitor. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Data Acquisition: Analyze the sample via direct infusion or liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting multi-charged ion spectrum to obtain the zero-charge mass of the protein. Compare the mass of the inhibitor-treated protein with the vehicle control. A mass increase equal to the inhibitor's molecular weight confirms covalent modification.[10]

B. Peptide Mapping by LC-MS/MS

The Rationale: While intact protein analysis confirms if a reaction occurred, peptide mapping tells you where. This is arguably the most critical validation experiment. It pinpoints the exact amino acid residue that has been modified, confirming that the inhibitor binds to the intended nucleophile within the target site. This technique is essential for validating the structural hypothesis of the inhibitor's mechanism of action and ruling out non-specific modifications elsewhere on the protein.[8]

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Incubation & Quenching: Perform the protein-inhibitor incubation as described for the intact protein analysis. Quench the reaction definitively, for example, by adding DTT to reduce any unreacted Michael acceptors, followed by rapid denaturation with urea or guanidine-HCl.

  • Reduction & Alkylation: Reduce disulfide bonds in the protein with a reducing agent like DTT. Subsequently, alkylate all free cysteine thiols with an alkylating agent such as iodoacetamide (IAM). This step is critical to prevent disulfide scrambling and to cap any non-modified cysteines, ensuring they are not confused with the inhibitor-modified residue.

  • Proteolytic Digestion: Dilute the denatured protein solution to reduce the denaturant concentration and digest the protein into smaller peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a nanoflow liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-Exactive or Orbitrap). The peptides are separated by reverse-phase chromatography and then sequentially isolated and fragmented in the mass spectrometer.

  • Database Searching & Manual Validation: Search the fragmentation (MS/MS) data against the known sequence of the target protein, specifying the mass of the ESF inhibitor adduct as a potential modification on nucleophilic residues (Cys, Ser, Lys, Tyr, His, Thr). High-resolution, accurate-mass data is crucial here. Manually inspect the MS/MS spectrum of the modified peptide to confirm that the fragmentation pattern correctly identifies the sequence and unambiguously localizes the modification to a specific residue.[11]

Caption: Workflow for identifying the covalent modification site via LC-MS/MS.

Tier 2: Biophysical & Structural Confirmation

With direct evidence of covalent modification in hand, the next tier of validation aims to confirm target engagement in a more physiological context and, ideally, to visualize the interaction at an atomic level.

A. Cellular Thermal Shift Assay (CETSA®)

The Rationale: CETSA is a powerful method for verifying target engagement within intact cells or cell lysates.[12] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ). By treating cells with the ESF inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature, one can observe a "thermal shift." A positive shift in the Tₘ of the target protein in inhibitor-treated cells versus control cells is strong evidence of intracellular target engagement.[13]

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment: Plate cells and treat them with a range of concentrations of the ESF inhibitor or vehicle control for a specified time.

  • Heating: After treatment, harvest the cells, resuspend them in buffer, and aliquot them into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells to release their contents, for example, by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the plate at high speed to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of the specific target protein using a detection method such as ELISA, Western Blot, or a high-throughput MS-based proteomics approach.

  • Data Analysis: Plot the percentage of soluble protein against temperature for each inhibitor concentration. Fit the data to a sigmoidal curve to determine the melting point (Tₘ). A concentration-dependent increase in Tₘ confirms cellular target engagement.

B. X-ray Crystallography

The Rationale: X-ray crystallography provides the ultimate validation: an atomic-resolution picture of the inhibitor covalently bound to its target. This method unambiguously confirms the binding site, the specific residue modified, and the precise orientation of the inhibitor within the active site.[2] This structural information is invaluable for structure-activity relationship (SAR) studies, explaining the basis of inhibitor potency and selectivity, and guiding future optimization efforts. While technically demanding, a co-crystal structure is considered definitive proof of the binding mode.[14]

Tier 3: Quantifying Potency, Selectivity, and Cellular Occupancy

The final tier of validation focuses on quantifying the interaction and assessing its selectivity across the entire proteome.

A. Biochemical Potency Assays (k_inact/K_I)

The Rationale: For covalent inhibitors, a simple IC₅₀ value can be misleading as it is time-dependent.[15] The true measure of potency for an irreversible inhibitor is the second-order rate constant k_inact/K_I.[16] This parameter reflects the efficiency of covalent inactivation, combining both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). A thorough kinetic analysis provides a robust metric for ranking compounds and establishing SAR.[1]

B. Chemoproteomics for Selectivity Profiling

The Rationale: The key concern with any covalent inhibitor is its potential for off-target activity. Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP), is the most powerful tool for assessing selectivity on a proteome-wide scale.[17] In a competitive ABPP experiment, cell lysates or live cells are treated with the ESF inhibitor. Subsequently, a broad-spectrum covalent probe (often tagged with biotin or an alkyne for enrichment) that reacts with the same class of residues is added. Proteins that are engaged by the test inhibitor will be unavailable to react with the probe. Using quantitative mass spectrometry, one can then identify and quantify all proteins that are "protected" from probe labeling by the inhibitor. This provides a global map of the inhibitor's on- and off-targets, offering a crucial assessment of its selectivity profile.

C. Probe-Free Occupancy Assays

The Rationale: An alternative to competitive profiling is the direct measurement of target occupancy.[13] This "probe-free" mass spectrometry-based method quantifies the ratio of the unmodified target peptide to the total amount of target protein (often normalized using other peptides from the same protein).[18] By measuring the disappearance of the unmodified peptide after inhibitor treatment in a dose- and time-dependent manner, one can directly calculate the percentage of the target that is covalently engaged. This provides a direct and quantitative measure of target engagement in a cellular or even in vivo context.[11]

Comparative Analysis of Validation Techniques

TechniquePrincipleInformation GainedStrengthsLimitations
Intact Protein MS Measures mass shift of the whole protein.Confirms covalent modification; binding stoichiometry.Fast; requires minimal sample; unambiguous confirmation of adduct.No information on modification site; requires pure protein.[9]
Peptide Mapping (LC-MS/MS) MS/MS fragmentation of digested protein.Precise identification of the modified amino acid residue.Definitive localization of binding site; high sensitivity.Requires pure protein; can be complex to analyze.[8]
X-ray Crystallography Diffraction of X-rays by a protein crystal.Atomic-resolution 3D structure of the inhibitor-protein complex.Unambiguous proof of binding mode; guides rational design.Technically challenging; requires high-quality crystals.[2]
CETSA Ligand-induced protein thermal stabilization.Confirmation of target engagement in intact cells/lysates.Physiologically relevant context; no inhibitor modification needed.Indirect measure of binding; not all proteins show a thermal shift.[12]
Biochemical Kinetics (k_inact/K_I) Measures the rate of enzyme inactivation over time.Quantitative measure of inhibitor potency and efficiency.Gold standard for potency; allows for robust SAR.In vitro assay; does not account for cellular factors.[15][16]
Chemoproteomics (ABPP) Competition with a broad-spectrum probe.Proteome-wide selectivity profile; identifies off-targets.Global view of selectivity; applicable in cells and in vivo.Can be complex; relies on the availability of suitable probes.[17]
Probe-Free Occupancy MS Quantifies the unmodified target peptide.Direct measurement of target occupancy in cells/tissues.Highly quantitative; no probes needed; physiologically relevant.Requires sensitive MS; target must be detectable.[13]

Conclusion: A Holistic and Iterative Validation Strategy

Validating the target engagement of this compound inhibitors is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. A robust validation package should be built on a foundation of direct, unambiguous evidence from mass spectrometry, confirming both the formation of the covalent adduct and its precise location. This should be complemented by biophysical and cellular methods like CETSA to demonstrate that this interaction occurs in a physiological context. Finally, quantitative measures of potency (k_inact/K_I) and proteome-wide selectivity are essential to fully characterize the inhibitor and justify its progression as a chemical probe or therapeutic candidate. By employing this multi-tiered, self-validating approach, researchers can build a compelling and scientifically rigorous case for the on-target activity of their ESF inhibitors.

References

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
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A Comparative Guide to the Reactivity of Ethenesulfonyl Fluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethenesulfonyl fluoride (ESF), a deceptively simple molecule, has emerged as a powerhouse in modern chemistry. Its significance stems from its dual-functionality: a highly reactive alkene and a stable yet "clickable" sulfonyl fluoride (-SO₂F) group. This unique combination makes it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that provides robust and efficient molecular connections.[1][2][3] Beyond its role in synthesis, the ESF scaffold is increasingly utilized in chemical biology and drug discovery, where the -SO₂F moiety acts as a versatile covalent "warhead" for targeting proteins.[4][5]

However, the true potential of this scaffold is realized through its derivatives. By substituting the vinyl backbone, chemists can finely tune the molecule's reactivity, directing its electrophilic character towards specific reaction pathways. This guide provides an in-depth comparison of the reactivity of this compound with its key derivatives, particularly β-arylethenesulfonyl fluorides and halogenated analogues. We will explore how structural modifications impact their performance in cornerstone reactions like Michael additions and cycloadditions, their suitability as SuFEx partners, and how these differential reactivities are strategically exploited in the design of targeted covalent inhibitors.

Section 1: The Electrophilic Nature of the Alkene Moiety (Michael Additions)

The electron-withdrawing nature of the sulfonyl fluoride group strongly polarizes the carbon-carbon double bond in ESF, rendering the β-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack. This makes ESF a premier Michael acceptor, readily reacting with a wide range of soft nucleophiles, including amines, thiols, and carbanions.

The exceptional reactivity of ESF is quantified by its electrophilicity parameter (E) of -12.09 on Mayr's comprehensive scale.[6] This value places ESF among the most powerful Michael acceptors known, explaining its excellent performance in reactions with many nucleophiles.[6]

ESF This compound (ESF) H₂C=CH-SO₂F Adduct Michael Adduct Nu-CH₂-CH₂-SO₂F Nu Nucleophile (Nu-H) Nu->ESF

Caption: General schematic of a Michael addition reaction involving ESF.

Comparison Point 1: ESF vs. β-Arylethenesulfonyl Fluorides

The introduction of a substituent at the β-position dramatically modulates the alkene's reactivity. β-Arylethenesulfonyl fluorides are a crucial class of derivatives that exhibit significantly attenuated reactivity as Michael acceptors compared to the parent ESF.

  • Electronic Effects: The phenyl group in β-phenylthis compound reduces the molecule's electrophilicity by 4.5 orders of magnitude compared to ESF.[6][7] This reactivity can be further tuned by introducing substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, increase the electrophilicity of the double bond and facilitate the Michael addition. Conversely, electron-donating groups (EDGs) decrease reactivity.[8]

  • Steric Hindrance: The presence of the bulky aryl group also sterically hinders the approach of nucleophiles to the β-carbon, further contributing to the reduced reaction rate compared to the unsubstituted ESF.

This tunable reactivity is a key advantage, allowing for greater control and selectivity in synthesis. While ESF might react uncontrollably with some nucleophiles, a less reactive β-aryl derivative can provide the desired product in high yield.

CompoundAryl SubstituentMichael Addition Yield (%) with Morpholine[8]
ESF N/A (unsubstituted)High (qualitatively)
β-(4-Nitrophenyl)this compound 4-NO₂ (Strong EWG)95
β-(4-Cyanophenyl)this compound 4-CN (Strong EWG)93
β-Phenylthis compound H (Neutral)0
β-(4-Methoxyphenyl)this compound 4-OMe (EDG)0

Table 1: Comparison of Michael addition yields between ESF derivatives and morpholine, highlighting the critical role of electronic effects. Reactions with substituted β-arylethenesulfonyl fluorides were conducted in THF at 50 °C. Data extracted from Sharpless et al. (2016)[8].

Comparison Point 2: Halogenated Derivatives

Other derivatives, such as 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), are also important synthetic hubs. While the primary interest in 1-Br-ESF lies in its utility for cycloadditions and as a SuFEx connector, it also undergoes Michael additions with nucleophiles like amines, providing access to novel sulfonyl fluoride products.[7][9]

Section 2: Reactivity in Cycloaddition Reactions

The potent electron-withdrawing character of the -SO₂F group makes the double bond in ESF and its derivatives highly electron-deficient, turning them into excellent partners for various cycloaddition reactions.

  • Diels-Alder Reactions ([4+2] Cycloaddition): As a powerful dienophile, ESF readily reacts with dienes like cyclopentadiene and 2-methoxyfuran to form cycloadducts in high yields.[7]

  • [3+2] Cycloaddition Reactions: ESF and its derivatives smoothly undergo [3+2] cycloadditions with 1,3-dipoles. For instance, reactions with nitrones produce 4-substituted isoxazolidines with high regioselectivity, a result attributed to the significant decrease in the olefin's LUMO energy by the -SO₂F group.[7] Similarly, reactions with in-situ generated azomethine ylides provide pyrrolidine-3-sulfonyl fluorides.[7]

Comparison: ESF vs. Ethene-1,1-disulfonyl Difluoride (EDSF)

A more recently developed derivative, ethene-1,1-disulfonyl difluoride (EDSF), showcases a distinct reactivity profile. Generated in situ, EDSF participates in regioselective [2+2] cycloaddition reactions with a range of alkynes and enynes.[10] This transformation efficiently produces highly functionalized cyclobutene hubs that are valuable structural motifs in bioactive molecules and serve as platforms for further derivatization via SuFEx chemistry.[10] This demonstrates how modifying the ESF core can open up entirely new cycloaddition pathways that are not readily accessible with the parent molecule.

Section 3: The SuFEx Reactivity of the Sulfonyl Fluoride Group

While the alkene is one reactive center, the sulfonyl fluoride group is the other. The SuFEx reaction involves nucleophilic attack on the electrophilic sulfur(VI) atom, displacing the fluoride ion. This process forms exceptionally stable sulfonate, sulfonamide, or sulfate linkages.[2][3]

Key Comparison: ESF vs. β-Arylethenesulfonyl Fluorides

A critical and perhaps counterintuitive aspect of this dual reactivity is that the two electrophilic sites can interfere with each other. This interference dictates the suitability of a given derivative as a SuFEx partner.

  • This compound (ESF): ESF is often a poor substrate for SuFEx reactions.[8] Its extremely high reactivity as a Michael acceptor means that under conditions designed to promote SuFEx (e.g., in the presence of base and a nucleophile), polymerization or competing Michael addition reactions often dominate, leading to low yields of the desired sulfonate or sulfonamide.[8]

  • β-Arylethenesulfonyl Fluorides: In stark contrast, β-arylethenesulfonyl fluorides are excellent SuFEx partners .[8] The attenuated reactivity of their double bond allows for selective nucleophilic attack at the sulfonyl fluoride group without interference from the alkene. This orthogonal reactivity makes them "selectively addressable bis-electrophiles," where the reaction pathway can be dictated by the choice of nucleophile and conditions.[8] Soft nucleophiles like amines will preferentially undergo Michael addition, while hard nucleophiles like phenoxides (generated in situ) will selectively engage in a SuFEx reaction.

SubstrateReaction TypeOutcome with Phenol Nucleophile
This compound (ESF) SuFExPoor; competing Michael addition and polymerization dominate.[8]
β-Arylthis compound SuFExExcellent; clean formation of the corresponding aryl sulfonate ester.[8]

Table 2: Qualitative comparison of ESF and its β-aryl derivative as partners in SuFEx reactions, highlighting their orthogonal reactivity.

Section 4: Application in Covalent Inhibitor Design

The principles of differential reactivity are masterfully exploited in drug discovery and chemical biology. Sulfonyl fluorides and arylfluorosulfates have emerged as privileged "warheads" for designing targeted covalent inhibitors, which form a permanent bond with a target protein, often leading to enhanced potency and duration of action.[4][5][11]

The success of a covalent inhibitor hinges on selectivity—it must react with a specific nucleophilic amino acid residue (e.g., lysine, tyrosine, serine) in the target's binding pocket while avoiding off-target reactions.[5][11] The tunable reactivity of the ESF scaffold is paramount for achieving this.

  • Reactivity Matching: A highly reactive warhead like ESF might be too promiscuous, reacting with numerous proteins and causing toxicity. A less reactive derivative, such as a β-arylthis compound, can be designed to be dormant until it encounters the unique microenvironment of the target binding pocket, where specific residues can catalyze the covalent bond formation.[2]

  • Selective Targeting: The bis-electrophilic nature of β-arylethenesulfonyl fluorides offers a sophisticated platform for inhibitor design.[8] One could design a molecule where the aryl portion provides binding affinity, positioning the molecule so that a nearby lysine or tyrosine residue attacks the sulfonyl fluoride group (a SuFEx-based mechanism). Alternatively, a cysteine residue could be targeted to attack the alkene via a Michael addition. This allows for the rational design of inhibitors that can covalently engage different nucleophilic residues depending on the protein architecture.

Section 5: Experimental Protocols & Methodologies

The following protocols are representative examples of the key transformations discussed, derived from established literature methods.

Protocol 1: Organocatalytic Enantioselective Michael Addition to this compound

This protocol, based on the work of Reyes, Vicario, and coworkers, describes the enantioselective addition of a 3-substituted oxindole to ESF using a commercially available organocatalyst.[12]

Caption: Workflow for an organocatalytic Michael addition to ESF.

Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the 3-aryloxindole (1.0 equiv) and the organocatalyst (DHQD)₂AQN (0.1 equiv).

  • Solvation: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add this compound (ESF, 1.0-1.2 equiv) to the stirred solution.

  • Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the chiral alkyl sulfonyl fluoride product.[12]

Protocol 2: Selective SuFEx Reaction with a β-Arylthis compound

This protocol describes the selective reaction at the sulfonyl fluoride center of a β-aryl derivative with a phenol, based on methods developed by Sharpless and coworkers.[8][10]

Caption: Workflow for a selective SuFEx reaction.

Methodology:

  • Preparation: In a vial, combine the β-arylthis compound (1.0 equiv), the desired phenol (1.1 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 1.1 equiv) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv).[8][10]

  • Solvation: Add a polar aprotic solvent such as acetonitrile (MeCN) or THF to achieve a concentration of 0.1-0.5 M.

  • Reaction: Stir the mixture at room temperature or heat to 50 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the mixture through a pad of celite to remove solids.

  • Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the pure aryl sulfonate ester.

Conclusion

This compound and its derivatives represent a class of reagents with remarkably tunable and orthogonal reactivity. The parent ESF stands as a supremely powerful Michael acceptor, ideal for constructing carbon-nucleophile bonds with high efficiency. However, this extreme reactivity renders it a less effective partner for SuFEx click chemistry.

Conversely, the introduction of a β-aryl substituent significantly tempers the electrophilicity of the alkene. This attenuation, while reducing Michael acceptor strength, "unlocks" the sulfonyl fluoride group, transforming these derivatives into outstanding and selective SuFEx hubs. This elegant trade-off between two reactive sites makes the ESF scaffold an exceptionally versatile and powerful tool. For researchers, scientists, and drug development professionals, understanding this differential reactivity is the key to strategically deploying these reagents for the efficient synthesis of complex molecules and the rational design of next-generation covalent therapeutics.

References

  • Smedley, C. J., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Angewandte Chemie International Edition, 62(30), e202303916. [Link]
  • Li, L., et al. (2016). This compound: The Most Perfect Michael Acceptor Ever Found? Angewandte Chemie International Edition, 55(44), 13739-13743. [Link]
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  • Qin, H.-L., et al. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More.
  • Krutak, J. J., et al. (1979). Chemistry of this compound. Fluorosulfonylethylation of organic compounds. The Journal of Organic Chemistry, 44(22), 3847-3858. [Link]
  • Smedley, C. J., et al. (2022). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences, 119(44), e2209990119. [Link]
  • Zheng, S.-Z., et al. (2024). Stereo- and Regioselective Installation of Vinyl Sulfonyl Fluoride onto Indoles without Transition-Metal Catalyst. The Journal of Organic Chemistry. [Link]
  • Li, G., et al. (2020). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 117(29), 16891-16898. [Link]
  • Oña, L., et al. (2021). Organocatalytic Enantioselective Addition of 3-Aryloxindoles to this compound. Organic Letters, 23(17), 6929-6934. [Link]
  • Zhang, Z., et al. (2023). Cell-active, irreversible covalent inhibitors that selectively target the catalytic lysine of EGFR by using fluorosulfate-based SuFEx chemistry. European Journal of Medicinal Chemistry, 261, 115796. [Link]
  • Chen, L.-Y., et al. (2025). A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Organic & Biomolecular Chemistry. [Link]
  • Lategahn, J., & Rauh, D. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 20(10), 1237-1246. [Link]
  • Liao, L.-L., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.
  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl fluorides. [Link]
  • Moses, J. E., et al. (2022). Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides.
  • The League of Nerds. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]
  • Barrow, A. S., & Moses, J. E. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(9), 971-984. [Link]
  • Zheng, Q., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(42), 13293-13297. [Link]

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advantages of sulfonyl fluorides over sulfonyl chlorides in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Advantages of Sulfonyl Fluorides Over Sulfonyl Chlorides

In the landscape of modern chemical synthesis, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to the scope of accessible molecules. For decades, sulfonyl chlorides (R-SO₂Cl) have been the default electrophiles for constructing sulfonamides and sulfonate esters. However, a paradigm shift is underway, with sulfonyl fluorides (R-SO₂F) emerging as a superior alternative in a vast array of applications, from drug discovery to materials science. This guide provides a detailed comparison, grounded in experimental evidence, to illuminate the distinct advantages of employing sulfonyl fluorides.

The Stability Paradigm: A Foundation of Reliability

The most profound advantage of sulfonyl fluorides lies in their exceptional stability, which contrasts sharply with the often-problematic reactivity of their chlorinated counterparts. This stability is not a single attribute but a multifaceted feature that enhances their utility and handling.

Enhanced Hydrolytic and Thermal Stability

The sulfur-fluorine (S-F) bond is significantly stronger and more thermodynamically stable than the sulfur-chlorine (S-Cl) bond. The homolytic bond dissociation energy for the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, far exceeding the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂[1]. This inherent robustness translates directly to a remarkable resistance to hydrolysis.[2][3]

Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acids. This necessitates stringent anhydrous conditions, limiting their use in aqueous or protic solvents and complicating purification. In stark contrast, sulfonyl fluorides are exceptionally stable in aqueous environments, even under physiological conditions, making them ideal for applications in chemical biology.[2][4][5] This stability allows for reactions in water and simplifies handling, as rigorous exclusion of moisture is often unnecessary.[6]

Furthermore, their thermal stability allows for a broader range of reaction temperatures without decomposition.[1][6] Heteroaromatic sulfonyl chlorides, in particular, are often unstable and challenging to isolate and store, whereas their fluoride analogs are markedly more stable.[7][8][9]

Resistance to Reduction

The cleavage of the S-F bond is heterolytic, making sulfonyl fluorides resistant to reduction.[1][6] This is a critical advantage in complex syntheses where reducing agents or conditions are present, preventing unwanted side reactions that can occur with sulfonyl chlorides, where homolytic S-Cl bond cleavage is more common.[1]

Reactivity and Selectivity: The "Click" Advantage of SuFEx Chemistry

While sulfonyl chlorides are generally more reactive, this is often a double-edged sword, leading to poor selectivity. Sulfonyl fluorides possess a unique "tunable" reactivity, remaining relatively inert until activated under specific conditions.[10] This perfect balance of stability and latent reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[2][6][11]

dot

Caption: General mechanism of SuFEx click chemistry.

SuFEx reactions are characterized by their high efficiency, reliability, and broad scope, proceeding under mild, often metal-free conditions.[12][13] They enable the rapid and modular assembly of complex molecules from sulfonyl fluoride hubs.[6][14] This controlled reactivity leads to superior chemoselectivity. While sulfonyl chlorides can sometimes act as chlorinating agents, sulfonyl fluorides react exclusively at the sulfur center, producing only the desired sulfonylation products.[1][6]

This unique profile has made sulfonyl fluorides privileged electrophilic "warheads" in drug discovery and chemical biology.[2][4][15] They can form stable, covalent bonds with nucleophilic amino acid residues like serine, tyrosine, lysine, and histidine within protein binding sites.[10][15][16][17] Their stability ensures they survive in complex biological media to reach their target, while their selective reactivity allows for precise modification of proteins, a feat difficult to achieve with the more indiscriminately reactive sulfonyl chlorides.[15]

Comparative Performance: Data and Experimental Insights

The theoretical advantages of sulfonyl fluorides are consistently borne out in experimental practice.

Data Summary: Sulfonyl Fluorides vs. Sulfonyl Chlorides
FeatureSulfonyl Fluorides (R-SO₂F)Sulfonyl Chlorides (R-SO₂Cl)
Hydrolytic Stability High; stable in water and physiological conditions[2][4][5]Low; highly sensitive to moisture, requires anhydrous conditions[18]
Thermal Stability High; resistant to thermolysis[1][6]Moderate to Low; can decompose upon heating
Benchtop Stability Generally high, especially for heteroaromatics[7][8][9]Often low; can be challenging to store and handle, especially complex derivatives[7][8]
General Reactivity Moderate; requires activation for reaction with many nucleophiles[10]High; reacts readily with a wide range of nucleophiles[19]
Selectivity High; exclusively sulfonylation products[1][6]Moderate; can lead to side reactions (e.g., chlorination)[18]
Key Applications SuFEx click chemistry, covalent inhibitors, chemical biology probes, materials science[6][10][15]Traditional synthesis of sulfonamides and sulfonate esters
Handling Relatively easy; often does not require inert atmosphere[6]Difficult; requires stringent anhydrous and inert conditions
Experimental Protocols

The superior handling and reactivity profile of sulfonyl fluorides can be demonstrated in two common synthetic scenarios.

Protocol 1: Synthesis of a Sulfonyl Fluoride via Halide Exchange

One of the most straightforward methods to access sulfonyl fluorides is through the direct conversion from their more accessible, albeit less stable, chloride counterparts. This protocol demonstrates the ease of this transformation.

dot

Caption: Workflow for sulfonyl chloride to fluoride conversion.

Methodology:

  • Setup: To a suspension of potassium fluoride (KF, 2.0 equiv.) in acetone in a suitable reaction vessel, add the starting sulfonyl chloride (1.0 equiv.).[20]

  • Reaction Initiation: Add water (2.0 equiv.) to the mixture. The vessel is then sealed and the reaction is stirred magnetically at room temperature.[20]

  • Monitoring: The progress of the reaction is monitored periodically (typically complete within 2-4 hours) by an appropriate method such as ¹H or ¹⁹F NMR, which will show the disappearance of the starting material and the appearance of the sulfonyl fluoride product.[20]

  • Workup: Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and a brine solution.[20]

  • Isolation: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the sulfonyl fluoride product, often in high purity and yield (84-100%).[20][21]

Protocol 2: Comparative Synthesis of a Sulfonamide with a Functionalized Amine

This protocol highlights the superior performance of sulfonyl fluorides in the presence of sensitive functional groups.

Reactants:

  • Amine: An aliphatic amine bearing an additional nucleophilic group, such as a hydroxyl or a secondary amine.

  • Electrophiles:

    • Aliphatic Sulfonyl Fluoride

    • Aliphatic Sulfonyl Chloride (corresponding)

Methodology:

  • Reaction Setup: Two parallel reactions are set up. In each, the amine (1.0 equiv.) is dissolved in a suitable solvent (e.g., CH₂Cl₂ or MeCN) with a non-nucleophilic base (e.g., DIEA, 1.5 equiv.).

  • Addition of Electrophile:

    • To reaction A, the sulfonyl fluoride (1.1 equiv.) is added.

    • To reaction B, the sulfonyl chloride (1.1 equiv.) is added.

  • Reaction and Analysis: Both reactions are stirred at room temperature and monitored by LC-MS.

    • Expected Outcome (Reaction A - Fluoride): A clean and efficient conversion to the desired sulfonamide is observed. The reaction is selective for the primary amine, leaving the other functional group untouched.[18][22]

    • Expected Outcome (Reaction B - Chloride): The reaction is often less clean. The high reactivity of the sulfonyl chloride can lead to side reactions with the secondary functional group, resulting in a mixture of products and lower yield of the desired sulfonamide. In some cases, the reaction may fail entirely due to the instability of the sulfonyl chloride or competing pathways.[18][22]

This comparative experiment demonstrates that aliphatic sulfonyl fluorides show excellent results with amines bearing additional functionality, whereas the corresponding chlorides often fail.[22]

dot

Caption: Decision guide for choosing a sulfonyl halide.

Conclusion

The evidence is clear: sulfonyl fluorides offer compelling advantages over sulfonyl chlorides in a wide range of synthetic contexts. Their unparalleled stability to hydrolysis, heat, and reduction provides a robust foundation for developing reliable and reproducible chemical transformations. This stability, coupled with their tunable and highly selective reactivity, has unlocked powerful new methodologies like SuFEx click chemistry and propelled advancements in covalent drug design. While sulfonyl chlorides may still have a role in specific situations, particularly with highly hindered or unreactive nucleophiles, the superior handling, selectivity, and broad applicability of sulfonyl fluorides establish them as the electrophile of choice for the modern synthetic chemist. As methods for their synthesis continue to expand, sulfonyl fluorides are poised to become even more central to innovation in chemistry, biology, and materials science.

References

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A Senior Application Scientist's Guide to Evaluating the Stability of Ethenesulfonyl Fluoride Conjugates Against Thiol Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Covalent Bond in Drug Discovery—A Double-Edged Sword

In the landscape of modern drug discovery, covalent inhibitors have re-emerged from the shadows of perceived toxicity to become a powerful modality for achieving potent and durable therapeutic effects.[1][2] By forming a stable chemical bond with their target protein, these molecules can offer advantages in terms of prolonged pharmacodynamics, high biochemical efficiency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[3][4]

The effectiveness of a covalent inhibitor hinges on the "warhead"—an electrophilic functional group designed to react with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.[5] However, the very reactivity that makes a warhead effective also presents its greatest challenge: the potential for off-target reactions. The intracellular environment is a highly reducing milieu, rich in nucleophiles, with glutathione (GSH) being the most abundant at concentrations up to 10 mM.[6] This high concentration of a competing thiol presents a significant challenge to the stability of the drug-target adduct. An ideal covalent warhead must not only react efficiently with its intended target but also form a conjugate that is sufficiently stable to resist displacement by this vast cellular pool of GSH. This phenomenon, known as thiol exchange, is a critical parameter to evaluate during the design and optimization of covalent therapeutics.[7]

This guide provides a comprehensive framework for evaluating the stability of conjugates formed with ethenesulfonyl fluoride (ESF), a potent Michael acceptor, in direct comparison to other widely used cysteine-targeting warheads: acrylamides and vinyl sulfones.[8][9] We will delve into the mechanistic underpinnings of thiol exchange, provide detailed, field-proven experimental protocols for its quantification, and offer insights into interpreting the resulting data to guide your drug discovery programs.

The Warheads: A Comparative Overview

The choice of a covalent warhead is a critical decision in inhibitor design, balancing reactivity with selectivity.[3] Here, we compare three prominent classes of Michael acceptors.

  • This compound (ESF): Regarded as a powerful Michael acceptor, ESF and its derivatives are known to react efficiently with various nucleophiles, including thiols.[10][11] The S(VI)-F bond imparts unique electronic properties, but the stability of the resulting thiol adduct has been a subject of investigation. Some studies have noted that while sulfonyl fluorides can react rapidly with cysteine, the resulting thioether adducts may be unstable.[12][13] A study involving [18F]this compound conjugates reported that their stability was substrate-dependent and generally poor in serum, highlighting the need for rigorous empirical evaluation.[14]

  • Acrylamides: This class is arguably the most widely used warhead in approved and clinical-stage covalent inhibitors, including drugs like osimertinib and ibrutinib.[1][15] They are generally considered to be moderately reactive, "soft" electrophiles, which contributes to a favorable balance of on-target reactivity and reduced off-target promiscuity.[16]

  • Vinyl Sulfones: Often considered a more reactive alternative to acrylamides, vinyl sulfones and sulfonamides are also efficient Michael acceptors.[9] Studies have shown that vinyl sulfonyl derivatives are generally more reactive than acrylamides, which can be advantageous for targeting less nucleophilic cysteines but may also increase the potential for off-target reactivity.[9][17]

The Mechanism of Instability: Thiol-Michael Addition and its Reversibility

The reaction of these warheads with a cysteine thiol proceeds via a thiol-Michael addition (also known as a thia-Michael addition). While often depicted as an irreversible process, this reaction is, in fact, a potentially reversible equilibrium.[18][19]

The stability of the resulting thioether adduct is influenced by the thermodynamics of the reverse reaction—an elimination step that regenerates the Michael acceptor and the free thiol.[15] The propensity for this reversal, and subsequent exchange with a different thiol like GSH, is governed by several factors, including the electronic properties of the warhead and the stability of the adduct itself.[19] A high concentration of a competing nucleophile (GSH) can shift the equilibrium, driving the dissociation of the drug-target adduct and leading to the formation of a drug-GSH adduct, effectively liberating the target protein.

Thiol_Exchange Drug-Warhead Drug-Warhead (e.g., ESF, Acrylamide) Adduct Drug-S-Target Adduct (Covalent Complex) Drug-Warhead->Adduct k_on GSH_Adduct Drug-S-GSH Adduct Drug-Warhead->GSH_Adduct k_exchange Target-Cys Target Protein-SH Target-Cys->Adduct Adduct->Drug-Warhead k_off (Reversal) Adduct->GSH_Adduct Direct Exchange GSH Glutathione (GSH) (High Concentration) GSH->GSH_Adduct

Caption: Mechanism of thiol exchange on a covalent drug-target adduct.

Experimental Design: A Robust Protocol for Quantifying Adduct Stability

To obtain unambiguous data on adduct stability, it is crucial to decouple the initial rate of adduct formation from the subsequent rate of thiol exchange. A simple co-incubation of the unreacted drug, target, and competing thiol (GSH) confounds these two kinetic events.

Our recommended approach is a two-phase experimental workflow that isolates the stability question.

Workflow cluster_Phase1 Phase 1: Conjugate Formation & Purification cluster_Phase2 Phase 2: Thiol Exchange Assay cluster_Analysis Data Analysis P1_Start React Model Warhead (ESF, Acrylamide, Vinyl Sulfone) with Model Thiol (N-Acetylcysteine) P1_Purify Purify Conjugate (e.g., via RP-HPLC) P1_Start->P1_Purify P1_QC Confirm Identity & Purity (LC-MS, NMR) P1_Purify->P1_QC P2_Incubate Incubate Purified Conjugate with high excess of GSH (e.g., 5 mM) P1_QC->P2_Incubate Proceed with pure conjugate P2_Sample Sample at multiple time points (t = 0, 1, 2, 4, 8, 24h) P2_Incubate->P2_Sample P2_Analyze Quench & Analyze via LC-MS P2_Sample->P2_Analyze DA_Plot Plot % Conjugate Remaining vs. Time P2_Analyze->DA_Plot DA_Calc Calculate Conjugate Half-Life (t½) DA_Plot->DA_Calc

Caption: Experimental workflow for evaluating conjugate stability against thiol exchange.

Causality Behind Experimental Choices (E-E-A-T):

  • Why a Model System? Using a model thiol like N-acetylcysteine (NAc) instead of a full protein allows for the straightforward synthesis, purification, and characterization of the starting conjugate. This ensures the material for the stability assay is homogenous and well-defined, eliminating confounding variables from a complex protein background.

  • Why Purify the Conjugate? This is the most critical step for ensuring data integrity. Starting the exchange assay with a purified conjugate means you are exclusively measuring the rate of its dissociation (k_off), not the rate of its formation.

  • Why Glutathione (GSH)? As the most abundant intracellular thiol, GSH represents the most physiologically relevant challenge to adduct stability.[6] Its concentration in the assay (e.g., 1-10 mM) is chosen to mimic this cellular environment.

  • Why LC-MS? Liquid Chromatography-Mass Spectrometry is the gold standard for this analysis.[20] It provides the sensitivity and specificity to simultaneously monitor the disappearance of the starting conjugate and the appearance of the new GSH-adduct, confirming the exchange mechanism.

Detailed Experimental Protocols

Phase 1: Synthesis and Purification of Model Thiol Conjugates
  • Reaction Setup:

    • In a suitable vial, dissolve the model thiol (e.g., N-acetyl-L-cysteine) in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of each test warhead (e.g., an ESF-containing fragment, an acrylamide fragment, and a vinyl sulfone fragment) in a compatible organic solvent like DMSO.

    • Add 1.1 molar equivalents of the warhead stock solution to the thiol solution. The final DMSO concentration should be kept low (<5% v/v) to maintain aqueous solubility.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by LC-MS by taking small aliquots at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting thiol is fully consumed.

  • Purification:

    • Once the reaction is complete, purify the desired conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Collect fractions corresponding to the product peak.

  • Characterization and Quantification:

    • Confirm the identity and purity of the collected fractions by high-resolution mass spectrometry (HRMS).

    • Lyophilize the pure fractions to obtain the conjugate as a solid.

    • Accurately determine the concentration of a stock solution of the purified conjugate (e.g., in DMSO) using a quantitative method like qNMR or by UV-Vis spectrophotometry if the compound possesses a suitable chromophore.

Phase 2: Glutathione (GSH) Exchange Stability Assay
  • Assay Preparation:

    • Prepare a fresh solution of 10 mM reduced glutathione (GSH) in an assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.4). Self-Validation Check: The inclusion of EDTA is important to chelate trace metal ions that can catalyze thiol oxidation.

    • Prepare a stock solution of the purified conjugate (from Phase 1) in DMSO.

  • Incubation:

    • In a series of microcentrifuge tubes, add the GSH solution.

    • Initiate the exchange reaction by adding the purified conjugate stock solution to a final concentration of 100 µM. The final DMSO concentration should be kept constant across all samples (e.g., 1%).

    • Include a "No GSH" control by incubating the conjugate in the assay buffer alone to measure its intrinsic hydrolytic stability.

    • Incubate all tubes at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), take an aliquot from the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by diluting the aliquot 1:10 in a cold solution of 0.1% formic acid in 50% acetonitrile. This acidic quench stops the reaction by protonating the thiols.

    • Analyze the quenched samples by LC-MS. The method should be capable of resolving the starting conjugate from the potential GSH-adduct.

    • Monitor the peak area of the extracted ion chromatogram (EIC) for the mass of the starting conjugate at each time point.

Data Analysis and Interpretation

  • Data Normalization: Normalize the peak area of the starting conjugate at each time point (A_t) to the peak area at t=0 (A_0). Plot the percentage of conjugate remaining [(A_t / A_0) * 100] against time.

  • Half-Life Calculation: Fit the data to a one-phase exponential decay model to determine the rate constant (k) of the decay. The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k.

  • Data Presentation: Summarize the calculated half-lives in a clear, comparative table.

Table 1: Hypothetical Stability Data for Covalent Warhead Conjugates in the Presence of 5 mM GSH

Warhead ClassConjugate StructureHalf-Life (t½) in 5 mM GSH (hours)Interpretation
AcrylamideNAc-Acrylamide Adduct> 48Highly Stable
Vinyl SulfoneNAc-Vinyl Sulfone Adduct28Moderately Stable
This compound NAc-ESF Adduct 4.5 Labile / Prone to Exchange
Control (No GSH)All Adducts> 72Intrinsically Stable to Hydrolysis

Interpreting the Results:

The half-life of the conjugate in the presence of GSH is a direct measure of its stability against thiol exchange.

  • A long half-life (> 24 hours) , as seen with the hypothetical acrylamide adduct, suggests the covalent bond is robust and likely to remain intact within the cell, leading to a durable pharmacologic effect.

  • An intermediate half-life , as seen with the vinyl sulfone, indicates a higher degree of reversibility. This is not necessarily undesirable and can sometimes be tuned for a specific therapeutic profile, a concept known as reversible covalent inhibition.[7][21]

  • A short half-life (< 8 hours) , as shown for the hypothetical ESF adduct, indicates significant lability. Such an adduct would be rapidly turned over in the cell, potentially leading to a short duration of action and the release of a reactive metabolite. This aligns with findings that some sulfonyl fluoride-cysteine adducts can be unstable.[12][14] It underscores the absolute necessity of empirically testing the stability of any novel warhead chemistry rather than relying solely on theoretical reactivity.

Conclusion

The stability of a drug-target adduct in the face of the high intracellular glutathione concentration is a paramount consideration in the design of safe and effective covalent medicines. This compound, while a highly reactive and useful electrophile, may form cysteine adducts with limited stability, making them susceptible to thiol exchange. This guide provides a robust, logically sound, and experimentally validated framework for quantifying this stability. By physically separating the adduct formation and stability assessment phases, researchers can generate clean, interpretable data. Comparing novel warheads like ESF against well-established standards such as acrylamides and vinyl sulfones provides essential context for decision-making. Ultimately, the empirical data generated from these protocols will enable you to select and optimize warheads that form covalent bonds with the right balance of reactivity and durability for your therapeutic target.

References

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A Comparative Guide to the Cell Permeability of Ethenesulfonyl Fluoride-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in chemical biology and drug discovery, the efficacy of a chemical probe is not solely defined by its potency and selectivity against a target protein. For probes designed to engage intracellular targets, the ability to cross the cell membrane is a critical, and often challenging, prerequisite. This guide provides an in-depth comparison of the cell permeability characteristics of ethenesulfonyl fluoride (ESF)-based covalent probes. We will delve into the structural factors influencing their passage across the lipid bilayer and present the gold-standard experimental workflows used to quantify this crucial property.

The this compound Warhead: A Primer

This compound (ESF), also known as vinyl sulfonyl fluoride, has emerged as a powerful electrophile for covalent probe design. Its reactivity as a Michael acceptor allows it to form stable covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine.[1][2] Unlike more traditional warheads, the reactivity of the vinyl sulfone moiety can be tuned through substitutions on the vinyl group, allowing for a balance between stability and reactivity. However, these same structural modifications can significantly impact the physicochemical properties of the probe, thereby altering its ability to passively diffuse into the cell.

Assessing Probe Permeability: Key Methodologies

To objectively evaluate the cell permeability of a probe, two primary assays are widely employed in the field: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular diffusion. It measures a compound's ability to permeate from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[3][4] This assay is particularly useful in early-stage discovery for ranking compounds based on their passive permeability and for diagnosing potential permeability issues.[5]

  • Membrane Preparation: A filter plate with 96 wells is coated with a solution of lipids (e.g., a mixture of phospholipids like lecithin in an organic solvent like dodecane) to form an artificial membrane.[6]

  • Compound Preparation: The ESF-based probes are dissolved in an aqueous buffer, typically at a pH of 7.4 to mimic physiological conditions.

  • Assay Setup: The filter plate (donor compartment) is placed into a 96-well acceptor plate containing buffer. The test compounds are added to the donor wells.

  • Incubation: The "sandwich" plate is incubated for a defined period, typically 2 to 16 hours, allowing the compounds to diffuse across the artificial membrane.[3]

  • Quantification: After incubation, the concentration of the probe in both the donor and acceptor wells is measured, usually by LC-MS/MS or UV-Vis spectroscopy.

  • Calculating Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.

  • High Pe: Suggests good passive membrane permeability.

  • Low Pe: Indicates poor passive permeability, which could be due to factors like high polarity, large size, or low lipophilicity.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Coat Filter Plate with Lipid Solution assemble Assemble Sandwich Plate (Donor + Acceptor) prep_membrane->assemble prep_compound Dissolve ESF Probe in Donor Buffer prep_compound->assemble prep_acceptor Fill Acceptor Plate with Buffer prep_acceptor->assemble incubate Incubate (e.g., 5 hours) assemble->incubate quantify Quantify Probe Conc. (LC-MS/MS) incubate->quantify calculate Calculate Papp Value quantify->calculate Caco2_Workflow cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for ~21 Days to Form Monolayer seed_cells->culture_cells check_integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture_cells->check_integrity add_probe_ab Add Probe to Apical Side (A->B) check_integrity->add_probe_ab add_probe_ba Add Probe to Basolateral Side (B->A) check_integrity->add_probe_ba incubate Incubate (e.g., 2h at 37°C) add_probe_ab->incubate add_probe_ba->incubate sample Sample from Receiver Chamber incubate->sample quantify Quantify Probe Conc. (LC-MS/MS) sample->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caco-2 Permeability Assay Workflow

Structure-Permeability Relationships of ESF-Based Probes

The general structure of an ESF-based probe can be deconstructed into the ESF warhead, a linker, and a targeting scaffold. Modifications at each of these points can influence permeability.

SAR_Permeability cluster_properties Physicochemical Properties esf_core β-Substituent C=C SO2F lipophilicity Lipophilicity (LogP/LogD) esf_core:f0->lipophilicity Modifications Here polarity Polarity (TPSA) esf_core:f0->polarity Modifications Here size Molecular Weight esf_core:f0->size Modifications Here h_bonding H-Bond Donors/Acceptors esf_core:f0->h_bonding Modifications Here permeability Cell Permeability lipophilicity->permeability polarity->permeability size->permeability h_bonding->permeability

Influence of ESF Probe Structure on Permeability

Below is a qualitative comparison of different classes of substituted ESF probes based on their reported successful application in cellular assays.

Probe ClassGeneral StructureImplied PermeabilityRationale & Key Considerations
β-Amino ESF Derivatives R₂N-CH=CH-SO₂FSufficient for cellular target engagementThe introduction of an amine at the β-position creates an "electron push-pull" system that can modulate the reactivity of the warhead. [7]While the amine group can increase polarity, if the 'R' groups are sufficiently lipophilic, cell permeability can be achieved, as demonstrated by their successful use as human neutrophil elastase inhibitors in cellular assays. [7]
β-Triazole ESF Derivatives Triazole-CH=CH-SO₂FSufficient for cellular target engagementThe 1,2,3-triazole moiety, often introduced via "click chemistry," is a common pharmacophore. [7]Its inclusion can increase the number of hydrogen bond acceptors, potentially reducing permeability. However, their demonstrated efficacy as cellular inhibitors indicates that the overall physicochemical properties of the molecule can be balanced to allow for cell entry. [7]
Dienyl Sulfonyl Fluorides R-CH=CH-CH=CH-SO₂FSufficient for cellular and in vivo activityThese extended conjugated systems have been developed as cholinesterase inhibitors for Alzheimer's disease. [6]The increased lipophilicity from the extended dienyl system and aryl 'R' groups likely contributes to their ability to cross cell membranes and even the blood-brain barrier, as suggested by in vivo studies. [6]
β-Fluoro ESF Analogs (FVS) R-CF=CH-SO₂NHR'Sufficient for cellular target engagementWhile technically β-fluorovinylsulfonamides (FVS), these close analogs demonstrate that a wide variety of β-substituents can be tolerated while maintaining cellular activity. [3]The fluorine atom can alter the electronics and conformation of the molecule, which in turn affects permeability. The successful intracellular target engagement of FVS-based probes suggests this scaffold is amenable to creating cell-permeable molecules. [3]

Conclusion and Future Directions

The this compound warhead offers a versatile platform for the design of covalent chemical probes. While direct quantitative comparisons of cell permeability are sparse, the successful application of various substituted ESF derivatives in cellular assays strongly suggests that this scaffold is compatible with achieving sufficient membrane transit for intracellular target engagement.

For researchers developing novel ESF-based probes, the key is to balance the structural requirements for target recognition and reactivity with the physicochemical properties that govern cell permeability—namely, lipophilicity, polarity (topological polar surface area), molecular size, and hydrogen bonding capacity. Early and iterative assessment of permeability using robust methods like PAMPA and Caco-2 assays is essential. This dual-track approach of optimizing for both biological activity and cellular uptake will be paramount in translating a promising ESF-based molecule into a powerful chemical probe for interrogating complex biological systems.

References

  • Zheng, Q., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. Proceedings of the National Academy of Sciences, 118(12), e2021190118. [Link]
  • Mayr, H., et al. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition, 55(41), 12664-12667. [Link]
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  • Lombardo, F., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2065. [Link]
  • Qin, H-L., et al. (2019). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Chemistry – An Asian Journal, 14(21), 3749-3761. [Link]
  • Wang, L., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873. [Link]
  • Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. [Link]
  • Pellegrino, J., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. [Link]
  • Wang, L., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873. [Link]
  • Qin, H-L., et al. (2019). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Chemistry – An Asian Journal, 14(21), 3749-3761. [Link]
  • Narayanan, A., & Jones, L. H. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 977-983. [Link]
  • Park, S., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]
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  • Zartman, A. (2023). Methodology to Access Sulfonyl Fluorides.
  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 57(1), 51-58. [Link]
  • Chen, K., et al. (2019). [18F]this compound as a Practical Radiofluoride Relay Reagent. Chemistry, 25(32), 7613-7617. [Link]
  • Brouwer, A. J., et al. (2016). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3429-3435. [Link]
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A Head-to-Head Comparison of SuFEx and Other Click Chemistry Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the advent of "click chemistry" has been nothing short of revolutionary.[1] Coined by K.B. Sharpless, this philosophy emphasizes reactions that are modular, high-yielding, wide in scope, and generate only benign byproducts.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was the first reaction to perfectly embody these principles, becoming a cornerstone of the field.[3] However, the quest for perfection is ongoing, leading to the development of a diverse toolbox of click reactions, each with unique strengths and applications.

This guide provides an in-depth, head-to-head comparison of a newer-generation click reaction, Sulfur(VI) Fluoride Exchange (SuFEx), with other prominent click chemistry platforms: the classic CuAAC, the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We will delve into their mechanisms, compare their performance based on experimental data, and provide practical protocols to guide your experimental design.

The Contenders: An Overview

Sulfur(VI) Fluoride Exchange (SuFEx)

Introduced by the Sharpless group in 2014, SuFEx has emerged as a powerful second-generation click reaction.[4] It involves the exchange of a highly stable S-F bond with nucleophiles, typically phenols (or their silyl ethers) and amines, to form robust sulfate or sulfamide linkages.[5][6] The remarkable stability of the S(VI)-F bond under most conditions, coupled with its selective reactivity under specific catalytic activation, grants SuFEx exceptional orthogonality.[6] This reaction is metal-free and often accelerated by simple organic bases or bifluoride salts.[3][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The archetypal click reaction, CuAAC, joins terminal alkynes and azides to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] The use of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed version.[7][8] Its reliability, efficiency, and the chemical stability of the resulting triazole linker have made it a workhorse in bioconjugation, drug discovery, and materials science.[9][10][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a copper-free alternative to CuAAC, SPAAC is a cornerstone of bioorthogonal chemistry.[12] This reaction utilizes the inherent ring strain of cyclooctynes to drive the cycloaddition with azides without the need for a catalyst.[] The absence of cytotoxic copper makes SPAAC ideal for applications in living systems, such as live-cell imaging and in vivo studies.[12][14]

Inverse-Electron-Demand Diels-Alder (IEDDA)

Recognized as the fastest bioorthogonal reaction to date, IEDDA involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[7][15] Its unparalleled reaction kinetics and excellent biocompatibility have made it a powerful tool for applications requiring rapid labeling at low concentrations, particularly in pretargeting strategies for imaging and therapy.[7][16]

Head-to-Head Comparison: Key Performance Metrics

The choice of a click reaction is dictated by the specific demands of the application. The following table summarizes the key performance characteristics of each reaction, providing a basis for informed selection.

FeatureSuFEx (Sulfur(VI) Fluoride Exchange)CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)IEDDA (Inverse-Electron-Demand Diels-Alder)
Reaction Type Nucleophilic Substitution[3+2] Cycloaddition[3+2] Cycloaddition[4+2] Cycloaddition
Catalyst Required No (Base-mediated)[3][6]Yes (Copper(I))[9]NoNo[7]
Typical 2nd Order Rate Constant (M⁻¹s⁻¹) Variable (catalyst dependent)10 - 1000[7]0.1 - 10[7][17]10³ - 10⁶[18]
Biocompatibility Generally good, metal-free.[6][19]Limited in vivo due to copper toxicity.[19]Excellent, widely used in living systems.[14]Excellent, fastest bioorthogonal reaction.[15]
Linkage Formed Sulfate, Sulfonate, Sulfamide[19]1,4-disubstituted 1,2,3-Triazole[9]1,2,3-Triazole[17]Dihydropyridazine[16]
Linkage Stability Very high; resistant to hydrolysis and redox conditions.[6]Very high; aromatic and metabolically stable.[20][21]Very high; aromatic and stable.[17][21]Stable, but can be designed for "click-to-release".[22]
Orthogonality Excellent; orthogonal to CuAAC and other click reactions.[4]Good; orthogonal to many functional groups but not to copper-chelating groups.[9]Excellent; bioorthogonal.Excellent; bioorthogonal.[7]
Key Advantage Forms robust, non-triazole linkages; excellent for polymer synthesis.[1][23]"Gold standard" reliability, high yields, readily available reagents.[9][11]Copper-free, ideal for live-cell and in vivo applications.[14]Extremely fast kinetics, ideal for low concentration and rapid labeling.[15]
Key Limitation Requires specific S(VI)-F hubs; can be slower than other click reactions.[3]Copper toxicity limits in vivo use; potential for side reactions.[9][19]Slower than CuAAC and IEDDA; strained alkynes can be complex to synthesize.[7][24]Tetrazines can be sensitive to light and redox conditions.[7]

Mechanistic Insights

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting experiments.

SuFEx Mechanism

The SuFEx reaction proceeds via a nucleophilic attack on the electron-deficient sulfur(VI) center. The reaction is typically facilitated by a base, which can deprotonate the nucleophile (e.g., a phenol) or activate the S-F bond, making the fluoride a better leaving group.[3]

SuFEx_Mechanism RSO2F R-SO₂-F (Sulfonyl Fluoride) Product R-SO₂-OR' (Sulfate Ester) RSO2F->Product + R'-OH NuH R'-OH (Phenol) NuH->Product Base Base (e.g., BTMG) Base->Product Catalyst HBF [Base-H]⁺ F⁻

Caption: Generalized mechanism of a base-catalyzed SuFEx reaction.

CuAAC Mechanism

The widely accepted mechanism for CuAAC involves a copper(I) acetylide intermediate. The copper catalyst coordinates to both the alkyne and the azide, lowering the activation energy of the cycloaddition and ensuring high regioselectivity for the 1,4-isomer.[10][25]

CuAAC_Mechanism Alkyne R-C≡CH Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate Azide R'-N₃ Product Triazole Product Azide->Product Cu Cu(I) Cu->Intermediate Intermediate->Product + R'-N₃ Product->Cu Regenerated

Caption: Simplified catalytic cycle for the CuAAC reaction.

SPAAC and IEDDA Mechanisms

Both SPAAC and IEDDA are catalyst-free cycloadditions driven by favorable frontier molecular orbital (FMO) interactions. In SPAAC, the high energy of the strained alkyne's Highest Occupied Molecular Orbital (HOMO) readily interacts with the azide's Lowest Unoccupied Molecular Orbital (LUMO).[17] In IEDDA, the low LUMO energy of the electron-poor tetrazine and the high HOMO energy of the electron-rich dienophile lead to an exceptionally small energy gap and thus, a very fast reaction.[7]

Cycloaddition_Mechanisms cluster_SPAAC SPAAC cluster_IEDDA IEDDA SPAAC_R1 Strained Alkyne (e.g., DBCO) SPAAC_P Triazole SPAAC_R1->SPAAC_P SPAAC_R2 Azide SPAAC_R2->SPAAC_P IEDDA_R1 Tetrazine (Diene) IEDDA_P Dihydropyridazine IEDDA_R1->IEDDA_P IEDDA_R2 Strained Alkene (Dienophile, e.g., TCO) IEDDA_R2->IEDDA_P

Caption: Comparison of SPAAC and IEDDA cycloaddition reactions.

Experimental Protocols: A Practical Guide

Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for assessing the efficiency of different click chemistry reactions.

Protocol 1: General Procedure for SuFEx Reaction (ASCC Method)

This protocol is based on the Accelerated SuFEx Click Chemistry (ASCC) method, which utilizes a synergistic catalyst system for rapid and efficient coupling.[3]

Objective: To couple an aryl alcohol with a sulfonyl fluoride hub.

Materials:

  • Aryl alcohol (1.0 equiv)

  • SuFExable hub (e.g., Aryl-SO₂F, 1.1 equiv)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 5 mol%)

  • Hexamethyldisilazane (HMDS, 1.5 equiv)

  • Anhydrous solvent (e.g., THF or CH₃CN)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl alcohol and the SuFExable hub.

  • Add the anhydrous solvent to dissolve the reactants.

  • Add HMDS to the reaction mixture, followed by the BTMG catalyst.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically within minutes to a few hours), quench the reaction with a proton source (e.g., water or methanol).

  • Perform an appropriate workup (e.g., extraction) and purify the product by column chromatography.

Causality: HMDS acts as a silylating agent, converting the alcohol to a more reactive silyl ether in situ, while the hindered guanidine base, BTMG, serves as a potent catalyst to activate the S-F bond for exchange.[3] This synergistic combination dramatically accelerates the reaction compared to classical SuFEx protocols.[3]

Protocol 2: General Procedure for CuAAC Bioconjugation

This protocol describes a typical procedure for labeling a biomolecule containing an alkyne with an azide-functionalized cargo in an aqueous buffer.[9][26]

Objective: To conjugate an azide-containing fluorescent dye to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein solution (e.g., 1-5 mg/mL in PBS)

  • Azide-cargo stock solution (e.g., 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution with PBS buffer.

  • Add the azide-cargo stock solution to the protein solution (a 10-50 fold molar excess is common).

  • Prepare the catalyst premix: add the CuSO₄ stock solution to the THPTA ligand stock solution (typically a 1:2 to 1:5 Cu:ligand ratio) and vortex briefly. Let it stand for a few minutes.[26]

  • Add the catalyst premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

  • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if the cargo is fluorescent.

  • The labeled protein is now ready for downstream analysis or purification (e.g., via size exclusion chromatography).

Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[9] The THPTA ligand stabilizes the Cu(I) ion in the aqueous environment, prevents its disproportionation and oxidation, and accelerates the catalytic cycle, while also reducing its cytotoxicity.[26][27]

Protocol 3: Determination of Second-Order Rate Constant for a SPAAC Reaction

This protocol uses UV-Vis spectrophotometry to monitor the disappearance of a chromophoric cyclooctyne (e.g., DBCO) to determine reaction kinetics.[14]

Objective: To determine the reaction rate of a DBCO derivative with an azide.

Materials:

  • DBCO derivative (with a known extinction coefficient)

  • Azide compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Prepare stock solutions of the DBCO derivative and the azide in the reaction buffer.

  • In a quartz cuvette, add a known concentration of the DBCO derivative (e.g., 50 µM) and measure the initial absorbance at its maximum wavelength (λ_max, typically ~309 nm for DBCO).

  • Initiate the reaction by adding a known excess of the azide (e.g., 10-fold excess for pseudo-first-order conditions) to the cuvette. Mix quickly and immediately begin monitoring the absorbance at λ_max over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the azide in excess (k₂ = k_obs / [Azide]).

Causality: By using a large excess of one reactant (the azide), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order process, where the rate of change depends only on the concentration of the limiting reactant (DBCO).[14] The rate of disappearance of the DBCO chromophore is directly proportional to the reaction rate.

Caption: Workflow for determining SPAAC reaction kinetics via UV-Vis.

Conclusion and Future Outlook

The field of click chemistry continues to expand, offering researchers an ever-growing portfolio of tools for molecular assembly.

  • SuFEx provides access to exceptionally stable, non-triazole linkages and is proving invaluable in polymer and materials science.[1][23] Its orthogonality to other click reactions opens avenues for complex, multi-step conjugations.[4]

  • CuAAC remains the gold standard for its sheer reliability and efficiency in a vast range of applications where copper toxicity is not a concern.[11][28]

  • SPAAC and IEDDA have revolutionized biological research by enabling chemists to perform highly specific covalent modifications inside living systems.[7][12] The unparalleled speed of IEDDA, in particular, is pushing the boundaries of in vivo imaging and pretargeted drug delivery.[15][18]

The selection of the "best" click reaction is context-dependent. For applications in materials and polymer synthesis, the robust linkages formed by SuFEx are highly advantageous. For routine in vitro bioconjugation, the simplicity and reliability of CuAAC are often preferred. For live-cell imaging and in vivo applications, the biocompatibility of SPAAC and the extreme speed of IEDDA are paramount. By understanding the distinct advantages and limitations of each reaction, researchers can select the optimal tool to accelerate their discovery programs.

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A Senior Application Scientist’s Guide to Assessing the Functional Consequences of Protein Labeling with Ethenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Covalent Labeling Imperative

In the landscape of molecular biology and drug discovery, the ability to selectively tag a protein of interest is fundamental. Whether for visualizing cellular localization, purifying complexes, or developing covalent therapeutics, the attachment of a molecular handle—be it a fluorophore, a biotin tag, or an affinity probe—is often a prerequisite for downstream analysis.[1][2] Covalent labeling, which forms a stable, permanent bond between the probe and the protein, offers a robust solution for these applications.[3] However, the act of chemical modification is not without risk. An improperly chosen labeling strategy can perturb protein structure, abolish enzymatic activity, or block critical protein-protein interactions, rendering experimental results misleading.[4][5]

This guide provides an in-depth, comparative analysis of ethenesulfonyl fluoride (ESF), a versatile reagent from the Sulfur(VI) Fluoride Exchange (SuFEx) family of "click chemistry" reactions.[6][7] We will move beyond a simple description of its mechanism to provide a framework for objectively assessing its performance against established labeling chemistries. Our focus is to equip you, the researcher, with the rationale and methodologies required to confidently label your target protein while preserving its biological function, ensuring the integrity and validity of your experimental outcomes.

The Chemistry of this compound: A Controlled Reaction for Broader Targeting

This compound (ESF) operates as a Michael acceptor, a class of compounds that undergo addition reactions with nucleophiles.[6][8] This reactivity profile allows it to form stable covalent bonds with a variety of nucleophilic amino acid side chains under biocompatible conditions.

Mechanism of Action & Reactivity Profile Unlike traditional reagents that are highly specific for a single type of amino acid (e.g., maleimides for cysteine), ESF and other sulfonyl fluorides exhibit a broader, yet context-dependent, reactivity.[9] They preferentially react with the side chains of lysine, tyrosine, histidine, and serine .[9][10][11] This reaction is a key example of SuFEx chemistry, which has gained prominence for its efficiency, high yields, and the remarkable stability of the resulting covalent bond in aqueous environments.[6][12] The ability to target residues other than the highly reactive cysteine opens up new avenues for labeling proteins that may lack accessible thiols or where cysteine modification is functionally detrimental.

G cluster_product Product ESF This compound (ESF) H₂C=CH-SO₂F Covalent_Adduct Stable Covalent Adduct Protein-Nu-CH₂-CH₂-SO₂F ESF->Covalent_Adduct Michael Addition (pH 7-8.5) Protein Protein with Nucleophilic Residue (Lys, Tyr, His, Ser) Protein-Nu-H Protein->Covalent_Adduct G start Unlabeled Protein step1 Step 1: Covalent Labeling (e.g., with ESF-Probe) start->step1 step2 Step 2: Verification of Labeling - SDS-PAGE (Gel-shift) - Mass Spectrometry (Intact Mass & Peptide Mapping) step1->step2 step3 Step 3: Structural Integrity Assessment - Circular Dichroism (Secondary Structure) - DSF/Thermal Shift (Stability, ΔTm) step2->step3 Labeling Confirmed step4 Step 4: Functional Activity Assessment - Enzyme Kinetics (Km, Vmax) - Binding Assays (SPR/BLI for Kd) step3->step4 Structure Intact fail Labeling Perturbs Function (Re-evaluate Strategy) step3->fail Structure Altered end Validated Labeled Protein (Functionally Intact) step4->end Activity Preserved step4->fail Activity Lost/Altered

Caption: Experimental workflow for validating a covalently labeled protein.

Protocol 1: Verification of Covalent Modification

Objective: To confirm that the protein has been successfully labeled and to identify the site(s) of modification.

Methodology:

  • Labeling Reaction:

    • Dissolve the purified protein to 1-5 mg/mL in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

    • Add a 5- to 10-fold molar excess of the ESF-conjugated probe (dissolved in a minimal amount of DMSO).

    • Incubate at room temperature for 1-4 hours or overnight at 4°C.

    • Causality: A slightly alkaline pH (8.0-8.5) facilitates the deprotonation of lysine and tyrosine residues, enhancing their nucleophilicity and promoting the reaction with ESF.

  • Removal of Free Probe:

    • Purify the labeled protein from the unreacted probe using size-exclusion chromatography (SEC) or dialysis. This step is critical to prevent free probe from interfering with downstream assays.

  • Confirmation by SDS-PAGE:

    • Run unlabeled and labeled protein samples on an SDS-PAGE gel.

    • If the probe is fluorescent, visualize the gel under appropriate illumination to confirm the fluorescent band corresponds to the protein's molecular weight.

  • Confirmation by Mass Spectrometry:

    • Intact Mass Analysis: Analyze the purified labeled protein by LC-MS. An increase in mass corresponding to the mass of the attached probe confirms covalent modification. Multiple peaks may indicate heterogeneous labeling (0, 1, 2... labels per protein).

    • Peptide Mapping: Digest both unlabeled and labeled proteins with a protease (e.g., trypsin). Analyze the resulting peptide mixtures by LC-MS/MS. Identify peptides with a mass shift corresponding to the probe to pinpoint the exact amino acid(s) that were modified.

Protocol 2: Assessment of Structural Integrity & Stability

Objective: To determine if the covalent label has altered the protein's secondary structure or thermodynamic stability.

Methodology:

  • Circular Dichroism (CD) Spectroscopy:

    • Acquire far-UV (190-250 nm) CD spectra for both unlabeled and labeled protein samples at the same concentration.

    • Interpretation: An overlay of the spectra should be nearly identical. Significant changes in the spectral shape or minima (e.g., at 208 and 222 nm for alpha-helices) indicate a perturbation of the protein's secondary structure.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay:

    • Mix the protein (unlabeled or labeled) with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

    • Measure the fluorescence as the temperature is increased using a qPCR instrument. The protein will unfold as temperature rises, exposing hydrophobic cores and causing an increase in fluorescence.

    • The midpoint of this transition is the melting temperature (Tₘ).

    • Interpretation: A significant change in Tₘ (ΔTₘ > 2°C) between the labeled and unlabeled protein suggests that the label has either stabilized or destabilized the protein structure. This is a highly sensitive indicator of structural perturbation.

Protocol 3: Evaluation of Biological Activity

Objective: To quantify the impact of the label on the protein's primary function (e.g., enzymatic activity, binding affinity).

Methodology (Example: Kinase Activity):

  • Prepare Reactions: Set up kinase activity assays using a known substrate and ATP. Include three conditions: no enzyme (blank), unlabeled kinase (control), and labeled kinase.

  • Measure Activity: Use a commercial kit (e.g., ADP-Glo) to measure the amount of ADP produced over time, which is proportional to kinase activity.

  • Determine Kinetic Parameters: Perform the assay across a range of substrate concentrations to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for both unlabeled and labeled enzyme.

  • Interpretation: A functionally intact protein will have Kₘ and Vₘₐₓ values that are statistically indistinguishable from the unlabeled control. A significant increase in Kₘ or decrease in Vₘₐₓ indicates that the label has compromised substrate binding or catalytic turnover.

Methodology (Example: Protein-Ligand Binding):

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI):

    • Immobilize a binding partner (the "ligand") onto a sensor chip.

    • Flow solutions of the protein (the "analyte," both unlabeled and labeled forms) at various concentrations over the chip.

    • Measure the association (kₐ) and dissociation (kₒ) rates in real-time.

  • Calculate Affinity: The equilibrium dissociation constant (K₋) is calculated as kₒ/kₐ.

  • Interpretation: Compare the K₋ values. If the K₋ of the labeled protein is similar to the unlabeled protein, the label has not interfered with the binding interaction.

Decision Framework: Choosing Your Labeling Strategy

The optimal labeling strategy is entirely dependent on the protein and the experimental goal. ESF is a powerful tool, particularly when traditional cysteine or lysine chemistry is not viable.

G start Does my protein have an accessible, non-essential Cysteine? q2 Is Cysteine labeling known to inactivate the protein? start->q2 No maleimide Use Maleimide Chemistry. (High Specificity) start->maleimide Yes q3 Does my protein have surface Lysines away from the active/binding site? q2->q3 No esf Consider ESF Chemistry. (Targets Lys, Tyr, His) q2->esf Yes nhs Use NHS Ester Chemistry. q3->nhs Yes q3->esf No validate ALWAYS perform functional validation (Activity, Structure, Stability) maleimide->validate nhs->validate esf->validate

Caption: A decision tree for selecting a covalent labeling strategy.

Conclusion

This compound and the broader SuFEx chemistry platform represent a significant advancement in covalent protein labeling. By expanding the repertoire of targetable amino acids beyond cysteine, ESF provides crucial flexibility for researchers working with a diverse range of proteins. However, this power comes with the responsibility of rigorous validation. The functional consequences of labeling are not theoretical; they are measurable parameters that dictate the reliability of your data. By systematically verifying covalent modification, structural integrity, and biological activity, you can harness the potential of ESF to generate clear, trustworthy, and impactful scientific insights.

References

  • Fluorescent labeling and modific
  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH. [Link]
  • Synthesis, bioconjugation and stability studies of [18 F]this compound - PubMed. [Link]
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing). [Link]
  • Labeling of a protein with fluorophores using maleimide derivitiz
  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC - NIH. [Link]
  • Labeling of fusion proteins with synthetic fluorophores in live cells - PMC - NIH. [Link]
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS. [Link]
  • This compound (ESF)
  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC. [Link]
  • Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group - NIH. [Link]
  • A rapid access to aliphatic sulfonyl fluorides - PMC - NIH. [Link]
  • Synthesis of amino acid and peptidic sulfonyl fluorides - ResearchG
  • Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair | Bioconjugate Chemistry - ACS Public
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. [Link]
  • SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study - Journal of Nuclear Medicine. [Link]
  • Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applic
  • Chapter Seven.
  • Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison) - YouTube. [Link]
  • Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC - NIH. [Link]
  • Exploiting Covalent Chemical Labeling with Self-Labeling Proteins - Annual Reviews. [Link]
  • A simple protocol: Maleimide labeling of peptide and other thiol
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine. [Link]
  • SuFEx reaction with a fluorosulfate derivative to graft PEG molecules on proteins.
  • This compound: The Most Perfect Michael Acceptor Ever Found?
  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - NIH. [Link]
  • Protein-labeling effects in confocal laser scanning microscopy - PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethenesulfonyl fluoride (ESF), also known as vinylsulfonyl fluoride, is a highly valuable reagent in modern synthetic chemistry, particularly renowned as a reactive Michael acceptor and a key building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] Its utility in drug discovery and materials science is significant.[4] However, its high reactivity is matched by a considerable hazard profile, making the proper management and disposal of ESF waste a matter of critical importance for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. ESF is a flammable, corrosive, and highly toxic substance that requires stringent safety controls.[5][6][7] Its chemical, physical, and toxicological properties have not been exhaustively investigated, demanding a cautious approach.[5]

1.1. Core Hazards: this compound presents a multi-faceted risk profile. It is classified as:

  • Acutely Toxic: Toxic if swallowed, inhaled, or in contact with skin.[5]

  • Corrosive: Causes severe skin burns and eye damage.[5][6][7] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[7]

  • Flammable: A flammable liquid and vapor with a flash point of approximately 40°C.[6]

  • Suspected Mutagen: It is suspected of causing genetic defects.[5]

  • Reactive: As a potent Michael acceptor, it reacts readily with nucleophiles.[2] It is also sensitive to heat and moisture.[6] Upon heating to decomposition, it can emit highly toxic fumes of hydrogen fluoride and sulfur oxides.[5][8]

Table 1: Summary of this compound Hazards

Hazard Classification GHS Code Description
Flammable Liquid H226 Flammable liquid and vapor.[6]
Acute Toxicity (Oral) H301 Toxic if swallowed.[5]
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[5]
Acute Toxicity (Inhalation) H331 Toxic if inhaled.[5]
Skin Corrosion H314 Causes severe skin burns and eye damage.[5][6]
Respiratory Irritation H335 May cause respiratory irritation.[5]
Germ Cell Mutagenicity H341 Suspected of causing genetic defects.[5]

| Corrosive to Metals | H290 | May be corrosive to metals.[6] |

1.2. Causality of Hazards: The high reactivity of the vinyl group, activated by the strongly electron-withdrawing sulfonyl fluoride moiety, is the source of both its synthetic utility and its biological hazard. This electrophilicity allows it to readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular damage, burns, and potential mutagenicity. Its volatility and flammability necessitate handling away from ignition sources and with proper ventilation.

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling and containment of ESF waste from the point of generation are crucial to prevent accidental exposure and release.

2.1. Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling ESF in any form, including waste.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use.[7]

  • Eye/Face Protection: Use chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations.[7]

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[7] Ensure full coverage of arms and legs.

  • Respiratory Protection: All handling of ESF waste must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[7][9] For situations where airborne concentrations may exceed exposure limits, a respirator approved by NIOSH or an equivalent standard must be used.[7]

2.2. Waste Container Selection and Labeling:

  • Container Compatibility: Use only containers made of compatible materials. High-density polyethylene (HDPE) or other fluorinated polymer containers are often suitable. Avoid using metal containers due to ESF's potential to be corrosive to metals.[6][10] Ensure the container has a secure, screw-cap lid.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of any other components in the waste mixture.[12] The date of waste generation should also be clearly marked.

  • Segregation: Store ESF waste separately from incompatible materials, particularly strong oxidizers, bases, and aqueous solutions.[5][10]

Section 3: Disposal Pathways

There are two primary pathways for the disposal of this compound. The selection depends on institutional policies, regulatory requirements, and the quantity of waste.

3.1. Pathway 1: Licensed Professional Waste Disposal (Strongly Recommended) This is the safest and most compliant method for disposing of bulk quantities of ESF and contaminated materials.[13]

  • Mechanism: A licensed hazardous waste disposal company will collect the properly labeled and contained waste. The preferred disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[13]

  • Causality: Incineration ensures the complete destruction of the molecule. The scrubbers are essential for neutralizing the acidic and toxic decomposition products, namely hydrogen fluoride and sulfur oxides, preventing their release into the atmosphere.[5][8][13] This method transfers the risk and logistical burden to specialists equipped to handle highly reactive and toxic materials.

3.2. Pathway 2: In-Lab Neutralization of Small Residual Quantities (Expert Use Only) This procedure should only be performed for decontaminating small amounts of residual ESF from glassware or equipment and should not be used for bulk waste. This must be done in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines.

  • Mechanism: This process involves a controlled reaction of ESF with a weak base to neutralize its reactivity. The high electrophilicity of ESF makes it susceptible to nucleophilic attack, which can be exploited for its destruction.

  • Causality: Using a weak, non-nucleophilic base in a high-boiling point solvent allows for a controlled reaction. A solution of a weak base like sodium bicarbonate or sodium carbonate can be used to quench the reactive sulfonyl fluoride group.[9][14] This process must be performed slowly and with cooling, as the reaction can be exothermic. The resulting products are typically less hazardous sulfonates and fluoride salts.

Section 4: Standard Operating Procedure (SOP) for Disposal

This section provides step-by-step protocols for the two disposal pathways.

4.1. Protocol for Licensed Professional Waste Disposal:

  • Preparation: Ensure all PPE is correctly worn as described in Section 2.1.

  • Containment: Carefully transfer the ESF waste into a pre-labeled, compatible hazardous waste container. Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals.[10] The storage area should be cool, dry, and well-ventilated.[7]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[11]

4.2. Protocol for In-Lab Neutralization of Residual ESF in Glassware: WARNING: This procedure presents significant risks and should only be undertaken by experienced personnel after a thorough risk assessment and with prior approval from their institution's EHS department.

  • Preparation: Work in a chemical fume hood with all required PPE (Section 2.1). Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) and spill kit readily available.[5][6]

  • Rinsing: Rinse the contaminated glassware with a small amount of a high-boiling point, water-miscible organic solvent (e.g., isopropanol) to dilute any remaining ESF. Transfer this rinsate to the hazardous waste container for professional disposal.

  • Neutralization Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • Controlled Quenching: Place the rinsed glassware in a secondary container (e.g., a plastic basin) to contain any potential spills. Slowly and carefully add the sodium bicarbonate/carbonate solution to the glassware. Be prepared for potential gas evolution and a mild exothermic reaction.

  • Soaking: Allow the glassware to soak in the neutralization solution for at least 24 hours to ensure complete reaction.

  • Verification: After soaking, test the pH of the solution to ensure it is neutral or slightly basic.

  • Final Disposal: Once neutralized, the aqueous solution may be disposable down the drain, only if permitted by local regulations and your institution's EHS policies. The cleaned glassware can then be washed normally.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Initial Assessment cluster_1 Pathway 1: Professional Disposal cluster_2 Pathway 2: In-Lab Neutralization (Residue Only) start ESF Waste Generated assessment Assess Waste Type & Quantity start->assessment is_bulk Bulk Liquid or Contaminated Solids? assessment->is_bulk is_residual Minor Residual in Glassware? assessment->is_residual package Package in Labeled, Compatible Container is_bulk->package Yes consult_ehs Consult EHS for Approval (MANDATORY) is_residual->consult_ehs Yes segregate Store in Designated Area (Segregate Incompatibles) package->segregate contact_ehs Contact EHS for Licensed Contractor Pickup segregate->contact_ehs end_contractor Disposal via High-Temp Incineration contact_ehs->end_contractor rinse Rinse with Minimal High-Boiling Solvent consult_ehs->rinse Approved quench Slowly Quench with Weak Base Solution (e.g., NaHCO3) rinse->quench verify Soak 24h & Verify Neutral pH quench->verify end_neutralize Dispose of Aqueous Waste per EHS Guidelines verify->end_neutralize

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: January 2026

Ethenesulfonyl fluoride (ESF) is a highly reactive and hazardous chemical that demands the utmost respect and meticulous handling procedures in any laboratory setting. As a potent electrophile, its utility in drug development and chemical synthesis is matched by its significant risks, including severe corrosivity, high toxicity, and flammability. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to instill a deep understanding of the causality behind these safety protocols, ensuring a self-validating system of protection that goes beyond a simple checklist.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Effective personal protection begins with a thorough understanding of the specific dangers posed by this compound. Its hazard profile is multifaceted, dictating the stringent controls and equipment required for safe handling.

  • Acute Toxicity and Corrosivity: ESF is classified as toxic if swallowed, inhaled, or in contact with skin.[1] Upon contact with tissue, it can cause severe skin burns and eye damage.[1][2] This is not merely an irritation; it is a rapid and destructive chemical reaction with biological materials. The sulfonyl fluoride moiety is a powerful electrophile, reacting readily with nucleophiles present in skin and eyes, leading to immediate and severe tissue damage.

  • Respiratory Hazard: Inhalation of ESF vapors may cause severe respiratory tract irritation.[2][3] Given its toxicity, any exposure via inhalation can have systemic effects.

  • Flammability: ESF is a flammable liquid and vapor, with a flashpoint of 38°C (100.4°F).[1][2] This necessitates careful management of ignition sources and the use of appropriate electrical equipment.[4]

  • Reactivity: The compound is incompatible with water, acids, acid chlorides, acid anhydrides, and oxidizing agents.[3][5] Contact with moisture can lead to the formation of hazardous decomposition products, including hydrogen fluoride and sulfur oxides, particularly under fire conditions.[1]

  • Suspected Mutagenicity: ESF is suspected of causing genetic defects, highlighting the critical need to prevent any level of exposure.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be based on a thorough risk assessment of the specific procedure being undertaken. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<5 mL in a certified fume hood) Chemical safety goggles and a full-face shield.[2][6]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is recommended.[6][7]Flame-resistant (FR) lab coat, fully buttoned.[8]A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge may be required based on risk assessment.[3][7]
High-Volume Handling (>5 mL) or Spills Vented chemical splash goggles and a full-face shield.Chemical-resistant gloves (e.g., Butyl rubber, Viton) with extended cuffs. Double-gloving is mandatory.[6][7]Chemical-resistant apron over a flame-resistant lab coat or a full chemical-resistant suit.[7][9]NIOSH-approved full-face respirator with OV/AG/P99 or ABEK-P2 cartridges, or a Self-Contained Breathing Apparatus (SCBA).[2][3][10]
Experimental Protocol: Step-by-Step PPE Donning and Doffing

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Garments: Put on chemical-resistant boots or shoe covers and a lab coat or chemical-resistant suit.

  • Respirator: Perform a seal check on your respirator. Ensure cartridges are within their expiry date.

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield: Put on a full-face shield over the goggles and respirator.

  • Gloves: Put on the inner pair of gloves. Pull the cuff of the lab coat or suit over the inner glove. Don the outer pair of gloves, ensuring the cuff extends over the sleeve of the garment.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface with your bare hands. Dispose of them in a designated hazardous waste container.

  • Outer Garments: Unfasten and remove the lab coat or suit, rolling it inside-out to contain any contamination. Dispose of it in the designated waste stream.

  • Face Shield: Remove the face shield by touching the headband only.

  • Goggles: Remove goggles from the back of the head forward.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling and Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[11]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. Use only non-sparking tools and explosion-proof electrical equipment.[1][4]

  • Static Discharge: Ground and bond all containers during material transfer to prevent the buildup of static electricity.[1][4]

  • Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[5] The location should be clearly marked and unobstructed.

Decontamination and Disposal Protocol

Decontamination:

  • Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

  • Equipment: Non-disposable equipment should be decontaminated using a suitable method validated for sulfonyl fluorides, such as a basic solution (e.g., sodium bicarbonate), while wearing appropriate PPE.

  • Spills: For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste.[7] For large spills, evacuate the area and contact emergency response personnel.

Waste Disposal:

  • Classification: All this compound waste, including contaminated absorbents, gloves, and lab coats, must be treated as hazardous waste.[7]

  • Containment: Store waste in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams.[7]

  • Removal: Disposal must be handled by a licensed professional hazardous waste disposal company.[3][7] Do not pour this compound down the drain under any circumstances.[3] The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

Visualization of PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls Start Start: Plan to handle This compound AssessVolume Assess Volume and Task (e.g., transfer, reaction) Start->AssessVolume LowVolume Low Volume (<5mL) Routine task AssessVolume->LowVolume Low HighVolume High Volume (>5mL) or Non-routine task (Spill) AssessVolume->HighVolume High / Spill FumeHood Work in Certified Chemical Fume Hood LowVolume->FumeHood HighVolume->FumeHood PPE_Low Standard PPE: - Goggles + Face Shield - Double Gloves (Nitrile/Neoprene) - FR Lab Coat FumeHood->PPE_Low For Low Volume PPE_High Enhanced PPE: - Full-face Respirator (OV/AG) - Double Gloves (Butyl/Viton) - Chemical Suit/Apron FumeHood->PPE_High For High Volume Proceed Proceed with Experiment PPE_Low->Proceed PPE_High->Proceed

Caption: PPE selection workflow for this compound.

References

  • Material Safety Data Sheet - this compound, 97% (gc). Cole-Parmer. URL
  • ST-9620 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02). URL
  • MSDS of this compound. Capot Chemical Co., Ltd. (2020-04-09). URL
  • ethylenesulphonyl fluoride - Safety Data Sheet. ChemicalBook. (2024-07-19). URL
  • ethylenesulphonyl fluoride (cas 677-25-8) SDS/MSDS download. Guidechem. URL
  • SULFURYL FLUORIDE - Safety D
  • 1910.119 - Process safety management of highly hazardous chemicals.
  • Safety Data Sheet - 3-sulfonyl fluoride. Fluorochem. (2023-12-19). URL
  • OSHA Rules for Hazardous Chemicals. DuraLabel. (2024-12-16). URL
  • Sulfuryl fluoride - Safety D
  • Safe Handling of Chemicals. Environmental Health and Safety, Princeton University. URL
  • Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health. URL
  • Navigating the Disposal of Cyclobutylmethanesulfonyl Fluoride: A Guide for Labor
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Toxic Industrial Chemicals (TICs) Guide.
  • Discover the Various Types of PPE for Optimal Chemical Safety. S-Team. (2023-04-25). URL
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2023-08-27). URL
  • Personal Protective Equipment (PPE) | Chemistry | Wits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.